trefoil factor
Description
Properties
CAS No. |
146046-78-8 |
|---|---|
Molecular Formula |
C9H7ClO2 |
Synonyms |
trefoil factor |
Origin of Product |
United States |
Foundational & Exploratory
The Trefoil Factor Family: A Technical Guide to Discovery, Mechanisms, and Therapeutic Potential
Abstract
The Trefoil Factor Family (TFF) of peptides, comprising TFF1, TFF2, and TFF3, are crucial mediators of mucosal protection and repair throughout the gastrointestinal tract and other mucosal surfaces.[1] These small, structurally robust proteins are co-expressed with mucins and play a pivotal role in maintaining epithelial integrity, modulating inflammatory responses, and promoting restitution after injury.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and history of the TFF family, details their molecular characteristics, and elucidates their complex signaling pathways. Furthermore, this guide presents available quantitative data in a structured format, outlines key experimental protocols for their study, and explores their therapeutic potential in various disease contexts. This document is intended for researchers, scientists, and drug development professionals engaged in the study of mucosal biology and the development of novel therapeutics for gastrointestinal and other epithelial disorders.
Discovery and History
The discovery of the three core members of the this compound family occurred over several years, with their unifying nomenclature being established later.
-
TFF1 (pS2): The first member, TFF1, was initially identified in 1982 as an estrogen-inducible gene in the human breast cancer cell line MCF-7 and was designated pS2.[3] Its association with gastric mucosa and its role as a tumor suppressor in the stomach were later uncovered.[4]
-
TFF2 (Pancreatic Spasmolytic Polypeptide - PSP): Also discovered in 1982, TFF2 was first isolated from porcine pancreas and named pancreatic spasmolytic polypeptide (PSP) due to its inhibitory effects on gastrointestinal motility and gastric acid secretion.[3][5]
-
TFF3 (Intestinal this compound - ITF): The third member, TFF3, was identified in 1991 from a rat intestinal cDNA library and was thus named intestinal this compound (ITF).[6]
The shared structural characteristic of the "trefoil domain," a highly conserved, three-looped structure formed by six cysteine residues, led to the unified nomenclature of the this compound Family (TFF) at the Conférence Philippe Laudat in 1996.[5]
The this compound Family: Molecular and Functional Characteristics
The three members of the TFF family, while sharing a core structural motif, exhibit distinct characteristics in terms of their structure, expression patterns, and primary functions.
| Feature | TFF1 (pS2) | TFF2 (PSP) | TFF3 (ITF) |
| Structure | Single trefoil domain, can form homodimers and heterodimers.[5] | Two trefoil domains.[5] | Single trefoil domain, can form homodimers and heterodimers.[5] |
| Primary Expression Sites | Gastric foveolar (surface mucous) cells.[2][7] | Gastric mucous neck cells, deep pyloric glands, and Brunner's glands.[2][7] | Goblet cells of the small and large intestines.[2][7] |
| Mucin Association | MUC5AC.[2][5][7] | MUC6.[2][7][8] | MUC2.[2][7] |
| Primary Functions | Gastric mucosal protection, tumor suppression in the stomach.[4] | Stabilization of the gastric mucus barrier, anti-inflammatory effects.[4][8] | Intestinal mucosal repair and barrier function, anti-apoptotic effects.[2] |
| Binding Partners | MUC5AC, Gastrokine 2 (GKN2), FCGBP.[8][9] | MUC6, DMBT1, β-integrin, CXCR4, CXCR7, PAR4.[1][8][9] | MUC2, FCGBP, DMBT1, CXCR4, CXCR7, PAR2.[1][8][9] |
Signaling Pathways and Mechanisms of Action
The biological effects of TFF peptides are mediated through a complex interplay of direct interactions with mucins and activation of intracellular signaling cascades, often through putative receptors that are still being fully characterized.
TFF1 Signaling
TFF1 has a dual role, acting as a tumor suppressor in the stomach while potentially promoting migration in other contexts. Its signaling is intricately linked to the regulation of inflammatory and developmental pathways.
-
Negative Regulation of NF-κB: TFF1 has been shown to be a negative regulator of the TNF-α-induced NF-κB signaling pathway. It is proposed that TFF1 inhibits the phosphorylation of IKKα/β, a key kinase in the activation of the NF-κB cascade. This inhibitory action helps to control inflammation in the gastric mucosa.
-
Modulation of β-catenin Signaling: Loss of TFF1 expression is associated with the activation of β-catenin signaling, a critical pathway in development and cancer. This suggests that TFF1 normally functions to restrain this pathway, and its absence contributes to gastric tumorigenesis.
TFF2 Signaling
TFF2 plays a significant role in mucosal defense and repair, partly through its interaction with the chemokine receptor CXCR4.
-
CXCR4-Mediated Signaling: TFF2 can act as a ligand for the CXCR4 receptor.[8] This interaction triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are known to promote cell survival, proliferation, and migration.
TFF3 Signaling
TFF3 is a key player in intestinal wound healing and has been shown to modulate the NF-κB pathway in a manner distinct from pro-inflammatory cytokines.
-
Transient NF-κB Activation and Twist Induction: TFF3 induces a transient activation of NF-κB. This is followed by the upregulation of Twist, a negative regulator of NF-κB. This mechanism is thought to be mediated through the ERK pathway and allows for a controlled, pro-restitutive inflammatory response without the sustained pro-inflammatory signaling seen with agents like TNF-α.
Quantitative Data
While extensive quantitative data on TFF binding affinities and expression levels are not consistently available in a standardized format across the literature, the following tables summarize the available information to provide a comparative overview.
Table 1: Relative mRNA Expression of TFFs in Human Tissues
This table provides a semi-quantitative overview of TFF mRNA expression in various human tissues, compiled from multiple studies. Expression is categorized as High, Medium, Low, or Not Detected.
| Tissue | TFF1 Expression | TFF2 Expression | TFF3 Expression |
| Stomach | High | High | Low |
| Small Intestine | Low | Low | High |
| Colon | Low | Not Detected | High |
| Pancreas | Low | Low (in some species) | Low |
| Liver | Low | Not Detected | Low |
| Lung | Low | Not Detected | Medium |
| Breast | Medium (especially in ER+ tissue) | Not Detected | Low |
| Prostate | Low | Not Detected | Medium |
| Nasal Mucosa | Medium | Not Detected | Medium |
Data compiled from multiple sources indicating relative expression levels.
Table 2: Dose-Dependent Effects of TFFs on Cell Migration
This table summarizes the observed effects of TFFs on epithelial cell migration in vitro. Precise EC50 values are often not reported, so effective concentration ranges are provided.
| TFF Member | Cell Type | Effective Concentration for Migration | Observations |
| TFF1 | Breast Cancer Cells (MCF-7) | 1 - 100 ng/mL | Dimeric TFF1 is more potent than monomeric form.[10] |
| TFF2 | Gastric & Pancreatic Cancer Cells | ~0.5 µM | Promotes migration, effect can be CXCR4-dependent. |
| TFF3 | Intestinal Epithelial Cells | 1 - 10 µg/mL | Promotes restitution in a dose-dependent manner. |
Note: The effective concentrations can vary significantly depending on the cell line and assay conditions.
Experimental Protocols
This section provides generalized protocols for key experiments used in the study of the this compound family. These should be adapted and optimized for specific experimental conditions.
Enzyme-Linked Immunosorbent Assay (ELISA) for TFF Quantification
This protocol describes a sandwich ELISA for the quantification of TFFs in biological samples.
Materials:
-
Microplate pre-coated with a capture antibody specific for the target TFF.
-
Detection antibody specific for the target TFF, conjugated to biotin.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Recombinant TFF standard.
-
Biological sample (serum, plasma, tissue homogenate, etc.).
Procedure:
-
Prepare serial dilutions of the recombinant TFF standard in assay diluent.
-
Add standards and samples to the wells of the pre-coated microplate. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Add stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TFF in the samples by interpolating their absorbance values on the standard curve.
Immunoprecipitation (IP) of TFFs and their Binding Partners
This protocol outlines the immunoprecipitation of a TFF protein to identify or confirm its interaction with binding partners.
Materials:
-
Cell lysate or tissue homogenate containing the target TFF.
-
Antibody specific for the target TFF.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
IP lysis buffer (e.g., Tris-buffered saline with 1% NP-40 and protease inhibitors).
-
Wash buffer (e.g., IP lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
Procedure:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Collect the beads using a magnetic stand or by centrifugation.
-
Wash the beads three to five times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
Real-Time Quantitative PCR (qPCR) for TFF mRNA Expression
This protocol describes the quantification of TFF mRNA levels from biological samples.
Materials:
-
Total RNA isolated from cells or tissues.
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Forward and reverse primers specific for the target TFF gene and a reference gene.
-
Real-time PCR instrument.
Procedure:
-
Synthesize cDNA from the isolated total RNA using reverse transcriptase.
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Monitor the fluorescence signal at each cycle.
-
Determine the cycle threshold (Ct) value for the target and reference genes in each sample.
-
Calculate the relative expression of the target TFF gene using the ΔΔCt method, normalizing to the expression of the reference gene.
Therapeutic Potential and Future Perspectives
The crucial roles of TFF peptides in mucosal protection and repair have positioned them as attractive candidates for therapeutic development in a range of gastrointestinal and other epithelial disorders.
-
Inflammatory Bowel Disease (IBD): The ability of TFFs to promote epithelial restitution and modulate inflammation suggests their potential use in treating conditions like Crohn's disease and ulcerative colitis.
-
Gastric Ulcers and Mucositis: The cytoprotective effects of TFFs make them promising agents for the prevention and treatment of gastric ulcers and chemotherapy- or radiotherapy-induced mucositis.
-
Dry Eye Disease: TFFs are also expressed in the eye and have been investigated for their potential to treat dry eye syndrome by promoting corneal epithelial healing.
Despite their therapeutic promise, the clinical translation of TFF-based therapies has been slow, partly due to an incomplete understanding of their precise molecular mechanisms and receptor interactions. Future research should focus on:
-
Definitive identification and characterization of TFF receptors.
-
Elucidation of the detailed structure-function relationships of TFF peptides.
-
Development of stable, long-acting TFF analogues or mimetics with enhanced therapeutic properties.
A deeper understanding of the intricate biology of the this compound family will undoubtedly pave the way for novel and effective treatments for a variety of debilitating diseases affecting mucosal surfaces.
Conclusion
The this compound family represents a fascinating and functionally diverse group of peptides that are fundamental to the maintenance of mucosal health. From their initial discoveries as seemingly unrelated proteins to their current status as key players in epithelial biology, the journey of TFF research has unveiled a complex network of interactions and signaling pathways. This technical guide has provided a comprehensive overview of the current knowledge, highlighting the significant progress made while also emphasizing the unresolved questions that will drive future investigations. The continued exploration of the this compound family holds immense promise for the development of innovative therapies aimed at restoring and preserving the integrity of our vital mucosal barriers.
References
- 1. This compound family: unresolved questions and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of mRNA of this compound peptides in human nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TFF2, a MUC6-binding lectin stabilizing the gastric mucus barrier and more (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The trefoil protein TFF1 is bound to MUC5AC in human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of trefoil peptides (TFF1, TFF2, and TFF3) in gastric carcinomas, intestinal metaplasia, and non-neoplastic gastric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Family (TFF) Peptides and Their Diverse Molecular Functions in Mucus Barrier Protection and More: Changing the Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The estrogen-regulated protein, TFF1, stimulates migration of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of Trefoil Factor 1: A Core Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Trefoil Factor 1 (TFF1), a small, stable secretory protein, is a critical player in mucosal maintenance and repair, particularly within the gastrointestinal tract. Its functions, however, extend beyond cytoprotection, with emerging evidence implicating it in the complex landscape of cancer biology, where it can act as both a tumor suppressor and a promoter depending on the cellular context. This technical guide provides an in-depth exploration of the core functions of TFF1, detailing its molecular mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with TFF1 research, offering a comprehensive resource for professionals in the field.
Core Functions of this compound 1
TFF1's primary and most well-established function is the maintenance of mucosal integrity and the promotion of epithelial repair.[1] It is predominantly expressed by the gastric mucosa and is a key component of the protective mucus layer.[2][3] TFF1's unique three-leaf "trefoil" domain, stabilized by disulfide bonds, confers resistance to degradation in the harsh environment of the gastrointestinal tract.[4]
Beyond its role in the gut, TFF1 has been shown to have motogenic and anti-apoptotic effects.[5][6] These properties are crucial for the rapid resealing of mucosal injuries, a process known as restitution.[5] However, the influence of TFF1 on cell proliferation is more complex, with some studies indicating an inhibitory effect, while others suggest a pro-proliferative role, particularly in certain cancer types.[1][7][8]
The dichotomous nature of TFF1 is most evident in its association with cancer. In gastric cancer, TFF1 is often downregulated and is considered a tumor suppressor.[9][10] Conversely, in other malignancies such as breast and pancreatic cancer, TFF1 can be overexpressed and may promote tumor progression and metastasis.[3][11]
Quantitative Data on TFF1 Function
The following tables summarize key quantitative data from various studies on TFF1, providing a comparative overview of its expression levels and functional effects.
| Cancer Type | TFF1 Expression Change | Percentage of TFF1-Positive Cases | Reference |
| Gastric Cancer | Decreased | 16% - 90% | |
| Breast Cancer | Increased (ER-positive) | 0% - 100% | |
| Pancreatic Cancer | Increased | 55% - 95% | |
| Colorectal Cancer | Increased | 0% - 100% | |
| Ovarian Cancer (Mucinous) | Increased | 76.2% | [2] |
| Cholangiocarcinoma | Increased | 51% - 98% | [10] |
Table 1: Expression of TFF1 in Various Human Cancers.
| Cell Line | TFF1 Concentration | Effect on Invasion | Reference |
| Mpanc-96 (Pancreatic Cancer) | 10 nM | Significant increase | [1] |
| AGS (Gastric Cancer) | Dose-dependent increase | Increased invasiveness | [12] |
| SBC-5 and LC-AI (Lung Carcinoma) | Overexpression | Suppression (77% to 83%) | [13] |
Table 2: Concentration-Dependent Effects of TFF1 on Cancer Cell Invasion.
| Cell Line | TFF1 Intervention | Effect on Proliferation | Reference |
| Human Pancreatic Stellate Cells (HPSCs) | 1 nM - 100 nM | Increased | [1] |
| AGS (Gastric Adenocarcinoma) | Dimeric TFF1 | Dose-dependent reduction | [7] |
| Lung Carcinoma Cells | Overexpression | Decreased (19% to 25%) | [13] |
| BGC823, SGC7901, GES-1 | siRNA knockdown | Increased | [8] |
| BGC823, SGC7901, GES-1 | Overexpression | Decreased | [8] |
Table 3: Effects of TFF1 on Cell Proliferation.
| Cell Line | TFF1 Intervention | Effect on Apoptosis | Reference |
| Gastrointestinal Cells | TFF1 treatment | Reduced induced apoptosis | [6] |
| Lung Carcinoma Cells | Overexpression | Increased (via caspase 3/7 activation) | [13] |
| BGC823, SGC7901, GES-1 | siRNA knockdown | Decreased | [8] |
| BGC823, SGC7901, GES-1 | Overexpression | Increased | [8] |
Table 4: Influence of TFF1 on Apoptosis.
Signaling Pathways Involving TFF1
TFF1 exerts its diverse functions through the modulation of several key signaling pathways. The following diagrams illustrate these complex interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of TFF1.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of TFF1 on collective cell migration.
Materials:
-
Cells of interest (e.g., gastric or breast cancer cell lines)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
12-well or 24-well culture plates
-
Sterile 200 µL or 1 mL pipette tips, or a cell culture insert
-
Recombinant human TFF1 (monomeric and/or dimeric forms)
-
Microscope with a camera and image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cell cycle and reduce proliferation-driven gap closure.
-
Creating the Wound:
-
Pipette Tip Method: Gently and steadily scratch a straight line across the center of the cell monolayer with a sterile 200 µL or 1 mL pipette tip. A perpendicular scratch can be made to create a cross-shaped wound.[14]
-
Culture Insert Method: Use a commercially available culture insert to create a defined, cell-free gap.
-
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of recombinant TFF1 to the wells. Include a vehicle control (medium without TFF1).
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at multiple defined locations (time 0). Place the plate in a 37°C, 5% CO₂ incubator.
-
Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis:
-
Measure the area or width of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure using the following formula:
-
% Wound Closure = [ (Initial Wound Area - Wound Area at Time T) / Initial Wound Area ] x 100
-
-
Compare the wound closure rates between TFF1-treated and control groups.
-
Transwell Invasion Assay
This assay measures the ability of cells to migrate through an extracellular matrix (ECM) barrier, mimicking in vivo invasion.
Materials:
-
Cells of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other ECM components
-
Recombinant human TFF1
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol (B145695) or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow it to solidify.[15]
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Cell Seeding: Add the cell suspension (e.g., 2.5 x 10⁴ to 5 x 10⁴ cells in 100-200 µL) to the upper chamber of the Matrigel-coated inserts.[15]
-
Chemoattractant: To the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS). Recombinant TFF1 can be added to either the upper or lower chamber to test its effect on invasion.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel from the top surface of the membrane.
-
Fixation and Staining:
-
Fix the invaded cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Stain the fixed cells with Crystal Violet for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Image Acquisition and Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained (invaded) cells on the underside of the membrane in several random fields of view.
-
Calculate the average number of invaded cells per field and compare between different treatment groups.
-
Conclusion
This compound 1 is a pleiotropic protein with a context-dependent role in cellular function. Its well-established functions in mucosal protection and repair in the gastrointestinal tract are contrasted by its complex and often contradictory involvement in cancer. A thorough understanding of its molecular interactions and signaling pathways is crucial for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the multifaceted nature of TFF1 and harness its therapeutic potential. The continued investigation into the precise mechanisms governing TFF1's dual role will be pivotal in translating this knowledge into clinical applications for both gastrointestinal disorders and cancer.
References
- 1. This compound 1 Stimulates Both Pancreatic Cancer and Stellate Cells and Increases Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The this compound 1 participates in gastrointestinal cell differentiation by delaying G1-S phase transition and reducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The trefoil peptide TFF1 inhibits the growth of the human gastric adenocarcinoma cell line AGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TFF1 inhibits proliferation and induces apoptosis of gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 1 Suppresses Epithelial-mesenchymal Transition through Inhibition of TGF-beta Signaling in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of this compound 1 (TFF1) in Cancer: A Tissue Microarray Study Involving 18,878 Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. TFF1 Promotes EMT-Like Changes through an Auto-Induction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TFF-1 Functions to Suppress Multiple Phenotypes Associated with Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.virginia.edu [med.virginia.edu]
- 15. snapcyte.com [snapcyte.com]
An In-depth Technical Guide to the Trefoil Factor 2 (TFF2) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trefoil Factor 2 (TFF2), also known as Spasmolytic Polypeptide, is a small, secreted protein that plays a crucial role in mucosal protection and repair, particularly within the gastrointestinal tract.[1][2][3] Its functions extend beyond simple barrier maintenance, encompassing the regulation of cell proliferation, migration, and apoptosis, as well as modulating inflammatory responses.[1][4][5] Dysregulation of TFF2 expression and signaling has been implicated in various pathological conditions, including inflammatory bowel disease and several types of cancer, making it a person of interest for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the core TFF2 signaling pathway, detailing its molecular mechanisms, quantitative aspects, and the experimental protocols used for its investigation.
Core Signaling Pathway: TFF2 and the CXCR4 Receptor
The primary signaling receptor for TFF2 is the C-X-C chemokine receptor type 4 (CXCR4).[1][2] The binding of TFF2 to CXCR4 initiates a cascade of intracellular events that drive the diverse cellular responses attributed to this peptide.
TFF2-CXCR4 Signaling Cascade
The binding of TFF2 to the G-protein coupled receptor CXCR4 triggers the dissociation of the heterotrimeric G-protein subunits.[7] This event activates multiple downstream signaling pathways, principally the MAPK/ERK and PI3K/Akt pathways, and also leads to the mobilization of intracellular calcium.[1][7]
References
- 1. Secreted this compound 2 Activates the CXCR4 Receptor in Epithelial and Lymphocytic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secreted this compound 2 activates the CXCR4 receptor in epithelial and lymphocytic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TFF2/SP-deficient mice show decreased gastric proliferation, increased acid secretion, and increased susceptibility to NSAID injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 2 Regulates Proliferation and Apoptosis of Pancreatic Cancer Cells and LPS-Induced Normal Pancreatic Duct Cells by β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound family 2 expression inhibits gastric cancer cell growth and invasion in vitro via interactions with the transcription factor Sp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
The Role of Trefoil Factor 3 in Mucosal Repair: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trefoil Factor 3 (TFF3), also known as Intestinal this compound (ITF), is a small, stable secretory peptide that plays a pivotal role in the maintenance and repair of mucosal surfaces throughout the body, with particularly well-documented functions in the gastrointestinal tract and ocular surface.[1][2][3][4] Co-secreted with mucins from goblet cells, TFF3 is a key component of the mucosal defense and restitution machinery.[1][5] Its functions extend beyond simple protection, encompassing the active promotion of epithelial cell migration, modulation of apoptosis, and enhancement of the mucosal barrier integrity.[2][5][6] These multifaceted activities are orchestrated through the activation of several key intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[1][2] This technical guide provides an in-depth overview of the core functions of TFF3 in mucosal repair, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of its signaling mechanisms.
Core Mechanisms of TFF3 in Mucosal Repair
TFF3's contribution to mucosal healing is a multi-pronged process involving the promotion of epithelial restitution, anti-apoptotic effects, and enhancement of the mucosal barrier.
1.1. Promotion of Epithelial Restitution (Cell Migration)
A primary function of TFF3 is to stimulate the rapid migration of epithelial cells to cover denuded areas following injury, a process known as restitution.[1][5] This motogenic effect is crucial for the initial sealing of the mucosal barrier, preventing further damage from luminal contents.[1] Studies have shown that TFF3 can induce a collective cell migration, where cells move as a continuous sheet, ensuring efficient and complete coverage of the wounded area.
1.2. Anti-Apoptotic Effects
In addition to promoting cell migration, TFF3 protects intestinal epithelial cells from apoptosis (programmed cell death).[2][6] This anti-apoptotic function is critical for preserving the epithelial cell population at the site of injury, thereby facilitating a more robust and rapid repair process. The anti-apoptotic effect of TFF3 is dependent on its dimeric form.[2]
1.3. Enhancement of Mucosal Barrier Integrity
TFF3 strengthens the mucosal barrier by modulating the expression and localization of tight junction proteins, such as claudin-1 and zonula occludens-1 (ZO-1).[7] By enhancing the integrity of these intercellular junctions, TFF3 reduces paracellular permeability, thus reinforcing the barrier function of the epithelium.[1][5]
1.4. Interaction with Mucins and Other Molecules
TFF3 is co-expressed and co-secreted with the mucin MUC2 in the intestine.[1][5] It can interact with mucins, increasing the viscosity and elasticity of the mucus layer, which provides a more robust physical barrier against insults.[1] TFF3 also forms a disulfide-linked heterodimer with the IgG Fc binding protein (FCGBP), a component of the intestinal mucus, which is thought to contribute to the innate immune defense of the mucosa.[1][8]
Quantitative Data on TFF3-Mediated Mucosal Repair
The following tables summarize key quantitative findings from various studies investigating the efficacy of TFF3 in promoting mucosal repair.
Table 1: Effect of TFF3 on Corneal Epithelial Wound Healing
| Parameter | TFF3 Concentration/Condition | Observation | Reference |
| Corneal Wound Closure | Tff3-deficient (Tff3-/-) mice | Wound healing prolonged up to 462 hours compared to 98 hours in wild-type mice.[9] | [9] |
| Corneal Epithelial Cell Migration | 10 and 300 µg/mL recombinant human TFF3 (rhTFF3) | Increased migration rate of human corneal epithelial (HCE) cells.[10] | [10] |
| Corneal Epithelial Cell Proliferation | 24-hour stimulation with rhTFF3 | Decreased cell proliferation.[11] | [11] |
Table 2: Effect of TFF3 on Intestinal Epithelial Cells
| Parameter | TFF3 Condition | Observation | Reference |
| Cell Proliferation (Cervical Cancer Cells) | Overexpression of TFF3 in SiHa and Hela cells | Increased total cell number by 1.20-fold and 1.26-fold respectively after 48 hours.[12] | [12] |
| Cell Invasion (Cervical Cancer Cells) | Overexpression of TFF3 in SiHa cells | 189.5 ± 12.4% increase in penetration and migration in Matrigel-coated matrix compared to control.[12] | [12] |
| Cell Migration (Gastric Epithelial Cells) | Overexpression of TFF3 in GES-1 cells | Enhanced cell migration in a wound healing assay.[13] | [13] |
Key Signaling Pathways in TFF3-Mediated Mucosal Repair
TFF3 exerts its cellular effects by activating several intracellular signaling pathways. The primary pathways implicated in its pro-repair functions are the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathways.
3.1. MAPK/ERK Signaling Pathway
The activation of the MAPK/ERK pathway is a key driver of TFF3-mediated cell migration.[1] TFF3 stimulation leads to the phosphorylation and activation of ERK1/2, which in turn regulates downstream effectors involved in cell motility and proliferation.
3.2. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for the anti-apoptotic and cell survival effects of TFF3.[2] Activation of this pathway by TFF3 leads to the phosphorylation and activation of Akt, which then phosphorylates and inactivates pro-apoptotic proteins, thereby promoting cell survival. This pathway is also implicated in TFF3-mediated enhancement of intestinal barrier function.[2]
References
- 1. Bovine TFF3(this compound 3) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Protocol for quantifying the horizontal and vertical distribution of junctional proteins in fixed epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Development and evaluation of an ELISA for human this compound 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms and modeling of wound repair in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. img.abclonal.com [img.abclonal.com]
- 12. researchgate.net [researchgate.net]
- 13. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
The Multifaceted Role of Trefoil Factors in Wound Healing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trefoil factors (TFFs) are a family of small, secreted proteins crucial for the maintenance and repair of mucosal surfaces throughout the body. Comprising three members—TFF1, TFF2, and TFF3—these peptides are rapidly upregulated at sites of injury, where they orchestrate a complex series of events to promote efficient wound closure and tissue regeneration. Their functions extend beyond simple restitution, encompassing pro-migration, anti-apoptotic, and immunomodulatory activities. This technical guide provides an in-depth exploration of the mechanisms of action of trefoil factors in wound healing, detailing their signaling pathways, interactions with other molecules, and presenting quantitative data from key studies. It is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to leverage the therapeutic potential of these remarkable peptides.
Introduction to Trefoil Factors
Trefoil factors are characterized by a unique, highly stable "trefoil" domain, a three-looped structure formed by six conserved cysteine residues linked by three disulfide bonds.[1][2] This structure confers resistance to proteolysis and extreme pH, allowing them to function effectively in the harsh environments of the gastrointestinal tract and other mucosal surfaces. TFF1 and TFF3 possess a single trefoil domain, whereas TFF2 contains two.[2] While constitutively expressed by mucus-secreting cells, their expression is dramatically and rapidly induced in response to epithelial injury.[3][4]
Core Mechanisms of TFF-Mediated Wound Healing
The contribution of trefoil factors to wound healing is multifaceted, involving direct effects on epithelial cells and interactions with the extracellular environment.
Promotion of Cell Migration and Re-epithelialization
A primary function of TFFs is to stimulate epithelial cell migration, a process known as restitution, which is the initial and critical step in sealing mucosal wounds.[5] This rapid migration of cells from the wound edge serves to cover the denuded area, re-establishing the epithelial barrier.
-
TFF1: Promotes cell migration and contributes to the maintenance of epithelial integrity.[6][7] It has been shown to facilitate restitution in gastric ulcer models.[3]
-
TFF2: Plays a significant role in gastric ulcer healing by promoting cell migration.[3][8][9] Delayed gastric ulcer healing is observed in TFF2 knockout mice.[8][9]
-
TFF3: Is a potent motogen, inducing cell scattering and migration in various epithelial tissues, including the cornea and the intestine.[4][10] Studies on TFF3-deficient mice have demonstrated significantly prolonged re-epithelialization of corneal wounds.[4][11]
Anti-Apoptotic Effects
In addition to promoting cell migration, TFFs protect epithelial cells from apoptosis (programmed cell death) at the site of injury, thereby preserving the cell population required for repair.[1][4]
Interaction with Mucins
TFFs are co-secreted with mucins and have a functional association that is critical for mucosal protection and repair.[1][12] They can cross-link mucins, increasing the viscosity and stability of the mucus layer that acts as a protective barrier over the epithelium.[13][14] This stabilized mucus layer provides a favorable environment for migrating cells and protects the underlying tissue from further damage. Specifically, TFF1 associates with MUC5AC, TFF2 with MUC6, and TFF3 with MUC2.[1]
Signaling Pathways in TFF-Mediated Wound Healing
Trefoil factors exert their cellular effects by activating specific signaling pathways, primarily through interactions with cell surface receptors.
Epidermal Growth Factor Receptor (EGFR) Pathway
There is substantial evidence that TFFs can signal through the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation, migration, and survival.[15][16] While a direct binding of TFFs to EGFR has not been definitively shown, they are known to transactivate the receptor, leading to the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[3] This activation is crucial for the motogenic and anti-apoptotic effects of TFFs.[3]
Caption: TFF-mediated transactivation of the EGFR signaling pathway.
CXCR4/CXCR7 Signaling Pathway
The chemokine receptors CXCR4 and CXCR7 have been identified as functional receptors for TFF2 and TFF3.[10][17] The interaction of TFF2 with CXCR4 can trigger calcium mobilization and activate the MAPK and Akt signaling pathways.[18] This TFF2-CXCR4 axis is implicated in stimulating epithelial restitution and modulating immune responses.[3] TFF3-mediated cell migration has been shown to involve dimers of CXCR4 and CXCR7.[10]
Caption: TFF2 and TFF3 signaling through CXCR4/CXCR7 chemokine receptors.
Quantitative Data on TFF-Mediated Wound Healing
Several studies have provided quantitative evidence for the efficacy of trefoil factors in promoting wound healing.
| Study Subject | Wound Model | TFF Member | Treatment | Outcome | Reference |
| Mice | Corneal Alkali Burn | TFF3 | Endogenous | Wound closure in Tff3+/+ mice by 98 hours vs. 462 hours in Tff3-/- mice. | [4] |
| Mice | Corneal Alkali Burn | TFF3 | Topical rTFF3 (0.1 mg/ml) | Significant acceleration of wound healing in both Tff3+/+ and Tff3-/- mice. | [4] |
| Rats | Indomethacin-induced Gastric Ulcer | TFF2 | Oral or Subcutaneous pTFF2 | Ulcerated area decreased by up to 62% compared to controls after 7 days. | [19] |
| Rats | Indomethacin-induced Gastric Ulcer | TFF1 | Subcutaneous TFF1 | Monomeric TFF1 at the highest dose reduced injury by about 30%. | [1] |
Experimental Protocols
Corneal Wound Healing Model
Objective: To assess the in vivo effect of TFF3 on corneal re-epithelialization.
Methodology:
-
Animal Model: Wild-type (Tff3+/+) and TFF3-deficient (Tff3-/-) mice are used.
-
Wound Induction: An alkali burn is created on the central cornea by applying a filter paper disc saturated with NaOH for a specified duration, followed by rinsing with saline.
-
Treatment: Recombinant human TFF3 (rTFF3) at various concentrations or a vehicle control is topically applied to the wounded eye at regular intervals.
-
Wound Area Measurement: The epithelial defect is stained with fluorescein, and the wound area is photographed and measured at different time points using image analysis software.
-
Data Analysis: The rate of wound closure is compared between different treatment groups and genotypes.
Reference: Based on the methodology described in the study by Schulze et al. (2008) on corneal wound healing.[4]
Caption: Experimental workflow for the in vivo corneal wound healing model.
Gastric Ulcer Healing Model
Objective: To evaluate the effect of TFF2 on the healing of gastric ulcers.
Methodology:
-
Animal Model: Female Sprague-Dawley rats are used.
-
Ulcer Induction: Gastric ulcers are induced by the administration of indomethacin.
-
Treatment: Rats are treated with oral or subcutaneous porcine TFF2 (pTFF2) or a vehicle control for a specified number of days.
-
Ulcer Size Assessment: At the end of the treatment period, the stomachs are excised, and the ulcer size is assessed by stereomicroscopy after whole-mount staining with periodic acid-Schiff (PAS) stain.
-
Data Analysis: The ulcerated area is compared between the TFF2-treated and control groups.
Reference: Based on the methodology described in the study by Tranberg et al. (1999) on gastric ulcer healing.[12]
Conclusion and Future Directions
Trefoil factors are potent mediators of mucosal wound healing, acting through a combination of mechanisms including the promotion of cell migration, inhibition of apoptosis, and modulation of the mucus barrier. Their ability to activate key signaling pathways such as the EGFR and CXCR4 pathways underscores their importance in tissue repair. The quantitative data from preclinical models strongly support the therapeutic potential of TFFs for a variety of ulcerative and inflammatory conditions.
Future research should focus on further elucidating the precise molecular interactions of TFFs with their receptors and signaling partners. The development of stable, targeted TFF-based therapeutics holds significant promise for the treatment of chronic wounds, inflammatory bowel disease, and other conditions characterized by impaired epithelial barrier function. The chemical synthesis of TFF peptides is a significant step towards creating modified versions with enhanced therapeutic properties.[20][21]
References
- 1. Structure, Function, and Therapeutic Potential of the Trefoil Factor Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trefoil factors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal this compound/TFF3 Promotes Re-epithelialization of Corneal Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Family (TFF) Peptides and Their Diverse Molecular Functions in Mucus Barrier Protection and More: Changing the Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are TFF1 stimulants and how do they work? [synapse.patsnap.com]
- 7. TFF1 Promotes EMT-Like Changes through an Auto-Induction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epithelial Regeneration After Gastric Ulceration Causes Prolonged Cell-Type Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epithelial Regeneration After Gastric Ulceration Causes Prolonged Cell-Type Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound 3 (TFF3) Is Involved in Cell Migration for Skeletal Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinal this compound/TFF3 promotes re-epithelialization of corneal wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of oral this compound 2 (TFF2) and the effect of oral and parenteral TFF2 on gastric and duodenal ulcer healing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound 2 - Wikipedia [en.wikipedia.org]
- 14. This compound 1 - Wikipedia [en.wikipedia.org]
- 15. Epidermal Growth Factor and Epidermal Growth Factor Receptor: The Yin and Yang in the Treatment of Cutaneous Wounds and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EGFR enhances early healing after cutaneous incisional wounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Family: A Troika for Lung Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Secreted this compound 2 activates the CXCR4 receptor in epithelial and lymphocytic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolism of oral this compound 2 (TFF2) and the effect of oral and parenteral TFF2 on gastric and duodenal ulcer healing in the rat | Gut [gut.bmj.com]
- 20. sciencedaily.com [sciencedaily.com]
- 21. eurekalert.org [eurekalert.org]
An In-depth Technical Guide on the Interaction Between Trefoil Factors and Mucins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trefoil factors (TFFs) are a family of small, stable peptides that are co-expressed with mucins in the gastrointestinal tract and other mucosal surfaces. Their interaction is crucial for maintaining mucosal integrity, facilitating repair, and providing a formidable barrier against pathogens and injury. This technical guide provides a comprehensive overview of the core interactions between TFFs and mucins, detailing the quantitative effects on mucus properties, the experimental methodologies used to study these interactions, and the signaling pathways that are consequently initiated. This document is intended to be a resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of the TFF-mucin axis.
Introduction to Trefoil Factors and Mucins
Trefoil factors are characterized by a unique three-loop structure, the "trefoil domain," stabilized by intramolecular disulfide bonds, which confers significant resistance to proteolysis and extreme pH.[1] The three primary members of the mammalian TFF family are TFF1, TFF2, and TFF3. They are predominantly secreted by mucus-producing cells and are found in high concentrations within the mucus layer.[2]
Mucins are large, heavily glycosylated proteins that are the primary structural components of mucus. They are responsible for the viscoelastic properties of the mucus gel that lines and protects epithelial surfaces.[3] A key feature of TFF-mucin interaction is their co-localization:
-
TFF1 is primarily co-expressed and associated with MUC5AC in the superficial gastric mucosa.[4][5]
-
TFF2 is co-localized with MUC6 in the gastric glands.[3]
-
TFF3 is predominantly found with MUC2 in the intestines and colon.[6]
These specific pairings suggest a functional synergy that is critical for the specialized protective roles of mucus in different regions of the gastrointestinal tract.
Quantitative Analysis of TFF-Mucin Interactions
While direct binding affinities such as dissociation constants (Kd) from techniques like Surface Plasmon Resonance (SPR) are not extensively reported in the literature for TFF-mucin interactions, the functional consequences of these interactions, particularly on the rheological properties of mucus, have been quantified.
Effects on Mucus Viscosity and Elasticity
The interaction between TFFs and mucins significantly alters the viscoelastic properties of the mucus gel, enhancing its protective capacity. The following table summarizes the key quantitative findings from rheological studies.
| Trefoil Factor | Mucin Solution | TFF Concentration | Observed Effect on Viscosity and Elasticity | Reference |
| TFF2 | 8% Mucin Solution | 0.3% | > 10-fold increase | [1] |
| TFF3 (dimer) | 8% Mucin Solution | Not specified | Increased viscosity, forming a "spider's web-like structure" | [1][7] |
| TFF1 (monomer) | 8% Mucin Solution | Not specified | Minimal effect | [1][7] |
| TFF3 (monomer) | 8% Mucin Solution | Not specified | Minimal effect | [1][7] |
These findings highlight the importance of the specific TFF and its oligomeric state in modulating mucus properties. TFF2, in particular, has a profound effect, transforming a mucin solution into a gel-like state.[1]
Experimental Protocols for Studying TFF-Mucin Interactions
A variety of biochemical and biophysical techniques are employed to investigate the interaction between TFFs and mucins. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate In-Vivo Interaction
This protocol is adapted for demonstrating the interaction between a specific TFF and its corresponding mucin from a cell lysate or tissue extract.
Objective: To confirm the physical association between a TFF (bait) and a mucin (prey) within a biological sample.
Materials:
-
Cell or tissue lysate containing the TFF and mucin of interest.
-
Antibody specific to the bait protein (e.g., anti-TFF1 antibody).
-
Protein A/G magnetic beads.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).[6]
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blotting apparatus.
-
Antibodies for Western blotting (anti-TFF and anti-mucin).
Procedure:
-
Lysate Preparation: Lyse cells or tissues in a suitable lysis buffer to solubilize proteins while maintaining protein-protein interactions.[8] Centrifuge to pellet cellular debris and collect the supernatant.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the bait-specific antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the bait (TFF) and the putative prey (mucin).[6]
Yeast Two-Hybrid (Y2H) Screening for Novel Interactions
The Y2H system is a powerful genetic method to screen for novel protein-protein interactions.
Objective: To identify novel mucin domains or other proteins that interact with a specific TFF.
Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (TFF) is fused to the BD, and a library of "prey" proteins (e.g., a cDNA library from intestinal tissue) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes.[9]
Procedure:
-
Vector Construction: Clone the TFF of interest into a "bait" vector (containing the BD) and a cDNA library into a "prey" vector (containing the AD).
-
Yeast Transformation: Co-transform a suitable yeast strain with the bait and prey plasmids.[10]
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for colonies where an interaction is occurring and activating the HIS3 reporter gene.
-
Reporter Gene Assay: Confirm positive interactions by assaying for the expression of a second reporter gene, typically LacZ, using a β-galactosidase filter lift assay.
-
Prey Plasmid Isolation and Sequencing: Isolate the prey plasmid from positive yeast colonies and sequence the cDNA insert to identify the interacting protein.
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR allows for the real-time, label-free analysis of binding kinetics and affinity.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the TFF-mucin interaction.
Procedure:
-
Chip Preparation: Immobilize the purified mucin (ligand) onto a sensor chip (e.g., a CM5 chip) via amine coupling.[11]
-
Analyte Preparation: Prepare a series of dilutions of the purified TFF (analyte) in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the TFF over the mucin-coated surface and a reference surface (without mucin) at a constant flow rate.[12] The change in refractive index upon binding is measured in real-time and recorded as a sensorgram.
-
Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the TFF from the mucin.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound TFF.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the affinity (KD).[13]
Gel Filtration Chromatography to Assess Complex Formation
This technique separates molecules based on their size and can be used to determine if a TFF and a mucin form a stable complex.
Objective: To demonstrate that a TFF and a mucin co-elute as a high-molecular-weight complex.[4]
Procedure:
-
Column Selection and Equilibration: Choose a gel filtration column with a fractionation range appropriate for the expected size of the TFF-mucin complex and equilibrate it with a suitable buffer.[14]
-
Sample Preparation: Incubate the purified TFF and mucin together to allow for complex formation.
-
Chromatography: Load the sample onto the column and elute with the equilibration buffer at a constant flow rate.[15]
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and Western blotting for the presence of both the TFF and the mucin. Co-elution in early, high-molecular-weight fractions is indicative of complex formation.[4]
Signaling Pathways and Cellular Responses
The interaction of TFFs with mucins not only strengthens the mucosal barrier but also initiates intracellular signaling cascades that promote cell migration, proliferation, and survival, which are critical for mucosal repair.
TFF-Mediated Signaling Pathways
Several signaling pathways have been implicated in the cellular responses to TFFs. While the direct role of mucin in modulating these signaling events is still an active area of research, it is hypothesized that the mucin matrix may serve to concentrate TFFs at the cell surface, thereby enhancing their interaction with receptors.
-
Epidermal Growth Factor Receptor (EGFR) Pathway: TFFs can activate the EGFR, leading to the downstream activation of the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, which are known to promote cell proliferation and survival.[16]
-
CXCR4/CXCR7 Signaling: TFF2 has been shown to act as a ligand for the chemokine receptor CXCR4, activating G-protein mediated signaling that can lead to cell migration.[17] TFF3 can also mediate cell migration through both CXCR4 and CXCR7, although this appears to be independent of the ERK1/2 pathway.
The following diagrams illustrate these key signaling pathways.
Caption: TFF-induced EGFR signaling cascade.
Caption: TFF2-CXCR4 signaling pathway.
Experimental Workflow for TFF-Mucin Interaction Studies
The following diagram outlines a logical workflow for a comprehensive investigation of TFF-mucin interactions, from initial discovery to functional characterization.
Caption: Experimental workflow for TFF-mucin studies.
Conclusion and Future Directions
The interaction between trefoil factors and mucins is a cornerstone of mucosal defense and repair. While the qualitative aspects of this relationship are well-established, there remains a need for more detailed quantitative data, particularly regarding the binding kinetics and affinities for different TFF-mucin pairs. A deeper understanding of how these interactions modulate specific signaling pathways at the cellular level will be critical for the development of novel therapeutics for a range of gastrointestinal and other mucosal diseases. Future research should focus on utilizing advanced biophysical techniques to dissect these interactions with greater precision and on elucidating the complex interplay between the TFF-mucin matrix and the underlying epithelial cell receptors. Such efforts will undoubtedly pave the way for innovative drug development strategies that target this fundamental protective mechanism.
References
- 1. Effect of trefoil factors on the viscoelastic properties of mucus gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TFF2, a MUC6-binding lectin stabilizing the gastric mucus barrier and more (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The trefoil protein TFF1 is bound to MUC5AC in human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of MUC5AC and Trefoil Peptide 1 (TFF1) in the Subtypes of Intestinal Metaplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rat IgGFcγBP and Muc2 C-Terminal Domains and TFF3 in Two Intestinal Mucus Layers Bind Together by Covalent Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 9. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 10. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mucin modified SPR interfaces for studying the effect of flow on pathogen binding to Atlantic salmon mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13 Gel filtration [protocols.io]
- 15. EGFR and PI3K Signalling Pathways as Promising Targets on Circulating Tumour Cells from Patients with Metastatic Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abeomics.com [abeomics.com]
- 17. researchgate.net [researchgate.net]
TFF1 gene regulation and expression
An In-depth Technical Guide to the Regulation and Expression of Trefoil Factor 1 (TFF1)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound 1 (TFF1), also known as pS2, is a small, secreted protein crucial for epithelial protection and repair, particularly in the gastrointestinal mucosa.[1][2][3] Its expression is tightly regulated by a complex interplay of hormonal signals, growth factors, and inflammatory cues, making its dysregulation a key factor in the pathogenesis of various cancers, most notably breast and gastric cancer.[2][4][5] TFF1 is a classic estrogen-responsive gene, with its promoter containing well-characterized estrogen response elements (EREs) that directly bind the Estrogen Receptor alpha (ERα).[1][6] Beyond hormonal control, TFF1 expression is modulated by signaling cascades such as the Ras/MAPK and IGF-I pathways, often through the involvement of transcription factors like AP-1.[7][8] This guide provides a comprehensive overview of the molecular mechanisms governing TFF1 gene regulation, its expression patterns in health and disease, and detailed protocols for its experimental analysis, serving as a critical resource for researchers and drug development professionals targeting TFF1-related pathways.
TFF1 Gene and Protein Function
The TFF1 gene is located in a cluster with two other trefoil family members on chromosome 21.[2][4] The encoded TFF1 protein is characterized by a "trefoil" domain, a three-looped structure formed by disulfide bonds.[9] TFF1 is predominantly expressed by mucous-producing cells in the gastrointestinal tract.[1][2] Its primary functions include:
-
Mucosal Protection: TFF1 interacts with mucins to stabilize the mucous layer, forming a protective barrier against insults.[2][4]
-
Epithelial Restitution: It promotes the migration of epithelial cells to facilitate the healing of mucosal injuries.[10]
-
Growth Factor Activity: TFF1 exhibits growth factor-like activities, influencing cell proliferation and survival.[1][4]
While TFF1 plays a protective role in the gastric mucosa, where its loss is associated with gastric neoplasia[5][11], its function in other contexts, such as breast cancer, is more complex and often linked to oncogenic processes like increased cell migration, invasion, and resistance to therapy.[1][12][13]
Transcriptional Regulation of the TFF1 Gene
The regulation of TFF1 transcription is a multi-layered process involving a variety of transcription factors, co-regulators, and chromatin modifications that respond to extracellular stimuli.
Estrogen-Mediated Regulation
In hormone-responsive tissues like the breast, TFF1 is a primary target of estrogen signaling. The regulation is mediated by the direct binding of Estrogen Receptor alpha (ERα) to an Estrogen Response Element (ERE) located approximately 400 base pairs upstream of the transcription start site in the TFF1 promoter.[6][14]
The process involves several key steps:
-
Ligand Binding: Estradiol (E2) binds to ERα, inducing a conformational change.
-
Nuclear Translocation and Dimerization: The ERα-E2 complex dimerizes and translocates to the nucleus.
-
DNA Binding: The ERα dimer binds to the ERE in the TFF1 promoter.
-
Co-regulator Recruitment: The DNA-bound ERα recruits a series of co-activator proteins. This includes pioneer factors like FOXA1, which are essential for ERα binding, and transcription factors like Sp1 and Sp3, which bind to adjacent sites and cooperate with ERα.[6][15][16]
-
Chromatin Remodeling: Recruited co-activators, such as histone acetyltransferases (HATs) and histone methyltransferases (e.g., MLL1), modify the chromatin structure.[15][17] This leads to histone acetylation and methylation (e.g., H3K4 methylation), creating a more open and transcriptionally permissive chromatin state.[6][15]
-
Transcription Initiation: The remodeled chromatin allows for the assembly of the basal transcription machinery and RNA Polymerase II, initiating TFF1 gene transcription.
Regulation by the Ras/MAPK Pathway
The TFF1 gene can also be activated by the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, often stimulated by phorbol (B1677699) esters like 12-O-tetradecanoylphorbol-13-acetate (TPA).[8] This mechanism is distinct from estrogen-mediated activation and relies on an Activator Protein-1 (AP-1) binding site within the TFF1 promoter.[8]
Key steps include:
-
Pathway Activation: TPA activates Protein Kinase C (PKC), leading to the activation of the Ras/MAPK cascade (Raf -> MEK -> ERK1/2).
-
Kinase Activation: Activated ERK1/2 phosphorylates and activates downstream kinases, such as Mitogen and Stress-activated Protein Kinase 1 (MSK1).[8]
-
Histone Phosphorylation: MSK1 phosphorylates histone H3 at Serine 10 (H3S10p) in the vicinity of the TFF1 promoter.[8]
-
AP-1 Recruitment: This histone modification, along with the activation of AP-1 components (like c-Jun and c-Fos), facilitates the binding of the AP-1 transcription factor complex to its corresponding site on the TFF1 promoter.[1][8]
-
Transcription Initiation: The bound AP-1 complex recruits the necessary machinery to initiate TFF1 transcription.[8]
Other Regulatory Pathways
-
IGF-I Signaling: Insulin-like growth factor I (IGF-I) can induce TFF1 transcription in an ERα-dependent manner. This process requires both ERα and the AP-1 complex. IGF-I stimulation leads to the phosphorylation of AP-1, which binds to the TFF1 promoter, allowing for the recruitment of the chromatin remodeler Brg1, followed by the binding of ERα through an interaction with c-Jun.[7]
-
Gastrin Regulation: In gastric cells, the hormone gastrin rapidly induces TFF1 expression. This response is mediated through a Raf-Mek-Erk-dependent pathway and maps to a GC-rich region in the TFF1 promoter that binds the transcription factors Sp3 and MAZ.[18]
-
Epigenetic Silencing: In some cancers, particularly gastric carcinoma, TFF1 expression is lost. This silencing is often due to epigenetic mechanisms, including promoter hypermethylation and histone modifications, rather than genetic mutations.[2][5][11]
TFF1 Expression in Cancer
The expression of TFF1 is highly variable across different cancer types and even within subtypes, where its role can be contradictory.
Breast Cancer
In breast cancer, TFF1 is a well-established biomarker for a functional ERα signaling pathway and is therefore associated with ER-positive tumors.[1][19] Its expression correlates with a better prognosis and response to endocrine therapies like tamoxifen (B1202) in some studies.[19] However, other evidence suggests TFF1 can promote oncogenic behaviors. Forced expression of TFF1 in mammary carcinoma cells has been shown to increase proliferation, survival, migration, and invasion.[1][12] Furthermore, TFF1 can contribute to resistance to chemotherapy agents like doxorubicin.[13]
Gastrointestinal Cancers
-
Gastric Cancer: TFF1 is considered a tumor suppressor in the stomach.[2] Its expression is frequently lost in gastric carcinomas, often due to promoter methylation, and this loss is associated with tumor invasion and poor survival.[2][11][20] TFF1-deficient mice spontaneously develop gastric adenomas and carcinomas.[5]
-
Esophageal Carcinoma: TFF1 is overexpressed in esophageal squamous cell carcinoma (ESCA), and its mRNA levels correlate with the cancer stage.[21]
Other Cancers
Elevated TFF1 expression has also been observed in mucinous ovarian carcinomas, colorectal adenocarcinomas, and bilio-pancreatic adenocarcinomas.[5] In prostate and pancreatic cancers, TFF1 overexpression may help cells escape oncogene-induced senescence, thereby promoting tumorigenesis.[22]
Quantitative Data on TFF1 Expression and Regulation
The following tables summarize key quantitative findings from the literature regarding TFF1 expression and its functional consequences.
Table 1: TFF1 mRNA Expression in Response to Stimuli in MCF-7 Cells
| Stimulus | Treatment Time | Fold Induction of TFF1 mRNA | Reference |
| Estradiol (E2) | 45 minutes | ~20-fold | [8][23] |
| 12-O-tetradecanoylphorbol-13-acetate (TPA) | 30 minutes | Significant induction | [8] |
| Tamoxifen (1 µM) | 48 hours | Small increase | [23] |
Table 2: Correlation of TFF1 Expression with Clinicopathological Features in Breast Cancer
| Feature | Correlation with TFF1 Expression | p-value | Reference |
| ER Status | Positive | p = 0.012 | [19] |
| PR Status | Positive | p < 0.001 | [19] |
| Tumor Size | Inverse | p = 0.002 | [19] |
| Nodal Status | Inverse | p < 0.001 | [19] |
| Histological Grade | Inverse | p < 0.001 | [19] |
| Overall Survival | Positive (Elevated TFF1 correlates with increased survival) | p = 0.00068 | [19] |
Key Experimental Protocols
Analyzing TFF1 regulation and expression requires specific molecular biology techniques. Detailed below are methodologies for two cornerstone experiments.
Chromatin Immunoprecipitation (ChIP) for TFF1 Promoter Analysis
ChIP assays are used to investigate the in vivo interaction of proteins, such as transcription factors (e.g., ERα, AP-1) and modified histones, with specific genomic regions like the TFF1 promoter.[6][8][17]
Methodology:
-
Cell Cross-linking: Treat cultured cells (e.g., MCF-7) with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific primary antibody against the protein of interest (e.g., anti-ERα, anti-phospho-H3). Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G-conjugated beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Quantify the amount of the TFF1 promoter region present in the purified DNA using:
-
Quantitative PCR (qPCR): Use primers specific to the TFF1 promoter (e.g., spanning the ERE or AP-1 site) to determine the enrichment of the target sequence.[24]
-
Next-Generation Sequencing (ChIP-seq): Sequence the entire library of immunoprecipitated DNA fragments to identify all genomic binding sites of the protein of interest on a genome-wide scale.[24]
-
Luciferase Reporter Assay for TFF1 Promoter Activity
Luciferase reporter assays are used to quantify the transcriptional activity of a promoter in response to various stimuli.[25] A DNA fragment corresponding to the TFF1 promoter is cloned upstream of a luciferase reporter gene.
Methodology:
-
Construct Generation: Clone the human TFF1 promoter region (e.g., a ~1 kb fragment upstream of the TSS) into a luciferase reporter vector (e.g., pGL3 or pGL4).[26][27] Site-directed mutagenesis can be used to create mutations in specific transcription factor binding sites (e.g., ERE, AP-1) to assess their importance.[27]
-
Cell Transfection: Transfect the reporter construct into a suitable cell line (e.g., MCF-7 for estrogen response, KATO III for gastrin response).[26] Co-transfect a second reporter plasmid (e.g., expressing Renilla luciferase) driven by a constitutive promoter to serve as an internal control for transfection efficiency.
-
Cell Treatment: After transfection, treat the cells with the desired stimuli (e.g., estradiol, TPA, IGF-I, or specific inhibitors).
-
Cell Lysis: Lyse the cells using a specific lysis buffer that preserves luciferase activity.
-
Luminometry: Measure the enzymatic activity of both firefly and Renilla luciferases in the cell lysate using a luminometer. This involves adding the specific substrate (D-luciferin for firefly luciferase) and measuring the resulting light emission.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. This ratiometric measurement corrects for variability in cell number and transfection efficiency, allowing for accurate comparison of promoter activity across different conditions.[28]
Conclusion and Future Directions
The regulation of the TFF1 gene is a paradigm of complex transcriptional control, integrating hormonal, growth factor, and stress-related signals to modulate its expression. Its dual role as a mucosal protectant and a potential oncogenic driver in different cellular contexts underscores the importance of understanding its regulatory network. For drug development professionals, the TFF1 pathway presents both opportunities and challenges. Targeting TFF1 or its regulatory components could be a viable strategy for certain cancers, particularly in overcoming endocrine or chemotherapy resistance.[1][13] Future research should focus on elucidating the context-specific factors that dictate TFF1's function, identifying the downstream effectors of TFF1 signaling, and developing more targeted therapeutic strategies that can either inhibit its oncogenic activities or restore its tumor-suppressive functions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound 1 - Wikipedia [en.wikipedia.org]
- 3. What are TFF1 stimulants and how do they work? [synapse.patsnap.com]
- 4. genecards.org [genecards.org]
- 5. Expression of this compound 1 (TFF1) in Cancer: A Tissue Microarray Study Involving 18,878 Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen regulation of this compound 1 expression by estrogen receptor alpha and Sp proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen receptor alpha and the activating protein-1 complex cooperate during insulin-like growth factor-I-induced transcriptional activation of the pS2/TFF1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. digscholarship.unco.edu [digscholarship.unco.edu]
- 10. TFF1 Promotes EMT-Like Changes through an Auto-Induction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of TFF1 is associated with activation of NF-κB–mediated inflammation and gastric neoplasia in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The estrogen-regulated protein, TFF1, stimulates migration of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The this compound 1 (TFF1) protein involved in doxorubicin‑induced apoptosis resistance is upregulated by estrogen in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. The Histone Modifications Governing TFF1 Transcription Mediated by Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcriptional regulation of the human this compound, TFF1, by gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound 1 (TFF1) is a potential prognostic biomarker with functional significance in breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TFF1 this compound 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. crimsonpublishers.com [crimsonpublishers.com]
- 22. pnas.org [pnas.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ルシフェラーゼレポーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. A Ratiometric Dual Color Luciferase Reporter for Fast Characterization of Transcriptional Regulatory Elements in Plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core of TFF2 Protein Structure and Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trefoil Factor 2 (TFF2), also known as Spasmolytic Polypeptide (SP), is a secreted protein that plays a crucial role in mucosal protection and repair within the gastrointestinal tract.[1][2] As a member of the this compound family, TFF2 is characterized by the presence of at least one trefoil motif, a compact 40-amino acid domain stabilized by three conserved disulfide bonds.[1] This guide provides a detailed technical overview of the TFF2 protein, focusing on its structure, domains, and the experimental methodologies used for its characterization. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development targeting gastrointestinal diseases and other conditions where TFF2 plays a significant role.
TFF2 Protein Structure and Domains
The human TFF2 protein is initially synthesized as a 129-amino acid precursor, which includes a signal peptide.[3] Following cleavage of the signal peptide, the mature, secreted TFF2 protein consists of 106 amino acids.[3] A key feature of TFF2 is the presence of two tandem trefoil domains, which are structurally homologous.[2][3] This distinguishes it from TFF1 and TFF3, which each contain only a single trefoil domain.[2]
The two trefoil domains in TFF2 are held in a fixed orientation by an additional disulfide bond that links the N- and C-termini of the mature protein, creating a more rigid structure compared to the homodimeric forms of TFF1 and TFF3.[2] This structural rigidity may influence its binding specificity and mechanism of action.[2]
Post-Translational Modifications
A significant post-translational modification of human TFF2 is N-linked glycosylation.[4][5] The mature protein has a single consensus site for N-glycosylation at asparagine-15 (Asn15).[4][5] This glycosylation can affect the protein's stability, function, and interaction with other molecules. The apparent molecular mass of glycosylated TFF2 is higher than the non-glycosylated form, which can be observed in techniques like western blotting.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the human TFF2 protein.
| Property | Value | Reference |
| Precursor Length | 129 amino acids | [3] |
| Mature Protein Length | 106 amino acids | [3] |
| Trefoil Domains | 2 | [2][3] |
| Disulfide Bonds | 7 (6 within trefoil domains, 1 linking N/C termini) | [2][6] |
| N-glycosylation Site | Asn15 | [4][5] |
| Molecular Mass (non-glycosylated) | ~12 kDa | [5] |
TFF2 Signaling Pathways
TFF2 exerts its biological effects through interactions with other molecules, including the mucin MUC6 and the chemokine receptor CXCR4.[7][8] The interaction with MUC6 is crucial for stabilizing the mucus layer in the stomach.[7][8] The binding of TFF2 to the CXCR4 receptor activates downstream signaling pathways that are involved in cell migration, proliferation, and survival.[1][9]
TFF2-CXCR4 Signaling
Activation of the G protein-coupled receptor CXCR4 by TFF2 can initiate multiple intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1] These pathways are critical for promoting epithelial restitution and wound healing.
Below is a diagram illustrating the TFF2-CXCR4 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in TFF2 research.
Recombinant TFF2 Expression and Purification
This protocol describes the expression of human TFF2 in E. coli and its subsequent purification.
A. Expression Vector Construction:
-
Amplify the open reading frame of human TFF2 by PCR.
-
Clone the PCR product into an expression vector, such as pET-32a(+), which allows for the expression of a fusion protein (e.g., with a thioredoxin and His-tag for purification).
B. Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight.
C. Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged fusion protein from the supernatant using Nickel-NTA affinity chromatography.
-
Elute the bound protein using an imidazole (B134444) gradient.
-
(Optional) Cleave the fusion tag using a specific protease (e.g., Factor Xa or TEV protease).
-
Further purify the cleaved TFF2 protein using reverse-phase HPLC or size-exclusion chromatography.
Western Blot Analysis of TFF2
This protocol outlines the detection of TFF2 in cell lysates or tissue extracts.
A. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
B. SDS-PAGE and Transfer:
-
Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
C. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TFF2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Cell Migration Assay (Transwell Assay)
This protocol measures the effect of TFF2 on cell migration.
-
Seed cells in the upper chamber of a Transwell insert with a porous membrane in serum-free medium.
-
Add TFF2 to the lower chamber as a chemoattractant.
-
Incubate the plate for a period sufficient for cell migration to occur (e.g., 4-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the migrated cells with a dye such as crystal violet.
-
Elute the dye and quantify the absorbance using a plate reader, or count the stained cells under a microscope.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of TFF2.
Conclusion
This technical guide has provided a comprehensive overview of the TFF2 protein, with a focus on its structure, domains, and the experimental methods used for its study. The detailed information on its two-trefoil domain structure, disulfide bonding, and post-translational modifications, along with insights into its signaling pathways, offers a solid foundation for further research. The provided experimental protocols serve as a practical resource for scientists aiming to investigate the multifaceted roles of TFF2 in health and disease. A thorough understanding of TFF2's molecular characteristics is paramount for the development of novel therapeutic strategies targeting the gastrointestinal system and beyond.
References
- 1. Bacterial expression and purification of biologically active human TFF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. abgenex.com [abgenex.com]
- 9. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity and Function of Trefoil Factor 3 (TFF3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trefoil Factor 3 (TFF3), also known as Intestinal this compound (ITF), is a small, stable secretory peptide that plays a crucial role in the maintenance and repair of mucosal surfaces, particularly within the gastrointestinal tract.[1][2] It is a member of the this compound family, characterized by a unique three-leafed "trefoil" domain structure stabilized by disulfide bonds, which confers significant resistance to proteolysis and thermal degradation.[2] Primarily secreted by mucus-producing goblet cells in the small and large intestines, TFF3 is a key component of the mucosal defense system.[2] Beyond its established role in epithelial restitution, emerging evidence has implicated TFF3 in a diverse array of physiological and pathological processes, including inflammation, tumorigenesis, and metabolic regulation.[3] This technical guide provides a comprehensive overview of the biological activity and functions of TFF3, with a focus on its molecular mechanisms, associated signaling pathways, and methodologies for its study.
Core Biological Functions of TFF3
TFF3's biological activities are multifaceted, with its primary role centered on maintaining mucosal integrity and promoting repair following injury. Its functions extend to modulating inflammatory responses and influencing cell fate decisions, which can have dual roles in both tissue protection and disease progression.
Mucosal Protection and Repair
The most well-documented function of TFF3 is its contribution to the protection and repair of the gastrointestinal mucosa.[1][2] TFF3 is co-secreted with mucins, forming a protective layer that shields the epithelium from mechanical stress and noxious luminal contents.[2] In response to mucosal injury, TFF3 expression is upregulated, and it actively participates in the rapid resealing of the epithelial barrier, a process known as restitution.[2] This is primarily achieved by promoting the migration of epithelial cells to cover the denuded area, a process that occurs independently of cell proliferation.[4] TFF3 knockout mice exhibit increased susceptibility to intestinal injury and impaired epithelial regeneration, highlighting its critical role in mucosal homeostasis.[4]
Regulation of Cell Migration and Adhesion
TFF3's pro-migratory effects are central to its function in wound healing. It facilitates cell migration by modulating the expression and function of cell adhesion molecules. For instance, TFF3 can induce the disruption of E-cadherin/β-catenin complexes, which are crucial for maintaining tight cell-cell adhesion in epithelial tissues. This disruption allows for the loosening of cell contacts, enabling cells to move and cover the wounded area.[4]
Anti-Apoptotic and Pro-Proliferative Effects
In addition to promoting cell migration, TFF3 exerts anti-apoptotic effects, protecting epithelial cells from programmed cell death induced by various stressors.[4] This cytoprotective function is crucial for preserving the epithelial barrier during injury and inflammation. While restitution is largely proliferation-independent, TFF3 has also been shown to have modest pro-proliferative effects in certain contexts, contributing to the long-term regeneration of the epithelium.[5]
Modulation of Inflammation
TFF3 plays a complex role in modulating inflammatory responses. It has been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as IL-6 and IL-8.[3] This is, in part, mediated through the activation of protease-activated receptor 2 (PAR-2).[4] However, TFF3 can also exhibit pro-inflammatory activities and is often upregulated in chronic inflammatory conditions.
Role in Cancer
The role of TFF3 in cancer is context-dependent and appears to vary with tumor type. In some cancers, such as colorectal and gastric cancer, elevated TFF3 expression is associated with tumor progression, metastasis, and poor prognosis.[3][6][7] In these contexts, TFF3 can promote cancer cell proliferation, migration, invasion, and angiogenesis.[8] Conversely, in other malignancies, TFF3 expression may be downregulated.[9] The dual role of TFF3 in both protecting normal tissues and promoting cancer progression makes it a complex target for therapeutic intervention.
TFF3 Receptors and Signaling Pathways
The biological effects of TFF3 are mediated through its interaction with cell surface receptors and the subsequent activation of intracellular signaling cascades. While a single, high-affinity receptor for TFF3 has remained elusive, several putative receptors and signaling pathways have been identified.
Putative Receptors
-
CD147 (Basigin): Recent studies have identified CD147 as a functional receptor for TFF3. The interaction between TFF3 and CD147 has been shown to mediate signaling that promotes colorectal cancer progression. The binding affinity of TFF3 to the extracellular domain of CD147 has been determined to be in the micromolar range.
-
LINGO2 (Leucine-rich repeat and immunoglobulin-like domain-containing nogo receptor-interacting protein 2): LINGO2 has been identified as a TFF3-binding protein that is essential for TFF3-mediated functions, including the de-repression of Epidermal Growth Factor Receptor (EGFR) signaling.[10][11][12] Proximity ligation assays have shown that TFF3 and LINGO2 interact within 40 nm on the cell membrane.[10]
-
CXCR4 and CXCR7: The chemokine receptors CXCR4 and CXCR7 have been implicated in TFF3-induced cell migration.[13][14][15] However, studies suggest that TFF3 does not directly activate CXCR4 signaling and shows no binding activity up to a concentration of 10 μM, indicating that the interaction may be indirect or of very low affinity.[16]
-
Protease-Activated Receptor 2 (PAR-2): TFF3 can mediate anti-inflammatory responses through the activation of PAR-2.[4]
Key Signaling Pathways
TFF3 activation of its putative receptors triggers a cascade of intracellular signaling events that ultimately regulate cellular processes such as migration, proliferation, and survival. The major signaling pathways implicated in TFF3 function include:
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. TFF3 has been shown to activate the ERK1/2 pathway, which is crucial for its pro-migratory and pro-proliferative effects in both normal and cancerous cells.[17]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase/Protein Kinase B pathway is another critical signaling axis that governs cell survival, growth, and metabolism. TFF3 can activate the PI3K/Akt pathway, which contributes to its anti-apoptotic and pro-survival functions.[18]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 is a transcription factor that plays a key role in cell growth, differentiation, and inflammation. TFF3 can induce the phosphorylation and nuclear translocation of STAT3, leading to the transcription of target genes involved in cell survival and proliferation.[19][20]
-
NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells pathway is a critical regulator of the inflammatory response. TFF3 has been shown to modulate NF-κB activity, which can contribute to its anti-inflammatory effects.
Quantitative Data on TFF3
This section provides a summary of quantitative data related to TFF3, including its binding affinities and expression levels in various biological contexts.
Table 1: TFF3 Receptor Binding Affinity
| Ligand | Receptor | Cell Line/System | Method | Dissociation Constant (Kd) | Reference |
| TFF3 | CD147 (extracellular domain) | Purified proteins | Surface Plasmon Resonance (SPR) | 2.03 ± 0.15 μM | |
| TFF3 | CXCR4 | COS-7 cells overexpressing CXCR4 | IP1 accumulation assay | No activation or inhibition up to 10 μM | [16] |
| TFF3 | LINGO2 | Intestinal epithelial cells | Co-immunoprecipitation & Proximity Ligation Assay | Interaction confirmed within 40 nm | [10] |
Table 2: TFF3 Concentration in Human Serum/Plasma
| Condition | Sample Type | TFF3 Concentration (ng/mL) | Method | Reference |
| Healthy Individuals | Serum | 7.80 ± 0.233 | ELISA | [3] |
| Healthy Individuals | Serum | 2.09 ± 1.0 | ELISA | [6] |
| Healthy Individuals | Serum | 3.60 ± 1.58 | ELISA | [7] |
| Healthy Individuals | Serum | Cut-off: 7.211 | ELISA | [9] |
| Healthy Individuals | Serum | 2.72 ± 0.80 (H. pylori negative) | ELISA | [21] |
| Healthy Individuals | Serum | 3.05 ± 1.10 (H. pylori positive) | ELISA | [21] |
| Gastric Cancer | Serum | 16.59 ± 1.958 | ELISA | [3] |
| Gastric Cancer | Serum | 6.44 ± 6.19 | ELISA | [21] |
| Colorectal Cancer | Serum | 15.86 ± 1.118 | ELISA | [3] |
| Colorectal Cancer | Serum | 6.66 ± 2.4 | ELISA | [6] |
| Colorectal Cancer | Serum | 9.34 ± 12.2 | ELISA | [7] |
| Colorectal Polyps | Serum | 3.86 ± 1.3 | ELISA | [6] |
| Lung Cancer | Serum | Significantly higher than healthy controls | ELISA | [9] |
Table 3: TFF3 Concentration in Human Urine
| Condition | Sample Type | TFF3 Concentration (ng/mL) | Method | Reference |
| Healthy Individuals | Urine | 1.83 ± 0.162 | ELISA | [3] |
| Gastric Cancer | Urine | 6.46 ± 1.046 | ELISA | [3] |
| Lung Cancer | Urine | Lower than healthy controls | ELISA | [9] |
Table 4: TFF3 Expression in Human Tissues
| Tissue | Expression Level | Method | Reference |
| Gastrointestinal Tract | |||
| Small Intestine | High | Immunohistochemistry, In situ hybridization | [2] |
| Colon | High | Immunohistochemistry, In situ hybridization | [2] |
| Stomach | Low (upregulated upon injury) | Immunohistochemistry | [2] |
| Respiratory Tract | |||
| Bronchial Glands | Present | Immunohistochemistry | [22] |
| Other Tissues | |||
| Salivary Glands | Present | - | [23] |
| Uterus | Present | - | [16] |
| Breast | Present | - | |
| Pancreas | Present in islets and ducts | Immunohistochemistry | [5] |
| Kidney | Present in tubules | Immunohistochemistry | [5] |
| Skin (Epidermis) | Present | Immunohistochemistry | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological activity and function of TFF3.
TFF3 Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: The sandwich ELISA is a highly sensitive method for quantifying TFF3 in biological fluids such as serum, plasma, and cell culture supernatants. In this assay, a capture antibody specific for TFF3 is coated onto the wells of a microplate. The sample containing TFF3 is added, and the TFF3 protein is captured by the antibody. After washing, a detection antibody, also specific for TFF3 but labeled with an enzyme (e.g., horseradish peroxidase - HRP), is added. This detection antibody binds to a different epitope on the captured TFF3. Following another wash step, a substrate for the enzyme is added, which results in a colorimetric reaction. The intensity of the color is proportional to the amount of TFF3 in the sample and is measured using a microplate reader.
Materials:
-
TFF3 ELISA kit (commercially available kits from various suppliers)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H₂SO₄)
-
Samples (serum, plasma, cell culture supernatant)
-
Pipettes and pipette tips
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Plate Preparation: Add the appropriate amount of assay diluent to each well.
-
Standard and Sample Addition: Add standards and samples in duplicate to the appropriate wells.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (typically 1-2 hours at room temperature or 37°C).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with wash buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.
-
Detection Antibody Addition: Add the enzyme-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate as specified in the protocol.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for the recommended time to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of TFF3 in the samples.
TFF3 Detection by Western Blotting
Principle: Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate or tissue homogenate. Proteins are first separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is then incubated with a primary antibody that specifically binds to TFF3. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added. Finally, a chemiluminescent substrate is applied, which produces light in the presence of the HRP enzyme. The light is detected by a specialized imaging system, and the intensity of the band corresponds to the amount of TFF3 protein.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TFF3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins. Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TFF3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the TFF3 signal to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Migration Assessment by Wound Healing (Scratch) Assay
Principle: The wound healing or scratch assay is a simple and widely used method to study cell migration in vitro. A "scratch" or cell-free area is created in a confluent monolayer of cells. The ability of the cells to migrate and close the scratch over time is then monitored and quantified. This assay is particularly useful for studying the effects of factors like TFF3 on directional cell migration.
Materials:
-
Cells of interest (e.g., intestinal epithelial cells)
-
Culture plates (e.g., 6-well or 12-well plates)
-
Sterile pipette tip (e.g., p200) or a specialized scratch tool
-
Cell culture medium (with and without serum, and with or without TFF3)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Creating the Scratch: Once the cells are confluent, use a sterile pipette tip to create a straight scratch across the center of the well.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium. For the experimental group, add medium containing TFF3 at the desired concentration. For the control group, add medium without TFF3. It is often recommended to use serum-free or low-serum medium to minimize cell proliferation.
-
Imaging: Immediately after creating the scratch (time 0), capture images of the scratch in each well using a microscope. Mark the position of the images to ensure that the same field is imaged at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the scratch at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control or experimental group is nearly closed.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure or the percentage of wound closure at each time point. Compare the migration rate between the TFF3-treated and control groups.
Cell Invasion Assessment by Boyden Chamber Assay
Principle: The Boyden chamber assay, also known as the transwell invasion assay, is used to assess the invasive potential of cells. The assay utilizes a chamber with two compartments separated by a porous membrane. The membrane is coated with a layer of extracellular matrix (ECM) components (e.g., Matrigel) to mimic the basement membrane. Cells are seeded in the upper compartment, and a chemoattractant (which can be TFF3 or a growth factor) is placed in the lower compartment. Invasive cells will degrade the ECM and migrate through the pores of the membrane towards the chemoattractant. The number of invaded cells on the lower surface of the membrane is then quantified.
Materials:
-
Boyden chambers (transwell inserts) with ECM-coated membranes
-
Culture plates (e.g., 24-well plates)
-
Cells of interest
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., TFF3 or FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Rehydration of Inserts: Rehydrate the ECM-coated inserts by adding warm, serum-free medium to the upper and lower chambers and incubating for about 2 hours at 37°C.
-
Cell Seeding: Harvest and resuspend the cells in serum-free medium. Seed the cells into the upper chamber of the rehydrated inserts.
-
Chemoattractant Addition: Add medium containing the chemoattractant (e.g., TFF3) to the lower chamber. In the control wells, add serum-free medium.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell invasion (typically 24-48 hours).
-
Removal of Non-Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invaded cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution. After fixation, stain the cells with a staining solution.
-
Imaging and Quantification: After staining, wash the inserts and allow them to air dry. Using a microscope, count the number of stained cells on the lower surface of the membrane in several random fields.
-
Data Analysis: Calculate the average number of invaded cells per field. Compare the number of invaded cells between the TFF3-treated and control groups.
Visualizations: Signaling Pathways and Experimental Workflows
TFF3 Signaling Pathways
Caption: Overview of major signaling pathways activated by TFF3.
Experimental Workflow for Wound Healing (Scratch) Assay
Caption: Step-by-step workflow for the wound healing (scratch) assay.
Logical Relationship of TFF3's Dual Role in Health and Disease
Caption: The dual role of TFF3 in physiological and pathological conditions.
Conclusion
This compound 3 is a pleiotropic peptide with a well-established role in mucosal protection and repair, and emerging functions in inflammation, cancer, and metabolic regulation. Its ability to activate multiple signaling pathways, including the MAPK/ERK, PI3K/Akt, and STAT3 cascades, underscores its importance in cellular homeostasis and disease. The identification of putative receptors such as CD147 and LINGO2 has provided new insights into its mechanism of action. However, the context-dependent and sometimes contradictory roles of TFF3, particularly in cancer, highlight the need for further research to fully elucidate its complex biology. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to investigate the multifaceted functions of TFF3 and explore its potential as a therapeutic target or biomarker.
References
- 1. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]
- 2. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum TFF3 may be a pharamcodynamic marker of responses to chemotherapy in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localization of this compound family peptide 3 (TFF3) in epithelial tissues originating from the three germ layers of developing mouse embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum this compound 3 as a Protein Biomarker for the Diagnosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Tff3 Deficiency Protects against Hepatic Fat Accumulation after Prolonged High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. TFF3 interacts with LINGO2 to regulate EGFR activation for protection against colitis and gastrointestinal helminths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. CXCR4 and CXCR7 Mediate TFF3-Induced Cell Migration Independently From the ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Synthesis of TFF3 Reveals Novel Mechanistic Insights and a Gut-Stable Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Tests for Serum Levels of this compound Family Proteins Can Improve Gastric Cancer Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Different Molecular Forms of TFF3 in the Human Respiratory Tract: Heterodimerization with IgG Fc Binding Protein (FCGBP) and Proteolytic Cleavage in Bronchial Secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Family (TFF) Peptides and Their Diverse Molecular Functions in Mucus Barrier Protection and More: Changing the Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Trefoil Factors in Gastrointestinal Diseases: An In-depth Technical Guide
Introduction to Trefoil Factors (TFFs)
Trefoil factors (TFFs) are a family of small, stable secretory proteins that play a crucial role in the maintenance and repair of the gastrointestinal (GI) mucosa.[1][2] These peptides are characterized by a unique, clover-leaf-like structure known as the "trefoil domain," which is formed by three intramolecular disulfide bonds.[3] This structure confers remarkable resistance to proteolysis and acidic environments, allowing them to function effectively in the harsh milieu of the GI tract.[3]
Structure and Function
The mammalian TFF family consists of three members: TFF1 (formerly pS2), TFF2 (formerly spasmolytic polypeptide), and TFF3 (formerly intestinal trefoil factor).[3] TFF1 and TFF3 each possess a single trefoil domain, while TFF2 contains two.[3] Their primary functions include:
-
Mucosal Protection: TFFs interact with mucins, the main components of the mucus layer, to enhance its viscosity and protective properties.[1][4] This interaction helps to form a stable barrier against luminal insults.
-
Epithelial Restitution: TFFs are potent motogens, meaning they stimulate the migration of epithelial cells to rapidly seal mucosal wounds, a process known as restitution.[2][5]
-
Anti-apoptosis: TFFs promote cell survival by inhibiting programmed cell death in epithelial cells.[1][5]
-
Angiogenesis: They can also stimulate the formation of new blood vessels, which is essential for tissue repair.[2]
Expression and Localization in the Gastrointestinal Tract
TFFs are expressed in a site-specific manner throughout the GI tract, often co-localizing with specific mucins:
-
TFF1: Primarily found in the foveolar cells of the stomach, where it is co-expressed with MUC5AC mucin.[1][3]
-
TFF2: Secreted by mucous neck cells in the stomach and Brunner's glands in the duodenum, in association with MUC6 mucin.[1][3]
-
TFF3: Predominantly expressed by goblet cells in the small and large intestines, alongside MUC2 mucin.[1][3]
Role of Trefoil Factors in Gastrointestinal Diseases
Alterations in TFF expression are implicated in the pathogenesis of various GI disorders.
Inflammatory Bowel Disease (IBD)
In inflammatory bowel diseases such as Crohn's disease and ulcerative colitis, TFF expression is generally upregulated at sites of inflammation and ulceration, reflecting their role in mucosal defense and repair.[6][7] However, the precise role and expression patterns can vary. For instance, TFF1 and TFF2 can be ectopically expressed in the inflamed colon in IBD.
Gastric Ulcers
Following gastric injury, the expression of TFF1 and TFF2 is significantly increased in the ulcer margin, where they contribute to the healing process.[8][9] The appearance of TFF2-expressing cells, a phenomenon known as "spasmolytic polypeptide expressing metaplasia" (SPEM), is a hallmark of gastric ulcer healing.[8] Studies in TFF2 knockout mice have demonstrated delayed gastric ulcer healing.[8]
Gastrointestinal Cancers
The role of TFFs in GI cancers is complex and can be context-dependent. TFF1 is often considered a tumor suppressor in the stomach, as its expression is frequently lost in gastric cancer.[10][11][12] Conversely, TFF3 is often overexpressed in gastric and colorectal cancers and has been associated with a poorer prognosis.[13][14] TFFs have also been investigated as potential serum biomarkers for the early detection of GI cancers.[15][16]
Quantitative Analysis of this compound Expression
The following tables summarize quantitative data on TFF levels in various gastrointestinal diseases.
Table 1: Serum this compound Levels in Gastric Cancer
| This compound | Gastric Cancer (ng/mL) | Chronic Atrophic Gastritis (ng/mL) | Healthy Controls (ng/mL) | Reference |
| TFF1 | 1.30 ± 0.15 | 1.07 ± 0.14 | 0.72 ± 0.07 | [7] |
| TFF2 | 8.79 ± 16.2 | 5.15 ± 2.41 | 2.88 ± 1.04 | [17] |
| TFF3 | 6.44 ± 6.19 | - | 2.72 ± 0.80 | [17] |
Table 2: Serum this compound 3 Levels in Inflammatory Bowel Disease
| Condition | TFF3 (ng/mL) | Healthy Controls (ng/mL) | Reference |
| Active Ulcerative Colitis | 10.12 (mean) | 5.76 (mean) | [18] |
| Quiescent Ulcerative Colitis | 6.48 (mean) | 5.76 (mean) | [18] |
| Active Crohn's Disease | 6.67 (mean) | 5.76 (mean) | [19] |
| Quiescent Crohn's Disease | 5.76 (mean) | 5.76 (mean) | [19] |
Table 3: Serum this compound 3 Levels in Colorectal Cancer
| Cohort | Colorectal Cancer (ng/mL) | Healthy Controls (ng/mL) | Reference |
| Derivation | 9.34 ± 12.2 | 3.60 ± 1.58 | [20] |
| Validation | - | - | [20] |
Signaling Pathways Modulated by Trefoil Factors
TFFs exert their cellular effects by activating several intracellular signaling pathways.
Pro-survival and Anti-apoptotic Signaling
TFFs can promote cell survival by activating the PI3K/Akt and MAPK/ERK pathways, which are central regulators of apoptosis.[8][9]
Cell Migration and Restitution Signaling
The motogenic effects of TFFs are also mediated through the MAPK/ERK pathway, as well as through interactions with the epidermal growth factor receptor (EGFR).[5][19]
Inflammatory Signaling Pathways
TFF3 has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.[17]
Experimental Protocols for this compound Research
This section provides detailed methodologies for key experiments used in the study of trefoil factors.
Enzyme-Linked Immunosorbent Assay (ELISA) for TFF3
This protocol describes a sandwich ELISA for the quantitative measurement of human TFF3 in serum or plasma.[3][4][6]
Materials:
-
Microplate pre-coated with anti-human TFF3 antibody
-
Recombinant human TFF3 standard
-
Biotinylated anti-human TFF3 detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample diluent (e.g., PBS with 1% BSA)
Procedure:
-
Prepare standards and samples by diluting them in sample diluent. A typical standard curve ranges from 3-100 pmol/L.[3]
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2 hours at 37°C.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at 37°C.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of TFF3 in the samples.
References
- 1. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and evaluation of an ELISA for human this compound 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human TFF3(this compound 3) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Induction of this compound (TFF)1, TFF2 and TFF3 by hypoxia is mediated by hypoxia inducible factor-1: implications for gastric mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img.abclonal.com [img.abclonal.com]
- 7. Serum this compound 3 is a promising non-invasive biomarker for gastric cancer screening: A monocentric cohort study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Tff3 Deficiency on the Liver of Mice Exposed to a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathological and therapeutic roles of bioactive peptide this compound 3 in diverse diseases: recent progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JCI - Loss of TFF1 is associated with activation of NF-κB–mediated inflammation and gastric neoplasia in mice and humans [jci.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Serum Trefoil Factors in Patients with Inflammatory Bowel Disease | Scilit [scilit.com]
- 17. Tests for Serum Levels of this compound Family Proteins Can Improve Gastric Cancer Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. europeanreview.org [europeanreview.org]
- 19. Distinct Pathways of Cell Migration and Antiapoptotic Response to Epithelial Injury: Structure-Function Analysis of Human Intestinal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
The Dual Role of Trefoil Factors in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trefoil factors (TFFs) are a family of small, secreted proteins (TFF1, TFF2, and TFF3) that play a crucial role in mucosal protection and repair. However, emerging evidence has implicated their aberrant expression in the initiation and progression of various cancers. This technical guide provides a comprehensive overview of the multifaceted role of TFFs in oncology, detailing their involvement in key cellular processes, associated signaling pathways, and their potential as biomarkers and therapeutic targets. Quantitative data on TFF expression across different tumor types are summarized, and detailed methodologies for key experimental assays are provided to facilitate further research in this critical area.
Introduction to Trefoil Factors
The trefoil factor family consists of three members, TFF1 (formerly pS2), TFF2 (formerly Spasmolytic Polypeptide), and TFF3 (formerly Intestinal this compound), characterized by their unique three-leafed "trefoil" domain.[1] These proteins are highly stable and resistant to degradation, enabling their function in the harsh microenvironments of the gastrointestinal tract and other mucosal surfaces.[2] While their physiological role is primarily associated with epithelial restitution and maintaining mucosal integrity, a growing body of research has highlighted their paradoxical involvement in cancer, where they can act as both tumor suppressors and promoters depending on the cellular context and cancer type.[1][3]
Quantitative Expression of Trefoil Factors in Cancer
The expression of TFFs is frequently dysregulated in a wide range of human cancers. The following tables summarize the quantitative data on TFF1 and TFF3 expression in various tumor types and their correlation with clinicopathological features.
Table 1: TFF1 Expression in Human Cancers
| Cancer Type | TFF1 Positivity Rate | Correlation with Clinicopathological Parameters | Prognostic Significance | References |
| Breast Cancer | Up to 72.9% in some subtypes.[4][5] Significantly higher in benign tumors and Luminal A/B subtypes.[6] | Higher expression associated with lower histological grade, positive estrogen receptor (ER) and progesterone (B1679170) receptor (PR) status.[4] | Generally associated with a favorable prognosis. | [4][5][6] |
| Gastric Cancer | Downregulated in 58.3% of primary tumors.[7] | Reduced expression is associated with the proliferation and malignant transformation of gastric mucosa.[8] | Loss of TFF1 is considered a tumor-suppressive event.[8] | [7][8] |
| Colorectal Cancer | mRNA levels significantly higher in cancer tissues compared to adjacent normal tissues (P=0.034).[9][10] | No significant association with most clinicopathological factors.[9] | No significant association with overall survival.[9] | [9][10] |
| Ovarian Cancer | Highest positivity in mucinous carcinomas (76.2%).[5] | [5] | ||
| Lung Cancer | Serum levels significantly higher in patients compared to healthy individuals (AUC = 0.709).[11] | Higher serum levels in early T-stage.[11] | Potential diagnostic biomarker.[11] | [11] |
| Prostate Cancer | Significantly higher plasma concentrations in advanced disease (P < 0.01).[12] | Higher plasma levels associated with bone metastases and higher Gleason score.[12] | Potential marker for advanced disease.[12] | [12] |
Table 2: TFF3 Expression in Human Cancers
| Cancer Type | TFF3 Positivity Rate | Correlation with Clinicopathological Parameters | Prognostic Significance | References |
| Colorectal Cancer | mRNA levels significantly higher in cancer tissues (P=0.007).[9][10] Serum levels significantly elevated (AUC = 0.889).[13] | Higher expression associated with lymph node metastasis, advanced TNM stage, and poorer differentiation.[3][9][13] | Higher expression is associated with a worse overall survival (P<0.001).[9] | [3][9][10][13] |
| Breast Cancer | Significantly higher expression in malignant tumors, particularly Luminal B subtype.[6] Serum levels significantly elevated in patients (AUC = 0.840).[14] | Elevated levels associated with disease progression, including larger tumor size and lymph node involvement.[14] | Considered a marker of poor prognosis.[14] | [6][14] |
| Gastric Cancer | Upregulated in 41.7% of primary tumors.[7] Serum levels are an independent prognostic factor for recurrence-free survival.[15] | Higher expression associated with depth of invasion and lymph node metastasis.[15] | High serum TFF3 is a useful prognostic marker.[15] | [7][15] |
| Prostate Cancer | Significantly higher plasma concentrations in advanced disease (P < 0.01).[12] | Higher plasma levels in patients with bone metastases and higher Gleason sums.[12] | Potential marker for advanced disease.[12] | [12] |
| Lung Cancer | Serum levels significantly higher in patients (AUC = 0.663).[11] | Potential diagnostic biomarker.[11] | [11] | |
| Endometrial Cancer | Highly expressed at gene and protein levels in high-grade endometrioid carcinomas.[16] | Potential serum marker for high-grade tumors.[16] | [16] | |
| Hepatocellular Carcinoma | Positive expression in 62.1% of tumor tissues.[17] | [17] |
Core Signaling Pathways in TFF-Mediated Cancer Progression
TFFs exert their effects on cancer cells by activating a complex network of intracellular signaling pathways. These pathways regulate key cellular processes including proliferation, survival, migration, and invasion.
EGFR/MAPK Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a critical driver of cell proliferation and survival. TFFs, particularly TFF1 and TFF2, can transactivate the EGFR, leading to the activation of the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[3] This activation promotes cancer cell proliferation and is a key mechanism by which TFFs exert their mitogenic effects.[3]
References
- 1. This compound 1 Suppresses Epithelial-mesenchymal Transition through Inhibition of TGF-beta Signaling in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Crosstalk of Oncogenic Signaling Pathways during Epithelial–Mesenchymal Transition [frontiersin.org]
- 3. Trefoil factors: Tumor progression markers and mitogens via EGFR/MAPK activation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of interleukin-8, vascular endothelial growth factor, and basic fibroblast growth factor in tumor necrosis factor alpha-dependent angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CXCR4 and CXCR7 Mediate TFF3-Induced Cell Migration Independently From the ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single-Cell and Bulk RNA Sequencing Reveal SPINK1 and TIMP1 as Epithelial Cell Marker Genes Linked to Colorectal Cancer Survival and Tumor Immune Microenvironment Profiles | MDPI [mdpi.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. mdpi.com [mdpi.com]
- 16. CXCL8/IL8 Stimulates Vascular Endothelial Growth Factor (VEGF) Expression and the Autocrine Activation of VEGFR2 in Endothelial Cells by Activating NFκB through the CBM (Carma3/Bcl10/Malt1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Trefoil Factor Expression in Inflammatory Conditions: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trefoil factors (TFFs) are a family of small, secreted proteins that play a critical role in the maintenance and repair of mucosal surfaces throughout the body. Comprising three members in mammals—TFF1, TFF2, and TFF3—these proteins are abundantly expressed by mucus-secreting epithelial cells and are essential for epithelial restitution, the rapid resealing of mucosal wounds.[1][2] In the context of inflammatory conditions, the expression and function of TFFs are significantly altered, highlighting their potential as both biomarkers and therapeutic targets. This technical guide provides an in-depth overview of TFF expression in various inflammatory diseases, details of experimental methodologies for their study, and a summary of the key signaling pathways involved.
Quantitative Data on Trefoil Factor Expression in Inflammatory Conditions
The expression of trefoil factors is dynamically regulated in response to inflammation, with levels often increasing at sites of mucosal injury.[3] The following tables summarize quantitative data on TFF expression in several inflammatory conditions.
Table 1: this compound Expression in Inflammatory Bowel Disease (IBD)
| This compound | Condition | Tissue/Fluid | Method | Finding | Reference |
| TFF1, TFF2, TFF3 | IBD | Gastrointestinal Mucosa | Immunohistochemistry, mRNA expression studies | Upregulated expression at sites of mucosal damage.[2][4][5] | [2][4][5] |
| TFF3 | Ulcerative Colitis (Active) | Serum | ELISA | Mean level of 10.12 ng/mL, significantly higher than controls (5.85 ng/mL).[6][7] | [6][7] |
| TFF3 | Ulcerative Colitis (Quiescent) | Serum | ELISA | Mean level of 6.48 ng/mL, similar to controls.[6] | [6] |
| TFF3 | Crohn's Disease (Active) | Serum | ELISA | Mean level of 6.67 ng/mL, not significantly different from controls.[6] | [6] |
| TFF3 | Crohn's Disease (Quiescent) | Serum | ELISA | Mean level of 5.76 ng/mL, not significantly different from controls.[6] | [6] |
| TFF1, TFF2 | Crohn's Disease | Intestine | Not specified | Ectopically expressed. | [8] |
Table 2: this compound Expression in Respiratory Inflammatory Conditions
| This compound | Condition | Fluid | Method | Finding | Reference |
| TFF1, TFF2, TFF3 | Chronic Obstructive Pulmonary Disease (COPD) | Bronchoalveolar Lavage Fluid (BALF) | ELISA | Concentrations two to three times higher than healthy controls.[1] | [1] |
| TFF1 | COPD | Sputum | ELISA | Eight-fold higher concentration compared to controls.[9][10] | [9][10] |
| TFF3 | COPD | Sputum | ELISA | Five-fold higher concentration compared to controls.[9][10] | [9][10] |
| TFF1, TFF2, TFF3 | COPD | Serum | ELISA | Three-, three-, and two-fold higher concentrations, respectively, compared to controls.[9][10] | [9][10] |
Table 3: this compound Expression in Joint Inflammatory Conditions
| This compound | Condition | Fluid/Tissue | Method | Finding | Reference |
| TFF1 | Rheumatoid Arthritis (RA) & Osteoarthritis (OA) | Synovial Fluid | ELISA | No significant change compared to healthy controls.[4][11] | [4][11] |
| TFF2 | Rheumatoid Arthritis (RA) | Synovial Fluid | ELISA | Significantly upregulated compared to OA samples (Mean: 203.50 pg/mg vs 8.97 pg/mg).[4] | [4] |
| TFF3 | Osteoarthritis (OA) | Synovial Fluid | ELISA | Significantly downregulated compared to healthy controls (Mean: 2833.90 pg/mg vs 7807.29 pg/mg).[4] | [4] |
| TFF3 | Rheumatoid Arthritis (RA) | Synovial Fluid | ELISA | Upregulated compared to OA samples (Mean: 4083.92 pg/mg vs 2833.90 pg/mg).[4] | [4] |
| TFF3 | OA & RA | Synovial Membrane | Real-time PCR, ELISA | Expressed, but not significantly regulated compared to healthy controls.[4][11] | [4][11] |
Table 4: this compound Expression in Gastritis
| This compound | Condition | Method | Finding | Reference |
| TFF1, TFF2, TFF3 | Helicobacter pylori infection | Real-time RT-PCR | Induced mRNA expression in gastric carcinoma cell lines.[12] | [12] |
| TFF1 | Helicobacter pylori infection (acute) | Real-time PCR (mouse model) | Upregulated in gastric antrum.[13] | [13] |
| TFF1 | Helicobacter pylori infection (chronic) | Real-time PCR (mouse model) | Gradually silenced expression.[13] | [13] |
Signaling Pathways
The biological effects of trefoil factors are mediated through the activation of several intracellular signaling pathways, which are crucial for cell migration, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR) Pathway
TFFs can transactivate the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and survival. This activation leads to the initiation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for the motogenic and anti-apoptotic effects of trefoil factors.[14]
PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node for cell survival and proliferation. Activation of this pathway by TFFs, often downstream of EGFR, promotes cell survival by inhibiting apoptotic machinery and enhances cell migration, contributing to mucosal healing.[15][16]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK/ERK pathway is another crucial downstream effector of EGFR activation by TFFs. This pathway is heavily involved in regulating cell migration, a fundamental process in epithelial restitution. TFF3-induced cell migration has been shown to be dependent on the activation of ERK1/2.[14]
NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. The relationship between TFFs and NF-κB is complex and appears to be context-dependent. In some instances, pro-inflammatory cytokines like TNF-α can suppress TFF3 expression via NF-κB activation.[17] Conversely, TFF3 has been shown to modulate NF-κB activity, suggesting a feedback mechanism to control inflammation.[8][18]
Experimental Protocols
Accurate and reproducible measurement of this compound expression is crucial for research and clinical applications. Below are detailed methodologies for key experiments.
Quantitative Real-Time PCR (qPCR) for TFF mRNA Expression
This protocol is for the quantification of human TFF1 and TFF3 mRNA levels.
-
RNA Extraction: Isolate total RNA from tissue samples or cultured cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix. A typical reaction mixture (20 µL) includes:
-
10 µL of 2x SYBR Green Master Mix
-
1.6 µL of cDNA template (80 ng)
-
0.8 µL of forward primer (400 nM final concentration)
-
0.8 µL of reverse primer (400 nM final concentration)
-
6.8 µL of nuclease-free water
-
-
Primer Sequences:
-
Human TFF1: Commercially available validated primer pairs are recommended (e.g., Sino Biological, Cat#: HP102313).[6]
-
Human TFF3: Forward: 5'-TCCAGCTCTGCTGAGGAGTACG-3', Reverse: 5'-ATCCTGGAGTCAAAGCAGCAGC-3'.
-
-
Thermal Cycling Conditions (example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to ensure product specificity.
-
-
Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Enzyme-Linked Immunosorbent Assay (ELISA) for TFF Protein Quantification
This protocol outlines a sandwich ELISA for measuring TFF3 in serum.
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for human TFF3 and incubate overnight at 4°C. Wash the plate with wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. Wash the plate.
-
Sample and Standard Incubation: Add 100 µL of standards (recombinant human TFF3) and samples (serum) to the wells. Incubate for 1-2 hours at 37°C. Wash the plate.
-
Detection Antibody Incubation: Add 100 µL of a biotinylated detection antibody specific for human TFF3 to each well. Incubate for 1 hour at 37°C. Wash the plate.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at 37°C. Wash the plate.
-
Substrate Reaction: Add 90 µL of TMB substrate solution and incubate in the dark for 10-20 minutes at 37°C.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of TFF3 in the samples from the standard curve.
Immunohistochemistry (IHC) for TFF Localization
This protocol is for the detection of TFF1 and TFF3 in formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0 or Tris-EDTA, pH 9.0) and heating.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum (e.g., 10% normal goat serum).
-
Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.
-
Anti-TFF1 antibody: Use at a dilution of 1:100.
-
Anti-TFF3 antibody: Use at a dilution of 1:800 to 1:2000.
-
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex. Visualize with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Examine under a light microscope to assess the localization and intensity of TFF staining.
Western Blotting for TFF Protein Detection
This protocol provides a general workflow for detecting TFF3 in tissue lysates.
-
Protein Extraction: Homogenize tissue samples in RIPA buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate 20-30 µg of protein per lane on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TFF3 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. TFF3 monomer and dimer will appear at approximately 7 kDa and 14 kDa, respectively.
Experimental and Logical Workflows
Visualizing the experimental process can aid in study design and execution.
Conclusion
Trefoil factors are integral components of mucosal defense and repair mechanisms, and their expression is intricately linked with inflammatory processes. The quantitative data and signaling pathways summarized in this guide underscore the complex role of TFFs in various inflammatory conditions. The detailed experimental protocols provide a foundation for researchers to accurately and reliably investigate the expression and function of these important proteins. Further research into the nuanced roles of each TFF member in different inflammatory contexts will be crucial for the development of novel diagnostic and therapeutic strategies targeting mucosal inflammation and injury.
References
- 1. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. TFF1 and TFF3 mRNAs Are Higher in Blood from Breast Cancer Patients with Metastatic Disease than Those without - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-TFF1 Immunohistochemistry Kit - Creative Biolabs [creativebiolabs.net]
- 12. This compound Family (TFF) Peptides and Their Links to Inflammation: A Re-evaluation and New Medical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-TFF3 Antibodies | Invitrogen [thermofisher.com]
- 15. origene.com [origene.com]
- 16. This compound 3 (TFF3) Human qPCR Primer Pair (NM_003226) | OriGene HP206786 product information [labome.com]
- 17. This compound 3 antibody (23277-1-AP) | Proteintech [ptglab.com]
- 18. Anti-Trefoil Factor 3 antibody [EPR3974] KO tested (ab108599) | Abcam [abcam.com]
An In-depth Technical Guide on Trefoil Factors and Epithelial Restitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trefoil factor (TFF) family, comprising TFF1, TFF2, and TFF3, are small, secreted proteins that play a pivotal role in the maintenance and repair of mucosal surfaces throughout the gastrointestinal tract and other epithelial tissues. Their primary function in response to injury is to promote epithelial restitution, a rapid, cell migration-dependent process that re-establishes the integrity of the epithelial barrier. This process is crucial for preventing further damage and inflammation. TFFs exert their effects through complex signaling networks, often in conjunction with mucins. Understanding the molecular mechanisms underlying TFF-mediated epithelial restitution is paramount for the development of novel therapeutic strategies for a range of diseases characterized by mucosal damage, including inflammatory bowel disease, peptic ulcers, and even certain cancers. This technical guide provides a comprehensive overview of the core functions of trefoil factors in epithelial restitution, detailing the key signaling pathways involved, presenting quantitative data from seminal studies, and outlining the experimental protocols used to investigate these processes.
Introduction to Trefoil Factors and Epithelial Restitution
Epithelial restitution is the initial and critical step in the healing of mucosal injuries. It involves the rapid migration of epithelial cells from the wound edge to cover the denuded area, a process that occurs independently of cell proliferation.[1] The this compound family of peptides are key orchestrators of this process.[2]
-
TFF1 (pS2): Primarily expressed in the gastric mucosa.
-
TFF2 (Spasmolytic Polypeptide): Found in the stomach and duodenum.[2]
-
TFF3 (Intestinal this compound): Predominantly secreted by goblet cells in the small and large intestines.[2]
A defining characteristic of TFF peptides is the "trefoil domain," a highly conserved structural motif containing three intramolecular disulfide bonds that confer significant resistance to proteolysis and thermal degradation. This stability allows them to function effectively in the harsh environments of the gastrointestinal lumen. TFFs are typically co-secreted with mucins, and their interaction is crucial for the protective and healing properties of the mucus barrier.[3] The mechanism of TFF-induced epithelial restitution is multifaceted, involving the stimulation of cell migration and the inhibition of apoptosis, and is mediated by a number of distinct signaling pathways. A key feature of TFF-mediated restitution is its independence from the transforming growth factor-beta (TGF-β) pathway, which distinguishes it from the actions of many other growth factors.[3]
Core Signaling Pathways in TFF-Mediated Epithelial Restitution
Trefoil factors initiate a cascade of intracellular events by interacting with specific cell surface receptors, leading to the activation of signaling pathways that culminate in enhanced cell migration and survival.
The CXCR4/CXCR7 Signaling Axis
The chemokine receptors CXCR4 and CXCR7 have been identified as key mediators of TFF2 and TFF3 signaling. TFF2 has been shown to activate CXCR4, leading to intracellular calcium mobilization.[3] The interaction of TFF3 with a CXCR4/CXCR7 heterodimer has also been described to mediate cell migration.[3]
TFF-CXCR Signaling Axis
Epidermal Growth Factor Receptor (EGFR) Transactivation
Trefoil factors can indirectly activate the Epidermal Growth Factor Receptor (EGFR), a process known as transactivation. This is a crucial mechanism for TFF-mediated cell survival and anti-apoptotic effects. This transactivation leads to the initiation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major downstream effector of TFF-induced EGFR transactivation. Activation of this pathway is strongly associated with the anti-apoptotic and cell survival-promoting functions of trefoil factors. TFF3 has been shown to induce a dose- and time-dependent increase in Akt phosphorylation.[4]
TFF-EGFR-PI3K/Akt Signaling Pathway
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical downstream target of TFF-mediated signaling. The activation of ERK1/2 is strongly correlated with the motogenic (migration-promoting) effects of trefoil factors.
TFF-MAPK/ERK Signaling Pathway
Quantitative Data on this compound Activity
The following tables summarize key quantitative findings from studies investigating the effects of trefoil factors on epithelial restitution and related cellular processes.
Table 1: TFF-Induced Cell Migration
| This compound | Cell Line | Assay | Concentration | Result | Reference |
| TFF3 (ITF) | IEC-6 | Scratch Assay | Not specified | 4- to 6-fold enhancement of migration activity | [5] |
| TFF3 | HCE | Scratch Assay | 0.1-300 µg/mL | Increased cell migration after 24 hours | [6] |
| TFF3 | Tff3-/- mice cornea | In vivo wound healing | Topical application | Significantly accelerated wound healing | [7] |
Table 2: TFF-Mediated Signaling Pathway Activation
| This compound | Cell Line | Pathway Component | Assay | Result | Reference |
| TFF3 | GES-1 | p-Akt | Western Blot | Dose- and time-dependent increase | [4] |
| TFF3 | Caco2-TFF3 | p-ERK1/2 | Western Blot | Increased phosphorylation compared to vector control | [8] |
| TFF2 | Jurkat | Intracellular Ca²⁺ | Fluorimetry | 15-30 nM rise in average cell calcium | [9] |
Table 3: TFF Effects on Apoptosis
| This compound | Cell Line | Assay | Result | Reference |
| TFF3 silenced | SiHa and Hela | Flow Cytometry | Significantly increased apoptotic proportions | [1] |
| TFF3 | GES-1 | Cell Viability Assay | Attenuated LPS-induced decrease in cell viability | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound function in epithelial restitution.
In Vitro Wound Healing (Scratch) Assay
This assay is a standard method to study collective cell migration in vitro.
Scratch Assay Workflow
Protocol:
-
Cell Seeding: Seed epithelial cells (e.g., IEC-6, HCE) in a 6-well or 12-well plate at a density that allows them to form a confluent monolayer within 24-48 hours.
-
Wound Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of the this compound. A control group with medium alone should be included. To distinguish between migration and proliferation, proliferation inhibitors like mitomycin C can be added.[6]
-
Imaging: Immediately capture images of the scratch at designated locations (T=0) using a phase-contrast microscope.
-
Incubation and Time-Lapse Imaging: Incubate the plate under standard cell culture conditions and capture images of the same locations at regular intervals (e.g., every 6, 12, 24 hours).
-
Quantification: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can then be calculated.
Boyden Chamber (Transwell) Migration Assay
This assay assesses the chemotactic or motogenic properties of trefoil factors on individual cells.
Protocol:
-
Chamber Setup: Use a Boyden chamber apparatus, which consists of a cell culture insert with a porous membrane (typically 3-8 µm pore size) that fits into the well of a culture plate.
-
Chemoattractant: Add medium containing the this compound to the lower chamber. The upper chamber receives medium without the this compound.
-
Cell Seeding: Resuspend the cells in serum-free medium and add them to the upper chamber.
-
Incubation: Incubate the chamber for a period sufficient to allow cell migration (typically 4-24 hours).
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields.
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt and ERK.
Protocol:
-
Cell Treatment and Lysis: Treat cultured epithelial cells with the this compound for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt, anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification and Normalization: Quantify the band intensity using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell/Tissue Preparation: Fix cells or tissue sections in paraformaldehyde.
-
Permeabilization: Permeabilize the cells/tissues to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the samples with a mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.
-
Microscopy and Quantification: Visualize the labeled cells using fluorescence microscopy. The apoptotic index can be determined by counting the number of TUNEL-positive cells relative to the total number of cells.
Conclusion and Future Directions
Trefoil factors are indispensable for the rapid repair of epithelial injuries through the promotion of epithelial restitution. Their ability to stimulate cell migration and inhibit apoptosis is orchestrated by a complex interplay of signaling pathways, with the CXCR4/7, EGFR, PI3K/Akt, and MAPK/ERK axes playing central roles. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
Future research should focus on further elucidating the precise molecular interactions between TFFs and their receptors, as well as the downstream signaling networks. A deeper understanding of the differential roles of TFF monomers and dimers is also warranted. The development of TFF-based therapeutics holds great promise for the treatment of a variety of diseases characterized by mucosal damage. Further preclinical and clinical studies are needed to fully realize the therapeutic potential of these remarkable peptides.
References
- 1. Overexpression of this compound 3 (TFF3) contributes to the malignant progression in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal this compound activates the PI3K/Akt signaling pathway to protect gastric mucosal epithelium from damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TFF3 and EGF induce different migration patterns of intestinal epithelial cells in vitro and trigger increased internalization of E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Intestinal this compound/TFF3 promotes re-epithelialization of corneal wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium signals in single T cells on activation by lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
Trefoil Factor Signaling in Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Trefoil Factor (TFF) family, comprising TFF1, TFF2, and TFF3, are small, highly stable secretory proteins crucial for maintaining mucosal integrity and promoting repair following injury. Co-secreted with mucins, they form a key component of the protective mucus barrier, particularly in the gastrointestinal tract. Their homeostatic functions include promoting epithelial cell migration (restitution), inhibiting apoptosis, and modulating local inflammatory responses. While the precise signaling mechanisms have been historically elusive, recent research has identified several key receptors and pathways, including interactions with chemokine receptors (CXCR4/CXCR7), transactivation of the Epidermal Growth Factor Receptor (EGFR), and novel interactions with Leucine-rich repeat (LRR) proteins like LINGO2. This guide provides an in-depth overview of the core signaling pathways, quantitative data on TFF expression and activity, detailed experimental protocols for their study, and visual diagrams of key mechanisms.
Introduction to the this compound Family
The mammalian TFF family consists of three members, each with a characteristic "trefoil" domain—a three-looped structure stabilized by three intramolecular disulfide bonds, which confers remarkable resistance to proteolysis and acidic environments.[1][2]
-
TFF1 (formerly pS2): Contains a single trefoil domain and is predominantly expressed by foveolar cells in the gastric mucosa, where it is co-expressed with MUC5AC mucin.[1][3] In the stomach, TFF1 is considered a tumor suppressor gene, essential for maintaining mucosal homeostasis.[1][4]
-
TFF2 (formerly Spasmolytic Polypeptide): Contains two trefoil domains and is primarily secreted by mucous neck cells in the stomach and Brunner's glands in the duodenum, in association with MUC6 mucin.[3][5]
-
TFF3 (formerly Intestinal this compound): A single-domain peptide expressed by goblet cells throughout the small and large intestines, where it is co-secreted with MUC2.[3]
The primary role of TFF peptides in homeostasis is the maintenance and rapid repair of mucosal surfaces.[2] Upon injury, TFFs are rapidly upregulated to stimulate epithelial restitution, a process of cell migration to reseal breaches in the epithelial barrier, which occurs independently of cell proliferation.[2]
Core Signaling Pathways in TFF-Mediated Homeostasis
While a single, high-affinity receptor for each TFF peptide has not been definitively identified, their biological effects are mediated through a combination of receptor-dependent and -independent mechanisms. Key pathways include EGFR transactivation and interaction with G-protein coupled receptors (GPCRs).
Epidermal Growth Factor Receptor (EGFR) Transactivation
A central mechanism for TFF-mediated cell migration and survival is the transactivation of the EGFR.[2] TFFs do not bind directly to EGFR but induce its phosphorylation and subsequent activation of downstream pro-survival and pro-migration pathways. This can occur through intracellular signaling crosstalk or via the release of EGFR ligands.[6][7]
-
MAPK/ERK Pathway: Upon EGFR activation, the Ras/Raf/MEK/ERK (MAPK) cascade is initiated. Phosphorylated ERK (p-ERK) translocates to the nucleus to activate transcription factors that promote cell migration and proliferation.[2]
-
PI3K/Akt Pathway: EGFR activation also triggers the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical signaling cascade for promoting cell survival and inhibiting apoptosis.[2]
TFF3-LINGO2 Interaction: A Novel EGFR Regulatory Axis
Recent studies have identified the orphan transmembrane protein Leucine-rich repeat and nogo-interacting protein 2 (LINGO2) as a key interaction partner for TFF3 in intestinal epithelial cells.[8][9]
-
Mechanism: LINGO2 normally forms an inhibitory complex with EGFR, restricting its basal activity. TFF3 binds to LINGO2, causing the disruption of the LINGO2-EGFR complex. This "de-represses" EGFR, allowing for enhanced signaling and subsequent promotion of wound healing and inhibition of apoptosis.[8][9] This interaction is crucial for TFF3-mediated STAT3 and EGFR activation.[9]
Chemokine Receptor (CXCR) Interaction
TFF2 and TFF3 have been identified as low-affinity ligands for the chemokine receptors CXCR4 and CXCR7.[10]
-
Function: This interaction is thought to mediate the chemotactic and motogenic effects of TFFs on various epithelial and immune cells.[10] TFF2 can activate Ca2+ signaling in a CXCR4-dependent manner at concentrations of approximately 0.5 µM.[2] The activation of CXCR4 by TFFs likely contributes to the recruitment of cells to sites of injury to facilitate repair.
TFF1 Signaling in Gastric Homeostasis
In the stomach, TFF1 acts as a tumor suppressor, and its loss is associated with gastric neoplasia.[1][4] Its homeostatic and protective functions are mediated, in part, by antagonizing pro-inflammatory and oncogenic signaling pathways.
-
Inhibition of TGF-β Signaling: TFF1 has been shown to suppress the epithelial-mesenchymal transition (EMT) in gastric cancer cells by inhibiting the TGF-β/Smad signaling pathway, thereby helping to maintain epithelial integrity.[11]
-
Regulation of β-catenin: Loss of TFF1 leads to the activation of β-catenin signaling, a pathway critical for cell proliferation. TFF1 negatively regulates this pathway, contributing to the control of epithelial cell turnover in the gastric mucosa.
Quantitative Data Presentation
The following tables summarize key quantitative data related to TFF expression and function.
Table 1: TFF Expression in Healthy and Diseased Tissues
| This compound | Tissue Type | Condition | Expression Level Change | Reference |
| TFF1 | Gastric Mucosa | Non-cancer | Detected in 100% of patients | [12] |
| Gastric Carcinoma | Cancer | Detected in only 50% of patients (loss of expression) | [12] | |
| Colorectal Tissue | Cancer | Significantly higher mRNA levels vs. adjacent normal tissue | [13] | |
| TFF2 | Gastric Mucosa | Non-cancer | Detected in 87.5% of patients | [12] |
| Gastric Carcinoma | Cancer | Detected in only 34% of patients (loss of expression) | [12] | |
| TFF3 | Gastric Mucosa | Non-cancer | Detected in 25% of patients (predilection for intestinal metaplasia) | [12] |
| Gastric Carcinoma | Cancer | Detected in 62% of patients (induction of expression) | [12] | |
| Colorectal Tissue | Cancer | Significantly higher mRNA levels vs. adjacent normal tissue | [13] | |
| Hepatocellular Carcinoma | Cancer | 62.1% positive expression in tumor vs. 33.8% in adjacent tissue | [14] |
Table 2: Functional Concentrations and Serum Levels of TFFs
| This compound | Parameter | Value | Context | Reference |
| TFF2 | Effective Concentration | ~0.5 x 10⁻⁶ M | Activation of Ca²⁺ signaling via CXCR4 | [10] |
| TFF2 | Effective Concentration | 3 x 10⁻¹⁰ M | Synergistic motogenic effect with EGF on bronchial epithelial cells | [15] |
| TFF1 (Serum) | Cut-off Value (ELISA) | 0.837 ng/mL | Discriminating lung cancer patients from healthy individuals | [16] |
| TFF2 (Serum) | Cut-off Value (ELISA) | 3.702 ng/mL | Discriminating lung cancer patients from healthy individuals | [16] |
| TFF3 (Serum) | Cut-off Value (ELISA) | 7.211 ng/mL | Discriminating lung cancer patients from healthy individuals | [16] |
Visualization of Pathways and Workflows
Signaling Pathway Diagrams
Caption: TFF3 binds LINGO2, disrupting its inhibitory complex with EGFR.
Caption: TFFs transactivate EGFR via intracellular kinases or ligand shedding.
Caption: TFF1 maintains gastric homeostasis by inhibiting key signaling pathways.
Experimental Workflow Diagrams
Caption: Workflow for a typical in vitro scratch wound healing assay.
Caption: Workflow for a Transwell cell migration (chemotaxis) assay.
Detailed Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This assay models collective cell migration to assess the motogenic properties of TFF peptides.[17][18][19]
Methodology:
-
Cell Seeding:
-
Culture epithelial cells (e.g., gastric AGS or colonic Caco-2) in a 12- or 24-well plate.
-
Seed cells at a density that will result in a 95-100% confluent monolayer within 24 hours. This must be optimized for each cell line.
-
Incubate at 37°C with 5% CO₂.
-
-
Serum Starvation (Optional):
-
Once confluent, replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 4-24 hours. This step helps to synchronize the cells and minimize proliferation, ensuring that wound closure is primarily due to migration.
-
-
Creating the Wound:
-
Aspirate the medium.
-
Using a sterile 200 µL pipette tip, make a single, straight scratch across the center of the cell monolayer. Apply firm, consistent pressure to ensure complete removal of cells along the line. For consistency, a cross-shaped scratch can also be made.[20]
-
-
Washing and Treatment:
-
Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.
-
Aspirate the final PBS wash and add the experimental medium: serum-free medium containing the desired concentration of recombinant TFF peptide or a vehicle control.
-
-
Imaging and Analysis:
-
Immediately place the plate on an inverted microscope and capture baseline images (T=0) of the scratch. Mark the specific locations on the plate for consistent imaging over time.
-
Return the plate to the incubator.
-
Acquire images of the exact same locations at predetermined time points (e.g., 6, 12, 24 hours).
-
Quantify the cell-free area at each time point using image analysis software (e.g., ImageJ/Fiji). Calculate the percentage of wound closure relative to the T=0 image.
-
Transwell Migration (Boyden Chamber) Assay
This assay quantifies the chemotactic response of cells towards a TFF peptide gradient.[21][22][23]
Methodology:
-
Chamber Preparation:
-
Place Transwell inserts (typically with 8.0 µm pore size polycarbonate membranes for epithelial cells) into the wells of a 24-well plate.
-
Rehydrate the membranes by adding serum-free medium to both the upper and lower chambers and incubating for at least 30 minutes at 37°C.
-
-
Setting the Chemoattractant Gradient:
-
Aspirate the rehydration medium.
-
In the lower chamber (the well), add 600-750 µL of medium containing the TFF peptide at the desired concentration.
-
For a negative control, add medium with only the vehicle. For a positive control, use a known chemoattractant like 10% FBS.
-
-
Cell Preparation and Seeding:
-
Harvest and resuspend serum-starved cells in serum-free medium at a pre-optimized concentration (e.g., 1 x 10⁵ cells/mL).
-
Carefully add 100-200 µL of the cell suspension to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO₂ for a period sufficient for migration to occur (typically 12-48 hours, depending on the cell type).
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol (B129727) for 15-20 minutes.
-
Stain the fixed cells by immersing the insert in 0.1% Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts in distilled water to remove excess stain and allow them to air dry.
-
Image the stained cells under a microscope and count the number of migrated cells in several random fields of view. Alternatively, the dye can be eluted with acetic acid, and the absorbance can be measured with a plate reader for quantification.[22]
-
Co-Immunoprecipitation (Co-IP) for Receptor-Ligand Interaction
Co-IP is used to investigate the physical interaction between a TFF peptide and its putative membrane receptor (e.g., TFF3 and LINGO2).[24][25][26]
Methodology:
-
Cell Lysis:
-
Culture cells expressing the putative receptor of interest.
-
Treat cells with the TFF peptide to promote interaction.
-
Wash cells with ice-cold PBS and lyse them on ice using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40 and protease/phosphatase inhibitors) to preserve protein-protein interactions.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the cell lysate with Protein A/G agarose (B213101) beads for 30-60 minutes at 4°C with gentle rotation.
-
Centrifuge and collect the supernatant. This step removes proteins that non-specifically bind to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein (e.g., anti-LINGO2) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
Add fresh Protein A/G agarose beads to the lysate and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by gentle centrifugation (e.g., 3,000 x g for 30 seconds).
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer. Each wash should involve resuspending the beads and re-pelleting them. This step is critical to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the captured proteins from the beads by resuspending them in 1x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads and collect the supernatant, which contains the eluted proteins.
-
Analyze the eluate by Western blotting using an antibody against the "prey" protein (e.g., anti-TFF3) to confirm its co-precipitation with the bait. Include lanes for the input lysate and an isotype control antibody IP as controls.
-
References
- 1. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Differentiation of the Gastric Mucosa IV. Role of trefoil peptides and IL-6 cytokine family signaling in gastric homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Role of transactivation of the EGF receptor in signalling by G-protein-coupled receptors | Semantic Scholar [semanticscholar.org]
- 7. STRUCTURE OF THE EGF RECEPTOR TRANSACTIVATION CIRCUIT INTEGRATES MULTIPLE SIGNALS WITH CELL CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound Family (TFF) Peptides and Their Diverse Molecular Functions in Mucus Barrier Protection and More: Changing the Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound 1 Suppresses Epithelial-mesenchymal Transition through Inhibition of TGF-beta Signaling in Gastric Cancer Cells [jcpjournal.org]
- 12. Expression of trefoil peptides (TFF1, TFF2, and TFF3) in gastric carcinomas, intestinal metaplasia, and non-neoplastic gastric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TFF3 and TFF1 expression levels are elevated in colorectal cancer and promote the malignant behavior of colon cancer by activating the EMT process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The expression and role of trefoil factors in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound family-peptides promote migration of human bronchial epithelial cells: synergistic effect with epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. clyte.tech [clyte.tech]
- 18. Wound healing assay | Abcam [abcam.com]
- 19. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 20. med.virginia.edu [med.virginia.edu]
- 21. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 22. researchhub.com [researchhub.com]
- 23. clyte.tech [clyte.tech]
- 24. med.emory.edu [med.emory.edu]
- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 26. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
The Discovery of Trefoil Factor Peptides: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Discoveries of Trefoil Factor Peptides.
This technical guide provides a comprehensive overview of the seminal discoveries of the this compound family (TFF) of peptides: TFF1, TFF2, and TFF3. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of the foundational research in this field. This guide includes detailed experimental protocols from the original studies, quantitative data presented in structured tables, and visualizations of key signaling pathways.
Introduction to this compound Peptides
The this compound family consists of three small, stable secretory proteins characterized by a unique, clover-leaf-like structure known as the "trefoil domain." This structural motif is rich in cysteine residues, forming three intramolecular disulfide bonds that confer remarkable resistance to proteolysis and extreme pH. TFF peptides are primarily expressed by mucus-secreting epithelial cells, particularly in the gastrointestinal tract, where they play crucial roles in mucosal protection, repair, and maintenance of integrity. Their discovery in the early 1980s and subsequent characterization have opened new avenues for understanding and potentially treating a variety of diseases, including inflammatory bowel disease, peptic ulcers, and cancer.
The Discovery of TFF1 (pS2)
The first member of the this compound family to be identified was TFF1, initially designated as pS2. Its discovery stemmed from research into estrogen-regulated genes in breast cancer.
Initial Observations and Timeline
In 1982, a research group led by Pierre Chambon was investigating estrogen-induced mRNAs in the human breast cancer cell line MCF-7. They identified a previously unknown mRNA, termed pS2, whose expression was strongly stimulated by estrogen. Subsequent studies focused on characterizing the protein product of this mRNA, leading to the first description of a this compound peptide.
Experimental Protocols
The initial identification of pS2 mRNA was achieved through differential screening of a cDNA library constructed from the MCF-7 breast cancer cell line.
-
Cell Culture and Estrogen Stimulation:
-
MCF-7 cells were grown in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum.
-
For estrogen stimulation, cells were treated with 10 nM 17β-estradiol for 8 hours.
-
-
mRNA Isolation and cDNA Library Construction:
-
Total RNA was extracted from both estrogen-stimulated and unstimulated MCF-7 cells using a guanidinium (B1211019) thiocyanate (B1210189) method.
-
Poly(A)+ RNA was isolated by oligo(dT)-cellulose chromatography.
-
Double-stranded cDNA was synthesized from the poly(A)+ RNA using reverse transcriptase and DNA polymerase I.
-
The cDNA was then inserted into the PstI site of the pBR322 plasmid vector to create a cDNA library.
-
-
Differential Screening:
-
Duplicate filters of the cDNA library were hybridized with 32P-labeled single-stranded cDNA probes synthesized from either estrogen-stimulated or unstimulated MCF-7 cell mRNA.
-
Colonies that hybridized strongly with the "stimulated" probe but weakly or not at all with the "unstimulated" probe were selected as candidates for estrogen-induced genes. One such clone was designated pS2.
-
Following the identification of the pS2 mRNA, the focus shifted to characterizing its protein product.
-
In Vitro Translation:
-
pS2 mRNA was translated in a rabbit reticulocyte lysate system in the presence of [35S]methionine.
-
The translation products were analyzed by SDS-PAGE and autoradiography to determine the size of the primary protein product.
-
-
Protein Purification from Conditioned Media:
-
MCF-7 cells were cultured in the presence of 17β-estradiol to induce pS2 expression.
-
The conditioned culture medium was collected and subjected to a series of purification steps, including ammonium (B1175870) sulfate (B86663) precipitation and multiple rounds of column chromatography.
-
Quantitative Data
| Parameter | Value | Reference |
| pS2 mRNA size | ~600 nucleotides | Masiakowski et al., 1982 |
| pS2 pre-protein size | 84 amino acids | Jakowlew et al., 1984[1][2] |
| Mature pS2 protein size | 60 amino acids | Jakowlew et al., 1984[1][2] |
| Estrogen-induced increase in pS2 mRNA | ~5-fold | Nunez et al., 1989[3] |
| TFF1 levels in breast tumors | 0.9-743.2 ng/mg protein | Corte et al., 2005[1] |
Signaling Pathways
Subsequent research has elucidated several signaling pathways through which TFF1 exerts its effects. These include the TGF-β and NF-κB pathways, which are critical in regulating cell growth, differentiation, and inflammation.
Caption: TFF1 Signaling Pathways.
The Discovery of TFF2 (Pancreatic Spasmolytic Polypeptide)
Concurrently with the discovery of pS2, another peptide with a similar structural motif was being isolated from a different source, the pancreas. This peptide was initially named Pancreatic Spasmolytic Polypeptide (PSP) due to its observed effects on smooth muscle contraction.
Initial Observations and Timeline
In 1982, researchers at Novo Nordisk, led by Lars Thim, were purifying insulin (B600854) from porcine pancreas. They identified a side-fraction that exhibited spasmolytic activity, meaning it could inhibit muscle spasms. This led to the isolation and characterization of a novel polypeptide, which they named Pancreatic Spasmolytic Polypeptide (PSP).
Experimental Protocols
The purification of PSP from porcine pancreas involved a multi-step process combining precipitation and chromatography techniques.
-
Starting Material: A side-fraction from the industrial purification of porcine insulin.
-
Purification Method 1:
-
Anion-exchange chromatography: The starting material was applied to a DEAE-cellulose column and eluted with a linear gradient of NaCl.
-
Cation-exchange chromatography: The active fractions from the first step were pooled, desalted, and applied to a CM-cellulose column, again eluting with a NaCl gradient.
-
Gel filtration: The final purification step involved chromatography on a Sephadex G-50 column.
-
-
Purification Method 2:
-
Isoelectric precipitation: The pH of the starting material was adjusted to 4.5 to precipitate the bulk of the protein, leaving PSP in the supernatant.
-
Anion-exchange chromatography: The supernatant was then subjected to DEAE-cellulose chromatography as in Method 1.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield of PSP from porcine pancreas | 52 mg/kg | Thim et al., 1982[4] |
| Molecular weight of PSP | ~11,700 Da | Thim et al., 1982[4] |
| Number of amino acids in PSP | 106 | Thim et al., 1985[5] |
| TFF2 concentration in pancreatic tissue | 26.2 nmol/g | McKay et al., 1990[6] |
Signaling Pathways
TFF2 has been shown to signal through the G-protein coupled receptor CXCR4. This interaction can lead to the activation of several downstream pathways, including calcium mobilization and the MAPK/ERK cascade, which are involved in cell migration and proliferation.
Caption: TFF2 Signaling Pathway.
The Discovery of TFF3 (Intestinal this compound)
The third member of the this compound family, TFF3, was discovered nearly a decade after TFF1 and TFF2. Its identification was a result of efforts to find novel growth factors in the intestine.
Initial Observations and Timeline
In 1991, Daniel K. Podolsky's research group identified a novel cDNA from a rat intestinal villus epithelial cell library. The predicted protein sequence contained the characteristic trefoil domain, leading to its designation as Intestinal this compound (ITF). The human homolog was subsequently cloned in 1993.
Experimental Protocols
The cloning of rat ITF cDNA involved the screening of a cDNA library with a probe derived from a purified protein with growth-inhibitory properties.
-
Protein Purification and Sequencing:
-
A growth-inhibiting protein was purified from a transformed cell line.
-
The N-terminal amino acid sequence of the purified protein was determined by microsequencing.
-
-
cDNA Library Screening:
-
A degenerate oligonucleotide probe was designed based on the N-terminal amino acid sequence.
-
The probe was used to screen a rat intestinal villus epithelial cell cDNA library.
-
Positive clones were isolated and sequenced.
-
The human homolog of ITF was cloned using the rat ITF cDNA as a probe.
-
cDNA Library Screening:
-
A human colon cDNA library was screened at moderate stringency with a 32P-labeled rat ITF cDNA probe.
-
Hybridizing clones were isolated and sequenced to obtain the full-length human ITF cDNA.
-
Quantitative Data
| Parameter | Value | Reference |
| Rat ITF mRNA size | ~0.43 kilobases | Suemori et al., 1991[7] |
| Rat ITF pre-protein size | 81 amino acids | Suemori et al., 1991[7] |
| Human ITF pre-protein size | 75 amino acids | Sands et al., 1995[8] |
| TFF3 expression in normal colon tissue | High | Chen et al., 2020[9] |
| TFF3 expression in colorectal cancer | Low | Chen et al., 2020[9] |
Signaling Pathways
TFF3 is known to activate multiple signaling pathways that are crucial for cell survival, proliferation, and migration. The PI3K/Akt and MAPK/ERK pathways are two of the most well-characterized signaling cascades initiated by TFF3.
Caption: TFF3 Signaling Pathways.
Conclusion
The discovery of the this compound peptides, beginning with TFF1 (pS2) and TFF2 (PSP) in 1982 and followed by TFF3 (ITF) in 1991, has significantly advanced our understanding of mucosal biology. These small, robust proteins are now recognized as key players in maintaining the integrity of epithelial barriers, particularly in the gastrointestinal tract. The initial studies, detailed in this guide, laid the groundwork for decades of research into their physiological functions and therapeutic potential. For researchers and drug development professionals, a thorough understanding of these foundational discoveries is essential for leveraging the unique properties of TFF peptides in the development of novel diagnostics and therapeutics.
References
- 1. Cytosolic levels of TFF1/pS2 in breast cancer: Their relationship with clinical-pathological parameters and their prognostic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular cloning of mouse intestinal this compound and its expression during goblet cell changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 1 (TFF1) is a potential prognostic biomarker with functional significance in breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreatic spasmolytic polypeptide (PSP): I. Preparation and initial chemical characterization of a new polypeptide from porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The amino acid sequence of pancreatic spasmolytic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.technion.ac.il [cris.technion.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Expression of this compound 3 is decreased in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Recombinant Trefoil Factor 1 (TFF1) Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trefoil Factor 1 (TFF1), also known as pS2, is a small, stable secretory protein crucial for maintaining the integrity of the mucosal lining, particularly in the gastrointestinal tract.[1] Members of the this compound family are characterized by the presence of at least one trefoil motif, a 40-amino acid domain containing three conserved disulfide bonds, which confers resistance to acid and proteases.[2][3] TFF1 is involved in mucosal protection, repair, and wound healing by promoting epithelial cell migration and inhibiting apoptosis.[4] Dysregulation of TFF1 expression has been implicated in various diseases, including gastrointestinal disorders and cancer.[4][5] Recombinant TFF1 is a valuable tool for studying its biological functions, investigating its therapeutic potential, and developing novel drug candidates. These application notes provide detailed protocols for the expression, purification, and functional characterization of recombinant TFF1.
Data Presentation: Comparison of Recombinant TFF1 Expression Systems
The choice of expression system significantly impacts the yield, purity, and post-translational modifications of recombinant TFF1. Below is a summary of quantitative data for TFF1 expressed in various systems.
| Feature | E. coli | Brevibacillus choshinensis | Mammalian (HEK293) | Mammalian (CHO) |
| Expression Method | Intracellular | Secreted | Secreted | Secreted |
| Typical Yield | ~21 mg/L[1] | ~36 mg/L[1] | Variable | High-yield systems can reach g/L scale for some proteins[6][7] |
| Purity | >95%[8][9] | >95%[1] | >95%[5] | >95%[10] |
| Molecular Weight (Monomer) | ~6.7-7.9 kDa[8][11] | Not specified | ~7.5 kDa (observed ~14 kDa)[5] | ~7.5 kDa (observed 12-15 kDa, reducing)[10] |
| Post-translational Modifications | None (non-glycosylated)[8] | Glycosylated[1] | Glycosylation expected | Glycosylation expected |
| Biological Activity | Chemoattraction of MCF-7 cells[11]; Activation of ERK1/2[12] | Wound healing activity[1] | Not specified[5] | Induction of ERK1/2 phosphorylation[10] |
| Endotoxin Level | < 1.0 EU/µg[13] | Not specified | < 1.0 EU/µg[5] | < 0.1 EU/µg[10] |
| Advantages | High yield, cost-effective, simple genetics | High yield, secreted product simplifies purification | Proper protein folding and human-like post-translational modifications | Established for large-scale production of therapeutic proteins[6] |
| Disadvantages | Lack of post-translational modifications, potential for inclusion bodies | Less common system, potential for glycosylation differences from human | Lower yield than prokaryotic systems, more complex and expensive | High cost, complex process development |
Signaling Pathways Involving TFF1
While a specific high-affinity receptor for TFF1 remains to be definitively identified, several signaling pathways have been shown to be modulated by TFF1. One key pathway involves the suppression of the AKT/β-catenin signaling cascade through the activation of Protein Phosphatase 2A (PP2A).[4][14] In normal gastric epithelial cells, TFF1 activates PP2A, leading to the dephosphorylation of AKT. This, in turn, allows for the activation of Glycogen Synthase Kinase 3β (GSK3β), which phosphorylates β-catenin, marking it for degradation.[4][14] In the absence of TFF1, this pathway is dysregulated, leading to the accumulation and nuclear translocation of β-catenin, where it can activate target genes involved in cell proliferation and tumorigenesis.[4]
Experimental Protocols
Recombinant TFF1 Expression and Purification Workflow
The general workflow for producing recombinant TFF1 involves gene cloning, protein expression in a suitable host, and subsequent purification.
Protocol 1: Expression and Purification of Recombinant Human TFF1 in E. coli
This protocol is adapted from a method for producing His-tagged human recombinant TFF1 (hrTFF1).[5]
Materials:
-
E. coli strain: BLR (DE3) pLysS
-
Expression vector: pIVEX vector containing the hrTFF1 gene with an N-terminal His-tag
-
Luria-Bertani (LB) medium
-
Ampicillin (B1664943) (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (Buffer A): 20 mM sodium phosphate, 500 mM NaCl, 30 mM imidazole, pH 7.4
-
Protease inhibitor cocktail
-
Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 50 mM imidazole, pH 7.4
-
Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 250 mM imidazole, pH 7.4
-
Ni-NTA affinity chromatography column
-
Factor Xa protease (optional, for His-tag removal)
-
Dialysis tubing or desalting column
Procedure:
-
Expression: a. Inoculate a single colony of E. coli BLR (DE3) pLysS containing the hrTFF1-pIVEX vector into 5 mL of LB medium with 100 µg/mL ampicillin. b. Incubate overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with 100 µg/mL ampicillin with the overnight culture. d. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.8. e. Induce protein expression by adding IPTG to a final concentration of 1 mM. f. Continue to incubate the culture for an additional 2-4 hours at 37°C with shaking.
-
Cell Harvest and Lysis: a. Harvest the bacterial cells by centrifugation at 4,000 x g for 20 minutes at 4°C. b. Wash the cell pellet twice with 30 mL of cold PBS. c. Resuspend the cell pellet in Buffer A containing a protease inhibitor cocktail. d. Lyse the cells by sonication on ice. e. Clarify the lysate by centrifugation at 10,000 x g for 30 minutes at 4°C. f. Filter the supernatant through a 0.45 µm filter.
-
Purification: a. Equilibrate a Ni-NTA affinity column with Buffer A. b. Load the filtered supernatant onto the column. c. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline. d. Elute the His-tagged hrTFF1 with Elution Buffer. e. Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
His-tag Removal (Optional): a. Pool the fractions containing hrTFF1. b. If desired, digest the protein with Factor Xa to remove the His-tag according to the manufacturer's instructions. c. To separate the cleaved protein from the His-tag and any undigested protein, pass the digestion mixture through the Ni-NTA column again. The untagged TFF1 will be in the flow-through.
-
Buffer Exchange: a. Exchange the buffer of the purified TFF1 to a suitable storage buffer (e.g., PBS) using dialysis or a desalting column. b. Determine the final protein concentration using a protein assay (e.g., Bradford or BCA). c. Store the purified protein at -80°C.
Protocol 2: Expression of Recombinant TFF1 in Mammalian Cells (CHO) - General Guidance
Materials:
-
Suspension-adapted CHO cells (e.g., CHO-S)
-
Appropriate CHO cell culture medium (e.g., FreeStyle™ CHO Expression Medium)
-
Expression vector containing the TFF1 gene with a suitable promoter for mammalian expression (e.g., CMV) and a secretion signal peptide.
-
Transfection reagent suitable for CHO cells (e.g., TransIT-PRO™)
-
Serum-free medium for complex formation
Procedure:
-
Cell Culture: a. Maintain suspension CHO cells in the recommended growth medium at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.
-
Transfection: a. On the day of transfection, ensure the cells are in the exponential growth phase with high viability. b. Dilute the TFF1 expression plasmid DNA into serum-free medium. c. Add the transfection reagent to the diluted DNA, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation. d. Add the DNA-transfection reagent complexes to the CHO cell culture. e. Continue to incubate the cells for 5-7 days.
-
Harvest and Purification: a. Collect the cell culture supernatant by centrifugation to remove cells and debris. b. If the recombinant TFF1 is tagged (e.g., His-tag or Fc-tag), proceed with the appropriate affinity chromatography as described in Protocol 1. c. If untagged, other purification methods such as ion-exchange and size-exclusion chromatography will be necessary.
Protocol 3: TFF1 Functional Assay - Chemoattraction of MCF-7 Cells
This protocol is based on the known ability of TFF1 to chemoattract human MCF-7 breast cancer cells.[11]
Materials:
-
MCF-7 cells
-
Cell culture medium for MCF-7 (e.g., MEM with 10% FBS)[9]
-
Serum-free medium
-
Recombinant human TFF1
-
Boyden chamber or similar transwell inserts (8 µm pore size)
-
Calcein AM or similar fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: a. Culture MCF-7 cells to 70-80% confluency. b. The day before the assay, serum-starve the cells by incubating them in serum-free medium overnight. c. On the day of the assay, harvest the cells using trypsin, wash with serum-free medium, and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: a. In the lower chamber of the Boyden apparatus, add serum-free medium containing different concentrations of recombinant TFF1 (e.g., 0, 5, 10 µg/mL).[11] Use serum-free medium alone as a negative control and a known chemoattractant as a positive control. b. Place the transwell insert into the lower chamber. c. Add 100 µL of the MCF-7 cell suspension to the upper chamber of the insert.
-
Incubation and Analysis: a. Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours. b. After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. c. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet) and count them under a microscope. d. Alternatively, for a quantitative assay, pre-label the cells with Calcein AM before adding them to the upper chamber. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
Protocol 4: TFF1 Functional Assay - ERK1/2 Phosphorylation
This protocol provides a general method to assess TFF1's ability to induce the phosphorylation of ERK1/2.[10]
Materials:
-
Target cells (e.g., Jurkat cells or other responsive cell lines)
-
Cell culture medium
-
Serum-free medium
-
Recombinant human TFF1
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: a. Plate the target cells and grow to the desired confluency. b. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation. c. Treat the cells with various concentrations of recombinant TFF1 (e.g., 5-15 µg/mL) for a short period (e.g., 5-15 minutes) at 37°C.[10] Include a vehicle-treated control.
-
Cell Lysis: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells, scrape them, and collect the lysate. c. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration.
-
Western Blotting: a. Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: a. Quantify the band intensities for p-ERK and total ERK. b. Normalize the p-ERK signal to the total ERK signal for each sample to determine the fold-change in ERK phosphorylation upon TFF1 treatment.
References
- 1. Functional expression of recombinant human this compound 1 by Escherichia coli and Brevibacillus choshinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TFF1 Induces Aggregation and Reduces Motility of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Very High Density of CHO Cells in Perfusion by ATF or TFF in WAVE Bioreactor™. Part I. Effect of the Cell Density on the Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. encodeproject.org [encodeproject.org]
- 10. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioprocessintl.com [bioprocessintl.com]
Application Notes and Protocols for the Purification of Recombinant Human Trefoil Factor 2 (TFF2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trefoil Factor 2 (TFF2), a member of the this compound family, is a small, stable secretory protein predominantly expressed in the gastrointestinal mucosa.[1][2] TFF2 plays a crucial role in mucosal protection and repair, promoting epithelial restitution and modulating inflammatory responses.[3] Its involvement in signaling pathways that trigger cell migration and proliferation makes it a protein of significant interest for research and as a potential therapeutic agent.[4] This document provides a detailed protocol for the expression and purification of recombinant human TFF2 (hTFF2) from Escherichia coli, yielding a highly pure and biologically active protein suitable for a range of downstream applications.
Principle of the Method
The purification strategy for recombinant hTFF2 involves a multi-step chromatographic process designed to isolate the target protein from host cell contaminants. The protocol outlined below utilizes an E. coli expression system to produce hTFF2 as a fusion protein with a polyhistidine (His) tag and a thioredoxin (TRX) tag. The His-tag allows for initial capture and purification via immobilized metal affinity chromatography (IMAC). Following this, the fusion tag is proteolytically cleaved, and subsequent chromatography steps, including ion exchange and size exclusion, are employed to remove the cleaved tag, the protease, and any remaining impurities, resulting in a highly purified, native TFF2 protein.[4]
Data Presentation
Table 1: Representative Purification Summary for Recombinant hTFF2
This table summarizes the expected yield and purity at each major step of the purification process for recombinant hTFF2 from a 1-liter E. coli culture.
| Purification Step | Total Protein (mg) | TFF2 Protein (mg) | Purity (%) | Yield (%) |
| Cleared Lysate | 500 | 10 | 2 | 100 |
| Ni-NTA Affinity | 25 | 9 | >90 | 90 |
| Factor Xa Cleavage | 25 | 9 | >90 | 90 |
| Ion Exchange Chromatography | 7 | 6.5 | >95 | 65 |
| Size Exclusion Chromatography | 5 | 5 | >98 | 50 |
Experimental Protocols
Expression of His-tagged TRX-TFF2 Fusion Protein in E. coli
-
Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for His-tagged TRX-TFF2.
-
Culture Growth:
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin).
-
Incubate overnight at 37°C with shaking at 250 rpm.
-
The next day, inoculate 1 L of LB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
-
Induction of Protein Expression:
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C with shaking.
-
-
Cell Harvest:
-
Harvest the bacterial cells by centrifugation at 7,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further use.
-
Cell Lysis and Lysate Clarification
-
Cell Resuspension: Resuspend the frozen cell pellet in 40 mL of ice-cold Lysis Buffer.
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 300 mM NaCl, 5% glycerol, 1 mM PMSF, 1 µM Pepstatin, 1 µM Leupeptin, and 1 mg/mL Lysozyme.
-
-
Sonication: Lyse the cells by sonication on ice. Perform 6 cycles of 20 seconds ON followed by 40 seconds OFF.[5]
-
DNase Treatment: Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15-20 minutes to reduce the viscosity of the lysate.
-
Clarification: Centrifuge the lysate at 48,000 x g for 30 minutes at 4°C to pellet cell debris.[5]
-
Collection: Carefully collect the supernatant, which contains the soluble His-tagged TRX-TFF2 fusion protein.
Immobilized Metal Affinity Chromatography (IMAC)
-
Resin Preparation:
-
Use a pre-packed Ni-NTA agarose (B213101) column or pack 2 mL of Ni-NTA resin into a gravity-flow column.
-
Equilibrate the column with 10 column volumes (CV) of Binding Buffer.
-
Binding Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.[6]
-
-
Sample Loading: Load the clarified lysate onto the equilibrated Ni-NTA column at a slow flow rate (e.g., 0.5 mL/min).
-
Washing:
-
Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
-
Elution:
-
Elute the bound His-tagged TRX-TFF2 fusion protein with 5 CV of Elution Buffer.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.[6]
-
Collect 1 mL fractions and analyze by SDS-PAGE to identify fractions containing the purified fusion protein.
-
Fusion Tag Cleavage with Factor Xa
-
Buffer Exchange: Pool the fractions containing the purified fusion protein and perform a buffer exchange into a cleavage-compatible buffer using dialysis or a desalting column.
-
Protease Digestion:
-
Add Factor Xa to the fusion protein at a ratio of 1:100 (w/w) (e.g., 10 µg Factor Xa for 1 mg of fusion protein).[9]
-
Incubate the reaction at room temperature (22-25°C) for 6-16 hours.[7][8]
-
Monitor the cleavage efficiency by taking small aliquots at different time points and analyzing them by SDS-PAGE.
-
Ion Exchange Chromatography (IEX)
-
Column Equilibration: Equilibrate a suitable anion exchange column (e.g., a DEAE-Sepharose column) with IEX Buffer A.
-
IEX Buffer A: 20 mM Tris-HCl, pH 8.0.
-
-
Sample Loading: After cleavage, dilute the sample with IEX Buffer A to reduce the salt concentration and load it onto the equilibrated column. The cleaved TFF2, the His-TRX tag, and uncleaved fusion protein will bind to the column.
-
Elution: Elute the bound proteins using a linear gradient of NaCl from 0 to 1 M in IEX Buffer A (creating IEX Buffer B: 20 mM Tris-HCl, pH 8.0, 1 M NaCl). Collect fractions and analyze by SDS-PAGE. TFF2 is expected to elute at a specific salt concentration, separated from the tag and uncleaved protein.
Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., Superdex 75) with SEC Buffer.
-
SEC Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl.
-
-
Sample Loading: Concentrate the TFF2-containing fractions from the IEX step and load the sample onto the equilibrated SEC column.
-
Elution: Elute the protein with SEC Buffer at a constant flow rate. Collect fractions and monitor the elution profile by absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of the final TFF2 protein. Pool the purest fractions.
Protein Characterization and Storage
-
Purity Assessment: Assess the final purity of the TFF2 protein by SDS-PAGE and Coomassie blue staining or by RP-HPLC. Purity should be greater than 98%.
-
Identity Confirmation: Confirm the identity of the purified protein by Western blotting using an anti-TFF2 antibody.
-
Concentration Determination: Determine the final protein concentration using a BCA assay or by measuring the absorbance at 280 nm with the appropriate extinction coefficient.
-
Storage: Aliquot the purified TFF2 and store at -80°C. For long-term stability, it is recommended to add a carrier protein like 0.1% BSA or HSA. Avoid repeated freeze-thaw cycles.[10]
Mandatory Visualization
Caption: Workflow for the purification of recombinant human TFF2.
Caption: TFF2 signaling through the CXCR4 receptor.
Concluding Remarks
The protocol described in this application note provides a robust and reproducible method for obtaining high-purity, biologically active recombinant human TFF2. The purified protein can be utilized in a variety of in vitro and in vivo studies to further elucidate the biological functions of TFF2 and to explore its therapeutic potential in areas such as gastrointestinal diseases and tissue repair. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the molecular mechanism of TFF2 action.
References
- 1. This compound 2 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Secreted this compound 2 activates the CXCR4 receptor in epithelial and lymphocytic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secreted this compound 2 Activates the CXCR4 Receptor in Epithelial and Lymphocytic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Detailed Protocol for Large-scale Recombinant Expression and Validation of Human FGFR2 with Its Transmembrane and Extracellular Domains in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protenova.com [protenova.com]
- 7. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Human Trefoil Factor 3 (TFF3) ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction to Trefoil Factor 3 (TFF3)
This compound 3 (TFF3), also known as Intestinal this compound (ITF), is a small, stable secretory protein predominantly produced by mucus-secreting goblet cells in the small and large intestines.[1][2][3] It is a member of the this compound family, characterized by a unique three-loop "trefoil" domain created by three conserved disulfide bonds.[1][3][4] This structure confers significant resistance to proteolysis and degradation.[3] TFF3 plays a crucial role in maintaining mucosal integrity, protecting the epithelium from injury, and promoting mucosal healing and repair.[1][4][5] Beyond its functions in the gastrointestinal tract, TFF3 is also expressed in other tissues and is implicated in various physiological and pathological processes, including cancer, inflammatory bowel disease, diabetes, and kidney disease.[3][5][6]
Principle of the Assay
The Human TFF3 ELISA (Enzyme-Linked Immunosorbent Assay) kit is a solid-phase sandwich immunoassay designed for the quantitative measurement of human TFF3 in various biological samples such as serum, plasma, and cell culture supernatants.[7][8] The assay utilizes a microplate pre-coated with a monoclonal antibody specific for human TFF3. When a sample containing TFF3 is added to the wells, the TFF3 antigen is captured by the immobilized antibody. After washing away unbound substances, a biotin-conjugated polyclonal antibody specific for TFF3 is added, which binds to the captured TFF3. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody. Following another wash step, a chromogenic substrate solution (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colored product. The intensity of the color, which is proportional to the amount of TFF3 in the sample, is measured spectrophotometrically at 450 nm. The concentration of TFF3 in the sample is then determined by comparing the optical density (O.D.) of the sample to a standard curve generated from known concentrations of recombinant human TFF3.[7][8]
Application Areas
The quantification of human TFF3 levels can provide valuable insights in various research and clinical settings:
-
Gastrointestinal Diseases: Elevated levels of TFF3 have been observed in patients with inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease, as well as in cases of peptic ulcers.[3][9] TFF3 can serve as a biomarker for disease activity and mucosal healing.[9]
-
Oncology: TFF3 expression is dysregulated in several cancers, including colorectal, pancreatic, and breast cancer.[3][5] Its role in promoting cell proliferation, migration, and resistance to apoptosis makes it a potential therapeutic target and biomarker for cancer progression.[10]
-
Kidney Disease: Studies have shown that serum TFF3 levels are significantly elevated in patients with chronic kidney disease (CKD), correlating with the progression of the disease.[6] This suggests TFF3 could be a useful biomarker for monitoring renal function and injury.
-
Sepsis and Critical Illness: Plasma TFF3 has been investigated as a biomarker for intestinal injury in critically ill patients, with elevated levels observed in abdominal sepsis.[11][12]
-
Drug Development: Monitoring TFF3 levels can aid in the development of novel therapeutics targeting mucosal protection and repair, as well as in assessing the gastrointestinal side effects of various drugs.
Experimental Protocols
Materials and Reagents
-
Human TFF3 ELISA Microplate (96 wells)
-
Human TFF3 Standard (lyophilized)
-
Biotin-conjugated anti-Human TFF3 Antibody
-
Streptavidin-HRP Conjugate
-
Assay Diluent
-
Wash Buffer (20x concentrate)
-
TMB Substrate
-
Stop Solution
-
Plate Sealers
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Vortex mixer
-
Incubator set to 37°C
Sample Collection and Storage
-
Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Aspirate the serum and assay immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Aspirate the plasma and assay immediately or store as for serum.[8]
-
Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 20 minutes to remove any cellular debris. Assay the supernatant immediately or store as for serum.[8]
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Human TFF3 Standard: Reconstitute the lyophilized standard with the volume of Assay Diluent specified in the kit manual to create the stock solution. Allow it to sit for 15 minutes with gentle agitation. Prepare a dilution series of the standard by pipetting specified volumes of the stock solution and Assay Diluent into separate tubes to generate a standard curve.
-
Wash Buffer: Dilute the 20x concentrated Wash Buffer 1:20 with distilled or deionized water to prepare the working Wash Buffer solution.
-
Biotin-conjugated Antibody and Streptavidin-HRP Conjugate: These reagents are typically provided ready to use. If provided as a concentrate, dilute according to the kit manual.
Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard, blank (Assay Diluent), and sample to the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate.[8]
-
Incubate: Cover the plate with a plate sealer and incubate for 2 hours at 37°C.[8]
-
Wash: Aspirate the liquid from each well and wash each well with 300 µL of working Wash Buffer. Repeat the wash process three times for a total of four washes. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
Add Biotin-conjugated Antibody: Add 100 µL of the Biotin-conjugated anti-Human TFF3 Antibody to each well. Cover the plate and incubate for 1 hour at 37°C.[8]
-
Wash: Repeat the wash step as described in step 3.
-
Add Streptavidin-HRP Conjugate: Add 100 µL of the Streptavidin-HRP Conjugate to each well. Cover the plate and incubate for 1 hour at 37°C.[8]
-
Wash: Repeat the wash step as described in step 3, but for a total of five washes.
-
Develop Color: Add 90 µL of TMB Substrate to each well. Cover the plate and incubate for 15-30 minutes at 37°C in the dark. Monitor the color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density of each well at 450 nm within 5 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average O.D. for each standard, control, and sample.
-
Subtract the average O.D. of the blank from the average O.D. of all other wells.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Use the standard curve to determine the concentration of TFF3 in the samples.
-
If samples were diluted, multiply the determined concentration by the dilution factor.
Data Presentation
Table 1: Typical Human TFF3 ELISA Kit Specifications
| Parameter | Specification |
| Assay Type | Sandwich ELISA |
| Sample Types | Serum, Plasma, Cell Culture Supernatants |
| Detection Range | 78.13 - 5000 pg/mL |
| Sensitivity | 46.88 pg/mL |
| Assay Duration | ~4 hours |
| Specificity | Human TFF3 |
Table 2: Example Standard Curve Data
| Concentration (pg/mL) | O.D. at 450 nm |
| 5000 | 2.45 |
| 2500 | 1.62 |
| 1250 | 0.95 |
| 625 | 0.51 |
| 312.5 | 0.28 |
| 156.25 | 0.17 |
| 78.13 | 0.11 |
| 0 (Blank) | 0.05 |
Visualizations
Caption: Workflow diagram for the Human TFF3 Sandwich ELISA protocol.
Caption: Simplified signaling pathways of this compound 3 (TFF3).
References
- 1. This compound 3 - Wikipedia [en.wikipedia.org]
- 2. This compound 3 (TFF3) Is Regulated by Food Intake, Improves Glucose Tolerance and Induces Mucinous Metaplasia | PLOS One [journals.plos.org]
- 3. This compound 3 (TFF3, Intestinal this compound, P1.B, ITF, Polypeptide P1.B, TFI) | BioVendor R&D [biovendor.com]
- 4. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathological and therapeutic roles of bioactive peptide this compound 3 in diverse diseases: recent progress and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 3: New highlights in chronic kidney disease research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human TFF3(this compound 3) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. img.abclonal.com [img.abclonal.com]
- 9. TFF3 this compound 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Pathological and therapeutic roles of bioactive peptide this compound 3 in diverse diseases: recent progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated this compound 3 plasma levels in critically ill patients with abdominal sepsis or non-infectious abdominal illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound 3 as a marker of intestinal cell damage during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Trefoil Factor Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trefoil factor family (TFF) proteins are a group of small, secreted proteins characterized by a unique three-leafed "trefoil" domain structure.[1][2] The family consists of three members: TFF1, TFF2, and TFF3.[1] These proteins are predominantly expressed in mucous epithelia, particularly in the gastrointestinal tract, where they play a crucial role in mucosal protection and repair.[1][3] TFF peptides are involved in various cellular processes, including cell migration, proliferation, and apoptosis, primarily through the activation of signaling pathways such as the epidermal growth factor receptor (EGFR) and PI3K/Akt pathways.[1][4]
Given their role in maintaining mucosal integrity and their implications in pathological conditions like cancer, accurate detection and quantification of TFF proteins are essential for research and drug development. Western blotting is a widely used and powerful technique for the specific identification and semi-quantitative analysis of proteins in complex biological samples.[5] This document provides detailed application notes and protocols for the Western blot analysis of TFF1, TFF2, and TFF3.
Signaling Pathways of this compound Proteins
TFF proteins exert their biological functions by activating several intracellular signaling cascades. A key pathway involves the activation of the Epidermal Growth Factor Receptor (EGFR). This can subsequently trigger downstream pathways like the Ras/MEK/MAPK and PI3K/Akt signaling cascades, which are critical for cell proliferation, survival, and migration.[1][4] TFF2 has also been shown to signal through the G protein-coupled C-X-C chemokine receptor 4 (CXCR4).[4]
Experimental Protocols
A. Sample Preparation
The success of a Western blot heavily relies on proper sample preparation to yield a sufficient amount of non-degraded target protein.[5] All steps should be performed on ice or at 4°C to minimize protein degradation.[5]
1. For Secreted TFF Proteins in Cell Culture Supernatant:
-
Culture cells in serum-free or reduced-serum media to avoid interference from serum proteins.
-
Collect the conditioned media and centrifuge at 500 x g for 5 minutes to pellet any detached cells.[6]
-
Transfer the supernatant to a new tube.
-
Concentrate the supernatant containing the secreted TFF proteins using ultrafiltration devices with a molecular weight cutoff appropriate for the target TFF protein.
-
Determine the protein concentration of the concentrated supernatant using a Bradford or BCA protein assay.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[6]
2. For Intracellular TFF Proteins from Cell Lysates:
-
Wash cultured cells twice with ice-cold PBS and pellet by centrifugation (500 x g for 5 minutes).
-
Lyse the cell pellet with RIPA buffer (50 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% Nonidet P-40, 0.5% Deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[7]
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000-17,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (total cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
3. For TFF Proteins from Tissue Homogenates:
-
Excise the tissue of interest and immediately snap-freeze in liquid nitrogen or proceed with homogenization.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) using a mechanical homogenizer.
-
Follow steps 1.c through 1.f for cell lysates to clarify the homogenate and prepare the sample for electrophoresis.
B. Western Blot Workflow
The following diagram outlines the major steps in the Western blot procedure.
C. Detailed Protocol
1. SDS-PAGE:
-
Load 20-50 µg of total protein per lane onto a 4-12% or 15% polyacrylamide gel.[7][8]
-
Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.
-
Run the gel in 1x Tris-glycine running buffer at 100-150V until the dye front reaches the bottom of the gel.[9]
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes are recommended for their durability, especially if stripping and reprobing are anticipated.[10]
-
Perform the transfer in a wet or semi-dry transfer system according to the manufacturer's instructions. A typical wet transfer is performed at 100V for 1 hour in a standard transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
3. Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[6][11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (See Table 1 for recommended dilutions).
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.[6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP or goat anti-mouse HRP) diluted in blocking buffer for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[11]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Presentation
Quantitative data related to the Western blot protocol should be clearly documented for reproducibility and comparison.
| Parameter | TFF1 | TFF2 | TFF3 | Loading Control (e.g., β-actin) |
| Primary Antibody | Rabbit pAb or Mouse mAb | Rabbit pAb or Mouse mAb | Rabbit pAb or Mouse mAb | Mouse mAb |
| Dilution | 1:250 - 1:1000[7][11][12] | 1:500 - 1:1000 | 1:500 - 1:1000[13] | 1:1000 - 1:5000 |
| Incubation Time | Overnight at 4°C | Overnight at 4°C | Overnight at 4°C | 1-2 hours at RT or Overnight at 4°C |
| Expected MW | ~7-9 kDa (monomer)[7] | ~14-16 kDa | ~7-9 kDa (monomer), ~14-20 kDa (dimer)[14][15] | ~42 kDa |
| Sample Type | Cell Lysate, Supernatant, Tissue Homogenate | Tissue Homogenate | Cell Lysate, Supernatant, Saliva[14] | Cell Lysate, Tissue Homogenate |
| Positive Control | Recombinant TFF1, MCF-7 cell lysate[12] | Porcine gastric tissue, Recombinant TFF2[16] | Recombinant TFF3, Colon tissue[13] | Lysates from various cell lines |
MW = Molecular Weight, pAb = polyclonal antibody, mAb = monoclonal antibody, RT = Room Temperature
Stripping and Reprobing
To detect multiple proteins on the same blot, such as a TFF protein and a loading control, the membrane can be stripped of the first set of antibodies and reprobed with a new set. This conserves sample and saves time.
Mild Stripping Protocol:
-
Wash the membrane in TBST after initial detection.
-
Prepare a stripping buffer: 15 g glycine, 1 g SDS, 10 ml Tween 20, adjust pH to 2.2, and bring the volume to 1 L with ultrapure water.
-
Incubate the membrane in the stripping buffer for 10-20 minutes at room temperature with agitation.
-
Wash the membrane extensively with PBS and then TBST.
-
Confirm efficient stripping by incubating with ECL substrate; no signal should be detected.[10]
-
The membrane is now ready for the blocking step of the next immunodetection round.
For antibodies with very high affinity, a harsher stripping protocol using β-mercaptoethanol at 50°C may be necessary.[17] However, it's advisable to start with the milder protocol to preserve the integrity of the transferred proteins. Note that quantitative comparisons between targets probed before and after stripping are not recommended as some protein may be lost during the process.
References
- 1. The expression and role of trefoil factors in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Western Blot [macdougald.lab.medicine.umich.edu]
- 7. TFF-1 Functions to Suppress Multiple Phenotypes Associated with Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Downregulation of the Tumor Suppressor TFF1 Is Required during Induction of Colon Cancer Progression by L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TFF1 antibody (13734-1-AP) | Proteintech [ptglab.com]
- 13. This compound 3 antibody (23277-1-AP) | Proteintech [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of TFF1 in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the successful immunofluorescence (IF) staining of Trefoil Factor 1 (TFF1) in formalin-fixed paraffin-embedded (FFPE) tissue sections. TFF1, a small secreted protein, plays a crucial role in mucosal defense and epithelial restitution.[1] Its expression is predominantly observed in the gastrointestinal tract, particularly in the stomach's mucous-secreting pit cells.[2] Dysregulation of TFF1 expression has been implicated in various cancers, where it can function as either a tumor suppressor or an oncogene depending on the cellular context.[2][3]
Data Presentation
Antibody Dilution and Incubation Conditions
The following table summarizes recommended starting dilutions and incubation conditions for commercially available TFF1 antibodies suitable for immunofluorescence. Researchers should note that optimal conditions may vary depending on the specific tissue type, fixation method, and detection system used.
| Antibody Name/Clone | Host Species | Recommended Starting Dilution | Incubation Time | Incubation Temperature | Manufacturer (Example) |
| TFF1/pS2 (D2Y1J) Rabbit mAb | Rabbit | 1:100 - 1:400 | Overnight | 4°C | Cell Signaling Technology |
| TFF1 Polyclonal Antibody | Rabbit | 1:100 - 1:1000 | 1-2 hours or Overnight | Room Temperature or 4°C | Thermo Fisher Scientific |
| Anti-TFF1 antibody | Rabbit | 1:50 - 1:500 | 1 hour or Overnight | Room Temperature or 4°C | Abcam |
TFF1 Expression in Normal and Cancerous Tissues
TFF1 exhibits a distinct expression pattern in various tissues, which is often altered in disease states. The following table provides a summary of TFF1 expression based on immunohistochemical studies.
| Tissue Type | TFF1 Expression Level | Cellular Localization | Reference |
| Normal Gastric Mucosa | High | Cytoplasmic in superficial foveolar epithelium | [2][4] |
| Normal Colon | Low/Negative (occasional goblet cells) | Cytoplasmic | [1] |
| Normal Breast | Low (some luminal epithelial cells) | Cytoplasmic | [1] |
| Gastric Carcinoma | Frequently lost or reduced | Cytoplasmic | [2] |
| Breast Carcinoma (ER-positive) | High | Cytoplasmic | [1][5] |
| Colorectal Adenocarcinoma | Variable (often positive) | Cytoplasmic | [1] |
| Pancreatic Ductal Adenocarcinoma | Elevated | Cytoplasmic | [6] |
Experimental Protocols
Detailed Protocol for Immunofluorescence Staining of TFF1 in FFPE Tissue
This protocol provides a step-by-step guide for the immunofluorescent detection of TFF1 in FFPE tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm thick) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)
-
Primary Antibody against TFF1 (see table above)
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Coverslips
-
Humidified chamber
-
Coplin jars
-
Microwave or water bath for heat-induced antigen retrieval
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 x 3 minutes.
-
Immerse slides in 70% ethanol for 2 x 3 minutes.
-
Rinse slides in dH₂O for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a microwave or water bath.
-
Immerse slides in the pre-heated buffer and incubate for 10-20 minutes. Note: Optimal time and temperature may need to be determined empirically.
-
Allow slides to cool in the buffer at room temperature for 20-30 minutes.
-
Rinse slides in dH₂O and then in Wash Buffer for 2 x 5 minutes.
-
-
Permeabilization and Blocking:
-
If required for the chosen antibody, permeabilize the sections with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash slides with Wash Buffer for 2 x 5 minutes.
-
Incubate slides in Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary TFF1 antibody to the desired concentration in Blocking Buffer.
-
Carefully remove the blocking solution from the slides without letting the tissue dry.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with Wash Buffer for 3 x 5 minutes.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Apply the diluted secondary antibody to the tissue sections and incubate for 1 hour at room temperature in a dark, humidified chamber.
-
-
Counterstaining and Mounting:
-
Wash slides with Wash Buffer for 3 x 5 minutes in the dark.
-
Incubate slides with a nuclear counterstain solution (e.g., DAPI) for 5-10 minutes at room temperature in the dark.
-
Wash slides with Wash Buffer for 2 x 5 minutes in the dark.
-
Carefully mount a coverslip onto the tissue section using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Store slides at 4°C in the dark.
-
Mandatory Visualization
Signaling Pathways Involving TFF1
TFF1 is known to be involved in several key signaling pathways that regulate cell proliferation, survival, and inflammation.
Caption: TFF1 signaling interactions.
Experimental Workflow for TFF1 Immunofluorescence
The following diagram illustrates the key steps in the immunofluorescence staining protocol for TFF1 in FFPE tissue.
Caption: TFF1 IF staining workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Loss of TFF1 is associated with activation of NF-κB–mediated inflammation and gastric neoplasia in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFF-1 Functions to Suppress Multiple Phenotypes Associated with Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TFF1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. High Expression of the Trefoil Protein TFF1 in Interval Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Trefoil Factor 3 (TFF3) in Cell Migration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trefoil Factor 3 (TFF3) is a small, secreted protein that plays a crucial role in mucosal repair and epithelial restitution.[1][2] A key aspect of its function is the promotion of cell migration, a fundamental process in wound healing, tissue regeneration, and cancer metastasis.[1][3][4] These application notes provide detailed protocols for assessing the effect of TFF3 on cell migration using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. Additionally, we summarize the key signaling pathways involved in TFF3-mediated cell migration.
TFF3-Mediated Cell Migration Signaling Pathways
TFF3 has been shown to stimulate cell migration through several signaling pathways. In some cell types, TFF3's effects are mediated through the PI3K/AKT signaling pathway.[1] Another important cascade is the MAPK/ERK signaling pathway, which can be activated by TFF3 to promote cell migration and epithelial-mesenchymal transition (EMT).[4] Furthermore, TFF3 can interact with chemokine receptors such as CXCR4, initiating cell migration independently of the MAPK/ERK pathway.[1][5] TFF3 can also influence the expression of downstream effectors like ROCK1 and matrix metalloproteinases (MMPs), which are involved in cytoskeletal reorganization and extracellular matrix remodeling, respectively.[1][3]
Figure 1: TFF3 Signaling Pathways in Cell Migration.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effect of TFF3 on cell migration and related gene expression.
Table 1: Effect of TFF3 on Gene Expression Related to Cell Migration
| Gene | Fold Change | Cell Type | Assay Method | Reference |
| ROCK1 | 0.868 (downregulation) | Mesenchymal Progenitor Cells | RT² Profiler PCR Array | [1] |
| MMP2 | Upregulated | IPEC-J2 cells | Real-time PCR | [6] |
| MMP9 | Upregulated | IPEC-J2 cells | Real-time PCR | [6] |
| E-cadherin (CDH1) | Downregulated | IPEC-J2 cells | Real-time PCR | [6] |
Table 2: Summary of TFF3 Effects on Cell Migration Assays
| Assay Type | Cell Type | TFF3 Concentration | Observation | Reference |
| Wound Healing | Mesenchymal Progenitor Cells | 10 µg/mL | Increased cell migration | [1] |
| Wound Healing | Papillary Thyroid Carcinoma (TPC-1) | Knockdown of TFF3 | Significantly reduced migration velocity | [4] |
| Transwell | Pituitary Tumor (HP75) | Overexpression of TFF3 | Enhanced cell migration and invasion | [7] |
| Wound Healing | Colon Cancer (HT29) | Overexpression of TFF3 | Promoted migration and invasiveness | [8] |
| Wound Healing | Intestinal Epithelial (IEC-18) | Not specified | Enhanced collective cell migration | [9] |
Experimental Protocols
Wound Healing (Scratch) Assay
This method is used to study collective cell migration in a two-dimensional context.[10][11][12]
Figure 2: Wound Healing (Scratch) Assay Workflow.
Materials:
-
Cells of interest (e.g., epithelial or cancer cell lines)
-
Complete culture medium
-
Serum-free or low-serum medium
-
Recombinant human TFF3 (rhTFF3)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., p200)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[10]
-
Cell Starvation (Optional): Once cells reach confluence, you may replace the complete medium with serum-free or low-serum medium and incubate for 2-24 hours to minimize cell proliferation.[11]
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[10]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of rhTFF3 (e.g., 10-100 ng/µL) to the treatment wells.[6] Add medium without rhTFF3 to the control wells.
-
Imaging: Immediately capture images of the scratch in each well (time 0).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[8]
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Transwell (Boyden Chamber) Assay
This assay assesses the chemotactic response of cells to a chemoattractant, in this case, TFF3.[13][14][15]
Figure 3: Transwell Migration Assay Workflow.
Materials:
-
Cells of interest
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS as a positive control)
-
Recombinant human TFF3 (rhTFF3)
-
Transwell inserts (e.g., 8 µm pore size) for multi-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: In the lower chamber of the wells, add medium containing the desired concentration of rhTFF3. Include a negative control (serum-free medium) and a positive control (medium with 10% FBS).
-
Cell Seeding: Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.[13]
-
Incubation: Incubate the plate for a period appropriate for the cell type (typically 4-24 hours) at 37°C in a 5% CO2 incubator.
-
Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.[16]
-
Fixation: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Staining: Stain the fixed cells by immersing the insert in a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to dry. Image the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view. The results can be expressed as the average number of migrated cells per field.
Conclusion
The protocols and information provided here offer a comprehensive guide for researchers investigating the role of this compound 3 in cell migration. By utilizing these standardized assays and understanding the underlying signaling pathways, scientists can effectively characterize the motogenic properties of TFF3 and its potential applications in therapeutic development.
References
- 1. This compound 3 (TFF3) Is Involved in Cell Migration for Skeletal Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Pathways of Cell Migration and Antiapoptotic Response to Epithelial Injury: Structure-Function Analysis of Human Intestinal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chemical Synthesis of TFF3 Reveals Novel Mechanistic Insights and a Gut-Stable Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TFF3 promotes pituitary tumor cell migration and angiogenesis via VEGFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TFF3 and TFF1 expression levels are elevated in colorectal cancer and promote the malignant behavior of colon cancer by activating the EMT process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TFF3 and EGF induce different migration patterns of intestinal epithelial cells in vitro and trigger increased internalization of E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Wound healing assay | Abcam [abcam.com]
- 12. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corning.com [corning.com]
- 15. Transwell Migration Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. fishersci.de [fishersci.de]
Application Notes and Protocols for the Generation of a T-cell Factor 2 (TFF2) Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trefoil factor 2 (TFF2), also known as spasmolytic polypeptide, is a secreted protein predominantly expressed in the gastrointestinal tract.[1] It plays a crucial role in mucosal protection and repair, modulating immune responses and maintaining epithelial integrity.[2][3] Dysregulation of TFF2 has been implicated in various gastrointestinal diseases, including gastritis and certain cancers.[4] The generation of TFF2 knockout (KO) mouse models is an invaluable tool for elucidating its physiological functions and its role in disease pathogenesis. These models are instrumental for basic research and the development of novel therapeutic strategies.[5][6] This document provides detailed application notes and protocols for the creation and validation of TFF2 knockout mouse models.
Signaling Pathways Involving TFF2
TFF2 is known to exert its effects through various signaling pathways, with the CXCR4 receptor being a key mediator.[2][5] Upon binding to CXCR4, TFF2 can activate downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.[2][5]
Caption: TFF2 signaling through the CXCR4 receptor.
Experimental Workflow for TFF2 Knockout Mouse Generation
The generation of a TFF2 knockout mouse can be achieved through several methods, with CRISPR/Cas9-mediated gene editing and embryonic stem (ES) cell targeting being the most common. The general workflow is outlined below.
Caption: Workflow for generating knockout mice.
Data Presentation: Phenotypic Analysis of TFF2 Knockout Mice
Quantitative data from studies on TFF2 knockout mice reveal significant alterations in gastric morphology and metabolism.
| Parameter | Wild-Type (WT) | TFF2 Knockout (KO) | Percentage Change | Reference |
| Gastric Mucosal Thickness | ||||
| Oxyntic Mucosa (mm) | 0.682 ± 0.0189 | 0.603 ± 0.0125 | ~11.5% decrease | [7] |
| Pit Region Size (mm) | 0.189 ± 0.0123 | 0.159 ± 0.0048 | ~15.9% decrease | [8] |
| Glandular Height (mm) | 0.493 ± 0.0033 | 0.444 ± 0.0024 | ~10.0% decrease | [8] |
| Gastric Cell Counts | ||||
| Total Glandular Cells per Gland | 86 ± 1.7 | 70 ± 1.5 | ~18.6% decrease | [7] |
| Mucous Neck Cells per Gland | Not specified | Statistically significant decrease | - | [8] |
| Endocrine Cells per mm | 42.6 ± 2.9 | 56.5 ± 2.4 | ~32.6% increase | [7] |
| Metabolic Parameters (High-Fat Diet) | ||||
| Body Weight Gain | Higher | Lower | Protected from diet-induced obesity | [8][9] |
| Fat Depot Accumulation | Higher | Lower | Reduced fat depots | [8][9] |
| Energy Expenditure | Lower | Higher | Increased energy expenditure | [8][9] |
| Fecal Triglyceride Excretion | Lower | Higher | Augmented | [8] |
Experimental Protocols
Generation of TFF2 Knockout Mice using CRISPR/Cas9
This protocol outlines the generation of TFF2 knockout mice via microinjection of CRISPR/Cas9 components into zygotes.[4][10]
a. gRNA Design and Synthesis:
-
Obtain the genomic sequence of the mouse Tff2 gene from a database like NCBI or Ensembl.
-
Use online tools (e.g., CHOPCHOP, Benchling) to design 2-3 single guide RNAs (sgRNAs) targeting a critical exon of the Tff2 gene. Select sgRNAs with high on-target scores and minimal predicted off-target effects.
-
Synthesize the selected sgRNAs in vitro using commercially available kits.
b. Preparation of Cas9 and Microinjection Mix:
-
Prepare either Cas9 mRNA by in vitro transcription or obtain purified Cas9 protein.
-
Prepare the microinjection mix containing Cas9 mRNA (or protein) and the synthesized sgRNAs in an appropriate injection buffer.
c. Zygote Microinjection:
-
Harvest fertilized zygotes from superovulated female mice.
-
Microinject the CRISPR/Cas9 mix into the pronucleus or cytoplasm of the zygotes.[10]
-
Culture the injected zygotes to the two-cell or blastocyst stage.
d. Embryo Transfer and Generation of Founder Mice:
-
Transfer the cultured embryos into the oviducts of pseudopregnant recipient female mice.
-
Allow the pregnancies to proceed to term and screen the resulting pups (F0 generation) for the desired mutation.
Generation of TFF2 Knockout Mice via Embryonic Stem (ES) Cell Targeting
This method involves homologous recombination in ES cells to introduce the desired mutation.[5][11]
a. Targeting Vector Construction:
-
Design and construct a targeting vector containing sequences homologous to the Tff2 gene locus ("homology arms").
-
Insert a selection cassette (e.g., neomycin resistance gene) to disrupt a critical exon of the Tff2 gene within the targeting vector.
-
Include a negative selection marker (e.g., thymidine (B127349) kinase) outside the homology arms to select against random integration.
b. ES Cell Transfection and Selection:
-
Culture mouse embryonic stem cells on a feeder layer to maintain pluripotency.
-
Electroporate the targeting vector into the ES cells.
-
Select for correctly targeted ES cell clones using positive (e.g., G418 for neomycin resistance) and negative (e.g., ganciclovir (B1264) for thymidine kinase) selection.
c. Blastocyst Injection:
-
Expand the correctly targeted ES cell clones.
-
Microinject the targeted ES cells into blastocysts harvested from donor female mice.
d. Generation of Chimeric Mice:
-
Transfer the injected blastocysts into the uteri of pseudopregnant recipient females.
-
The resulting chimeric offspring will have a coat color derived from both the ES cells and the host blastocyst.
e. Germline Transmission:
-
Breed chimeric males with wild-type females.
-
Genotype the offspring to identify those that have inherited the targeted allele from the ES cells (germline transmission).
Validation of TFF2 Knockout
a. PCR Genotyping:
-
Extract genomic DNA from tail biopsies of potential founder or subsequent generation mice.[12]
-
Design PCR primers that flank the targeted region of the Tff2 gene.
-
Perform PCR to amplify the targeted region. The wild-type allele will produce a band of a specific size, while the knockout allele will produce a different sized band or no band, depending on the targeting strategy.[13]
b. Southern Blot Analysis:
-
Isolate high-quality genomic DNA from ES cells or mouse tail biopsies.
-
Digest the genomic DNA with a suitable restriction enzyme.
-
Separate the DNA fragments by agarose (B213101) gel electrophoresis and transfer them to a nylon membrane.[14]
-
Hybridize the membrane with a labeled DNA probe that binds to a region outside the targeted sequence.
-
The wild-type and knockout alleles will produce different sized bands, confirming the gene targeting event.[13][15]
c. Western Blot Analysis:
-
Prepare protein lysates from relevant tissues (e.g., stomach) of wild-type, heterozygous, and homozygous knockout mice.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for TFF2 protein.[16][17]
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
The absence of the TFF2 protein band in the homozygous knockout samples confirms the successful knockout at the protein level.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Manipulation of Mouse Embryonic Stem Cells for Knockout Mouse Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. cyagen.com [cyagen.com]
- 8. TFF2/SP-deficient mice show decreased gastric proliferation, increased acid secretion, and increased susceptibility to NSAID injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound family member 2 (Tff2) KO mice are protected from high-fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 10 essential considerations for creating mouse models with CRISPR/Cas9 [jax.org]
- 11. nobelprize.org [nobelprize.org]
- 12. boneandcancer.org [boneandcancer.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.labscoop.com [content.labscoop.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Quantitative PCR for Trefoil Factor Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Trefoil Factor (TFF) family of proteins, comprising TFF1, TFF2, and TFF3, are small, stable peptides predominantly secreted by mucous epithelial cells.[1][2] They play a crucial role in maintaining mucosal integrity, promoting epithelial repair, and modulating inflammatory responses.[1][2] Dysregulation of TFF gene expression is implicated in a variety of pathological conditions, including gastrointestinal disorders, inflammatory bowel disease, and various cancers, making them significant targets for therapeutic intervention and drug development.[2][3]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying gene expression levels. This document provides detailed application notes and protocols for the analysis of TFF1, TFF2, and TFF3 gene expression using qPCR, aimed at researchers, scientists, and professionals in drug development.
Signaling Pathways Regulating this compound Expression
The expression of TFF genes is regulated by a complex network of signaling pathways, often initiated by growth factors and cytokines. Understanding these pathways is critical for interpreting gene expression data and for the development of targeted therapies.
Several key pathways have been identified:
-
Epidermal Growth Factor Receptor (EGF-R) Signaling: EGF-R activation is a central mechanism for inducing the transcription of all three TFF genes.[4] This typically occurs through the Ras/MEK/MAPK signaling cascade.[4] TFF peptides themselves can also induce the expression of other TFFs via EGF-R activation, creating a positive feedback loop.[4]
-
Gastrin Signaling: The hormone gastrin can activate TFF1 transcription through the Raf/MEK/ERK pathway, and TFF2 transcription via a PKC, MEK1, and PI3K-dependent pathway.[4]
-
PI3K/Akt Pathway: This pathway is involved in TFF3-mediated cell scattering and anti-apoptotic signaling.[1][4]
-
STAT3 Signaling: TFF3 can activate the STAT3 signaling pathway, leading to the upregulation of anti-apoptotic genes.[1]
-
NF-κB Signaling: TFF3 has been shown to induce the activation of NF-κB, which inhibits apoptosis in cancer cells.[1] Conversely, prolonged inflammation, for instance through TNF-α, can lead to the downregulation of TFF expression via the NF-κB pathway.[5]
-
Hypoxia-Inducible Factor-1 (HIF-1): Hypoxia can induce the expression of TFF1, TFF2, and TFF3, a process mediated by HIF-1α.[6]
Signaling pathways regulating TFF gene expression.
Experimental Protocols
RNA Isolation
High-quality, intact RNA is essential for accurate qPCR results.
-
Materials:
-
Tissue or cell samples
-
TRIzol reagent or equivalent RNA extraction kit
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
RNase inhibitors (optional)
-
-
Protocol:
-
Homogenize tissue samples or lyse cells in TRIzol reagent (1 ml per 50-100 mg of tissue or 5-10 x 10^6 cells).
-
Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol reagent. Cap tubes securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol reagent used for the initial homogenization. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet once with 1 ml of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in nuclease-free water.
-
Determine RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis (Reverse Transcription)
-
Materials:
-
Total RNA (1-2 µg)
-
Reverse transcriptase (e.g., M-MLV, SuperScript)
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
Nuclease-free water
-
-
Protocol:
-
In a nuclease-free tube, combine 1-2 µg of total RNA, primers, and dNTPs. Adjust the volume with nuclease-free water.
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate at 42°C for 50 minutes.
-
Inactivate the reaction by heating at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
-
Quantitative PCR (qPCR)
-
Materials:
-
Protocol:
-
Prepare the qPCR reaction mix according to the manufacturer's instructions for the SYBR Green or TaqMan master mix.
-
A typical reaction setup is as follows:
-
SYBR Green Master Mix (2X): 10 µl
-
Forward Primer (10 µM): 0.5 µl
-
Reverse Primer (10 µM): 0.5 µl
-
cDNA template (diluted): 1-2 µl
-
Nuclease-free water: to a final volume of 20 µl
-
-
Load the reactions into a qPCR plate or tubes.
-
Run the qPCR program. A typical cycling protocol is:[7][8][9][10]
-
Initial denaturation: 95°C for 2-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds.
-
-
-
Include a melting curve analysis at the end of the run for SYBR Green assays to verify the specificity of the PCR product.[6][7]
-
Experimental workflow for qPCR analysis.
Data Presentation and Analysis
Primer Sequences
The following table summarizes primer sequences for human TFF genes that can be used for qPCR. It is crucial to validate primer efficiency before use.
| Target Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| Human TFF1 | TTTGGAGCAGAGAGGAGG | TTGAGTAGTCAAAGTCAGAGCAG | [10] |
| Human TFF2 | GCTGCTGTGCAAAGAAATGC | AGGAGGGTGCATTCTGCTTC | [6] |
| Human TFF3 | TCCAGCTCTGCTGAGGAGTACG | ATCCTGGAGTCAAAGCAGCAGC | [9] |
| Human GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | - |
| Human ACTB | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT | - |
| Human B2M | ACCCCCACTGAAAAAGATGA | ATCTTCAAACCTCCATGATG | [7] |
| Human CyPA | CATCTGCACTGCCAAGACTGA | TTGCCATTCCTGGACCCAAA | [6] |
Data Analysis: Relative Quantification (ΔΔCt Method)
The most common method for analyzing qPCR data is the comparative Ct (ΔΔCt) method.[11] This method determines the change in expression of a target gene relative to a reference gene and a control group.
-
Normalization to a Reference Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene from the Ct value of the target gene.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Normalization to a Control Group (ΔΔCt): Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each experimental sample.
-
ΔΔCt = ΔCt(experimental sample) - ΔCt(control group)
-
-
Calculation of Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Example Data Presentation
The results of a qPCR experiment can be summarized in a table for easy comparison.
| Sample Group | Target Gene | Average Ct (Target) | Average Ct (Reference) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Control | TFF1 | 24.5 | 18.2 | 6.3 | 0 | 1.0 |
| Treatment A | TFF1 | 22.1 | 18.3 | 3.8 | -2.5 | 5.7 |
| Treatment B | TFF1 | 26.8 | 18.1 | 8.7 | 2.4 | 0.2 |
| Control | TFF3 | 28.9 | 18.2 | 10.7 | 0 | 1.0 |
| Treatment A | TFF3 | 29.1 | 18.3 | 10.8 | 0.1 | 0.9 |
| Treatment B | TFF3 | 26.5 | 18.1 | 8.4 | -2.3 | 4.9 |
Applications in Research and Drug Development
-
Disease Diagnosis and Prognosis: Aberrant TFF expression is a hallmark of several diseases. For instance, TFF1 is considered a gastric tumor suppressor, while TFF2 and TFF3 overexpression can be associated with tumor progression.[2] qPCR can be used to quantify TFF expression levels in patient biopsies as potential biomarkers.
-
Pharmacodynamic Biomarkers: In drug development, qPCR can be used to assess the on-target effects of novel therapeutics. For example, a drug designed to modulate a signaling pathway that regulates TFF expression can be evaluated by measuring changes in TFF mRNA levels in response to treatment.
-
Mechanism of Action Studies: Understanding how a drug candidate affects TFF gene expression can provide insights into its mechanism of action.
-
Preclinical and Clinical Trials: qPCR is a valuable tool for monitoring treatment efficacy and patient response in both preclinical animal models and human clinical trials.[3]
Conclusion
Quantitative PCR is a powerful and indispensable tool for studying the expression of this compound genes. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals. By accurately quantifying TFF1, TFF2, and TFF3 mRNA levels, it is possible to gain valuable insights into disease pathogenesis, identify novel therapeutic targets, and accelerate the development of new medicines. Careful experimental design, execution, and data analysis are paramount to obtaining reliable and reproducible results.
References
- 1. The expression and role of trefoil factors in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathological and therapeutic roles of bioactive peptide this compound 3 in diverse diseases: recent progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 6. Induction of this compound (TFF)1, TFF2 and TFF3 by hypoxia is mediated by hypoxia inducible factor-1: implications for gastric mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frequent this compound 3 (TFF3) overexpression and promoter hypomethylation in mouse and human hepatocellular carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Validation of the DNA Methylation Landscape of TFF1/TFF2 in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Trefoil Factor-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trefoil factor family (TFF) peptides are a group of small, secreted proteins that play a crucial role in maintaining the integrity of mucosal surfaces throughout the gastrointestinal tract and other epithelial tissues.[1] The family consists of three members: TFF1, TFF2, and TFF3. These proteins are characterized by a unique, clover-leaf like structure known as the trefoil domain, which is stabilized by three intramolecular disulfide bonds.[1] TFFs are involved in a variety of cellular processes, including mucosal protection, wound healing, and cell migration. Their biological functions are mediated through interactions with a diverse range of proteins, including mucins, growth factor receptors, and other signaling molecules. Understanding these interactions is critical for elucidating the mechanisms of TFF action and for the development of novel therapeutics for a variety of diseases, including inflammatory bowel disease and cancer.
This document provides detailed application notes and protocols for several key methods used to study TFF-protein interactions. These methods include Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), Yeast Two-Hybrid (Y2H) screening, and Mass Spectrometry (MS).
Known this compound Interacting Proteins
Several proteins have been identified as interacting partners for the three TFF peptides. These interactions are crucial for their function in mucosal protection and repair. A summary of key interacting partners is presented below.
| This compound | Interacting Protein | Method of Identification | Quantitative Data (Binding Affinity) | Reference |
| TFF1 | MUC5AC | Co-immunoprecipitation, Gel filtration | Interaction is disrupted by salt and chelators, enhanced by calcium; specific affinity not determined. | [2] |
| TFF1 | TFIZ1 (Gastrokine 2) | Immunoprecipitation, Mass Spectrometry | Forms a disulfide-linked heterodimer. | [3][4] |
| TFF1 | Helicobacter pylori | Surface Plasmon Resonance, Flow Cytometry | Dimeric TFF1 binds avidly to H. pylori. | [5] |
| TFF2 | MUC6 | Affinity Chromatography, Mass Spectrometry | Binds to α-GlcNAc-capped MUC6 O-glycans. | [6][7][8] |
| TFF2 | CXCR4 | Ca2+ mobilization assays | Low-affinity interaction (activity at ~500 nM). | [9] |
| TFF3 | FCGBP | Purification and Mass Spectrometry | Forms a disulfide-linked heterodimer. | [10][11][12][13] |
| TFF3 | CXCR4/CXCR7 | Computational docking, Functional assays | Low-affinity interaction (cell migration induced at 760 nM). | [9][14][15] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Identify TFF-Protein Interactions
Co-IP is a powerful technique to identify and validate protein-protein interactions in a cellular context.[16] This protocol describes the co-immunoprecipitation of a TFF protein and its binding partner from cell lysates.
Principle: An antibody specific to a known protein (the "bait," e.g., a TFF) is used to capture the protein from a cell lysate. Any proteins that are bound to the bait protein (the "prey") will also be captured. The entire complex is then pulled down using protein A/G beads, and the prey protein is identified by Western blotting.
Workflow Diagram:
Protocol:
-
Cell Lysis:
-
Culture cells expressing the TFF of interest and its potential binding partner to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors). For secreted proteins like TFFs, analysis of the conditioned media may be necessary.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of protein A/G agarose (B213101) bead slurry to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the beads.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary antibody against the TFF protein (bait) to the pre-cleared lysate.
-
As a negative control, use a non-specific IgG antibody of the same isotype.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complex:
-
Add 30 µL of protein A/G agarose bead slurry to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the beads at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold lysis buffer (or a wash buffer with lower detergent concentration). After each wash, centrifuge and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins from the beads.
-
Centrifuge at 10,000 x g for 1 minute to pellet the beads.
-
-
Western Blot Analysis:
-
Load the supernatant (eluted proteins) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the suspected interacting protein (prey).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis of TFF-Protein Interactions
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It can be used to determine the kinetics (association and dissociation rates) and affinity of the interaction between a TFF and its binding partner.[17][18]
Principle: One of the interacting partners (the ligand, e.g., a TFF) is immobilized on a sensor chip surface. The other partner (the analyte, e.g., a mucin or receptor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Workflow Diagram:
Protocol:
-
Ligand Immobilization (e.g., TFF1):
-
Use a sensor chip suitable for protein immobilization (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified TFF protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to facilitate covalent coupling to the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the purified interacting protein (analyte) in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.
-
Monitor the association phase as the analyte binds to the ligand.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If the interaction is of high affinity, a regeneration step may be required to remove the bound analyte before the next injection. This typically involves a short pulse of a low pH buffer (e.g., glycine-HCl, pH 1.5-2.5) or a high salt solution.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
Yeast Two-Hybrid (Y2H) Screening to Discover Novel TFF Interactors
The Y2H system is a powerful genetic method for identifying novel protein-protein interactions.[19][20]
Principle: The Y2H system is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). The "bait" protein (e.g., a TFF) is fused to the BD, and a library of "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for cell growth on selective media.
Workflow Diagram:
Protocol:
-
Bait and Prey Plasmid Construction:
-
Clone the coding sequence of the TFF of interest in-frame with the DNA-binding domain (e.g., GAL4-BD or LexA) in a suitable bait vector.
-
Obtain or construct a cDNA library from a relevant tissue or cell line cloned in-frame with the activation domain (e.g., GAL4-AD) in a prey vector.
-
-
Yeast Transformation and Mating:
-
Transform the bait plasmid into a haploid yeast strain of one mating type (e.g., MATα).
-
Transform the prey library into a haploid yeast strain of the opposite mating type (e.g., MATa).
-
Mate the bait and prey strains by mixing them on a rich medium (e.g., YPD) and incubating overnight.
-
-
Selection of Interacting Partners:
-
Plate the diploid yeast cells on a selective medium lacking specific nutrients (e.g., leucine, tryptophan, and histidine) to select for yeast that contain both bait and prey plasmids and in which the reporter gene (e.g., HIS3) is activated.
-
A second reporter, such as lacZ, can be used for confirmation of positive interactions via a colorimetric assay (e.g., X-gal).
-
-
Identification of Prey Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the rescued plasmids into E. coli for amplification.
-
Sequence the cDNA insert of the prey plasmids to identify the interacting proteins.
-
-
Validation:
-
Re-transform the identified prey plasmid with the original bait plasmid into yeast to confirm the interaction.
-
Perform additional assays, such as Co-IP, to validate the interaction in a different system.
-
Mass Spectrometry (MS) for the Identification of TFF Interaction Networks
MS is a highly sensitive technique used to identify proteins in a complex mixture. When coupled with Co-IP, it can be used to identify a wide range of interacting partners for a given TFF.[21]
Principle: Following a Co-IP experiment, the entire protein complex is eluted from the beads. The proteins are then digested into smaller peptides, which are separated by liquid chromatography and analyzed by a mass spectrometer. The mass-to-charge ratio of the peptides is measured, and the peptides are fragmented to determine their amino acid sequence. These sequences are then used to identify the proteins present in the original complex by searching a protein database.
Workflow Diagram:
References
- 1. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trefoil protein TFF1 is bound to MUC5AC in human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound interacting protein TFIZ1 binds the trefoil protein TFF1 preferentially in normal gastric mucosal cells but the co-expression of these proteins is deregulated in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between TFF1, a gastric tumor suppressor trefoil protein, and TFIZ1, a brichos domain-containing protein with homology to SP-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound interacting protein TFIZ1 binds the trefoil protein TFF1 preferentially in normal gastric mucosal cells but the co-expression of these proteins is deregulated in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Forms of TFF2, A Lectin of the Human Gastric Mucus Barrier: In Vitro Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TFF2, a MUC6-binding lectin stabilizing the gastric mucus barrier and more (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound family: unresolved questions and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Family (TFF) Peptides and Their Diverse Molecular Functions in Mucus Barrier Protection and More: Changing the Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Forms of TFF3 in the Human Saliva: Heterodimerization with IgG Fc Binding Protein (FCGBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Different Forms of TFF3 in the Human Endocervix, including a Complex with IgG Fc Binding Protein (FCGBP), and Further Aspects of the Cervico-Vaginal Innate Immune Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. CXCR4 and CXCR7 Mediate TFF3-Induced Cell Migration Independently From the ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 21. How to Combine Co‑IP with Mass Spectrometry for Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
Unraveling Trefoil Factor Function: A Guide to CRISPR-Mediated Studies
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trefoil factors (TFFs) are a family of small, secreted proteins—TFF1, TFF2, and TFF3—that play a crucial role in maintaining the integrity and function of mucosal surfaces throughout the body.[1][2] Predominantly expressed in the gastrointestinal tract, they are key players in mucosal protection, repair, and restitution. Dysregulation of TFF expression has been implicated in a variety of diseases, including inflammatory bowel disease, and various cancers. The advent of CRISPR/Cas9 genome editing technology has provided researchers with a powerful tool to precisely dissect the complex functions of each trefoil factor, offering new insights into their mechanisms of action and paving the way for novel therapeutic strategies.
This document provides detailed application notes and protocols for utilizing CRISPR-based methodologies to investigate the function of trefoil factors. It is intended for researchers, scientists, and drug development professionals seeking to leverage this cutting-edge technology to advance their understanding of TFF biology.
Application Notes
The study of trefoil factors using CRISPR technology can be broadly categorized into loss-of-function and gain-of-function approaches.
Loss-of-Function Studies:
CRISPR/Cas9-mediated knockout of TFF1, TFF2, or TFF3 in relevant cell lines or animal models is the most direct way to investigate their physiological roles. By ablating the expression of a specific this compound, researchers can observe the resulting phenotypic changes, thereby inferring the function of the protein. Common applications include:
-
Investigating the role of TFFs in mucosal barrier function: TFF knockout cell lines can be used in assays measuring epithelial restitution, cell migration, and barrier integrity (e.g., transepithelial electrical resistance - TEER).
-
Elucidating the involvement of TFFs in tumorigenesis: The impact of TFF knockout on cell proliferation, apoptosis, and invasion can be assessed in cancer cell lines.[3] Animal models with TFF knockouts are invaluable for studying the role of these proteins as tumor suppressors or oncogenes.[4]
-
Exploring the interplay between TFFs and the immune system: Co-culture systems with immune cells and TFF knockout epithelial cells can shed light on the immunomodulatory functions of trefoil factors.
Gain-of-Function Studies:
CRISPR activation (CRISPRa) technology allows for the targeted upregulation of endogenous TFF expression without altering the DNA sequence. This approach is particularly useful for:
-
Studying the effects of TFF overexpression: Investigating the consequences of elevated TFF levels on cellular processes can provide insights into disease pathogenesis where TFFs are overexpressed.
-
Identifying the downstream signaling pathways: By activating TFF expression, researchers can analyze the subsequent changes in gene and protein expression to map the signaling cascades initiated by each this compound.
CRISPR Interference (CRISPRi):
CRISPRi offers a method for the targeted transcriptional repression of TFF genes. This can be a valuable alternative to knockout, particularly when complete ablation of the gene is lethal or when a more nuanced understanding of gene dosage effects is required.
Data Presentation
The following tables summarize quantitative data from studies utilizing CRISPR/Cas9 to investigate this compound function.
Table 1: Phenotypic Analysis of TFF1 Knockout Mice Generated by CRISPR/Cas9
| Parameter | Wild-Type (WT) Mice | Tff1-Knockout (KO) Mice | Key Finding |
| Body Weight (males) | Maintained steady body weight | Significant decrease in body weight after 4 weeks compared to WT | TFF1 deficiency leads to weight loss in male mice.[4] |
| Gastric Pathology (8 months) | Normal gland architecture | Antral dysplasia with irregular gland morphology and inflammatory cell infiltration | Loss of TFF1 promotes the development of precancerous lesions in the stomach.[4] |
| Gastric Pathology (14 months) | Normal | Adenoma and cancerous changes in the antrum region | TFF1 acts as a tumor suppressor in the gastric mucosa.[4] |
Table 2: Phenotypic Analysis of TFF2 Knockout Mice
| Parameter | Wild-Type (WT) Mice | Tff2-Knockout (KO) Mice | Key Finding |
| Response to High-Fat Diet | Developed obesity | Protected from high-fat diet-induced obesity | TFF2 plays a role in energy balance and the development of obesity.[5][6] |
| Appetite and Energy Intake | Normal | Greater appetite and higher energy intake | TFF2 is involved in the regulation of feeding behavior.[5] |
| Body Composition | Increased fat depots on high-fat diet | Accumulated less weight and fat depots | TFF2 influences fat storage and body composition.[5] |
Table 3: Phenotypic Analysis of TFF3 Knockout/Knockdown
| Parameter | Control | TFF3 Knockout/Knockdown | Key Finding |
| Apoptosis in HP75 Pituitary Adenoma Cells (siRNA) | 3.85 ± 0.98% apoptotic cells | 18.33 ± 1.93% apoptotic cells | TFF3 knockdown promotes apoptosis in pituitary adenoma cells.[3] |
| Inflammatory Response to High-Salt Diet (KO Mice) | Increased serum hsCRP | No significant change in hsCRP | TFF3 deficiency leads to a lower inflammatory response to a high-salt diet. |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of Trefoil Factors in Epithelial Cell Lines
This protocol provides a general framework for generating TFF knockout cell lines using lentiviral delivery of Cas9 and a single guide RNA (sgRNA).
1. sgRNA Design and Cloning:
- Design two to three sgRNAs targeting an early exon of the TFF gene of interest (TFF1, TFF2, or TFF3) using a publicly available design tool (e.g., CHOPCHOP, CRISPOR).
- Select sgRNAs with high on-target scores and low off-target predictions.
- Synthesize and clone the selected sgRNA sequences into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
2. Lentivirus Production:
- Co-transfect HEK293T cells with the lentiviral vector containing the sgRNA/Cas9 cassette and packaging plasmids (e.g., psPAX2 and pMD2.G).
- Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.
- Titer the virus to determine the optimal multiplicity of infection (MOI).
3. Transduction of Target Cells:
- Plate the target epithelial cell line (e.g., a gastric or intestinal cell line) at an appropriate density.
- Transduce the cells with the lentiviral particles at the predetermined MOI in the presence of polybrene.
4. Selection of Edited Cells:
- After 24-48 hours, replace the virus-containing medium with fresh medium containing the appropriate selection agent (e.g., puromycin).
- Select the cells for a period sufficient to eliminate non-transduced cells.
5. Validation of Knockout:
- Genomic DNA Analysis: Extract genomic DNA from the selected cell population. Perform PCR amplification of the target region followed by Sanger sequencing and analysis using a tool like TIDE or ICE to confirm the presence of insertions and deletions (indels).
- Protein Expression Analysis: Perform Western blotting to confirm the absence of the target TFF protein.
- Single-Cell Cloning (Optional but Recommended): To obtain a clonal population with a homozygous knockout, perform single-cell sorting or limiting dilution. Expand individual clones and validate the knockout as described above.
Protocol 2: CRISPRa-Mediated Activation of this compound Expression
This protocol outlines the steps for upregulating the expression of a target TFF gene using a CRISPRa system.
1. sgRNA Design for CRISPRa:
- Design sgRNAs targeting the promoter region of the desired TFF gene, typically within 150-200 base pairs upstream of the transcriptional start site (TSS).
2. System Assembly:
- Utilize a two-component CRISPRa system, such as the synergistic activation mediator (SAM) system. This involves:
- A lentiviral vector expressing a catalytically dead Cas9 (dCas9) fused to a transcriptional activator domain (e.g., VP64).
- A second lentiviral vector expressing the sgRNA and an additional activator-recruiting protein (e.g., MS2-p65-HSF1).
3. Lentivirus Production and Transduction:
- Produce and titer lentiviruses for both components of the CRISPRa system as described in Protocol 1.
- Co-transduce the target cells with both lentiviral vectors.
4. Selection and Validation:
- Select transduced cells using the appropriate selection markers for each vector.
- Validate the upregulation of the target TFF gene expression using quantitative real-time PCR (qRT-PCR) and Western blotting.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. TFF3 knockout in human pituitary adenoma cell HP75 facilitates cell apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Energy and metabolic pathways in this compound family member 2 (Tff2) KO mice beyond the protection from high-fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TFF3 knockout in human pituitary adenoma cell HP75 facilitates cell apoptosis via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of the Tff1 gene in mice using CRISPR/Cas9 promotes body weight reduction and gastric tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound family member 2 (Tff2) KO mice are protected from high-fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Family Member 2 Expression as an Indicator of the Severity of the High-Fat Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trefoil Factor Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Trefoil Factor (TFF) family of peptides, comprising TFF1, TFF2, and TFF3, are small, stable proteins predominantly secreted by mucous epithelia.[1][2] They play a crucial role in maintaining mucosal integrity, facilitating epithelial restitution, and modulating inflammatory responses.[2] Their involvement in both physiological and pathological processes, including cancer, makes the assessment of their biological activity a critical aspect of research and drug development.[3][4] These application notes provide detailed protocols for quantifying this compound activity through various in vitro assays, including cell migration, proliferation, and anti-apoptosis assays. Additionally, methods for quantifying TFF protein levels are described.
Quantification of this compound Protein Levels
Accurate quantification of TFF protein levels in biological samples is often the first step in assessing their role. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and sensitive method for this purpose.
Table 1: Quantitative Data for Human this compound Levels
| This compound | Sample Type | Condition | Concentration Range | Reference |
| TFF1 | Serum | Healthy Control | < 1.0 ng/mL | [5] |
| TFF1 | Serum | Gastric Cancer | > 1.0 ng/mL (mean not specified) | [5] |
| TFF2 | Serum | Healthy Control | < 4.0 ng/mL | [5] |
| TFF2 | Serum | Gastric Cancer | > 4.0 ng/mL (mean not specified) | [5] |
| TFF3 | Serum | Healthy Control | 3.6 ± 1.5 ng/mL | [5] |
| TFF3 | Serum | Gastric Cancer (Pre-operation) | 7.13 ± 8.18 ng/mL | [5] |
| TFF3 | Serum | Pancreatic Cancer | 17.1 ± 13.0 ng/mL | [5] |
Experimental Protocol: Sandwich ELISA for TFF Quantification
This protocol is a generalized procedure based on commercially available ELISA kits.[6][7][8][9][10]
Materials:
-
TFF-specific ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Biological sample (serum, plasma, cell culture supernatant, tissue homogenate)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit manufacturer's instructions. Prepare wash buffer and other working solutions.
-
Sample/Standard Incubation: Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for 1-2 hours at 37°C.
-
Detection Antibody A Incubation: Aspirate the liquid from each well. Add 100 µL of biotinylated detection antibody (Detection Reagent A) to each well. Incubate for 1 hour at 37°C.
-
Washing: Aspirate the solution and wash each well 3 times with 350 µL of 1× Wash Buffer.
-
HRP-Conjugate Incubation: Add 100 µL of HRP-conjugate (Detection Reagent B) to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the aspiration/wash process for 5 times as described in step 4.
-
Substrate Reaction: Add 90-100 µL of Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change, typically from blue to yellow.
-
Measurement: Read the absorbance at 450 nm immediately using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of TFF in the samples.
This compound Activity Assays
The biological activity of trefoil factors can be assessed through various functional assays that measure their effects on cell behavior.
Cell Migration (Wound Healing) Assay
TFFs are known to promote epithelial cell migration, a key process in wound healing and restitution.[11] This can be assessed using a wound healing or "scratch" assay.
Table 2: Representative Data from TFF-Induced Cell Migration Assays
| Cell Line | This compound | Concentration | Assay Type | Observed Effect | Reference |
| HP75 (pituitary tumor) | TFF3 | Not specified | Wound Healing | Increased cell migration | [12][13] |
| MPCs (mesenchymal progenitor) | rhTFF3 | Not specified | ECIS Wound Healing | Increased cell migration | [14][15] |
| HT-29 (colon cancer) | TFF2 | Not specified | Transwell | TFF2-induced migration not affected by CXCR4 antagonist | [1] |
| Human Conjunctival Epithelial | TFF3 | Not specified | Transwell | TFF3-mediated migration impaired by CXCR4 blockage | [16] |
Experimental Protocol: Wound Healing Assay
Materials:
-
Cell line of interest (e.g., intestinal epithelial cells, cancer cell lines)
-
Complete cell culture medium
-
Recombinant TFF protein
-
Sterile 200 µL pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to 80-90% confluency.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a linear scratch in the cell monolayer.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Replace the medium with fresh medium containing the desired concentration of recombinant TFF protein. A control well with no TFF should be included.
-
Image Acquisition: Immediately acquire an image of the scratch at 0 hours. Continue to acquire images at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points for both treated and control wells. The rate of wound closure is an indicator of cell migration.
Diagram of the Wound Healing Assay Workflow
Caption: Workflow for a typical wound healing (scratch) assay.
Cell Proliferation Assay
TFFs can influence cell proliferation, although their effects can be cell-type specific.[3][17] Proliferation can be measured using various methods, such as the MTT assay or by quantifying the incorporation of labeled nucleotides like BrdU or EdU.
Table 3: Representative Data from TFF-Induced Cell Proliferation Assays
| Cell Line | This compound | Assay Type | Observed Effect | Reference |
| SPC-A1 (lung cancer) | TFF3 (silenced) | CCK-8, EdU | Inhibition of proliferation | [3] |
| HP75 (pituitary tumor) | TFF3 (overexpressed) | MTT, Colony-forming | Enhanced proliferation | [12][13] |
| Developing murine retinal neurons | TFF2 | BrdU incorporation | Increased proliferation | [17] |
Experimental Protocol: MTT Cell Proliferation Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Recombinant TFF protein
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[13]
-
Treatment: Replace the medium with fresh medium containing various concentrations of recombinant TFF protein. Include control wells with no TFF.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4-5 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[13]
-
Formazan Solubilization: Remove the supernatant and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells.
Anti-Apoptosis Assay
A key function of TFFs is their ability to protect epithelial cells from apoptosis induced by various stimuli.[4][18][19][20] This cytoprotective effect can be quantified by measuring markers of apoptosis.
Table 4: Representative Data from TFF-Mediated Anti-Apoptosis Assays
| Cell Line | This compound | Apoptosis Inducer | Assay Type | Observed Effect | Reference |
| MCF-7, T47D (breast cancer) | TFF2 | Serum starvation | Cell Death ELISA | Reduced apoptosis | [18] |
| LS174T, SW480 (colon cancer) | anti-TFF2 antibody | - | Cell Death ELISA, Annexin V/PI | Increased apoptosis | [18] |
| SPC-A1 (lung cancer) | TFF3 (silenced) | - | Tunel, Flow cytometry | Increased apoptosis | [3] |
| BCPAP, TPC-1 (thyroid cancer) | TFF3 (underexpressed) | - | Flow cytometry, Western blot | Inhibited apoptosis | [20] |
| HT-29 (colon cancer) | TFF3 | Etoposide | Caspase-3/7 activity | Anti-apoptotic | [16] |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Flow Cytometry Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., etoposide, serum starvation)
-
Recombinant TFF protein
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the apoptosis-inducing agent in the presence or absence of recombinant TFF protein.
-
Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark for 15-30 minutes at 4°C.[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Signaling Pathways Involved in this compound Activity
TFFs exert their effects by activating various intracellular signaling pathways. The MAPK/ERK and PI3K/Akt pathways are frequently implicated in TFF-mediated cell migration, proliferation, and survival.[11] TFFs can signal through receptors such as CXCR4 and may also interact with the EGF receptor (EGFR) signaling cascade.[1][11]
Diagram of Key Signaling Pathways Activated by Trefoil Factors
Caption: Key signaling pathways activated by TFFs.
Conclusion
The protocols outlined in these application notes provide a framework for the robust assessment of this compound activity. By employing these assays, researchers can gain valuable insights into the functional roles of TFFs in various biological and pathological contexts, aiding in the discovery and development of novel therapeutic strategies. It is recommended to optimize assay conditions for specific cell types and experimental questions.
References
- 1. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trefoil factors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 3 silencing can inhibit the proliferation and apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound 1 (TFF1) protein involved in doxorubicin‑induced apoptosis resistance is upregulated by estrogen in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tests for Serum Levels of this compound Family Proteins Can Improve Gastric Cancer Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. assaygenie.com [assaygenie.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TFF3 promotes pituitary tumor cell migration and angiogenesis via VEGFA | Acta Neurobiologiae Experimentalis [ane.pl]
- 13. ane.pl [ane.pl]
- 14. This compound 3 (TFF3) Is Involved in Cell Migration for Skeletal Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound 3 (TFF3) Is Involved in Cell Migration for Skeletal Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical Synthesis of TFF3 Reveals Novel Mechanistic Insights and a Gut-Stable Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The this compound 1 participates in gastrointestinal cell differentiation by delaying G1-S phase transition and reducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound 3 Inhibits Thyroid Cancer Cell Progression Related to IL-6/JAK/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Trefoil Factor Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trefoil factors (TFFs) are a family of small, stable secretory proteins (TFF1, TFF2, and TFF3) that play a crucial role in maintaining mucosal integrity and promoting epithelial repair, particularly in the gastrointestinal tract.[1][2] Their involvement in various physiological and pathological processes, including inflammatory diseases and cancer, has made the accurate quantification of TFF concentrations in biological samples a critical aspect of research and drug development.[1][2] These application notes provide detailed methodologies for the principal techniques used to measure TFF concentrations, with a focus on providing actionable protocols and comparative data to aid in experimental design.
Principal Techniques for TFF Concentration Measurement
The primary methods for quantifying TFF proteins include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): The most common and well-established method for high-sensitivity quantification of TFFs in a variety of biological fluids.
-
Western Blotting: A technique primarily used for the detection and semi-quantitative analysis of TFF proteins, particularly for validating the specificity of antibodies and analyzing different molecular forms.
-
Radioimmunoassay (RIA): A highly sensitive immunoassay that can be used for TFF quantification, although it is less commonly reported in recent literature compared to ELISA.
-
Mass Spectrometry (MS): An advanced analytical technique used for the identification and, with appropriate standards, quantification of TFF peptides and their post-translational modifications.
I. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is the gold standard for quantifying TFF concentrations in various samples, including serum, plasma, cell culture supernatants, and tissue homogenates.[3][4][5][6] The sandwich ELISA format is the most frequently used approach for TFF measurement.
Principle of Sandwich ELISA
The sandwich ELISA technique utilizes two antibodies that recognize different epitopes on the TFF protein. A capture antibody is pre-coated onto a microplate well. When the sample is added, the TFF protein binds to the capture antibody. After washing, a detection antibody, which is often biotinylated, is added and binds to a different site on the captured TFF protein. Subsequently, an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, and the enzyme catalyzes a colorimetric reaction. The intensity of the color is directly proportional to the concentration of TFF in the sample and is measured using a microplate reader.[4][7][8]
Logical Workflow for a Typical Sandwich ELISA
Figure 1: Generalized workflow for a sandwich ELISA protocol.
Detailed Protocol for TFF3 Sandwich ELISA
This protocol is a representative example based on commercially available ELISA kits.[4][9] Researchers should always refer to the specific kit manual for precise instructions.
Materials:
-
TFF3 ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, enzyme conjugate, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Wash bottle or automated plate washer
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Sample Addition: Add 100 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation: Cover the plate with an adhesive strip and incubate for 1-2 hours at 37°C.[4][9]
-
Washing: Aspirate the liquid from each well and wash the plate three to five times with 350 µL of wash buffer per well. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody working solution to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.[9]
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate Addition: Add 100 µL of the HRP-conjugated streptavidin working solution to each well.
-
Incubation: Cover the plate and incubate for 30 minutes to 1 hour at 37°C.[9]
-
Washing: Repeat the washing step as described in step 4, but for a total of five washes.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark. A blue color will develop in the wells containing TFF3.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. Use the standard curve to determine the concentration of TFF3 in the samples.
Quantitative Data for TFF ELISA
| Trefoil Factor | Sample Type(s) | Detection Range | Sensitivity | Reference(s) |
| TFF1 | Serum, Plasma, Tissue Homogenates | 0.16 - 10 ng/mL | 0.056 ng/mL | [5] |
| Serum, Plasma, Cell Culture Supernatants | 15.625 - 1000 pg/mL | 9.375 pg/mL | [8] | |
| TFF2 | Serum, Plasma, Cell Culture Supernatants | Not specified | 30 pg/mL | [3] |
| TFF3 | Serum, Plasma, Cell Culture Supernatants | 31.2 - 2,000 pg/mL | 14.3 pg/mL | [10] |
| Serum, Plasma | Not specified | 5.5 pg/mL | [4] | |
| Serum | 91 - 250 pmol/L (Normal Range) | 3.0 pmol/L | [11] |
II. Western Blotting
Western blotting is a valuable technique for identifying TFF proteins and assessing their relative abundance. While less precise for absolute quantification than ELISA, quantitative Western blotting can be performed with careful optimization and appropriate controls.
Principle of Western Blotting
Proteins from a sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the TFF of interest. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore is added, which binds to the primary antibody. The signal is then detected using a chemiluminescent substrate or fluorescence imaging. The intensity of the band corresponding to the TFF protein can be quantified using densitometry software.
Workflow for Quantitative Western Blotting
Figure 2: Workflow for quantitative Western blotting.
Protocol for TFF1 Western Blotting
Materials:
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TFF1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissues in extraction buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of total protein (e.g., 20-40 µg) for each sample onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TFF1 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Signal Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated for quantitative analysis.
-
Densitometry: Quantify the band intensity for TFF1 and a loading control (e.g., β-actin or GAPDH) using densitometry software. Normalize the TFF1 band intensity to the loading control to correct for variations in protein loading.
Quantitative Data for TFF Western Blotting
Quantitative data from Western blotting is often presented as relative fold changes rather than absolute concentrations. The technique is highly dependent on antibody affinity and experimental conditions.
| This compound | Application | Key Findings | Reference(s) |
| TFF1 | Analysis of secreted proteins | Detection of monomeric and dimeric forms in cell culture medium. | [5] |
| TFF1, TFF2, TFF3 | Expression in mouse tissues | Confirmed tissue-specific expression patterns. | [6] |
| TFF3 | Analysis of recombinant proteins | Demonstrated specificity of monoclonal antibodies to monomeric and dimeric TFF3. | [12] |
III. Radioimmunoassay (RIA)
RIA is a highly sensitive competitive binding assay that uses a radiolabeled antigen (tracer) to quantify the amount of a substance. While historically significant, its use has declined due to the requirement for radioactive materials and specialized equipment.
Principle of RIA
A known, limited amount of specific antibody is incubated with a radiolabeled TFF (the "hot" antigen) and the unlabeled TFF from the sample (the "cold" antigen). The hot and cold antigens compete for binding to the antibody. As the concentration of cold antigen in the sample increases, it displaces the hot antigen, leading to a decrease in the amount of bound radioactivity. The antibody-bound antigen is then separated from the free antigen, and the radioactivity of either the bound or free fraction is measured. A standard curve is generated using known concentrations of unlabeled TFF, and the concentration in the unknown sample is determined by interpolation.[13][14][15]
IV. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool for the identification and quantification of proteins. In the context of TFFs, MS can be used for absolute quantification (when using isotopically labeled internal standards) and for characterizing different isoforms and post-translational modifications.
Principle of MS-based Quantification
Proteins in a sample are typically digested into smaller peptides using an enzyme like trypsin. These peptides are then separated by liquid chromatography (LC) and introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides, allowing for their identification and quantification. For absolute quantification, a known amount of a stable isotope-labeled synthetic peptide corresponding to a target peptide from the TFF of interest is added to the sample. The ratio of the signal intensity of the native peptide to the labeled internal standard peptide is used to calculate the precise concentration of the TFF protein in the original sample.
Application of MS to TFF Analysis
-
Identification of TFFs and their complexes: MS has been used to identify TFF3 in complexes with other proteins, such as the IgG Fc binding protein (FCGBP), in human colonic tissue and saliva.[7]
-
Characterization of TFF metabolites: LC-MS has been employed to identify stable metabolites of TFF3 after in vitro digestion, providing insights into its biological stability.[1][9]
-
Purification and analysis of TFF forms: LC-ESI-MS/MS has been utilized to characterize different forms of TFF3 (monomeric, homodimeric) purified from saliva.[18]
Detailed protocols for MS-based quantification of TFFs are highly specific to the instrumentation and experimental goals and are beyond the scope of these general application notes. Researchers interested in this approach should consult specialized proteomics literature and core facilities.
Summary and Recommendations
The choice of technique for measuring TFF concentration depends on the specific research question, the required sensitivity and throughput, and the available resources.
-
For high-throughput, sensitive, and accurate quantification of TFFs in biological fluids, ELISA is the recommended method. A wide range of commercial kits are available, providing validated and straightforward protocols.
-
Western blotting is an excellent complementary technique for confirming the presence and relative abundance of TFFs, as well as for analyzing different molecular forms (monomers, dimers, and complexes). For quantitative comparisons, careful optimization and the use of appropriate loading controls are essential.
-
RIA offers high sensitivity but is less commonly used due to the handling of radioactive materials.
-
Mass spectrometry provides the most detailed information, including absolute quantification and characterization of protein modifications, but requires specialized expertise and instrumentation.
By selecting the appropriate technique and following robust protocols, researchers can obtain reliable and reproducible measurements of this compound concentrations, advancing our understanding of their role in health and disease.
References
- 1. Chemical Synthesis of TFF3 Reveals Novel Mechanistic Insights and a Gut-Stable Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-step radioimmunoassay for free triiodothyronine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TFF-1 Functions to Suppress Multiple Phenotypes Associated with Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - IE [thermofisher.com]
- 11. Quantification of TFF3 expression from a non-endoscopic device predicts clinically relevant Barrett's oesophagus by machine learning. [repository.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. microbenotes.com [microbenotes.com]
- 15. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 16. phoenixbiotech.net [phoenixbiotech.net]
- 17. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Trefoil Factor Family (TFF) in In Vitro Wound Healing Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Trefoil Factor Family (TFF) consists of three small, secreted proteins—TFF1, TFF2, and TFF3—that are crucial for the protection and repair of mucosal surfaces.[1][2] These peptides are predominantly expressed in the gastrointestinal tract and play a vital role in epithelial restitution, which is the rapid, cell migration-dependent resealing of mucosal wounds.[2][3] Their ability to promote cell migration and modulate inflammatory responses makes them attractive therapeutic targets for a variety of conditions involving epithelial damage, including inflammatory bowel disease and other gastrointestinal disorders.[2]
These application notes provide detailed protocols for utilizing in vitro wound healing models to study the effects of TFF peptides. The described assays are fundamental tools for researchers investigating the mechanisms of wound repair and for professionals in drug development screening for compounds that modulate these processes.
Data Presentation: Quantitative Effects of Trefoil Factors on In Vitro Wound Healing
The following tables summarize the quantitative data on the effects of TFF1, TFF2, and TFF3 on key aspects of in vitro wound healing: cell migration and proliferation.
| This compound | Cell Line | Assay | Concentration | Effect on Wound Closure/Migration | Reference |
| TFF1 (dimer) | MCF-7 (human breast cancer) | Migration Assay | Not specified | 8-fold more potent than monomeric TFF1 in stimulating migration. | [4][5] |
| TFF1 | RGM-1 (rat gastric epithelial) | RNA Interference | Not specified | Knockdown of TFF1 negatively influenced cell migration. | [6] |
| TFF2 | KMBC (human cholangiocarcinoma) | Proliferation Assay | 5, 50, 500 µg/mL | Dose-dependent increase in cell proliferation. | |
| TFF2 | AGS (human gastric adenocarcinoma) expressing CXCR4 | Proliferation Assay | ~0.5 µM | Induced a distinct proliferative effect. | [7] |
| TFF3 | HT29 (human colorectal adenocarcinoma) | Migration & Invasion Assay | Not specified | Overexpression promoted migration and invasion. | [8] |
| TFF3 | Corneal Epithelial Cells | In vivo/in vitro wound model | 0.1, 1.0, 5.0 mg/ml | Accelerated corneal re-epithelialization. | [9] |
| TFF3 | Mesenchymal Progenitor Cells | Radius Migration Assay | 10 µg/mL | Markedly enhanced ingrowth of cells into a cell-free area at 24h. |
| This compound | Cell Line | Assay | Concentration | Effect on Cell Proliferation | Reference |
| TFF1 | MCF-7 and T47D (human breast cancer) | Cell Proliferation Assay | Not specified | Forced expression resulted in increased cell proliferation and survival. | [3] |
| TFF2 | KMBC (human cholangiocarcinoma) | Viable Cell Counting | 5, 50, 500 µg/mL | Significant dose-dependent increase in cell number. | [10] |
| TFF3 | HT29 (human colorectal adenocarcinoma) | Proliferation Assay | Not specified | Overexpression promoted cell proliferation. | [8] |
| TFF3 | Ocular surface cell lines | Flow Cytometry | Not specified | Increased proliferation rates. | |
| TFF3 | Mesenchymal Progenitor Cells | Cell Proliferation Assay | Not specified | No significant increase in cell proliferation was observed. |
Experimental Protocols
In Vitro Scratch (Wound Healing) Assay
This assay is a straightforward and widely used method to study collective cell migration in vitro. It involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.
Materials:
-
Sterile multi-well culture plates (e.g., 12-well or 24-well)
-
Sterile pipette tips (e.g., p200 or p1000) or a cell scraper
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Test compounds (e.g., recombinant TFF1, TFF2, TFF3)
-
Microscope with a camera for imaging
Protocol:
-
Cell Seeding: Seed epithelial cells into a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach confluence.
-
Creating the Scratch:
-
Aspirate the culture medium from the wells.
-
Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer. Apply firm, even pressure to ensure a clean, cell-free gap.
-
-
Washing: Gently wash the wells twice with sterile PBS to remove any detached cells and debris.
-
Treatment:
-
Aspirate the final PBS wash.
-
Add fresh culture medium containing the desired concentration of the this compound or control vehicle to each well.
-
-
Imaging:
-
Immediately capture images of the scratch in each well at time 0.
-
Place the plate back in the incubator.
-
Acquire images of the same fields at regular intervals (e.g., every 4, 8, 12, 24 hours) until the scratch is closed in the control wells.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial scratch area.
-
Caption: Workflow for the in vitro scratch assay.
Boyden Chamber (Transwell) Assay for Chemotaxis
This assay is used to quantify the chemotactic response of cells, which is their directed migration towards a chemical gradient. It is particularly useful for studying the motogenic properties of trefoil factors.
Materials:
-
Boyden chamber apparatus (transwell inserts with a porous membrane)
-
Multi-well companion plates
-
Cell culture medium (serum-free for the upper chamber, with chemoattractant for the lower chamber)
-
Chemoattractant (e.g., recombinant TFFs)
-
Fixation and staining reagents (e.g., methanol (B129727), crystal violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Preparation:
-
Rehydrate the transwell inserts by adding warm, serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.
-
Prepare a cell suspension in serum-free medium.
-
-
Setting up the Assay:
-
Remove the rehydration medium.
-
Add medium containing the this compound (chemoattractant) to the lower chamber of the companion plate.
-
Add the cell suspension to the upper chamber (the transwell insert).
-
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (typically 4-24 hours, depending on the cell type).
-
Fixation and Staining:
-
Carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.
-
-
Imaging and Quantification:
-
Gently wash the inserts in water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, migrated cells on the lower surface of the membrane using a microscope. Alternatively, the stain can be eluted and the absorbance measured.
-
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TFF1 is Differentially Expressed in Stationary and Migratory Rat Gastric Epithelial Cells (RGM-1) after in Vitro Wounding: Influence of TFF1 RNA Interference on Cell Migration | Københavns Biblioteker [bibliotek.kk.dk]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JCI - this compound 1 inhibits epithelial-mesenchymal transition of pancreatic intraepithelial neoplasm [jci.org]
Application of Trefoil Factors in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trefoil factors (TFFs) are a family of small, stable proteins predominantly secreted by mucus-producing epithelial cells, playing a crucial role in maintaining mucosal integrity and promoting epithelial repair.[1] The family consists of three members: TFF1, TFF2, and TFF3.[2] Their remarkable stability in the harsh environments of the gastrointestinal tract makes them attractive candidates for therapeutic applications, particularly in the context of drug delivery for inflammatory conditions and tissue injury.[2] This document provides an overview of the application of TFFs in drug delivery, along with detailed protocols for key experiments relevant to their development and evaluation as therapeutic agents.
TFFs exert their protective and reparative effects through various mechanisms, including promoting cell migration (restitution), inhibiting apoptosis, and modulating inflammation.[3][4] Challenges in their therapeutic application include short retention times and potential degradation when administered directly.[5][6] To overcome these limitations, novel drug delivery systems are being explored to enhance their local concentration and prolong their therapeutic effects at the site of injury.
Signaling Pathways
TFFs mediate their effects through interaction with various receptors and signaling pathways. While the complete picture is still under investigation, key pathways have been identified that are relevant to their application in drug delivery.
Data Presentation
Table 1: In Vitro Efficacy of TFFs
| Trefoil Factor | Cell Line | Assay | Concentration | Observed Effect | Reference |
| TFF1 | IEC18, HCT116, AGS | Cell Viability (MTT) | 0.1 - 50 µM | Dose-dependent decrease in cell number (up to 30%) | [7] |
| TFF1 | HCT116 | Apoptosis (Butyrate-induced) | 0.1 - 10 µM | Reduced apoptosis | [7] |
| TFF3 | IEC-6 | Cell Migration (Wound Healing) | 1, 3, 9 mg/ml | Dose-dependent increase in cell migration | [4] |
| TFF3 | MPCs | Cell Migration (ECIS) | 10 µg/mL | Significant increase in cell migration after 25.5 hours | [8] |
| TFF1 | AGS | Cell Invasion | - | Inhibition of migration and invasion | [9] |
Table 2: In Vivo Efficacy of TFF-Based Drug Delivery
| This compound | Delivery System | Animal Model | Administration Route | Observed Effect | Reference |
| TFF3 | - | DSS-induced colitis (mice) | Systemic (IV, IP, SC) | Reduced severity of colitis | [10] |
| TFF3 Dimer | - | DSS-induced colitis (rats) | Intracolonic | Improved colitis score | [11] |
| TFF2 | - | DSS-induced colitis (rats) | Intracolonic | Positive effect on DSS-induced colitis | [11] |
| TFF3 | Rqdl10 Hydrogel | Gastric mucosal injury (in vivo) | - | Enhanced retention in the stomach | [6][12] |
Table 3: Pharmacokinetic Parameters of TFFs
| This compound | Animal Model | Administration Route | Key Findings | Reference |
| hTFF2 | Mice, Rats | Intravenous | Cleared from circulation within 2-3 hours | [13] |
| hTFF3 | Mice | IV, IM, IP, SC | Cleared from circulation within 2-3 hours | [13] |
| hTFFs | - | In vitro (rat GI contents) | Stable in stomach; degraded in small and large intestine | [13] |
| hTFFs | - | In vitro (human small intestinal contents) | Stable for more than 24 hours | [13] |
Experimental Protocols
Protocol 1: Preparation of a Self-Assembling Peptide Hydrogel for TFF3 Delivery
This protocol describes the preparation of the Rqdl10 self-assembling peptide hydrogel for the controlled release of TFF3, based on the methodology described by Chen et al. (2024).[6][7]
Materials:
-
Rqdl10 peptide (synthesized)
-
Recombinant human TFF3
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile deionized water
Procedure:
-
Peptide Solution Preparation: Dissolve 10 mg of synthesized Rqdl10 peptide in 1 mL of sterile deionized water to create a 10 mg/mL stock solution.[14]
-
TFF3 Incorporation: Add the desired amount of recombinant TFF3 to the Rqdl10 peptide solution. The final concentration of TFF3 will depend on the desired loading capacity.
-
Hydrogel Formation: Induce self-assembly by adding the TFF3-Rqdl10 solution to sterile PBS. The hydrogel should form promptly.[6][7]
-
Characterization:
-
Morphology: Analyze the hydrogel structure using Cryo-Scanning Electron Microscopy (Cryo-SEM) and Atomic Force Microscopy (AFM) to observe the nanofiber network.[6]
-
Secondary Structure: Confirm the formation of β-sheet structures using Circular Dichroism (CD) spectroscopy.[6]
-
In Vitro Release: To determine the release kinetics of TFF3, place the TFF3-loaded hydrogel in a known volume of PBS at 37°C. At predetermined time points, collect aliquots of the supernatant and quantify the TFF3 concentration using an ELISA or other suitable protein quantification method.[6][12]
-
Protocol 2: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model in Mice
This protocol is a standard method for inducing acute colitis in mice to evaluate the therapeutic efficacy of TFF-based drug delivery systems.[5][15][16][17]
Materials:
-
Male or female C57BL/6 or BALB/c mice (8 weeks old)[5]
-
Dextran sulfate sodium (DSS), colitis grade (MW 36,000-50,000)
-
Sterile drinking water
-
TFF formulation and vehicle control
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
DSS Administration: Prepare a 2.5-5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, so a pilot study is recommended.[5][15] Provide the DSS solution as the sole source of drinking water for 7 consecutive days.
-
Treatment:
-
Divide mice into treatment and control groups.
-
Administer the TFF formulation (e.g., TFF3-hydrogel) or vehicle control according to the desired route (e.g., oral gavage, intracolonic, or systemic injection) and dosing schedule.
-
-
Monitoring: Monitor the mice daily for:
-
Body weight loss
-
Stool consistency (diarrhea)
-
Presence of occult or gross blood in the stool
-
-
Termination: On day 8, euthanize the mice.
-
Analysis:
-
Colon Length: Excise the colon from the cecum to the anus and measure its length. A shorter colon is indicative of more severe inflammation.
-
Histological Analysis: Fix a segment of the colon in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
Protocol 3: In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of TFFs on cell migration, a key aspect of their wound healing properties.[4][18][19][20]
Materials:
-
Adherent cell line (e.g., intestinal epithelial cells like IEC-6 or HT-29)
-
Complete cell culture medium
-
Serum-free medium
-
Sterile pipette tips (e.g., p200)
-
Recombinant TFFs
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer within 24-48 hours.[18]
-
Serum Starvation: Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.
-
Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[18]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing different concentrations of the TFF to be tested or a vehicle control.
-
Imaging: Immediately capture images of the wounds at time 0.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., every 12 or 24 hours) until the wounds in the control group are nearly closed.
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Protocol 4: Apoptosis Assay using Annexin V Staining
This protocol describes the use of Annexin V and a viability dye (e.g., Propidium Iodide) to quantify apoptosis and necrosis in cells treated with TFFs.[21][22][23]
Materials:
-
Cell line of interest
-
Apoptosis-inducing agent (e.g., etoposide, C2-ceramide)[4]
-
Recombinant TFFs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the apoptosis-inducing agent in the presence or absence of different concentrations of TFFs for a specified period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
Trefoil factors hold significant promise as therapeutic agents for a variety of conditions involving mucosal injury and inflammation. Their inherent stability and reparative functions make them ideal candidates for targeted drug delivery. The development of advanced delivery systems, such as self-assembling peptide hydrogels, is a critical step in overcoming the challenges of their clinical application and maximizing their therapeutic potential. The protocols and data presented here provide a framework for researchers and drug development professionals to further explore and harness the therapeutic power of trefoil factors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The expression and role of trefoil factors in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Pathways of Cell Migration and Antiapoptotic Response to Epithelial Injury: Structure-Function Analysis of Human Intestinal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid Self−Assembling Peptide Hydrogel for Delivery of TFF3 to Promote Gastric Mucosal Injury Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid Self-Assembling Peptide Hydrogel for Delivery of TFF3 to Promote Gastric Mucosal Injury Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 3 (TFF3) Is Involved in Cell Migration for Skeletal Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 1 Suppresses Epithelial-mesenchymal Transition through Inhibition of TGF-beta Signaling in Gastric Cancer Cells [jcpjournal.org]
- 10. Cellular localization, binding sites, and pharmacologic effects of TFF3 in experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.au.dk [pure.au.dk]
- 14. researchgate.net [researchgate.net]
- 15. yeasenbio.com [yeasenbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Annexin V Staining Protocol [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Trefoil Factor (TFF) ELISA
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues of low or no signal in Trefoil Factor (TFF) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low signal in my TFF ELISA?
Low signal intensity in an ELISA can stem from several factors. The most common culprits include issues with reagent preparation or storage, procedural errors such as insufficient incubation times or improper washing, low concentration of the target TFF protein in the sample, or problems with the antibody pair.[1][2][3] It is often helpful to systematically review each step of the protocol to identify the potential source of the error.[4]
Q2: Could my sample preparation and handling be the cause of the low signal?
Yes, improper sample collection, storage, and handling are critical factors that can lead to a weak signal. Trefoil factors are small peptides that can degrade if not handled correctly.[5][6] It is crucial to avoid repeated freeze-thaw cycles.[7][8][9] For serum and plasma, samples should be centrifuged properly to remove clots or cellular debris.[7][9][10] Adding protease inhibitors can also help preserve the integrity of the TFF proteins in your samples.[5]
Q3: How can I confirm my reagents are working correctly?
To verify reagent activity, ensure that none of the components have expired and that they have been stored at the recommended temperatures.[11][12] The standard provided with the kit serves as a positive control; if the standard curve also shows a weak or no signal, it points to a problem with the reagents (e.g., standard, detection antibody, conjugate, or substrate) or the overall assay procedure.[13] Always prepare fresh substrate solution for each experiment, as it can lose activity over time or if contaminated.[3][14]
Q4: Is it possible the TFF concentration in my samples is simply below the detection limit?
Yes, this is a possible reason for a low signal.[15] TFF concentration can vary significantly depending on the biological sample type and condition. You can check the literature for expected TFF levels in your specific sample type. For instance, the reference interval for TFF3 in serum from healthy donors is reported to be 91-250 pmol/L.[6][16] If you suspect low concentrations, you may need to concentrate your sample or try a more sensitive ELISA kit if available.[3] Performing a serial dilution of your sample can also help determine if the concentration falls within the linear range of the assay.[17]
In-Depth Troubleshooting Guide
This section provides a detailed breakdown of potential issues and solutions in a question-and-answer format.
Reagent-Related Issues
Question: My standard curve is flat or shows very low absorbance values. What should I do?
A poor standard curve is a clear indication of a systemic issue.[2]
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Citation |
| Improper Standard Reconstitution | Ensure the lyophilized standard was centrifuged before opening and reconstituted with the correct diluent and volume as specified in the kit manual. Mix gently and allow it to sit for the recommended time to ensure complete dissolution. | [18] |
| Degraded Standard | The standard may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh vial of the standard. | [18] |
| Expired Reagents | Check the expiration dates on all kit components. Do not use reagents beyond their expiration date. | [12] |
| Incorrect Reagent Preparation | Double-check all calculations for dilutions of antibodies, conjugates, and wash buffers. Ensure each component was diluted correctly according to the protocol. | [12] |
| Substrate Inactivity | The TMB substrate is light-sensitive and should be protected from light.[15] It should be colorless before use. If it has turned blue or yellow, it is contaminated or degraded and must be replaced. Always use fresh substrate. | [3][14] |
| Sodium Azide Inhibition | If you have prepared any of your own buffers, ensure they do not contain sodium azide, as it inhibits the HRP enzyme used in most ELISA kits. | [14][19] |
Procedural & Protocol-Related Issues
Question: I see a weak signal in my samples and my standard curve. What procedural steps could be responsible?
If both standards and samples yield low signals, the issue likely lies within the core assay procedure.
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Citation |
| Insufficient Incubation Times | Incubation times may have been too short for the binding reactions to reach completion. Adhere strictly to the times recommended in the protocol. You can try increasing incubation times or performing the primary antibody incubation overnight at 4°C to maximize binding. | [3][11][15] |
| Incorrect Incubation Temperature | Assays should be run at the temperature specified in the protocol (e.g., room temperature or 37°C). Ensure all reagents and plates are brought to room temperature before starting the assay. Low laboratory temperatures can slow down enzymatic reactions. | [3][11][12] |
| Inadequate Washing | While over-washing can be an issue, inadequate washing is a more common cause of high background, but inconsistent washing can lead to variability. Ensure all wells are filled and emptied completely during each wash step. Avoid letting wells dry out. | [12][20] |
| Incorrect Plate Type | Ensure you are using a high-binding ELISA plate and not a standard tissue culture plate, as the capture antibody may not adhere properly to the latter. | [2] |
| Reagents Added in Wrong Order | Verify that all reagents were added in the correct sequence as detailed in the protocol. | [12] |
| Light Exposure | TMB substrate and its reaction product are sensitive to light. Keep the plate covered or in the dark during the substrate incubation step to maximize signal. | [15] |
Troubleshooting Workflow for Low ELISA Signal
Caption: A flowchart to guide systematic troubleshooting of low signal in ELISA.
Antibody & Analyte-Related Issues
Question: My standard curve looks fine, but my samples show no signal. What's wrong?
This scenario points towards an issue specific to your samples.
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Citation |
| Analyte Concentration Too Low | The TFF concentration in your samples may be below the assay's detection limit. Try testing a more concentrated sample or using a more sensitive detection method/kit. | [15] |
| Poor Sample Quality/Degradation | The TFF protein may have degraded during sample collection or storage. Ensure samples are handled on ice, protease inhibitors are used, and repeated freeze-thaw cycles are avoided. | [5] |
| Matrix Effects | Components in the sample matrix (e.g., lipids, proteins in serum/plasma) can interfere with antibody-antigen binding. Diluting the sample (e.g., 1:2 or 1:4) with the provided assay diluent can mitigate this. It is also recommended to perform spike-and-recovery experiments to confirm matrix interference. | [2][17][21] |
| Capture/Detection Antibody Incompatibility | In a sandwich ELISA, the capture and detection antibodies must recognize different epitopes on the TFF protein. If they compete for the same epitope, the signal will be weak or absent. This is usually a factor when developing an in-house assay; commercial kits typically use validated matched antibody pairs. | [1][5][22] |
| Incorrect Antibody Concentration | If developing your own assay, the concentrations of capture or detection antibodies may be too low. You will need to optimize these concentrations, often by performing a checkerboard titration. | [23] |
Key Experimental Protocols
Protocol 1: Sample Preparation Guidelines
Proper sample handling is critical for accurate TFF quantification.
-
Serum: Collect whole blood in a serum separator tube. Allow the sample to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1,000 x g. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.[7][9][10]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Within 30 minutes of collection, centrifuge for 15 minutes at 1,000 x g at 2-8°C. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.[7][9][10]
-
Cell Culture Supernatants: Centrifuge samples at 2000-3000 rpm for 20 minutes to remove any cells or debris. Collect the supernatant for analysis.[8]
-
General Tip: Avoid repeated freeze-thaw cycles for all sample types to prevent protein degradation.[5][7][8]
Protocol 2: Checkerboard Titration for Antibody Optimization
This method is used to determine the optimal concentrations of capture and detection antibodies for a sandwich ELISA.[23]
-
Prepare Capture Antibody Dilutions: Prepare several dilutions of the capture antibody (e.g., 0.5, 1, 2, 5 µg/mL) in the coating buffer.[24]
-
Coat Plate: Coat the wells of an ELISA plate with the different capture antibody concentrations, leaving some columns for blanks. For example, coat columns 1-3 with 0.5 µg/mL, columns 4-6 with 1 µg/mL, etc. Incubate as per your standard protocol.
-
Block Plate: After washing, block the plate to prevent non-specific binding.
-
Add Antigen: Add a known high and low concentration of your TFF standard to different rows. For example, add a high concentration to rows A-C and a low concentration to rows D-F, leaving rows G-H as blanks (add diluent only).
-
Prepare Detection Antibody Dilutions: Prepare a range of dilutions for the HRP-conjugated detection antibody (e.g., 1:1,000, 1:5,000, 1:10,000, 1:20,000) in assay diluent.[24]
-
Add Detection Antibody: After washing away the antigen, add the different dilutions of the detection antibody to the wells. For example, add the 1:1,000 dilution to row A, 1:5,000 to row B, and so on for each antigen concentration block.
-
Develop and Read: Add the substrate, stop the reaction, and read the plate.
-
Analyze: Analyze the results to find the combination of capture and detection antibody concentrations that provides the highest signal-to-noise ratio (strongest signal for the high antigen concentration with the lowest signal for the blank).[24]
Standard Sandwich ELISA Workflow
Caption: Key steps in a typical sandwich ELISA protocol for TFF detection.
References
- 1. biocompare.com [biocompare.com]
- 2. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 3. iacld.com [iacld.com]
- 4. protocolsandsolutions.com [protocolsandsolutions.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. cloud-clone.com [cloud-clone.com]
- 8. lubio.ch [lubio.ch]
- 9. fn-test.com [fn-test.com]
- 10. Dog this compound 3 (TFF3) Elisa Kit – AFG Scientific [afgsci.com]
- 11. sinobiological.com [sinobiological.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 14. cusabio.com [cusabio.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Development and evaluation of an ELISA for human this compound 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 20. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 21. Human TFF2(this compound 2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - TR [thermofisher.com]
- 23. bosterbio.com [bosterbio.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing Recombinant TFF1 Yield and Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of recombinant Trefoil Factor 1 (TFF1).
Frequently Asked Questions (FAQs)
Q1: What are the common expression systems for recombinant TFF1?
A1: Recombinant TFF1 has been successfully expressed in various systems, including prokaryotic hosts like Escherichia coli and eukaryotic systems such as Brevibacillus choshinensis, and mammalian cell lines (e.g., HEK293, CHO). E. coli is a cost-effective choice for high-yield production, though it often leads to the formation of insoluble inclusion bodies requiring subsequent refolding steps.[1] Eukaryotic systems can offer advantages in protein folding and post-translational modifications.
Q2: What is the expected molecular weight of recombinant TFF1?
A2: Recombinant human TFF1 is a small, cysteine-rich protein. The monomeric form has a molecular weight of approximately 6.7 kDa.[2] TFF1 can also exist as a homodimer with a molecular weight of around 13.2 kDa, formed via a disulfide bond.[3][4] Under reducing SDS-PAGE conditions, the dimer will typically resolve into monomers.
Q3: How can I quantify the concentration of my purified TFF1?
A3: TFF1 concentration can be determined using several methods. A common approach is measuring the absorbance at 280 nm (A280), although the low number of tryptophan and tyrosine residues in TFF1 can make this less accurate. More precise methods include colorimetric assays like the Bicinchoninic acid (BCA) assay or the Bradford assay. For highly accurate quantification, techniques like amino acid analysis or reverse-phase high-performance liquid chromatography (RP-HPLC) with a known standard can be employed.
Q4: How can I assess the biological activity of my recombinant TFF1?
A4: The biological activity of recombinant TFF1 can be evaluated through various functional assays. A widely used method is a cell migration or chemoattraction assay using a responsive cell line, such as the human breast cancer cell line MCF-7.[2] Another common functional assay is to measure the induction of ERK1/ERK2 phosphorylation in susceptible cells, which is a downstream event in the TFF1 signaling pathway.[5]
Troubleshooting Guides
Low Yield of Recombinant TFF1
| Potential Cause | Recommended Solution |
| Suboptimal Codon Usage | The codon usage of the human TFF1 gene may not be optimal for expression in E. coli. This can lead to translational stalling and reduced protein expression.[6] Synthesizing the gene with codons optimized for the expression host can significantly improve yield.[6] |
| Inefficient Protein Expression | Induction conditions may not be optimal. Experiment with different induction temperatures (e.g., 16-30°C), inducer concentrations (e.g., 0.1-1 mM IPTG), and induction times (e.g., 4-16 hours).[7] |
| Protein Degradation | The expressed TFF1 may be susceptible to degradation by host cell proteases. Add a protease inhibitor cocktail to your lysis buffer.[8] Consider using protease-deficient E. coli strains. |
| Loss of Protein During Purification | TFF1 may be lost during various purification steps. Ensure that the pH and ionic strength of your buffers are optimal for binding to the chromatography resin.[8] Optimize wash and elution conditions to minimize loss of the target protein. |
| Protein Precipitation | TFF1 may precipitate during purification or concentration steps. This can be due to high protein concentration, suboptimal buffer conditions (pH, salt concentration), or temperature.[9][10] |
Low Purity of Recombinant TFF1
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Incomplete cell lysis can result in the co-purification of host cell proteins. Ensure complete cell disruption by optimizing your lysis method (e.g., sonication, high-pressure homogenization).[8] |
| Contaminating Host Proteins | Host cell proteins with similar properties to TFF1 may co-elute. Introduce additional purification steps, such as ion-exchange chromatography or size-exclusion chromatography, after the initial affinity purification. |
| Non-specific Binding to Affinity Resin | Some host proteins may bind non-specifically to the affinity resin. Increase the stringency of your wash buffers by adding low concentrations of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins) or by adjusting the salt concentration. |
| Presence of Endotoxins | For applications involving cell-based assays, endotoxin (B1171834) contamination from the E. coli host is a major concern. Use endotoxin-free reagents and glassware, and consider incorporating an endotoxin removal step in your purification protocol. |
Issues with TFF1 Aggregation and Misfolding (Inclusion Bodies)
| Potential Cause | Recommended Solution |
| Formation of Inclusion Bodies | High-level expression in E. coli often leads to the accumulation of misfolded TFF1 in insoluble inclusion bodies.[7] To improve solubility, try expressing at a lower temperature (e.g., 16-25°C) or using a weaker promoter.[7] |
| Inefficient Solubilization of Inclusion Bodies | The denaturant concentration may be insufficient to fully solubilize the aggregated TFF1. Use strong denaturants like 6-8 M guanidine (B92328) hydrochloride (GdnHCl) or urea. |
| Protein Precipitation During Refolding | Rapid removal of the denaturant can cause the protein to aggregate rather than refold correctly. Employ gradual refolding methods such as dialysis, dilution, or on-column refolding.[8] Perform refolding at a low protein concentration and at a low temperature (e.g., 4°C). |
| Incorrect Disulfide Bond Formation | TFF1 contains several disulfide bonds that are crucial for its structure and function.[11] During refolding, it is important to use a redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation. |
Data Presentation
Table 1: Comparison of Recombinant Human TFF1 Yields in Different Expression Systems
| Expression System | Yield | Reference |
| Escherichia coli | 21.08 mg/L | [1] |
| Brevibacillus choshinensis | 35.73 mg/L | [1] |
Table 2: Typical Purity and Activity of Commercially Available Recombinant Human TFF1
| Parameter | Specification | Reference |
| Purity (by SDS-PAGE and HPLC) | ≥ 98% | [2] |
| Endotoxin Level | < 1.0 EU/µg | [2] |
| Biological Activity | Determined by its ability to chemoattract human MCF-7 cells at 5-10 µg/mL. | [2] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Recombinant Human TFF1 from E. coli
This protocol is adapted from a published procedure for the production of soluble, His-tagged human TFF1.[12]
1. Expression
-
Transform E. coli BLR (DE3) pLysS with the hrTFF1 expression vector.
-
Inoculate a single colony into LB medium containing the appropriate antibiotics and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture into a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches approximately 0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to incubate for an additional 2-4 hours at 37°C.
-
Harvest the bacterial cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
2. Lysis
-
Resuspend the cell pellet in Lysis Buffer (20 mM sodium phosphate, pH 7.4, 500 mM NaCl, 30 mM imidazole) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm filter.
3. Affinity Chromatography
-
Load the clarified lysate onto a HisTrap HP column pre-equilibrated with Lysis Buffer.
-
Wash the column with Lysis Buffer to remove unbound proteins.
-
Elute the His-tagged TFF1 with an elution buffer containing a higher concentration of imidazole (e.g., 20 mM sodium phosphate, pH 7.4, 500 mM NaCl, 250-500 mM imidazole).
-
Analyze the eluted fractions by SDS-PAGE.
Protocol 2: Solubilization and Refolding of TFF1 from Inclusion Bodies
This is a general protocol that can be adapted for TFF1. Optimization of each step is recommended.
1. Inclusion Body Isolation and Washing
-
After cell lysis, centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and membranes. Repeat the wash step.
2. Solubilization
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M GdnHCl or 8 M urea) and a reducing agent (e.g., DTT or β-mercaptoethanol) to break disulfide bonds.
3. Refolding
-
Remove the denaturant to allow the protein to refold. This can be achieved by:
-
Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.
-
Dilution: Rapidly or slowly dilute the solubilized protein into a large volume of refolding buffer.
-
-
The refolding buffer should have a pH that favors the native protein structure and should contain a redox shuffling system (e.g., a ratio of reduced to oxidized glutathione) to promote correct disulfide bond formation.
-
Incubate the refolding mixture at a low temperature (e.g., 4°C) for an extended period (e.g., 12-48 hours).
4. Purification of Refolded Protein
-
After refolding, concentrate the protein solution and purify the correctly folded TFF1 using chromatographic techniques such as size-exclusion chromatography or ion-exchange chromatography to separate it from aggregated and misfolded species.
Visualizations
Caption: Workflow for recombinant TFF1 expression and purification from E. coli.
Caption: General workflow for TFF1 refolding from inclusion bodies.
Caption: Simplified signaling pathway activated by TFF1 leading to cellular responses.
References
- 1. Functional expression of recombinant human this compound 1 by Escherichia coli and Brevibacillus choshinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human TFF-1 Recombinant Protein (300-60-20UG) [thermofisher.com]
- 3. abgenex.com [abgenex.com]
- 4. algentbio.com [algentbio.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. pure.mpg.de [pure.mpg.de]
- 12. TFF1 Induces Aggregation and Reduces Motility of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trefoil Factor Cell Migration Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with trefoil factor (TFF) cell migration assays. The information is tailored for scientists and drug development professionals aiming to achieve reliable and reproducible results.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during scratch (wound healing) and transwell (Boyden chamber) assays involving trefoil factors.
Scratch/Wound Healing Assays
Question: My cells are detaching from the plate after making the scratch. What could be the cause?
Answer: Cell detachment can be caused by several factors:
-
Aggressive Scratching: Applying too much pressure with the pipette tip can damage the extracellular matrix and lift the cell monolayer.
-
Improper Washing: Vigorous washing after scratching can dislodge cells.
-
Sub-optimal Cell Confluence: If cells are less than 90% confluent, the monolayer is not robust enough to withstand the scratch. Conversely, overgrown cultures (100% confluent or with stacked cells) can lead to contact inhibition, altering migratory behavior.
Troubleshooting:
-
Ensure the pipette tip is held perpendicular to the plate and apply consistent, gentle pressure.
-
When washing, add the medium slowly against the side of the well to avoid disturbing the cells.
-
Optimize cell seeding density to achieve 70-80% confluence at the time of scratching.
Question: I'm not observing any cell migration into the scratch, even with TFF treatment. What should I check?
Answer: A lack of migration could be due to several issues:
-
Inactive TFF: Trefoil factors can lose activity due to improper storage or handling. The dimerization state of TFFs can also influence their activity, with some studies suggesting dimers are more potent.[1]
-
Incorrect TFF Concentration: The concentration of TFF is critical. Too low a concentration may not elicit a response, while excessively high concentrations could have inhibitory effects.
-
Cell Line Unresponsiveness: The cell line may not express the appropriate receptors (e.g., EGFR, CXCR4/CXCR7) for the specific TFF being used.[2][3]
-
Serum Presence: Serum in the media contains growth factors that can mask the effect of TFFs or induce migration in control cells, making it difficult to discern the specific effect of the this compound.
Troubleshooting:
-
Use fresh or properly stored TFF and consider testing both monomeric and dimeric forms if available.
-
Perform a dose-response experiment to determine the optimal TFF concentration for your cell line.
-
Verify the expression of TFF receptors in your cell line via RT-PCR or western blotting.
-
Serum-starve the cells for 12-24 hours before the assay to reduce baseline migration and increase sensitivity to TFFs.
Question: The wound closure in my control group is too fast, masking the effect of the TFF treatment. How can I address this?
Answer: Rapid closure in the control group is often due to cell proliferation rather than migration.
Troubleshooting:
-
Serum Starvation: As mentioned above, serum-starving the cells is a primary method to reduce proliferation.
-
Mitotic Inhibitors: Treat cells with a mitotic inhibitor, such as Mitomycin C, before adding TFFs to ensure that wound closure is due to migration only.
-
Reduce Assay Duration: Analyze the wound closure at earlier time points before proliferation becomes a significant confounding factor.
Transwell/Boyden Chamber Assays
Question: Very few cells are migrating through the transwell membrane, even in the TFF-treated group. What could be the problem?
Answer: Low cell migration in a transwell assay can stem from several factors:
-
Inappropriate Pore Size: The pore size of the transwell insert must be suitable for the cell type. If the pores are too small, cells cannot migrate through.
-
Insufficient Chemoattractant Gradient: The concentration of TFF in the lower chamber may not be optimal to create a sufficient chemoattractant gradient.
-
Cell Seeding Density: Both too low and too high cell densities can lead to poor results. Low density results in a weak signal, while high density can lead to oversaturation of the pores.
-
Cell Viability: Poor cell health or damage during harvesting (e.g., over-trypsinization) can impair migratory ability.
Troubleshooting:
-
Consult literature for the recommended pore size for your specific cell line.
-
Optimize the TFF concentration in the lower chamber through titration experiments.
-
Perform a cell titration experiment to find the optimal seeding density.
-
Handle cells gently during harvesting and ensure high viability before seeding. Serum starvation can also enhance sensitivity to chemoattractants.
Question: I'm observing high background migration in my negative control wells. How can I reduce this?
Answer: High background can be caused by:
-
Serum in the Upper Chamber: The presence of serum in the upper chamber can stimulate random migration.
-
Cell Leakage: If the transwell inserts are not seated properly, cells can leak into the lower chamber.
Troubleshooting:
-
Use serum-free media in the upper chamber when seeding the cells.
-
Ensure the inserts are handled carefully and placed securely in the wells to prevent leakage.
Quantitative Data Summary
The following tables provide examples of experimental parameters that can be optimized for TFF cell migration assays. Note that optimal conditions are cell-type dependent and should be empirically determined.
Table 1: TFF Concentration Optimization
| Cell Line | This compound | Assay Type | Sub-Optimal Concentration | Optimal Concentration | Observed Effect |
| MPCs | rhTFF3 | Wound Healing | < 10 µg/mL | 10 µg/mL | Increased cell migration into the wounded area.[2] |
| IEC-6 | ITF (TFF3) | Wound Healing | Dose-dependent | 4-6 fold increase | Dose-dependent enhancement of migration activity.[4] |
| AGS | TFF1 | Wound Healing | Not specified | Not specified | TFF1 transfection reduced migrative capability. |
| HP75 | TFF3 | Transwell & Wound Healing | Not specified | Not specified | Overexpression of TFF3 enhanced migration. |
Table 2: Cell Seeding Density and Incubation Time
| Assay Type | Parameter | Sub-Optimal Condition | Optimal Condition | Rationale |
| Scratch Assay | Seeding Density | <90% or 100% confluent | 70-80% confluence | Avoids incomplete monolayer and contact inhibition. |
| Scratch Assay | Incubation Time | >24 hours | 4-24 hours | Minimizes the confounding effect of cell proliferation. |
| Transwell Assay | Seeding Density | Too low or too high | Titrated for cell type | Ensures a detectable signal without oversaturating pores. |
| Transwell Assay | Incubation Time | Too short or too long | Titrated for cell type | Allows sufficient time for migration without excessive proliferation or cell death. |
Experimental Protocols
Scratch (Wound Healing) Assay Protocol
-
Cell Seeding: Seed cells in a 12-well plate at a density that will allow them to reach 70-80% confluence within 24 hours.
-
Serum Starvation (Optional but Recommended): Once confluent, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Mitotic Inhibitor (Optional): Add a mitotic inhibitor (e.g., Mitomycin C) to the serum-free medium and incubate for the recommended time to inhibit cell proliferation.
-
Creating the Scratch: Using a sterile 1mm or 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. A cross-shaped scratch can also be made.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh serum-free medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch at 0 hours using a phase-contrast microscope. Mark the location of the image for subsequent time points.
-
Incubation and Monitoring: Incubate the plate and capture images of the same locations at regular intervals (e.g., 4, 8, 12, 24 hours).
-
Analysis: Measure the width of the scratch or the area of the cell-free region at each time point to quantify cell migration.
Transwell (Boyden Chamber) Assay Protocol
-
Rehydration of Inserts: Rehydrate the transwell inserts with serum-free medium.
-
Preparation of Lower Chamber: Add medium containing the this compound (chemoattractant) or vehicle control to the lower chamber of a 24-well plate.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at the optimized concentration.
-
Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 20-24 hours) at 37°C and 5% CO2.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with a fixative (e.g., 4% paraformaldehyde) and then stain with a suitable stain (e.g., crystal violet).
-
Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells per field of view.
Visualizations
Signaling Pathways
// Nodes TFF [label="Trefoil Factors\n(TFF1, TFF2, TFF3)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CXCR4_7 [label="CXCR4 / CXCR7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="RAS/MEK/ERK\n(MAPK Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK_STAT [label="JAK/STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Migration [label="Cell Migration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TFF -> EGFR [color="#5F6368"]; TFF -> CXCR4_7 [color="#5F6368"]; EGFR -> PI3K [color="#5F6368"]; EGFR -> MAPK_pathway [color="#5F6368"]; EGFR -> JAK_STAT [color="#5F6368"]; CXCR4_7 -> Cell_Migration [label=" G-protein signaling", fontsize=8, fontcolor="#202124", color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> Cell_Migration [color="#5F6368"]; MAPK_pathway -> Cell_Migration [color="#5F6368"]; JAK_STAT -> Cell_Migration [color="#5F6368"]; } dot
Caption: TFF-induced cell migration signaling pathways.
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cell Culture &\nSeeding", fillcolor="#4285F4", fontcolor="#FFFFFF"]; serum_starve [label="Serum Starvation\n(Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; assay_setup [label="Assay Setup\n(Scratch or Transwell)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Add this compound\n(or Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubation [label="Incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_acq [label="Data Acquisition\n(Imaging)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Quantitative Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cell_culture; cell_culture -> serum_starve; serum_starve -> assay_setup; assay_setup -> treatment; treatment -> incubation; incubation -> data_acq; data_acq -> analysis; analysis -> end; } dot
Caption: General workflow for a cell migration assay.
References
- 1. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 3 (TFF3) Is Involved in Cell Migration for Skeletal Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Pathways of Cell Migration and Antiapoptotic Response to Epithelial Injury: Structure-Function Analysis of Human Intestinal this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Trefoil Factor Immunofluorescence Staining
Welcome to the technical support center for trefoil factor (TFF) immunofluorescence staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve high-quality, reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during this compound immunofluorescence staining, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Weak or No Signal
Question: I am not observing any fluorescent signal, or the signal is very weak, for my this compound staining. What could be the problem?
Answer: Weak or no signal is a common issue in immunofluorescence and can stem from several factors throughout the experimental workflow. Below is a systematic guide to troubleshooting this problem.
Potential Causes and Solutions for Weak or No TFF Signal
| Cause | Recommended Solution(s) |
| Primary Antibody Issues | - Confirm Antibody Specificity: Ensure the primary antibody is validated for immunofluorescence (IF) and is specific for the target this compound (TFF1, TFF2, or TFF3).[1][2][3][4][5][6][7][8][9] - Optimize Antibody Dilution: The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. Start with the manufacturer's recommended range and test several dilutions.[1][2][3][6][7][9][10][11][12][13] - Improper Antibody Storage: Ensure the antibody has been stored according to the manufacturer's instructions to prevent loss of activity. Avoid repeated freeze-thaw cycles. |
| Secondary Antibody Issues | - Incompatible Secondary Antibody: Verify that the secondary antibody is designed to recognize the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit). - Insufficient Secondary Antibody Concentration: Titrate the secondary antibody to find the optimal concentration that provides a strong signal without increasing background. |
| Sample Preparation and Processing | - Improper Fixation: The fixation method may be masking the epitope. The choice of fixative (e.g., paraformaldehyde, methanol) and the fixation time should be optimized. For TFFs, 4% paraformaldehyde is a common starting point.[1][6] - Inadequate Permeabilization: If the this compound is intracellular, ensure proper permeabilization. Triton X-100 (0.1-0.5%) is commonly used, but the concentration and incubation time may need optimization.[6] - Suboptimal Antigen Retrieval: For formalin-fixed, paraffin-embedded (FFPE) tissues, antigen retrieval is crucial. The choice of buffer (e.g., citrate (B86180) pH 6.0 or Tris-EDTA pH 9.0) and heating method (microwave, pressure cooker) must be optimized for your specific TFF and tissue type.[14][15][16][17][18][19][20][21][22][23][24][25] |
| Low Protein Expression | - Confirm TFF Expression: Verify that your cell line or tissue type expresses the target this compound. You can check this through literature searches or by using a positive control. - Use Signal Amplification: For low-abundance proteins, consider using a signal amplification technique such as Tyramide Signal Amplification (TSA) to enhance the fluorescent signal.[12][21] |
| Imaging | - Incorrect Microscope Settings: Ensure the correct excitation and emission filters are being used for the fluorophore conjugated to your secondary antibody. - Photobleaching: Minimize exposure of your sample to the light source to prevent fading of the fluorescent signal. Use an anti-fade mounting medium. |
Issue 2: High Background Staining
Question: My images have high background fluorescence, which is obscuring the specific staining of the this compound. How can I reduce this?
Answer: High background can be caused by several factors, including non-specific antibody binding and autofluorescence of the tissue. The following steps can help you minimize background noise.
Potential Causes and Solutions for High Background
| Cause | Recommended Solution(s) |
| Non-Specific Antibody Binding | - Optimize Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a common cause of high background. Perform a titration to find the optimal dilution. - Inadequate Blocking: Ensure you are using an appropriate blocking solution (e.g., 5-10% normal serum from the same species as the secondary antibody) for a sufficient amount of time (e.g., 1 hour at room temperature). - Insufficient Washing: Increase the number and/or duration of wash steps after antibody incubations to remove unbound antibodies. |
| Autofluorescence | - Use a Quenching Agent: Tissues can have endogenous fluorescence. Consider treating your samples with a quenching agent like Sudan Black B or sodium borohydride.[14][26] - Choose Appropriate Fluorophores: If possible, use fluorophores in the far-red or near-infrared spectrum, as autofluorescence is often lower in these ranges.[27] - Perform a "No Primary" Control: To determine if the background is coming from the secondary antibody, stain a sample with only the secondary antibody. |
| Issues with Reagents and Sample Handling | - Contaminated Buffers: Ensure all buffers are freshly prepared and filtered to remove any precipitates or microbial growth. - Drying of Samples: Do not allow the tissue sections to dry out at any point during the staining procedure, as this can cause non-specific antibody binding.[26] |
Frequently Asked Questions (FAQs)
Q1: Which fixation method is best for this compound immunofluorescence?
A1: The optimal fixation method can depend on the specific this compound and the sample type (cultured cells, frozen sections, or FFPE tissue). For cultured cells and frozen sections, 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature is a good starting point.[1][6] For FFPE tissues, neutral buffered formalin is the standard fixative. However, optimization may be required, and some antibodies may perform better with other fixatives like methanol. Always consult the antibody datasheet for specific recommendations.
Q2: Do I need to perform antigen retrieval for this compound staining?
A2: For formalin-fixed, paraffin-embedded (FFPE) tissues, antigen retrieval is almost always necessary to unmask the epitopes that have been cross-linked by the formalin.[14][15][17][19][20][22][23][24][25] For frozen tissues or cultured cells fixed with PFA, antigen retrieval may not be required but can sometimes improve the signal. The two main methods are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER). HIER is more commonly used and generally yields more consistent results.
Q3: What is the difference between citrate buffer and Tris-EDTA buffer for HIER?
A3: Citrate buffer (typically pH 6.0) and Tris-EDTA buffer (typically pH 9.0) are two of the most common buffers for HIER. The optimal buffer depends on the specific antibody and antigen. Citrate buffer is a good starting point for many antibodies and is known for preserving tissue morphology well.[14][18] Tris-EDTA buffer, being more alkaline, can be more effective at unmasking certain epitopes, particularly for nuclear antigens, but may sometimes lead to more tissue damage or higher background.[14][15][19] It is often best to test both buffers during protocol optimization.
Q4: How do I choose the right antibody dilution?
A4: The optimal antibody dilution should be determined by titration. Start with the dilution range recommended on the antibody datasheet. Prepare a series of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000) and test them on your samples. The best dilution will give a strong specific signal with low background. Always run a negative control (no primary antibody) to assess the level of non-specific binding from the secondary antibody.
Quantitative Data Summary
Table 1: Recommended Primary Antibody Dilutions for this compound Immunofluorescence
| This compound | Application | Recommended Dilution Range | Reference(s) |
| TFF1 | Immunocytochemistry (ICC/IF) | 1:50 - 1:500 | [1][3] |
| Immunohistochemistry-Paraffin (IHC-P) | 1:20 - 1:200 | [1][16] | |
| ELISA, Western Blot | 1:1,000 - 1:280,000 | [8] | |
| TFF2 | Immunocytochemistry (ICC/IF) | 1:50 - 1:500 | [12][13] |
| Immunohistochemistry-Paraffin (IHC-P) | 1:10 - 1:200 | [4][7][12] | |
| Immunohistochemistry-Frozen (IHC-F) | 1:50 - 1:500 | [12] | |
| TFF3 | Immunocytochemistry (ICC/IF) | 1:100 - 1:10,000 | [6][10][11] |
| Immunohistochemistry-Paraffin (IHC-P) | 1:10 - 1:10,000 | [2][9][10][11] | |
| Immunohistochemistry-Frozen (IHC-F) | 1:100 - 1:500 | [2][10] |
Note: These are general recommendations. The optimal dilution must be determined experimentally for your specific conditions.
Table 2: Comparison of Antigen Retrieval Methods for Immunofluorescence
| Method | Principle | Common Reagents | Advantages | Disadvantages |
| Heat-Induced Epitope Retrieval (HIER) | Heat is used to break formalin-induced cross-links and unmask epitopes.[15] | Citrate Buffer (pH 6.0), Tris-EDTA Buffer (pH 9.0)[14][15][18][19] | Generally provides more consistent and reproducible results for a wide range of antigens. | Can sometimes lead to tissue damage or detachment from the slide, especially at higher pH. |
| Proteolytic-Induced Epitope Retrieval (PIER) | Enzymes are used to digest proteins and unmask epitopes.[21][23][25] | Trypsin, Proteinase K, Pepsin | Can be effective for some antibodies that do not work well with HIER. | Can be harsh on tissues, potentially leading to altered morphology and destruction of some epitopes. Requires careful optimization of enzyme concentration and incubation time.[21] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Trefoil Factors in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (B145695) (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 1 minute.
-
Immerse in 80% ethanol for 1 minute.
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Pre-heat a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0) to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-40 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse sections in PBS with 0.05% Tween 20 (PBST) for 2 x 2 minutes.
-
-
Permeabilization and Blocking:
-
Incubate sections in PBST with 0.1-0.5% Triton X-100 for 10 minutes (if required for intracellular targets).
-
Block with 5% normal goat serum in PBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse sections with PBST (3 x 5 minutes).
-
Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Rinse sections with PBST (3 x 5 minutes).
-
Incubate with DAPI (1 µg/mL in PBS) for 5 minutes to stain nuclei.
-
Rinse with PBS.
-
Mount coverslips with an anti-fade mounting medium.
-
Protocol 2: Immunofluorescence Staining of Trefoil Factors in Frozen Tissues
-
Fixation:
-
If using fresh frozen tissue, fix the sections with 4% PFA in PBS for 15 minutes at room temperature.
-
If using pre-fixed frozen tissue, proceed to the next step.
-
Rinse slides in PBS (3 x 5 minutes).
-
-
Permeabilization and Blocking:
-
Incubate sections in PBS with 0.1-0.3% Triton X-100 for 10 minutes.
-
Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse sections with PBS (3 x 5 minutes).
-
Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Rinse sections with PBS (3 x 5 minutes).
-
Incubate with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Rinse with PBS.
-
Mount coverslips with an anti-fade mounting medium.
-
Signaling Pathways and Experimental Workflows
References
- 1. This compound 1 Polyclonal Antibody (13734-1-AP) [thermofisher.com]
- 2. cloud-clone.us [cloud-clone.us]
- 3. TFF1 Polyclonal Antibody (PA5-31863) [thermofisher.com]
- 4. nsjbio.com [nsjbio.com]
- 5. Monoclonal Antibody to this compound 2 (TFF2) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. TFF3 Polyclonal Antibody (PA5-21081) [thermofisher.com]
- 7. Anti-TFF2 antibody (ab203237) | Abcam [abcam.com]
- 8. raybiotech.com [raybiotech.com]
- 9. This compound 3 Rabbit Polyclonal antibody [novoprolabs.com]
- 10. usbio.net [usbio.net]
- 11. Anti-TFF3 Human Protein Atlas Antibody [atlasantibodies.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. content.labscoop.com [content.labscoop.com]
- 14. fortislife.com [fortislife.com]
- 15. bosterbio.com [bosterbio.com]
- 16. TFF1 antibody (13734-1-AP) | Proteintech [ptglab.com]
- 17. ijdmsrjournal.com [ijdmsrjournal.com]
- 18. Citrate-EDTA Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 19. biocare.net [biocare.net]
- 20. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of Antigen Retrieval Methods for Immunohistochemical Analysis of Cartilage Matrix Glycoproteins Using Cartilage Intermediate Layer Protein 2 (CILP-2) as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. biocare.net [biocare.net]
- 26. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 27. researchgate.net [researchgate.net]
trefoil factor protein stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of trefoil factor (TFF) proteins. The information is tailored for researchers, scientists, and drug development professionals to ensure optimal handling and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for lyophilized and reconstituted this compound proteins?
A1: Proper storage is crucial for maintaining the biological activity of TFF proteins. Lyophilized proteins are stable for extended periods when stored correctly, while reconstituted proteins have a shorter shelf life. Always refer to the product-specific datasheet, but general guidelines are provided below.
Q2: How should I reconstitute lyophilized TFF proteins?
A2: Reconstitution should be performed with care to ensure the protein dissolves completely and maintains its activity. A detailed protocol is provided in the "Experimental Protocols" section. It is generally recommended to use sterile, high-purity water or a buffer specified on the product data sheet. For long-term storage of the reconstituted protein, the addition of a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is often advised to prevent protein loss due to adsorption to the vial surface and to enhance stability.
Q3: How many times can I freeze-thaw my TFF protein solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[1] This can cause protein denaturation and aggregation, leading to a loss of biological activity. After reconstitution, it is best practice to aliquot the protein solution into single-use volumes and store them at the recommended temperature.
Q4: What is the inherent stability of the this compound protein structure?
A4: TFF proteins are known for their high stability, which is attributed to the conserved trefoil domain containing three intramolecular disulfide bonds.[2][3] This compact, three-looped structure provides resistance to proteolytic degradation, acid, and heat.[2][3] However, factors outside of this core structure and experimental conditions can still impact overall stability.
Troubleshooting Guides
Problem 1: I observe precipitation or aggregation of my TFF protein after reconstitution or storage.
-
Possible Cause 1: Incorrect reconstitution procedure.
-
Solution: Ensure the lyophilized powder is fully dissolved by gentle agitation. Avoid vigorous vortexing, which can cause denaturation and aggregation. Refer to the detailed reconstitution protocol below.
-
-
Possible Cause 2: High protein concentration.
-
Solution: Reconstitute the protein to the recommended concentration range. If a higher concentration is needed, you may need to screen for optimal buffer conditions, including pH and excipients, to improve solubility.
-
-
Possible Cause 3: Inappropriate buffer conditions (pH, ionic strength).
-
Solution: The stability of TFF proteins can be pH-dependent. Perform a buffer screen to identify the optimal pH and salt concentration for your specific TFF protein and application. A Thermal Shift Assay can be a valuable tool for this (see protocol below).
-
-
Possible Cause 4: Multiple freeze-thaw cycles.
-
Solution: As mentioned in the FAQs, avoid repeated freezing and thawing. Prepare single-use aliquots after the initial reconstitution to maintain protein integrity.
-
Problem 2: My TFF protein shows reduced or no biological activity in my assay.
-
Possible Cause 1: Improper storage or handling.
-
Solution: Review the storage and handling procedures. Ensure the protein was stored at the correct temperature and that freeze-thaw cycles were minimized. Check for any deviations from the recommended protocols.
-
-
Possible Cause 2: Protein degradation.
-
Solution: Run an SDS-PAGE gel to assess the integrity of the protein. The presence of unexpected lower molecular weight bands may indicate degradation. If degradation is suspected, use a fresh vial of protein.
-
-
Possible Cause 3: Incorrect protein concentration.
-
Solution: Accurately determine the protein concentration after reconstitution. Do not solely rely on the initial amount stated on the vial, as there can be some loss during handling. A Bradford or BCA assay can be used for quantification.
-
-
Possible Cause 4: Assay-specific issues.
-
Solution: Ensure that all assay components are prepared correctly and that the assay conditions are optimal for TFF protein activity. Consider potential interactions with other components in your assay system.
-
Problem 3: I see unexpected bands on my SDS-PAGE gel.
-
Possible Cause 1: Protein degradation.
-
Solution: Faint bands at lower molecular weights can indicate partial degradation. Handle the protein carefully, keep it on ice during experiments, and consider adding protease inhibitors to your buffers if you suspect enzymatic degradation.
-
-
Possible Cause 2: Protein aggregation.
-
Solution: Bands at higher molecular weights, especially in the stacking gel or near the top of the resolving gel, can indicate the presence of aggregates. Ensure complete denaturation by properly preparing your sample with SDS-PAGE sample buffer and heating it before loading.
-
-
Possible Cause 3: Dimerization.
-
Solution: TFF1 and TFF3 contain a free cysteine residue and can form covalent homodimers.[2][3] Under non-reducing SDS-PAGE conditions, you may observe a band at approximately double the molecular weight of the monomer. Running the gel under reducing conditions (with DTT or β-mercaptoethanol) will break the disulfide bond of the dimer, resulting in a single band at the monomeric molecular weight.
-
-
Possible Cause 4: Post-translational modifications or glycosylation.
-
Solution: TFF proteins can be glycosylated, which can lead to a higher apparent molecular weight on SDS-PAGE than the calculated molecular weight. The bands may also appear more diffuse.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Proteins
| Protein State | TFF1 | TFF2 | TFF3 |
| Lyophilized | Store desiccated at -20°C to -80°C. Stable for up to 12 months.[4] | Store desiccated below -18°C. Stable at room temperature for 3 weeks. | Store desiccated below -18°C. Stable at room temperature for 3 weeks.[4] |
| Reconstituted (Short-term) | 2-7 days at 4-8°C.[4] | 2-7 days at 4°C. | 2-7 days at 4-8°C.[4] |
| Reconstituted (Long-term) | Up to 3 months at ≤ -20°C in aliquots.[4] | Below -18°C for future use. | Up to 3 months at ≤ -20°C in aliquots.[4] |
Table 2: Recommended Reconstitution Buffers and Concentrations
| Parameter | TFF1 | TFF2 | TFF3 |
| Recommended Diluent | Sterile deionized water or PBS, pH 7.4. | Sterile water. | Sterile deionized water or PBS, pH 7.4.[4] |
| Recommended Concentration | 0.1 - 1.0 mg/mL. | Not less than 100 µg/mL. | 0.1 - 1.0 mg/mL. |
| Carrier Protein (for long-term storage) | 0.1% HSA or BSA. | 0.1% HSA or BSA. | 0.1% HSA or BSA. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized TFF Protein
-
Equilibration: Before opening, allow the vial of lyophilized TFF protein and the chosen reconstitution buffer to equilibrate to room temperature for at least 15-20 minutes.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 30 seconds) to ensure the entire lyophilized pellet is at the bottom of the vial.
-
Reconstitution: Aseptically add the recommended volume of sterile reconstitution buffer to the vial.
-
Dissolution: Gently swirl the vial or rock it back and forth to dissolve the protein. Avoid vigorous shaking or vortexing. Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.
-
Aliquoting and Storage: If not for immediate use, create single-use aliquots to avoid freeze-thaw cycles. Store the aliquots at the recommended temperature (see Table 1).
Protocol 2: Stability Assessment by SDS-PAGE
-
Sample Preparation: Prepare TFF protein samples under different conditions to be tested (e.g., different buffers, after freeze-thaw cycles).
-
Denaturation: Mix the protein samples with an equal volume of 2x SDS-PAGE sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol). Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto a suitable polyacrylamide gel (e.g., 15% or 4-20% gradient gel). Run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom.
-
Staining and Visualization: Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain. Visualize the protein bands using an appropriate imaging system.
-
Analysis: Analyze the gel for the presence of the main TFF protein band at the correct molecular weight, as well as any degradation products (lower molecular weight bands) or aggregates (higher molecular weight bands).
Protocol 3: Thermal Shift Assay (TSA) for Buffer Optimization
-
Master Mix Preparation: Prepare a master mix containing the TFF protein at a final concentration of 2-5 µM and a fluorescent dye (e.g., SYPRO Orange) at a 5x final concentration in a base buffer.
-
Buffer Screening Plate: In a 96-well PCR plate, add different buffers to be tested (e.g., a range of pH values from 4.0 to 9.0).
-
Sample Addition: Add the TFF protein/dye master mix to each well containing the different buffers.
-
Real-Time PCR Instrument Setup: Place the plate in a real-time PCR instrument. Set up a melt curve protocol, gradually increasing the temperature from 25°C to 95°C with fluorescence readings at each temperature increment.
-
Data Analysis: The instrument will generate melt curves. The midpoint of the protein unfolding transition (Tm) is determined for each buffer condition. A higher Tm indicates greater protein stability in that buffer.
Visualizations
Caption: TFF1 signaling in gastric mucosal protection.
References
- 1. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elabscience.com [elabscience.com]
Technical Support Center: Trefoil Factor (TFF) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trefoil factors (TFF1, TFF2, and TFF3). Here you will find detailed experimental protocols, solutions to common problems, and data interpretation guidance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during TFF experiments, providing potential causes and solutions in a question-and-answer format.
Enzyme-Linked Immunosorbent Assay (ELISA)
Question 1: Why are my TFF ELISA results showing high variability between replicate wells?
Answer: High variability in replicate wells is a common issue that can obscure genuine differences between samples. Several factors can contribute to this problem.
-
Pipetting Errors: Inconsistent pipetting technique is a primary source of variability. Ensure that your pipettes are properly calibrated and that you are using the correct volume range for each measurement. When adding reagents, standards, and samples, ensure that the pipette tip is changed for each addition to avoid cross-contamination.
-
Improper Washing: Insufficient or inconsistent washing between steps can leave residual unbound reagents, leading to variable background and signal. Ensure all wells are completely filled and emptied during each wash step. Tapping the plate on absorbent paper after the final wash can help remove any remaining buffer.
-
Plate Sealing: Use fresh plate sealers for each incubation step to prevent evaporation and well-to-well contamination. Reusing sealers can lead to inconsistent results.
-
Temperature Gradients: Inconsistent incubation temperatures across the plate can lead to an "edge effect," where wells on the outer edges of the plate show different results from those in the center. Ensure the plate is brought to room temperature before adding reagents and that the incubator provides uniform temperature distribution.
Question 2: My TFF ELISA has high background noise. What are the likely causes and solutions?
Answer: High background can mask the specific signal from your target TFF protein, reducing the assay's sensitivity.
-
Insufficient Blocking: The blocking step is critical to prevent non-specific binding of antibodies to the plate surface. Ensure you are using an appropriate blocking buffer (e.g., 1-5% BSA or non-fat dry milk in wash buffer) and incubating for a sufficient amount of time (typically 1-2 hours at room temperature or overnight at 4°C).
-
Antibody Concentration: The concentration of both the primary and secondary antibodies may be too high, leading to non-specific binding. Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Inadequate Washing: As with high variability, insufficient washing can be a major contributor to high background. Increase the number of wash steps or the soaking time for each wash.
-
Substrate Incubation Time: Over-incubation with the substrate can lead to a strong background signal. Monitor the color development and add the stop solution as soon as a clear difference between the standard concentrations is visible.
Question 3: I am getting a weak or no signal in my TFF ELISA. How can I troubleshoot this?
Answer: A weak or absent signal can be frustrating. Here are some potential reasons and how to address them.
-
Inactive Reagents: Ensure that all reagents, including antibodies, standards, and enzyme conjugates, are stored correctly and are within their expiration dates. Repeated freeze-thaw cycles of antibodies and standards should be avoided.
-
Incorrect Antibody Pair: In a sandwich ELISA, the capture and detection antibodies must recognize different epitopes on the TFF protein. Confirm that you are using a validated antibody pair.
-
Low TFF Concentration in Sample: The concentration of the TFF protein in your samples may be below the detection limit of the assay. Consider concentrating your samples or using a more sensitive ELISA kit.
-
Sub-optimal Incubation Times or Temperatures: Ensure you are following the recommended incubation times and temperatures in the protocol. Shorter incubation times may not be sufficient for optimal binding.
| Parameter | TFF1 Concentration Range | TFF2 Concentration Range | TFF3 Concentration Range | Reference |
| Human Serum (Healthy) | 0.5 - 2.5 ng/mL | Not typically detected | 2.0 - 7.0 ng/mL | [1] |
| Human Serum (Gastric Cancer) | Can be elevated | Can be elevated | Can be elevated | [1] |
| ELISA Kit Sensitivity | Varies by manufacturer | 31.25 - 2000 pg/mL | 31.2 - 5000 pg/mL | [2][3] |
Table 1: Representative Quantitative Data for TFF Protein Concentrations in Human Serum and Typical ELISA Kit Ranges. Note that these values can vary significantly between individuals and with different disease states.
Western Blotting
Question 1: I am not detecting any bands for my TFF protein, or the bands are very weak.
Answer: A lack of signal in a Western blot can be due to several factors throughout the process.
-
Low Protein Abundance: TFFs are secreted proteins, and their intracellular levels might be low. Ensure you are loading a sufficient amount of total protein (20-50 µg per lane is a common starting point).
-
Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer. If transfer is poor, optimize the transfer time and voltage. For smaller proteins like TFFs (TFF1 and TFF3 are ~7 kDa, TFF2 is ~12 kDa), using a membrane with a smaller pore size (e.g., 0.2 µm) can prevent them from passing through the membrane.
-
Antibody Issues: Confirm that your primary antibody is validated for Western blotting and recognizes the TFF protein from your species of interest. Also, ensure the secondary antibody is appropriate for the primary antibody and is not expired.
-
Blocking Agent: Some blocking agents, like non-fat dry milk, can mask certain epitopes. If you suspect this is an issue, try switching to a different blocking agent like bovine serum albumin (BSA).
Question 2: My Western blot for TFF shows multiple non-specific bands.
Answer: Non-specific bands can make it difficult to identify your target protein.
-
Primary Antibody Concentration: A high concentration of the primary antibody is a common cause of non-specific binding. Try reducing the antibody concentration and/or increasing the incubation time at 4°C.
-
Insufficient Blocking: Ensure that the blocking step is performed for an adequate amount of time with a suitable blocking agent.
-
Inadequate Washing: Increase the number and duration of washes after the primary and secondary antibody incubations to remove non-specifically bound antibodies. Adding a mild detergent like Tween-20 to your wash buffer can also help.
-
Sample Degradation: TFFs can be susceptible to proteolysis. Always use protease inhibitors in your lysis buffer and keep samples on ice.
| Parameter | TFF1 | TFF2 | TFF3 |
| Predicted Molecular Weight | ~7 kDa | ~12 kDa (monomer) | ~7 kDa (monomer) |
| Observed Molecular Weight | Can appear larger due to dimerization and post-translational modifications | Can appear as monomers and dimers | Can appear as monomers and dimers |
| Common Sample Types | Gastric tissue lysates, cell culture supernatants | Gastric and duodenal tissue lysates, cell culture supernatants | Intestinal tissue lysates, cell culture supernatants |
Table 2: Summary of TFF Protein Characteristics for Western Blotting.
Immunohistochemistry (IHC)
Question 1: I am observing high background staining in my TFF IHC slides.
Answer: High background can obscure the specific localization of TFF proteins in your tissue samples.
-
Endogenous Peroxidase Activity: If you are using a horseradish peroxidase (HRP)-based detection system, endogenous peroxidases in the tissue can produce a high background. Ensure you include a step to block endogenous peroxidase activity (e.g., with 3% hydrogen peroxide) before applying the primary antibody.
-
Non-specific Antibody Binding: This can be caused by a high primary antibody concentration or insufficient blocking. Titrate your primary antibody to find the optimal dilution. Use a blocking serum from the same species as your secondary antibody to block non-specific binding sites.
-
Antigen Retrieval: Over-retrieval of antigens can sometimes lead to increased background. Optimize your antigen retrieval method (both heat-induced and proteolytic) by adjusting the time and temperature.
-
Tissue Drying: Allowing the tissue sections to dry out at any point during the staining process can cause non-specific antibody binding and high background. Keep the slides in a humidified chamber during incubations.
Question 2: The staining for my TFF protein is weak or absent.
Answer: A lack of specific staining can be due to several factors related to tissue preparation and the staining protocol.
-
Improper Fixation: The type of fixative and the duration of fixation can significantly impact antigen preservation. Over-fixation with formalin can mask epitopes. Ensure your fixation protocol is optimized for your target TFF protein.
-
Sub-optimal Antigen Retrieval: Many antibodies require an antigen retrieval step to unmask epitopes that have been cross-linked by fixation. The choice of retrieval solution and method (heat-induced or enzymatic) is critical and often needs to be optimized for each antibody.
-
Low Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time.
-
Inactive Antibody: Ensure your primary and secondary antibodies have been stored correctly and are not expired.
| Parameter | TFF1 Staining | TFF2 Staining | TFF3 Staining | Reference |
| Typical Localization | Cytoplasmic | Cytoplasmic | Cytoplasmic and secreted | [4][5][6] |
| Normal Tissue Expression | Gastric foveolar cells | Gastric mucous neck cells, Brunner's glands | Intestinal goblet cells | [7] |
| Cancer Tissue Expression | Variable, can be lost in gastric cancer | Often upregulated in gastric and other cancers | Often upregulated in various cancers | [4][5][6] |
| Scoring Example (0-3) | 0: No staining; 1: Weak; 2: Moderate; 3: Strong | 0: No staining; 1: Weak; 2: Moderate; 3: Strong | 0: No staining; 1: Weak; 2: Moderate; 3: Strong | [5] |
Table 3: General Immunohistochemistry Staining Patterns and Scoring for TFF Proteins.
Cell Migration (Scratch/Wound Healing) Assay
Question 1: The edges of the "scratch" in my wound healing assay are uneven and inconsistent.
Answer: Creating a consistent scratch is crucial for obtaining reproducible results.
-
Scratching Technique: Use a sterile pipette tip (p200 or p10) to create the scratch. Apply consistent pressure and speed across all wells. Using a guide, such as a ruler, can help in creating a straight scratch.
-
Cell Monolayer Health: Ensure that the cell monolayer is fully confluent and healthy before making the scratch. A patchy or unhealthy monolayer will lead to uneven "wound" edges.
-
Cell Debris: After making the scratch, gently wash the wells with serum-free media or PBS to remove any detached cells and debris that could interfere with cell migration.[8]
Question 2: I am not observing any cell migration into the scratch area.
Answer: A lack of cell migration could be due to several factors.
-
Cell Type: Not all cell types migrate at the same rate. Some may require a longer incubation time to observe significant migration.
-
Serum Concentration: Serum contains growth factors that promote cell migration. If you are using serum-free media to inhibit proliferation, it may also reduce migration. You may need to add a specific chemoattractant, such as a TFF protein, to stimulate migration.
-
Cell Viability: Ensure that the cells are viable and healthy. If your experimental treatment is cytotoxic, it will inhibit cell migration.
-
Inhibition of Proliferation: If you are not inhibiting cell proliferation (e.g., with mitomycin C or serum starvation), the "wound" closure you observe may be due to cell division rather than migration.
Experimental Protocols
Sandwich ELISA for TFF Quantification
This protocol provides a general guideline for a sandwich ELISA. Optimal conditions may need to be determined for specific antibodies and samples.
Materials:
-
96-well high-binding ELISA plate
-
Capture antibody (specific for the target TFF)
-
Detection antibody (biotinylated, specific for a different epitope on the target TFF)
-
Recombinant TFF standard
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in wash buffer)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant TFF standard in blocking buffer. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in blocking buffer and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a plate reader.
Western Blotting for TFF Detection
This protocol is a general guide for detecting TFF proteins in cell lysates or tissue homogenates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the target TFF
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagents
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Mix the protein samples with Laemmli sample buffer and boil for 5 minutes. Load 20-50 µg of protein per lane on an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Membrane Staining (Optional): Briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.
-
Blocking: Wash the membrane with TBST and then incubate in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer and incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Imaging: Expose the membrane to X-ray film or use a digital imaging system to detect the chemiluminescent signal.
Immunohistochemistry (IHC) for TFF Localization
This protocol is for staining TFF proteins in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum
-
Primary antibody against the target TFF
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (100%, 95%, 70%) to rehydrate the tissue sections. Finally, rinse with distilled water.
-
Antigen Retrieval: Immerse slides in antigen retrieval buffer and heat (e.g., in a microwave or water bath) according to the antibody datasheet's recommendations. Allow the slides to cool to room temperature.
-
Endogenous Peroxidase Blocking: Incubate the slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate the slides with blocking serum for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in antibody diluent and apply to the tissue sections. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with wash buffer.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the slides three times with wash buffer.
-
Streptavidin-HRP Incubation: Apply the streptavidin-HRP complex and incubate for 30 minutes at room temperature.
-
Washing: Wash the slides three times with wash buffer.
-
Chromogen Development: Apply the DAB substrate and monitor the color development under a microscope. Stop the reaction by rinsing with distilled water.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and clear with xylene. Mount a coverslip using a permanent mounting medium.
Scratch/Wound Healing Assay for Cell Migration
This protocol describes a basic method for assessing cell migration in vitro.
Materials:
-
Cells of interest
-
24-well or 12-well culture plates
-
Sterile p200 or p10 pipette tips
-
Culture medium (with and without serum)
-
PBS
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Scratch: Once the cells have formed a confluent monolayer, gently create a straight scratch down the center of the well using a sterile pipette tip.[9]
-
Washing: Gently wash the wells once or twice with PBS or serum-free medium to remove any detached cells and debris.[8]
-
Incubation: Replace the medium with fresh culture medium (with or without serum and with or without your test compound, e.g., a TFF protein).
-
Imaging: Immediately capture an image of the scratch in each well (time 0). Place the plate back in the incubator.
-
Time-Lapse Imaging: Capture images of the same field of view at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch is closed in the control wells.
-
Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure can be calculated and compared between different experimental groups.
Signaling Pathways and Experimental Workflows
TFF Signaling Pathways
Trefoil factors can activate several signaling pathways to mediate their effects on cell migration, proliferation, and survival. Two of the key pathways are the CXCR4-mediated pathway and the transactivation of the Epidermal Growth Factor Receptor (EGFR).
TFF2 signaling through the CXCR4 receptor activates downstream pathways like ERK1/2 and AKT.[10]
TFFs can transactivate the EGFR, leading to the activation of the MAPK/ERK signaling cascade.[11]
Experimental Workflow: Troubleshooting Inconsistent ELISA Results
A logical workflow for troubleshooting inconsistent results in TFF ELISA experiments.
References
- 1. Expression of trefoil factor 3 is decreased in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human TFF2(this compound 2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound 3 as a Novel Biomarker to Distinguish Between Adenocarcinoma and Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The expression of this compound 3 is related to histologic subtypes and invasiveness in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. TFF1 inhibits proliferation and induces apoptosis of gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wound healing migration assay (Scratch assay) [protocols.io]
- 9. clyte.tech [clyte.tech]
- 10. Secreted this compound 2 Activates the CXCR4 Receptor in Epithelial and Lymphocytic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trefoil factors: Tumor progression markers and mitogens via EGFR/MAPK activation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TFF1 Antibody for Immunohistochemistry
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trefoil Factor 1 (TFF1) antibodies for immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular localization and expression pattern of TFF1?
A1: TFF1 protein expression is primarily found in the cytoplasm.[1][2] In normal tissues, it shows selective expression in the superficial layer of the gastric mucosa and in goblet cells.[3] TFF1 is also expressed in mucus-secreting cells in various tissues, including the respiratory tract and female reproductive organs.[2] In cancer, TFF1 expression is frequently observed in mucinous ovarian carcinomas, colorectal adenocarcinomas, breast neoplasms, and gastro-esophageal adenocarcinomas.[4][5] Staining is often cytoplasmic, sometimes with specific localization to the Golgi apparatus.
Q2: What is a good starting dilution for a new TFF1 antibody?
A2: A good starting point for a new TFF1 antibody depends on whether it is a concentrate or a prediluted, ready-to-use (RTU) product. For concentrated antibodies, datasheets often provide a recommended dilution range, which can be anywhere from 1:25 to 1:2000.[6][7] A common starting point for many TFF1 antibodies is a 1:100 or 1:200 dilution.[6] It is crucial to perform an antibody titration to find the optimal concentration that provides the best signal-to-noise ratio for your specific experimental conditions.[8][9][10]
Q3: Which antigen retrieval method is recommended for TFF1 IHC?
A3: Heat-Induced Epitope Retrieval (HIER) is the most commonly recommended method for TFF1. Many protocols suggest using a high pH buffer, such as Tris-EDTA with a pH of 9.0.[6] Some protocols may alternatively suggest a citrate (B86180) buffer with a pH of 6.0.[6] The optimal heating time and temperature should be determined, but a common practice is heating at 95°C for 20-45 minutes. It is essential to optimize the antigen retrieval step as insufficient heating can fail to adequately unmask the epitope.[8]
Troubleshooting Guide
Problem 1: No Staining or Weak Signal
Q: I am not seeing any staining for TFF1, or the signal is very weak. What could be the cause?
A: This is a common issue in IHC and can stem from several factors.[8] First, confirm that your primary antibody is validated for IHC on formalin-fixed paraffin-embedded (FFPE) tissues and has been stored correctly.[8] Always include a positive control tissue known to express TFF1 (e.g., normal stomach mucosa or a known positive breast carcinoma) to verify that the antibody is active.[8]
Other potential causes and solutions are outlined below:
| Potential Cause | Recommended Solution |
| Incorrect Antibody Concentration | The antibody may be too dilute. Perform a titration experiment to determine the optimal concentration.[8][11] |
| Suboptimal Antigen Retrieval | The epitope may not be sufficiently exposed. Optimize the HIER protocol, including the buffer pH (try both pH 6.0 and pH 9.0), temperature, and incubation time.[6][8] |
| Inactive Secondary/Detection System | Ensure the secondary antibody is compatible with the primary antibody's host species (e.g., use an anti-rabbit secondary for a rabbit primary).[8][11] Test the detection system (e.g., HRP-DAB) independently to confirm its activity.[8] |
| Issues with Tissue Fixation | Over-fixation can mask the epitope permanently. If possible, try reducing the fixation time for future samples.[11] |
Problem 2: High Background or Non-Specific Staining
Q: My TFF1 staining shows high background, making it difficult to interpret the results. How can I fix this?
A: High background can obscure specific staining and is often caused by non-specific antibody binding or endogenous enzyme activity.[11][12][13]
Here are common causes and their solutions:
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | A high antibody concentration can lead to non-specific binding.[8][11] Perform a titration to find a lower concentration that maintains a strong specific signal while reducing background.[8] |
| Insufficient Blocking | Endogenous peroxidases or biotin (B1667282) in the tissue can cause a non-specific signal.[8][14] Ensure you perform a peroxidase blocking step (e.g., with 3% H₂O₂) and, if using a biotin-based system, an avidin/biotin block.[8][11] Blocking with normal serum from the species of the secondary antibody is also critical.[8] |
| Non-specific Secondary Antibody Binding | The secondary antibody may be cross-reacting with the tissue. Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue.[11] Running a control without the primary antibody can help confirm this issue.[11] |
| Problems with Washing Steps | Insufficient washing between steps can leave behind unbound antibodies. Ensure washing steps are thorough. |
Experimental Protocols & Workflows
Protocol: TFF1 Antibody Concentration Titration
Antibody titration is essential for determining the optimal antibody concentration that maximizes the signal-to-noise ratio.[10]
Objective: To identify the ideal dilution of the primary TFF1 antibody.
Materials:
-
Known TFF1-positive control tissue slides (e.g., stomach or breast cancer tissue).[6]
-
Known TFF1-negative control tissue slides.
-
TFF1 primary antibody.
-
Antibody diluent.
-
Complete IHC detection system.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the TFF1 primary antibody. A good starting range is often suggested by the manufacturer's datasheet (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).[15][16]
-
Prepare Slides: Deparaffinize and perform antigen retrieval on all control slides using your optimized protocol.
-
Apply Antibody: Apply each antibody dilution to a separate positive control slide. Also, apply the most concentrated solution to a negative control slide to check for non-specific binding.
-
Incubation: Incubate the slides under the same conditions (time and temperature) that you plan to use for your experiment.[9][10] A common practice is incubating for 30 minutes at room temperature or overnight at 4°C.[17]
-
Detection: Complete the remaining IHC steps (secondary antibody, detection reagent, chromogen, and counterstain) identically for all slides.
-
Analysis: Microscopically examine the slides. The optimal dilution is the one that produces strong, specific staining in the positive control with minimal to no background staining in the positive or negative controls.[9]
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// Edges start -> protocol; protocol -> antigen_retrieval; antigen_retrieval -> titration; titration -> evaluation; evaluation -> optimal [label="Good Signal-to-Noise"]; evaluation -> troubleshoot [label="Suboptimal"]; troubleshoot -> no_stain [label="No/Weak Signal"]; troubleshoot -> high_bg [label="High Background"]; no_stain -> antigen_retrieval [style=dashed]; high_bg -> titration [style=dashed]; } end_dot Caption: Workflow for optimizing a new TFF1 antibody for IHC.
// Node Definitions start [label="Staining Problem Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_controls [label="Check Positive & Negative\nControls", fillcolor="#F1F3F4", fontcolor="#202124"]; pos_ok [label="Positive Control OK?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; neg_ok [label="Negative Control OK?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Problem Branches no_signal [label="No/Weak Signal on\nTest Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; high_bg [label="High Background on\nAll Samples", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions sol_weak [label="Potential Causes:\n- Low Antigen Expression\n- Suboptimal Retrieval\n- Antibody Too Dilute", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_pos_fail [label="Potential Causes:\n- Inactive Primary Ab\n- Inactive Detection System\n- Protocol Error", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_bg [label="Potential Causes:\n- Ab Conc. Too High\n- Insufficient Blocking\n- Non-specific 2° Ab", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_controls; check_controls -> pos_ok; pos_ok -> neg_ok [label="Yes"]; pos_ok -> sol_pos_fail [label="No"]; neg_ok -> no_signal [label="No\n(Staining in Neg)"]; neg_ok -> high_bg [label="No\n(Staining in Neg)"]; neg_ok -> sol_weak [label="Yes"]; no_signal -> sol_bg; high_bg -> sol_bg; } end_dot Caption: Decision tree for troubleshooting common IHC staining issues.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound family proteins as potential diagnostic markers for mucinous invasive ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFF1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Expression of this compound 1 (TFF1) in Cancer: A Tissue Microarray Study Involving 18,878 Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TFF1 antibody (13734-1-AP) | Proteintech [ptglab.com]
- 7. TFF1 Polyclonal Antibody (PA1-28875) [thermofisher.com]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. umt.edu [umt.edu]
- 10. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 11. bma.ch [bma.ch]
- 12. Troubleshooting - High background [immunohistochemistry.us]
- 13. youtube.com [youtube.com]
- 14. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. biocare.net [biocare.net]
- 16. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 17. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Trefoil Factor Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during experiments involving trefoil factors (TFFs). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
FAQ 1: My recombinant trefoil factor protein appears to be inactive or shows low bioactivity. What are the common causes?
Several factors can contribute to the loss of recombinant TFF bioactivity:
-
Improper Storage and Handling: TFF proteins, especially when lyophilized, have specific storage requirements. Lyophilized TFF3, for instance, is stable for about three weeks at room temperature but should be stored desiccated below -18°C for long-term stability.[1][2] After reconstitution, it should be stored at 4°C for 2-7 days or below -18°C for future use.[1][2] Repeated freeze-thaw cycles should be strictly avoided as they can degrade the protein.[1][2]
-
Reconstitution Issues: The choice of solvent for reconstitution is critical. It is often recommended to reconstitute lyophilized TFF3 in sterile water or a buffer containing a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) to prevent protein loss due to adsorption to the vial surface and to enhance stability.[1][2]
-
Protein Aggregation: High protein concentrations during reconstitution or storage can lead to aggregation, reducing the amount of active, monomeric, or dimeric protein.
-
Oxidation: The trefoil domain contains conserved cysteine residues that form intramolecular disulfide bonds, which are crucial for its structure and stability.[3][4] Exposure to oxidizing or reducing agents can disrupt these bonds.
-
Structural Form: TFF3's biological activity can differ based on its form (monomer vs. homodimer). For example, the TFF3 homodimer possesses both anti-apoptotic and cell migration-promoting activities, whereas the monomer may only retain motogenic activity.[5]
FAQ 2: I am observing high variability in my TFF-induced cell migration (wound healing/scratch) assays. How can I improve reproducibility?
High variability in wound healing assays is a common challenge.[6][7] Here are key areas to focus on for improving consistency:
-
Standardize Wound Creation: The method used to create the "scratch" is a major source of variability.[7] Manual scratches with pipette tips can result in wounds of inconsistent width and can damage the underlying cell matrix.[7][8] Consider using automated systems or specialized tools like the IncuCyte Wound Maker for more uniform wounds.[7][8] Silicone inserts that create a cell-free zone are another excellent alternative for generating highly reproducible gaps.[7]
-
Control for Cell Proliferation: Cell division can be a significant confounding factor, making it difficult to distinguish between migration and proliferation.[9] To minimize this, use serum-free or low-serum (e.g., 0.5-1%) media during the assay.[9] Alternatively, you can pre-treat cells with a proliferation inhibitor like Mitomycin C.[9]
-
Consistent Cell Seeding and Confluency: Ensure that cells are seeded at a consistent density to achieve a confluent monolayer at the start of each experiment.[6] The migratory behavior of cells can change as the monolayer matures, so it's crucial to start the assay at the same point post-confluency for all replicates.[6]
-
Automated Image Acquisition and Analysis: Manual image analysis can introduce bias.[10] Use automated live-cell imaging systems to capture images at regular intervals from the exact same position.[7] Employ standardized image analysis software (e.g., ImageJ with consistent ROI selection) to objectively measure wound closure over time.[11][12]
-
Appropriate Controls: Always include appropriate controls in parallel to ensure the quality of your data.[6] This includes vehicle-treated controls to account for any effects of the solvent used to dissolve the TFF.
FAQ 3: What is the optimal concentration of TFF to use in my in vitro experiments?
The optimal concentration of a TFF is highly dependent on the specific TFF (TFF1, TFF2, or TFF3), the cell type, and the assay being performed.[9] There is no single universal concentration.
-
Perform a Dose-Response Experiment: It is essential to perform a dose-response or concentration-response curve to determine the optimal concentration for your specific experimental setup.[9]
-
Consult Published Literature: Published studies can provide a good starting point. For example, TFF1 has been shown to affect cell number in a dose-dependent manner from 0.1–50 μM in various gastrointestinal cell lines.[13] For TFF3, the effective dose (ED50) for inducing chemotaxis in MCF-7 cells is reported to be less than 10 µg/ml.[2]
-
Consider Cytotoxicity: When determining the optimal concentration, it's crucial to run a parallel viability assay (e.g., MTT or resazurin) to ensure that the observed effects are due to the specific bioactivity of the TFF and not a result of cytotoxicity at high concentrations.[9][14]
FAQ 4: The effect of TFF1 on cell proliferation in my experiments is inconsistent with the literature. Why might this be?
The role of TFF1 in cell proliferation is complex and appears to be highly context-dependent, which can lead to seemingly contradictory findings.[15][16]
-
Cell Type Specificity: TFF1 can either promote or suppress proliferation depending on the cancer type.[15] For instance, it has been shown to promote proliferation in some colon, pancreatic, and ovarian cancer cells, while suppressing it in certain gastric and breast cancer cell lines.[15][17][18]
-
Expression Levels: The effect can vary based on the level of TFF1 expression. Forced overexpression of TFF1 in lung carcinoma cells led to a decrease in proliferation due to increased apoptosis.[15]
-
Tumor Microenvironment: The surrounding microenvironment and the presence of other signaling molecules can influence the cellular response to TFF1.[19]
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Cell Migration in Transwell/Boyden Chamber Assays
| Problem | Possible Cause | Recommended Solution |
| Low or no cell migration | 1. Suboptimal Chemoattractant Concentration: The TFF concentration may be too low to induce migration or too high, causing receptor desensitization. | Perform a dose-response experiment with a range of TFF concentrations to find the optimal chemotactic gradient.[20] |
| 2. Inappropriate Pore Size: The pores in the transwell membrane may be too small for the cells to migrate through.[11][20] | Ensure the pore size is appropriate for your cell type. For example, an 8 µm pore size is common for many cancer cell lines.[21] | |
| 3. Cell Health: Cells may be unhealthy, have been passaged too many times, or are not in the logarithmic growth phase, leading to reduced migratory capacity.[21] | Use cells at a low passage number and ensure they are healthy and actively growing before the assay. | |
| High background migration (control wells) | 1. Serum in Upper Chamber: The presence of serum or other growth factors in the upper chamber can cause random migration, masking the effect of the TFF gradient. | Starve cells in serum-free or low-serum medium for 12-24 hours before seeding them into the upper chamber.[9] |
| 2. Cell Proliferation: Cells may be proliferating on the membrane, giving a false-positive result. | Use serum-free media or a proliferation inhibitor (e.g., Mitomycin C) in the assay medium.[9] | |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent cell numbers in the upper chamber will lead to variable results.[11] | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well.[11] |
| 2. Air Bubbles: Air bubbles trapped beneath the insert can prevent the proper formation of the chemoattractant gradient.[11] | Place the insert into the well at an angle to allow any air to escape.[11] | |
| 3. Incomplete Removal of Non-Migrated Cells: Leaving non-migrated cells on the top side of the membrane will lead to inaccurate quantification. | Use a cotton swab to gently but thoroughly wipe the inside of the insert to remove all non-migrated cells before staining.[9][20] |
Guide 2: Recombinant TFF Protein Quality Control
| Parameter | Recommended Action | Rationale |
| Purity | Verify purity using SDS-PAGE and HPLC. | Contaminants can interfere with the assay. Most commercial recombinant TFFs should have a purity of >95-97%.[1][2] |
| Storage & Stability | Store lyophilized protein desiccated at -20°C to -80°C.[1][3] After reconstitution, aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.[2] | TFFs are peptides that can degrade if not stored properly, leading to loss of activity. |
| Reconstitution | Reconstitute in sterile, high-purity water or a recommended buffer.[2] Consider adding a carrier protein (0.1% BSA or HSA) for long-term storage of the reconstituted protein.[1][2] | This prevents protein loss due to surface adhesion and improves stability. |
| Endotoxin (B1171834) Levels | Check the manufacturer's datasheet for endotoxin levels. | Endotoxins can elicit cellular responses that may confound experimental results. Levels should typically be less than 1.0 EU per µg of protein.[3][4] |
| Bioactivity | Confirm the biological activity specified by the manufacturer. For TFF3, this is often determined by a chemotaxis bioassay using a responsive cell line like MCF-7.[2] | This ensures the protein is functional and can be used as a positive control for troubleshooting. |
Experimental Protocols & Data
Protocol 1: Standardized Scratch (Wound Healing) Assay
This protocol is adapted from standard methodologies to improve reproducibility.[6][9]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in a fully confluent monolayer within 24-48 hours.[9]
-
Cell Starvation (Optional but Recommended): Once cells reach 95-100% confluency, replace the growth medium with serum-free or low-serum (0.5-1%) medium and incubate for 12-24 hours. This synchronizes the cells and minimizes proliferation.[9]
-
Creating the Wound:
-
Recommended: Use a specialized wound-making tool or a silicone culture insert to create a uniform, cell-free gap.
-
Alternative: Use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer. Strive for consistency in pressure and angle.[9]
-
-
Washing: Gently wash the wells twice with serum-free medium or PBS to remove detached cells and debris.[9]
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of TFF or vehicle control.[9]
-
Image Acquisition: Immediately capture the first image of the wound (T=0). Place the plate in a live-cell imaging system set to 37°C and 5% CO2. Capture subsequent images at the same positions at regular intervals (e.g., every 4, 8, 12, and 24 hours).[9]
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial wound area at T=0.[9][12]
Table 1: Recommended TFF Concentrations from Literature
Note: These are starting points. Optimal concentrations must be determined empirically for each specific cell line and experiment.
| This compound | Assay Type | Cell Line | Concentration Range | Reference |
| TFF1 | Cell Viability / Proliferation | HCT116, AGS (gastric cancer) | 0.1 - 50 µM | [13] |
| TFF1 | Cell Invasion | Pancreatic Cancer Cells | 0 - 100 nM | [19] |
| TFF3 | Chemotaxis / Migration | MCF-7 (breast cancer) | ED50 < 10 µg/ml | [2] |
| TFF3 | Apoptosis Reduction | SH-SY5Y (neuroblastoma) | 10 µM | [14] |
Visualizations: Pathways and Workflows
Signaling Pathways
Trefoil factors can activate multiple signaling pathways, often through G-protein coupled receptors (GPCRs) like CXCR4 and CXCR7, or by modulating other receptor pathways such as the Epidermal Growth Factor Receptor (EGFR).[22][23][24]
Caption: Simplified signaling pathways activated by TFF3.
Experimental Workflow
A reproducible experimental workflow is key to minimizing variability.
Caption: General workflow for a TFF-induced cell migration assay.
Troubleshooting Logic
A decision tree can help diagnose the source of inconsistent results in a wound healing assay.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Human this compound-3 / TFF-3 recombinant Protein from Active Bioscience [active-bioscience.de]
- 3. Recombinant Mouse this compound 3/TFF3 Protein (His Tag) - Elabscience® [elabscience.com]
- 4. elabscience.com [elabscience.com]
- 5. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of in vitro scratch wound assay experimental procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. In vitro wound healing assays – state of the art [degruyterbrill.com]
- 11. benchchem.com [benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. The this compound 1 participates in gastrointestinal cell differentiation by delaying G1-S phase transition and reducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Synthesis of TFF3 Reveals Novel Mechanistic Insights and a Gut-Stable Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. TFF1 inhibits proliferation and induces apoptosis of gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound 1 Stimulates Both Pancreatic Cancer and Stellate Cells and Increases Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. Distinct Pathways of Cell Migration and Antiapoptotic Response to Epithelial Injury: Structure-Function Analysis of Human Intestinal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Family: A Troika for Lung Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Trefoil Factor (TFF) Peptides: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of trefoil factor (TFF) peptides during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How inherently stable are this compound peptides?
A1: TFF peptides are notably robust. Their defining feature is the trefoil domain, a compact, three-looped structure stabilized by three internal disulfide bonds.[1][2][3] This conformation confers significant resistance to degradation by proteases, acid, and heat, allowing them to remain functional in harsh environments like the gastrointestinal lumen.[3][4] However, regions outside this core domain can be susceptible to degradation.[5]
Q2: What are the primary causes of TFF peptide degradation?
A2: The main causes of degradation are:
-
Proteolytic Cleavage: While the trefoil domain is highly resistant, the N- and C-terminal regions of the peptides can be cleaved by proteases.[5] Disruption of the disulfide framework, for instance through mutations, eliminates this proteolytic resistance.[1][5]
-
Reduction of Disulfide Bonds: The three disulfide bonds are critical for maintaining the peptide's stable three-dimensional structure and function.[5] Exposure to reducing agents can break these bonds, leading to unfolding and subsequent loss of activity or increased susceptibility to proteolysis.[5]
-
Oxidation: TFF1, in particular, contains a free thiol group and can act as a scavenger for reactive oxygen and nitrogen species (ROS/RNS), meaning it can be degraded through oxidation.[6]
-
Microbial Degradation: This can be a concern in specific environments, such as during transit through the gastrointestinal tract.[1]
Q3: My TFF peptide solution shows high molecular weight species in analysis. Is this aggregation?
A3: Not necessarily. TFF1 and TFF3 contain a free cysteine residue on their C-terminus that allows them to form functional covalent dimers (homodimers) or bind to other proteins (heterodimers).[3][7] This dimerization can be critical for their biological activity.[3] However, improper handling, incorrect pH, or inappropriate buffer conditions can lead to non-functional aggregation, which often presents as a precipitate or insoluble material. It is important to distinguish between functional dimerization and problematic aggregation.
Q4: What are the recommended storage conditions for TFF peptides?
A4: Proper storage is critical to prevent degradation. Please refer to the table below for general recommendations. Always consult the manufacturer's specific data sheet for the optimal conditions for your particular peptide.
Troubleshooting Guides
Problem: Observed loss of TFF peptide activity in a cell-based assay.
This guide helps troubleshoot common reasons for reduced or eliminated peptide bioactivity.
Caption: Troubleshooting logic for loss of TFF peptide activity.
Problem: TFF peptide fails to dissolve or precipitates out of solution.
Possible Cause: The peptide may be aggregating due to sub-optimal buffer conditions (e.g., incorrect pH, ionic strength) or having been reconstituted at too high a concentration.
Solution:
-
Review the manufacturer's data sheet for the recommended solvent and buffer for reconstitution.
-
Attempt to dissolve the peptide in a small amount of an organic solvent like acetonitrile (B52724) (if compatible with your experiment) before diluting to the final concentration in the aqueous buffer.
-
Test a range of pH values for your working buffer, as peptide solubility can be highly pH-dependent.
-
Use sonication to aid in dissolving the peptide, but be cautious to avoid heating the sample.
Data & Protocols
Quantitative Data Summary
Table 1: Recommended Storage Conditions for TFF Peptides
| State | Storage Temperature | Recommended Duration | Notes |
| Lyophilized | -20°C or -80°C | 1-2 Years | Store desiccated. Avoid repeated freeze-thaw cycles of the container. |
| Reconstituted (Stock) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use a recommended sterile buffer. |
| Diluted (Working) | 4°C | 1-2 Days | Prepare fresh before use for best results. Avoid storing at room temperature. |
Table 2: Relative Stability of TFF Domain Against Reducing Agent
This table summarizes the high resistance of the TFF1 domain's disulfide bonds to a chemical reducing agent compared to other multi-disulfide peptides.[5]
| Peptide | Disulfide Bonds | Relative Resistance to TCEP Reduction | Key Finding |
| Human TFF1 (Trefoil Domain) | 3 | High | Shows significant resistance to reduction, highlighting its stable structure.[5] |
| Linaclotide (B608579) | 3 | Low | Used as a reference peptide, it is much more susceptible to reduction.[5] |
| Bovine Pancreatic Trypsin Inhibitor (BPTI) | 3 | Medium | More resistant than linaclotide but less resistant than TFF1.[5] |
Experimental Protocols
Protocol 1: General Reconstitution and Handling of TFF Peptides
This protocol provides a general framework. Always prioritize the manufacturer's specific instructions.
-
Centrifugation: Before opening, briefly centrifuge the vial to ensure the lyophilized peptide powder is at the bottom.
-
Solvent Addition: Add the recommended sterile buffer or solvent slowly to the vial. The choice of solvent depends on the peptide sequence and intended use.
-
Dissolution: Gently vortex or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous shaking. If solubility is an issue, brief sonication may be applied.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots.
-
Storage: Immediately store the aliquots at -80°C.
Protocol 2: Assessing TFF Peptide Stability by RP-HPLC
This protocol allows for the quantitative assessment of peptide integrity over time under specific experimental conditions (e.g., in plasma, cell culture media, or with a reducing agent).[5][8][9]
Caption: Workflow for an in vitro TFF peptide stability assay.
-
Incubation: Incubate the TFF peptide at a final concentration (e.g., 10 µM) in the solution of interest (e.g., human plasma, buffer with 100 µM reduced glutathione).[7] Maintain at a constant temperature (e.g., 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, and 24 hours).
-
Quenching: Stop the degradation process in each sample by adding a quenching agent, such as 10% trifluoroacetic acid (TFA).[7]
-
Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the peak corresponding to the intact peptide. Mass spectrometry (MS) can be used to confirm the identity of the parent peptide and identify degradation products.[5][7]
-
Data Interpretation: Plot the percentage of intact peptide remaining against time. This data can be used to calculate the peptide's half-life under the tested conditions.
Signaling Pathway Context
Understanding the function of TFF peptides provides context for why maintaining their structural integrity is crucial. They are believed to exert their protective and reparative effects by interacting with cell surface receptors, initiating downstream signaling cascades that promote cell migration and survival.
Caption: Simplified TFF signaling pathway for mucosal repair.
References
- 1. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The trefoil peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structural integrity of human TFF1 under reducing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Family (TFF) Peptides and Their Diverse Molecular Functions in Mucus Barrier Protection and More: Changing the Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Synthesis of TFF3 Reveals Novel Mechanistic Insights and a Gut-Stable Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buffer Conditions for TFF Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for Tangential Flow Filtration (TFF) activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing buffer conditions in TFF?
A1: The primary goal is to maintain the stability, solubility, and activity of the target biomolecule while maximizing the efficiency of the TFF process.[1] This involves preventing aggregation, minimizing membrane fouling, and ensuring high product recovery.[2][3] Proper buffer conditions are crucial for downstream processes like chromatography and final formulation.[4][5]
Q2: How does pH of the buffer affect TFF performance?
A2: The pH of the buffer is a critical parameter that influences protein stability and solubility. Operating at a pH far from the isoelectric point (pI) of the protein generally increases its net charge, leading to greater electrostatic repulsion between molecules and reducing the likelihood of aggregation.[6] However, the optimal pH must be determined empirically for each protein, as some may be more stable at or near their pI. Changes in pH can also affect membrane fouling.[7]
Q3: What is the role of ionic strength in the TFF buffer?
A3: Ionic strength, primarily controlled by salt concentration, plays a significant role in protein solubility and interactions. At very low ionic strengths, proteins may have poor solubility. As ionic strength increases, solubility generally improves (salting-in). However, excessively high salt concentrations can lead to protein precipitation (salting-out) and can also increase membrane fouling.[8] The effect of ionic strength on TFF performance is protein-specific and needs to be optimized.[8][9]
Q4: Can I use excipients or additives in my TFF buffer?
A4: Yes, excipients and additives can be highly beneficial. Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and certain amino acids (e.g., arginine, glycine) can act as stabilizers to prevent protein aggregation.[10][11] Non-ionic surfactants (e.g., Polysorbate 80) can be used at low concentrations to minimize protein adsorption to surfaces and reduce aggregation.[12][13] It's important to ensure that any additives are compatible with your downstream processes and final product formulation.
Q5: What is diafiltration and how does it relate to buffer optimization?
A5: Diafiltration is a TFF technique used for buffer exchange or salt removal.[2][14] It is essential for transferring the purified protein into its final formulation buffer.[4] During diafiltration, a new buffer is added to the retentate at the same rate as the filtrate is being removed, keeping the volume constant.[15] This process is critical for establishing the optimal buffer conditions for the final product's stability and efficacy. Typically, using 5 diafiltration volumes can reduce the initial buffer components by approximately 99%.[16][17]
Troubleshooting Guide
Issue 1: Low Product Recovery
| Potential Cause | Troubleshooting Steps |
| Protein Aggregation and Precipitation | • Adjust the pH of the buffer to be further from the protein's isoelectric point (pI). • Optimize the ionic strength of the buffer. • Add stabilizing excipients such as sugars, polyols, or specific amino acids.[10][11] • Consider adding a non-ionic surfactant at a low concentration.[12][13] |
| Membrane Fouling | • Optimize transmembrane pressure (TMP) and cross-flow velocity to minimize the formation of a gel layer on the membrane.[14][16] • Evaluate different membrane materials (e.g., PES, PVDF, regenerated cellulose) for lower fouling characteristics.[18] • Adjust buffer composition (pH, ionic strength) to reduce protein-membrane interactions.[7] |
| Product Adsorption to Tubing/Membrane | • Pre-condition or passivate the TFF system with a buffer containing a low concentration of a non-ionic surfactant. • Select tubing and membrane materials known for low protein binding. |
| Shear-induced Denaturation/Aggregation | • Reduce the cross-flow velocity to minimize shear stress, especially for sensitive proteins.[2][19] • Optimize the pump type and tubing dimensions to avoid excessive shear.[14] |
Issue 2: Membrane Fouling and Flux Decline
| Potential Cause | Troubleshooting Steps |
| Concentration Polarization | • Increase the cross-flow velocity to enhance the sweeping action across the membrane surface.[16] • Decrease the transmembrane pressure (TMP).[14] |
| Protein Aggregation | • Modify buffer pH and ionic strength to improve protein solubility and stability. • Incorporate anti-aggregation excipients into the buffer.[10][20] |
| Precipitation of Buffer Components | • Ensure all buffer components are fully dissolved and the buffer is well-mixed. • Check for temperature-dependent solubility of buffer salts. |
| Inappropriate Operating Parameters | • Perform a systematic optimization of TMP and cross-flow rate to find the optimal operating window.[3] |
Experimental Protocols
Protocol 1: Systematic Buffer Screening for TFF Optimization
This protocol outlines a method for screening different buffer conditions to identify the optimal formulation for your TFF process.
Objective: To determine the buffer composition (pH, ionic strength, and excipients) that maximizes product stability and TFF performance.
Methodology:
-
Initial Buffer Selection:
-
Start with a buffer system that is known to be compatible with your protein of interest (e.g., phosphate, citrate, histidine, Tris).
-
Prepare a matrix of buffers with varying pH values (e.g., in 0.5 unit increments around the expected stability range) and ionic strengths (e.g., 25 mM, 100 mM, 250 mM NaCl).
-
-
Small-Scale Stability Assessment:
-
Incubate small aliquots of your protein in each buffer condition at relevant temperatures (e.g., 4°C and room temperature).
-
Monitor for signs of aggregation or precipitation over time using techniques like visual inspection, turbidity measurement (OD at 340 nm), and size exclusion chromatography (SEC-HPLC).
-
-
TFF System Run:
-
Select the most promising buffer conditions from the stability assessment.
-
Perform small-scale TFF runs for each selected buffer.
-
During each run, monitor key performance indicators:
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Flux: The rate of permeate flow.
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Transmembrane Pressure (TMP): The pressure driving force across the membrane.
-
Product Recovery: Quantify the amount of protein in the retentate and permeate.
-
-
-
Data Analysis and Optimization:
-
Compare the performance of each buffer condition based on the collected data.
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The optimal buffer will exhibit high and stable flux, low TMP increase over time, and high product recovery with minimal aggregation.
-
Further optimization can be performed by testing different excipients in the best-performing buffer.
-
Visualizations
Caption: Workflow for systematic TFF buffer optimization.
Caption: Troubleshooting logic for TFF buffer optimization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 3. dcvmn.org [dcvmn.org]
- 4. Optimization of Tangential Flow Filtration Applications and Scale Up Considerations | PDF [slideshare.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. What Is Membrane Fouling and How Can You Avoid It? - SAMCO Technologies [samcotech.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Control of Protein Particle Formation During Ultrafiltration/Diafiltration Through Interfacial Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repligen.com [repligen.com]
- 15. rocker.com.tw [rocker.com.tw]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. duoningbio.com [duoningbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: TFF Gene Expression Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and analyzing Trefoil Factor Family (TFF) gene expression experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your TFF gene expression analysis workflow.
Issue 1: Weak or No TFF Gene Expression Detected by qPCR
You are performing a quantitative real-time PCR (qPCR) experiment to measure the expression of a TFF gene (e.g., TFF1, TFF2, or TFF3), but you observe a very high Ct value or no amplification at all.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor RNA Quality | Degraded or impure RNA can inhibit the reverse transcription and PCR amplification steps.[1][2] Assess RNA integrity using a bioanalyzer or gel electrophoresis. Ensure A260/A280 and A260/A230 ratios are within the optimal range. If quality is low, re-extract RNA from fresh samples.[2][3] |
| Inefficient cDNA Synthesis | The efficiency of the reverse transcription reaction can significantly impact the amount of cDNA available for amplification. Optimize the amount of input RNA and consider using a mix of oligo(dT) and random primers for reverse transcription to ensure comprehensive cDNA synthesis.[4] |
| Suboptimal Primer Design | Poorly designed primers can lead to inefficient amplification or failure to amplify the target gene.[1] Design primers that span an exon-exon junction to avoid amplification of contaminating genomic DNA.[1] Verify primer specificity using tools like NCBI BLAST and check for potential secondary structures or primer-dimer formation.[3] |
| Low TFF Gene Abundance | TFF gene expression can be highly tissue-specific and dependent on the cellular context and treatment conditions.[5][6][7] Ensure that the cell type or tissue you are studying is expected to express the TFF gene of interest. If expression is expected to be low, you may need to increase the amount of input RNA for cDNA synthesis. |
| Incorrect qPCR Cycling Conditions | Suboptimal annealing temperature can lead to inefficient primer binding and reduced amplification. Perform a temperature gradient qPCR to determine the optimal annealing temperature for your specific primer set.[4] |
Experimental Workflow for Troubleshooting Weak TFF qPCR Signal:
Caption: A flowchart for troubleshooting weak or absent TFF gene qPCR signals.
Issue 2: Non-Specific Amplification in TFF qPCR
Your qPCR results show multiple peaks in the melt curve analysis or bands of incorrect size on an agarose (B213101) gel, indicating non-specific amplification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Primer-Dimers | Primers can sometimes anneal to each other, leading to the formation of primer-dimers, which are then amplified.[3] This is often observed as a low-melting temperature peak in the melt curve analysis.[3] Redesign primers to minimize self-complementarity.[2] |
| Genomic DNA Contamination | If primers do not span an exon-exon junction, they can amplify contaminating genomic DNA in your RNA sample. Treat RNA samples with DNase I prior to reverse transcription. Include a "no reverse transcriptase" (-RT) control in your experiment to check for genomic DNA contamination.[1] |
| Suboptimal Annealing Temperature | An annealing temperature that is too low can lead to non-specific binding of primers to off-target sequences.[2] Increase the annealing temperature in your qPCR protocol. A temperature gradient qPCR can help identify the optimal annealing temperature that maximizes specific product formation while minimizing non-specific products.[4] |
| Poor Primer Specificity | The designed primers may have significant homology to other genes, leading to their amplification.[3] Use NCBI BLAST to check for potential off-target binding sites of your primers and redesign them if necessary for higher specificity.[3] |
Example of Expected vs. Non-Specific Melt Curve:
Caption: Comparison of an ideal and a problematic qPCR melt curve.
Frequently Asked Questions (FAQs)
Q1: Which TFF gene should I expect to be expressed in my cell line/tissue?
The expression of TFF genes is highly tissue-specific.[5]
-
TFF1 is predominantly expressed in the stomach and colon.[8]
-
TFF2 is mainly found in the stomach and duodenum.[5]
-
TFF3 is most abundant in the intestines.[8]
However, their expression can be induced in other tissues under certain pathological conditions like injury or inflammation.[6] It is recommended to consult the literature for TFF expression patterns in your specific model system.
Q2: How can I modulate TFF gene expression for functional studies?
You can upregulate or downregulate TFF gene expression using various molecular biology techniques:
-
Overexpression: Transfect cells with a plasmid vector containing the cDNA of the TFF gene of interest.[8]
-
Knockdown: Use small interfering RNA (siRNA) or short hairpin RNA (shRNA) to target the mRNA of the TFF gene for degradation.[8][9]
Experimental Protocol for TFF3 Knockdown using siRNA:
-
Cell Seeding: Seed LoVo cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Reagent Preparation: In one tube, dilute 30 nM of TFF3-specific shRNA or a control shRNA in serum-free medium. In a separate tube, dilute Lipofectamine 3000 transfection reagent in serum-free medium according to the manufacturer's protocol.[8]
-
Transfection: Combine the diluted shRNA and Lipofectamine 3000 and incubate at room temperature for 15-20 minutes to allow for complex formation. Add the transfection complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48 hours.[8]
-
Verification of Knockdown: Harvest the cells and extract RNA and protein. Verify the knockdown of TFF3 expression by RT-qPCR and Western blot analysis.[8]
Q3: What are the key signaling pathways that regulate TFF gene expression?
TFF gene expression is regulated by a variety of signaling pathways, often in response to growth factors, hormones, and inflammatory cytokines.[10][11]
-
EGFR/MAPK Pathway: The Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway are key regulators of TFF gene expression.[12][13]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway can also modulate TFF expression.[5]
-
Hormonal Regulation: Estrogen is a known regulator of TFF1 expression.[14]
Signaling Pathway Regulating TFF Gene Expression:
Caption: Key signaling pathways involved in the regulation of TFF gene expression.[5][10][12]
Q4: What downstream pathways are activated by TFF peptides?
TFF peptides can themselves activate signaling pathways in target cells, leading to cellular responses such as migration, proliferation, and anti-apoptosis.[10][11]
-
EGFR Transactivation: TFF peptides can transactivate the EGFR, leading to the activation of downstream signaling cascades like the MAPK/ERK pathway.[12][13]
-
STAT3 Activation: TFF3 has been shown to activate the STAT3 signaling pathway, which can promote cell survival.[5]
-
NF-κB Pathway: TFF3 can also induce the activation of NF-κB, which is involved in inhibiting apoptosis.[5]
Downstream Signaling Activated by TFF Peptides:
Caption: Downstream signaling pathways activated by TFF peptides.[5][12][13]
Quantitative Data Summary
The following table provides examples of TFF gene expression changes observed under different experimental conditions. These are illustrative examples, and actual fold changes will vary depending on the specific experimental system.
| TFF Gene | Condition | Fold Change in mRNA Expression | Reference Cell/Tissue |
| TFF1 | Colorectal Cancer Tissue | Significantly Higher | Matched Adjacent Normal Tissue[8] |
| TFF3 | Colorectal Cancer Tissue | Significantly Higher | Matched Adjacent Normal Tissue[8] |
| TFF2 | Aspirin-treated Rat Stomach | ~1.9-fold increase | Control Rat Stomach[6] |
| TFF3 | Aspirin-treated Rat Stomach | ~1.8-fold increase | Control Rat Stomach[6] |
| TFF1 | GES-1 cells with siRNA knockdown | ~69.0% decrease | Control GES-1 cells[15] |
| TFF1 | BGC823 cells with siRNA knockdown | ~55.6% decrease | Control BGC823 cells[15] |
| TFF1 | SGC7901 cells with siRNA knockdown | ~70.5% decrease | Control SGC7901 cells[15] |
References
- 1. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. dispendix.com [dispendix.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. pcrbio.com [pcrbio.com]
- 5. The expression and role of trefoil factors in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of this compound (TFF)1, TFF2 and TFF3 by hypoxia is mediated by hypoxia inducible factor-1: implications for gastric mucosal healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DIFFERENTIAL EXPRESSION OF TFF GENES AND PROTEINS IN BREAST TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TFF3 and TFF1 expression levels are elevated in colorectal cancer and promote the malignant behavior of colon cancer by activating the EMT process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TFF-1 Functions to Suppress Multiple Phenotypes Associated with Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple regulatory pathways for this compound (TFF) genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trefoil factors: Multiple regulatory pathways for this compound (TFF) genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trefoil factors: Tumor progression markers and mitogens via EGFR/MAPK activation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. TFF1 inhibits proliferation and induces apoptosis of gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Trefoil Factor Purification Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of trefoil factors (TFFs).
Frequently Asked Questions (FAQs)
Q1: What are the most common expression systems for recombinant trefoil factors, and how do they compare?
A1: Escherichia coli is a widely used expression system for recombinant trefoil factors, particularly TFF3. It offers rapid growth and high expression levels. However, it often leads to the formation of insoluble inclusion bodies, necessitating subsequent refolding steps.[1][2] Pichia pastoris is another expression system that has been used for TFF3, with reported yields of up to 50 mg/L in shake flasks. This system can perform some post-translational modifications and may result in soluble, active protein.
Q2: What are the key challenges in purifying trefoil factors?
A2: The primary challenges in TFF purification include:
-
Low Yield: Obtaining sufficient quantities of pure protein can be difficult.
-
Protein Aggregation: TFFs, particularly when expressed at high concentrations in E. coli, have a tendency to aggregate, forming non-functional inclusion bodies.
-
Disulfide Bond Formation: Trefoil factors contain multiple disulfide bonds that are crucial for their structure and function. Ensuring correct disulfide bond formation during refolding is critical.
-
Affinity Tag Removal: Incomplete or non-specific cleavage of affinity tags can lead to heterogeneity in the final product.
-
Interaction with Mucins: TFFs naturally interact with mucins, which can be a source of contamination if the purification strategy is not optimized to separate them.[3][4][5]
Q3: What is the significance of trefoil factor dimerization, and how does it impact purification?
A3: TFF1 and TFF3 can form both monomers and disulfide-linked homodimers.[3] Dimerization can be crucial for the biological activity of TFFs. During purification, the presence of both monomers and dimers can lead to heterogeneity in the purified sample. Size-exclusion chromatography is a common method to separate monomeric and dimeric forms.
Q4: How stable are purified trefoil factors, and what are the recommended storage conditions?
A4: Trefoil factors are known for their high stability due to their compact structure stabilized by disulfide bonds, which makes them resistant to proteases, acid, and heat.[3] For long-term storage, lyophilized TFF3 is stable for extended periods when stored at -18°C or below.[6] Reconstituted TFF3 should be stored at 4°C for short-term use (2-7 days) or at -18°C for longer periods. To prevent degradation from repeated freeze-thaw cycles, it is recommended to add a carrier protein like 0.1% HSA or BSA for long-term storage.[6]
Troubleshooting Guides
Problem 1: Low Protein Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Expression Conditions | - Optimize codon usage for the expression host.[2]- Adjust induction parameters (e.g., inducer concentration, temperature, induction time). |
| Protein Degradation | - Add protease inhibitors during cell lysis and purification.- Work at low temperatures (4°C) throughout the purification process. |
| Inefficient Cell Lysis | - Ensure complete cell disruption using appropriate methods (e.g., sonication, high-pressure homogenization). |
| Poor Binding to Chromatography Resin | - Optimize buffer conditions (pH, ionic strength) for the specific chromatography step.- Ensure the affinity tag is accessible and correctly folded. |
| Loss During Refolding | - Optimize refolding conditions by screening different buffers, pH, and additives. |
Problem 2: Protein Aggregation and Inclusion Body Formation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Expression Rate in E. coli | - Lower the expression temperature (e.g., 18-25°C) to slow down protein synthesis and promote proper folding.- Use a lower concentration of the inducer. |
| Incorrect Disulfide Bond Formation | - During refolding, use a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) to facilitate correct disulfide bond formation. |
| Suboptimal Buffer Conditions | - Screen a variety of refolding buffers with different pH values and additives (e.g., arginine, glycerol) to enhance solubility. |
| Protein Concentration Too High | - Perform refolding at a lower protein concentration to minimize intermolecular interactions that lead to aggregation. |
Problem 3: Inefficient Affinity Tag Removal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance of the Cleavage Site | - Engineer a longer linker region between the affinity tag and the this compound protein. |
| Suboptimal Cleavage Conditions | - Optimize the protease-to-protein ratio, incubation time, and temperature for the specific protease being used (e.g., TEV protease, thrombin). |
| Protease Inactivity | - Ensure the protease is active and stored under appropriate conditions.- Check for the presence of protease inhibitors in the protein solution. |
| Non-specific Cleavage | - Use a highly specific protease like TEV protease.[7][8][9][10]- Perform a pilot study to determine the optimal cleavage conditions that minimize non-specific cuts. |
Quantitative Data on TFF3 Purification
The following table summarizes representative data from different TFF3 purification strategies.
| Expression System | Purification Method | Yield | Purity | Reference |
| E. coli | GST-fusion with Glutathione Sepharose 4B affinity chromatography | 3-4 mg/L of culture | >95% | [1] |
| E. coli | Two-step cation exchange chromatography | 14-15 mg/L of culture | >95% | [2] |
| Pichia pastoris | Ammonium sulfate (B86663) precipitation, Ni-NTA affinity chromatography, ultrafiltration | 50 mg/L | >95% | [11] |
Experimental Protocols
Protocol 1: Purification of GST-Tagged TFF3 using Affinity Chromatography
This protocol is adapted from a method for purifying recombinant human TFF3 expressed in E. coli.[1]
-
Cell Lysis: Resuspend the E. coli cell pellet expressing GST-TFF3 in a lysis buffer (e.g., PBS with protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble GST-TFF3.
-
Affinity Chromatography:
-
Equilibrate a Glutathione Sepharose 4B column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with wash buffer (e.g., PBS) to remove unbound proteins.
-
Elute the GST-TFF3 fusion protein using an elution buffer containing reduced glutathione.
-
-
Affinity Tag Removal (On-column or Off-column):
-
If desired, cleave the GST tag using a site-specific protease (e.g., Thrombin or PreScission Protease). This can be done while the fusion protein is still bound to the resin (on-column) or after elution (off-column). Follow the manufacturer's instructions for the specific protease.
-
-
Final Purification: If necessary, perform a final polishing step using size-exclusion chromatography to separate the cleaved TFF3 from the GST tag and any remaining impurities.
Protocol 2: Refolding of TFF3 from Inclusion Bodies
This is a general protocol for refolding proteins from inclusion bodies, which can be adapted for TFF3.
-
Inclusion Body Isolation and Washing:
-
After cell lysis, centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and membrane components.
-
-
Solubilization:
-
Solubilize the washed inclusion bodies in a strong denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) containing a reducing agent (e.g., DTT or β-mercaptoethanol) to break disulfide bonds.
-
-
Refolding:
-
Rapidly dilute the solubilized protein into a large volume of refolding buffer. The refolding buffer should have a specific pH and may contain additives such as arginine, glycerol, and a redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) to promote proper folding and disulfide bond formation.
-
Allow the protein to refold, typically overnight at 4°C with gentle stirring.
-
-
Purification of Refolded Protein:
-
Concentrate the refolded protein solution.
-
Purify the correctly folded TFF3 using chromatography techniques such as ion-exchange or size-exclusion chromatography.
-
Signaling Pathways and Experimental Workflows
TFF3 Signaling through CXCR4/CXCR7
This compound 3 has been shown to induce cell migration through the chemokine receptors CXCR4 and CXCR7. This signaling is independent of the ERK1/2 pathway.[3][12][13][14]
Caption: TFF3-mediated cell migration via CXCR4 and CXCR7.
TFF-Mediated EGFR Activation Pathway
Trefoil factors can activate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream signaling cascades like the MAPK/ERK pathway, which promotes cell proliferation and survival.[14]
Caption: TFF activation of the EGFR-MAPK/ERK signaling pathway.
General this compound Purification Workflow
This diagram illustrates a typical workflow for purifying recombinant trefoil factors.
Caption: A generalized workflow for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. atsjournals.org [atsjournals.org]
- 6. raybiotech.com [raybiotech.com]
- 7. Removal of Affinity Tags with TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removal of Affinity Tags with TEV Protease | Springer Nature Experiments [experiments.springernature.com]
- 9. blirt.eu [blirt.eu]
- 10. Removal of Affinity Tags with TEV Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different Molecular Forms of TFF3 in the Human Respiratory Tract: Heterodimerization with IgG Fc Binding Protein (FCGBP) and Proteolytic Cleavage in Bronchial Secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CXCR4 and CXCR7 Mediate TFF3-Induced Cell Migration Independently From the ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Trefoil factors: Tumor progression markers and mitogens via EGFR/MAPK activation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validation of Commercial Trefoil Factor Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial trefoil factor (TFF) antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for commercial this compound antibodies?
Commercial this compound antibodies are validated for a variety of immunoassays. The most common applications include Western Blotting (WB), Immunohistochemistry (IHC), and Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3] Some antibodies have also been validated for Immunofluorescence (IF) and Immunocytochemistry (ICC).[1][2]
Q2: How should I choose the right this compound antibody for my experiment?
When selecting a this compound antibody, consider the following:
-
Application: Ensure the antibody is validated for your specific experimental technique (e.g., WB, IHC, ELISA).[3]
-
Reactivity: Check the species reactivity of the antibody to ensure it is compatible with your samples (e.g., human, mouse, rat).[1][3]
-
Clonality: Monoclonal antibodies offer high specificity and batch-to-batch consistency, while polyclonal antibodies can sometimes provide a stronger signal by recognizing multiple epitopes.
-
Validation Data: Look for suppliers that provide comprehensive validation data, such as images of WB, IHC, or ELISA results, and information on the immunogen used.[4][5] Knockdown/knockout (KD/KO) validation is a strong indicator of specificity.[1][4]
Q3: What are the expected molecular weights for TFF1, TFF2, and TFF3 in a Western Blot?
The approximate molecular weights for the trefoil factors are:
-
TFF1: ~6.5 kDa
-
TFF2: ~12 kDa
-
TFF3: ~7-9 kDa[5]
It is important to note that TFF3 can exist as a homodimer, which may be observed at a higher molecular weight in non-reducing conditions.[3][6]
Q4: Do this compound antibodies show cross-reactivity with other TFF family members?
High-quality commercial antibodies are typically tested for specificity and should have minimal to no cross-reactivity with other TFF family members.[7] Validation data, such as Western blots using recombinant proteins for each TFF member, can confirm this.[8]
Troubleshooting Guides
Western Blotting (WB)
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inactive primary antibody | - Use a fresh aliquot of the antibody. - Ensure proper storage conditions (-20°C in aliquots to avoid freeze-thaw cycles).[2] - Test the antibody on a known positive control. |
| Insufficient protein loading | - Increase the amount of protein loaded onto the gel. | |
| Incorrect antibody dilution | - Optimize the primary antibody concentration by testing a range of dilutions. | |
| High Background | Primary antibody concentration too high | - Decrease the primary antibody concentration. |
| Non-specific antibody binding | - Increase the salt concentration in the antibody diluent (e.g., up to 0.6M NaCl) to reduce ionic interactions. - Add blocking agents like nonfat dry milk or BSA to the antibody diluent. | |
| Insufficient washing | - Increase the number and duration of wash steps. | |
| Non-Specific Bands | Antibody cross-reactivity | - Use an antibody that has been validated for specificity, for example with KD/KO data.[1] - Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Sample degradation | - Prepare fresh lysates and use protease inhibitors. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Solution |
| No or Weak Staining | Incorrect antibody dilution | - Titrate the primary antibody to find the optimal concentration.[9] |
| Inadequate antigen retrieval | - Optimize the antigen retrieval method (heat-induced or enzymatic). For many TFF antibodies, heat-mediated antigen retrieval with Tris-EDTA buffer (pH 9.0) is recommended.[1][4] | |
| Tissue over-fixation | - Reduce the fixation time. | |
| High Background | Non-specific binding of primary antibody | - Use a blocking serum from the same species as the secondary antibody.[10] |
| Endogenous peroxidase activity (for HRP-based detection) | - Perform a peroxidase blocking step (e.g., with 3% H2O2) before primary antibody incubation. | |
| Hydrophobic interactions | - Add a detergent like Tween-20 to the wash buffers. | |
| Overstaining | Primary antibody concentration too high | - Further dilute the primary antibody. |
| Excessive incubation time | - Reduce the incubation time for the primary antibody or the detection reagents. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Solution |
| Low Signal/Sensitivity | Incorrect antibody pairing (in sandwich ELISA) | - Ensure the capture and detection antibodies recognize different epitopes. |
| Insufficient incubation times | - Increase the incubation times for the sample and antibodies. | |
| Inactive enzyme conjugate | - Use a fresh preparation of the enzyme conjugate. | |
| High Background | Non-specific antibody binding | - Increase the number of wash steps. - Add a blocking agent to the sample diluent. |
| Cross-reactivity | - Use highly specific monoclonal antibodies. Check for cross-reactivity data.[7] | |
| High Coefficient of Variation (CV) | Pipetting errors | - Use calibrated pipettes and ensure consistent technique. |
| Improper washing | - Ensure all wells are washed thoroughly and consistently. | |
| Edge effects | - Avoid using the outermost wells of the microplate. |
Quantitative Data Summary
Recommended Antibody Dilutions for Trefoil Factors
| Application | TFF1 | TFF3 |
| Western Blot (WB) | 1:400 | 1:100-1:400[2], 1:1000[4] |
| Immunohistochemistry (IHC) | 1:200 | 1:50-1:200 (paraffin)[2], 1:400-1:1600[4] |
| ELISA | N/A | 1:100-1:200[2] |
Note: These are general recommendations. Optimal dilutions should be determined by the end-user for their specific experimental conditions.
ELISA Kit Performance Characteristics
| Analyte | Sensitivity | Detection Range |
| TFF1 | 7 pg/mL[7] | N/A |
| TFF2 | 30 pg/mL[7] | N/A |
| TFF3 | 30 pg/mL[7] | 39.06-2500 pg/mL[11] |
N/A: Data not available in the search results.
Experimental Protocols
General Western Blot Protocol for TFF Antibodies
-
Sample Preparation: Lyse cells or tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the TFF primary antibody at the recommended dilution overnight at 4°C.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
General Immunohistochemistry (IHC-P) Protocol for TFF Antibodies
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer, such as Tris-EDTA pH 9.0.[1][4]
-
Blocking: Block endogenous peroxidase activity with 3% H2O2. Block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the TFF primary antibody at the optimal dilution in a humidified chamber overnight at 4°C.[4]
-
Washing: Wash sections with PBS or TBS.
-
Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a polymer-based detection system.
-
Chromogen: Add a chromogen substrate such as DAB and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
General Sandwich ELISA Protocol for TFFs
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target TFF protein and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at 37°C.[12]
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody and incubate for 1 hour at 37°C.[13]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.[13]
-
Washing: Repeat the wash step.
-
Substrate Incubation: Add a TMB substrate and incubate in the dark until color develops.[13]
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Reading: Read the absorbance at 450 nm.
Visualizations
Caption: Workflow for the validation of commercial antibodies.
Caption: Simplified overview of this compound interactions and signaling.
References
- 1. TFF1 antibody (13734-1-AP) | Proteintech [ptglab.com]
- 2. usbio.net [usbio.net]
- 3. Anti-TFF3 Antibodies | Invitrogen [thermofisher.com]
- 4. This compound 3 antibody (23277-1-AP) | Proteintech [ptglab.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Production of Monoclonal Antibodies against Human this compound 3 and Development of a Modified-Sandwich ELISA for Detection of this compound 3 Homodimer in Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tests for Serum Levels of this compound Family Proteins Can Improve Gastric Cancer Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.cap.org [documents.cap.org]
- 10. bosterbio.com [bosterbio.com]
- 11. Human TFF3(this compound 3, Intestinal) ELISA Kit - Elabscience® [elabscience.com]
- 12. img.abclonal.com [img.abclonal.com]
- 13. Mouse TFF3(this compound 3, Intestinal) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Validation & Comparative
A Comparative Analysis of Trefoil Factor Family Peptides: TFF1, TFF2, and TFF3 in Mucosal Homeostasis and Disease
For Researchers, Scientists, and Drug Development Professionals
The Trefoil Factor Family (TFF), comprising TFF1, TFF2, and TFF3, is a group of small, secreted proteins crucial for the maintenance and repair of mucosal surfaces throughout the body.[1][2] While sharing a conserved trefoil domain structure, each member exhibits distinct functions and expression patterns, playing pivotal roles in mucosal protection, epithelial restitution, and tumorigenesis.[3][4] This guide provides a comprehensive comparison of TFF1, TFF2, and TFF3, summarizing their key functional differences with supporting data, detailing experimental protocols for their study, and visualizing their associated signaling pathways.
Quantitative Comparison of TFF Protein Functions
The following tables summarize the key structural and functional differences between TFF1, TFF2, and TFF3 based on available experimental evidence.
| Feature | TFF1 | TFF2 | TFF3 |
| Structure | Single trefoil domain[3][5] | Two trefoil domains[3][5] | Single trefoil domain[3][5] |
| Amino Acid Residues (Human) | 60[3] | 106[3] | 59[3] |
| Primary Expression Site | Stomach (foveolar cells)[3] | Stomach (mucous neck cells, pyloric glands), Duodenum (Brunner's glands)[3] | Intestine (goblet cells)[3] |
| Mucin Co-localization | MUC5AC[2][3] | MUC6[2][3] | MUC2[2][3] |
| Molecular Forms | Monomers and homodimers[3] | Monomer | Monomers, homodimers, and heterodimers (e.g., with FCGBP)[5] |
Table 1: Structural and Localization Characteristics of TFF Proteins.
| Function | TFF1 | TFF2 | TFF3 |
| Mucosal Protection | Protects gastric mucosa; considered a gastric tumor suppressor.[3] | Stabilizes the mucus layer.[6] | Protects intestinal mucosa. |
| Cell Migration (Motility) | Promotes epithelial cell migration.[3] | Promotes epithelial cell migration.[4] | Promotes epithelial cell migration.[4] |
| Anti-Apoptotic Activity | Inhibits apoptosis.[3] | Can inhibit apoptosis in certain cancer cells.[4] | Inhibits apoptosis; dimeric form is more potent.[7] |
| Role in Cancer | Primarily a tumor suppressor in the stomach; loss of TFF1 is linked to gastric cancer.[3] However, can promote migration and invasion in other cancers like breast cancer. | Can promote tumor progression, proliferation, and invasion.[3] | Can promote tumor progression, proliferation, migration, and invasion.[8] |
Table 2: Functional Comparison of TFF Proteins.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducible investigation of TFF protein functions.
Cell Migration: Scratch Wound Healing Assay
This assay is used to evaluate the effect of TFF proteins on collective cell migration.
Protocol:
-
Cell Seeding: Plate a confluent monolayer of epithelial cells (e.g., human gastric AGS cells or intestinal Caco-2 cells) in a 6-well or 12-well plate.[9]
-
Serum Starvation (Optional): To minimize cell proliferation, incubate the cells in a serum-free or low-serum medium for 12-24 hours before creating the wound.[10]
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[1][9]
-
Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.[1]
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of recombinant TFF1, TFF2, or TFF3 to the respective wells. Include a vehicle control (medium without TFF protein).
-
Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope.[9] Place the plate in an incubator at 37°C and 5% CO2.
-
Time-Lapse Imaging: Acquire images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[9]
-
Data Analysis: Measure the width or area of the scratch at multiple points for each image using software like ImageJ. Calculate the percentage of wound closure relative to the 0-hour time point.
Cell Invasion: Transwell Migration Assay
This assay assesses the ability of TFF proteins to promote the invasion of cells through an extracellular matrix barrier.
Protocol:
-
Preparation of Inserts: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[11]
-
Chemoattractant: In the lower chamber of a 24-well plate, add a medium containing a chemoattractant (e.g., serum) or the TFF protein being tested.
-
Cell Seeding: Resuspend serum-starved cells in a serum-free medium and seed them into the upper chamber of the Matrigel-coated inserts.[12]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for a period sufficient for invasion to occur (typically 24-48 hours).[12]
-
Removal of Non-Invaded Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.[12]
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with a fixation solution (e.g., 4% paraformaldehyde) and then stain with a solution like 0.1% crystal violet.[12]
-
Imaging and Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope. Alternatively, elute the dye and measure the absorbance.[12]
Anti-Apoptosis: Annexin V/Propidium Iodide (PI) Assay
This flow cytometry-based assay quantifies the ability of TFF proteins to protect cells from apoptosis.
Protocol:
-
Cell Treatment: Seed cells and induce apoptosis using a known stimulus (e.g., serum starvation, etoposide). Treat a set of cells with the apoptotic stimulus in the presence of TFF1, TFF2, or TFF3. Include untreated and stimulus-only controls.
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells.[13]
-
Washing: Wash the cells twice with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[14]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[13]
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Signaling Pathways
The biological functions of TFF proteins are mediated through the activation of various intracellular signaling pathways.
TFF1 Signaling
TFF1 is recognized as a gastric-specific tumor suppressor.[3] Its loss can lead to the activation of the β-catenin signaling pathway, promoting cell proliferation and gastric tumorigenesis. TFF1 can also inhibit the TGF-β signaling pathway, thereby suppressing the epithelial-mesenchymal transition (EMT) in gastric cancer cells.
Caption: TFF1 signaling pathways involved in tumor suppression.
TFF2 Signaling
TFF2 has been shown to activate signaling through the CXCR4 receptor.[5] This interaction can lead to the activation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/AKT pathways, which are involved in cell proliferation and survival.
Caption: TFF2 signaling through the CXCR4 receptor.
TFF3 Signaling
TFF3 is involved in multiple signaling pathways that promote cell proliferation, survival, and migration. It can activate the MAPK/ERK, PI3K/AKT, and STAT3 pathways.[4] Like TFF2, TFF3 has also been reported to interact with the CXCR4 receptor.
Caption: TFF3 signaling network in cell function.
Conclusion
TFF1, TFF2, and TFF3, while structurally related, exhibit distinct and sometimes opposing functions in the context of mucosal health and disease. TFF1's role as a gastric tumor suppressor contrasts with the pro-tumorigenic potential of TFF2 and TFF3 in various cancers. Their differential expression patterns and interactions with specific mucins underscore their specialized roles in maintaining the integrity of the gastrointestinal tract. A thorough understanding of their individual functions and signaling mechanisms is paramount for the development of targeted therapeutic strategies for a range of mucosal pathologies and cancers. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers dedicated to unraveling the complexities of the this compound Family.
References
- 1. clyte.tech [clyte.tech]
- 2. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expression and role of trefoil factors in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Family (TFF) Peptides and Their Diverse Molecular Functions in Mucus Barrier Protection and More: Changing the Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Family (TFF) Peptides and Their Diverse Molecular Functions in Mucus Barrier Protection and More: Changing the Paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Synthesis of TFF3 Reveals Novel Mechanistic Insights and a Gut-Stable Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TFF3 and TFF1 expression levels are elevated in colorectal cancer and promote the malignant behavior of colon cancer by activating the EMT process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Guide to Trefoil Factor and Epidermal Growth Factor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trefoil Factor (TFF) and Epidermal Growth Factor (EGF) signaling pathways, focusing on their distinct and overlapping roles in cellular processes. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
Trefoil factors (TFFs) are a family of small, stable peptides predominantly secreted by mucus-producing epithelial cells. They play crucial roles in mucosal repair and protection. The TFF family consists of three members: TFF1, TFF2, and TFF3. Epidermal growth factor (EGF) is a potent mitogenic polypeptide that stimulates the proliferation and differentiation of various cell types, particularly epithelial cells. Both TFFs and EGF are key players in tissue homeostasis and repair, but they achieve these functions through distinct signaling mechanisms. This guide will dissect these differences and similarities to provide a clear understanding of their respective biological activities.
Receptor Binding and Activation
A fundamental difference between TFF and EGF signaling lies in their primary receptor interactions. EGF binds with high affinity to the Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase. In contrast, TFFs can signal through multiple receptors, including both EGFR-dependent and EGFR-independent pathways.
While a specific, high-affinity receptor for TFFs has been elusive, several candidates have been identified, including the chemokine receptor CXCR4 and the leucine-rich repeat and immunoglobulin-like domain-containing nogo receptor-interacting protein 2 (LINGO2).[1][2] TFFs can also transactivate EGFR, suggesting a level of crosstalk between these two signaling systems.[3]
Table 1: Comparison of Receptor Binding Affinity
| Ligand | Receptor(s) | Cell Type | Dissociation Constant (Kd) |
| TFF3 | Putative TFF Receptor | Intestinal Epithelial Cells (IEC-6, HT-29, Caco-2) | 1.99 - 3.89 nM |
| EGF | EGFR | Corneal Epithelial Cells | ~0.3 nM |
| Betacellulin (BTC) | EGFR | Corneal Epithelial Cells | ~0.5 nM |
Note: Direct comparative studies of TFF and EGF binding affinities in the same cell line are limited. The data presented are from different studies and should be interpreted with caution.
Signaling Pathways
Upon receptor binding, TFFs and EGF trigger distinct downstream signaling cascades. While both can activate the MAPK/ERK pathway, the upstream activators and the dependence on this pathway for specific cellular responses can differ significantly.
EGF Signaling: The binding of EGF to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt signaling pathways, promoting cell proliferation, survival, and migration.[4]
TFF Signaling: TFF signaling is more complex and can be context-dependent.
-
EGFR-dependent: TFFs can indirectly activate EGFR, leading to the activation of the MAPK/ERK and PI3K/Akt pathways.[3]
-
EGFR-independent: TFFs can also signal through other receptors. For example, TFF2 has been shown to activate CXCR4, leading to downstream signaling.[5] TFF3-induced cell migration can be mediated by CXCR4 and CXCR7, and this effect can be independent of the ERK1/2 pathway.[5][6] The interaction of TFF3 with LINGO2 has also been shown to regulate EGFR activation.[1][2][7]
The following diagrams illustrate the distinct and overlapping signaling pathways of TFF and EGF.
References
- 1. Delayed recanalization reduced neuronal apoptosis and neurological deficits by enhancing liver-derived this compound 3-mediated neuroprotection via LINGO2/EGFR/Src signaling pathway after middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A this compound 3-Lingo2 axis restrains proliferative expansion of type-1 T helper cells during GI nematode infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of beta-catenin and epidermal growth factor receptor by intestinal this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of growth factor signaling and pathway cross talk by live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 and CXCR7 Mediate TFF3-Induced Cell Migration Independently From the ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Phenotypic Validation of Trefoil Factor (TFF) Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of knockout (KO) mouse models for the three trefoil factors (TFF1, TFF2, and TFF3). It details their established phenotypes, presents quantitative data from validation studies, outlines detailed experimental protocols, and compares the utility of these in vivo models against alternative systems.
Overview of Trefoil Factor Knockout Mouse Phenotypes
Trefoil factors are small, stable proteins crucial for the protection and repair of mucosal surfaces, particularly in the gastrointestinal (GI) tract. Knockout mouse models have been instrumental in elucidating their specific roles, revealing distinct phenotypes for each factor.
-
TFF1 Knockout (Tff1-/-): The Gastric Tumor Suppressor. The most severe phenotype is observed in Tff1-/- mice. These mice are considered a key model for gastric tumorigenesis.[1] Loss of TFF1 leads to the obligatory development of antropyloric adenomas, with approximately 30% progressing to invasive carcinomas.[1][2] The phenotype progresses with age, starting with gastritis and hyperplasia and advancing to dysplasia and adenocarcinoma.[3] This model has unequivocally established TFF1 as a gastric tumor suppressor gene.[3][4] A notable secondary phenotype is a reduction in body weight, which has been observed specifically in male Tff1-/- mice.[4]
-
TFF2 Knockout (Tff2-/-): The Metabolic and Mucosal Modulator. The Tff2-/- mouse presents a dual phenotype related to mucosal integrity and energy metabolism. These mice exhibit increased susceptibility to gastric mucosal injury, for instance from NSAIDs like indomethacin. However, the most striking phenotype is a protection against high-fat diet (HFD)-induced obesity.[5] Despite greater appetite and higher energy intake, Tff2-/- mice accumulate less weight and have smaller fat depots compared to wild-type (WT) controls on an HFD.[5] This is attributed to lower energy efficiency and increased energy expenditure.[5][6]
-
TFF3 Knockout (Tff3-/-): The Guardian of Colonic Mucosal Repair. The primary role of TFF3 in mucosal healing is evident in Tff3-/- mice. These animals show impaired epithelial regeneration and increased susceptibility to injury in the colon, particularly in models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.[7] However, some studies have reported that Tff3-/- mice are not more susceptible to DSS colitis, suggesting that compensatory mechanisms, such as increased Epidermal Growth Factor Receptor (EGFR) activity, may play a protective role.[8] Tff3-/- mice also exhibit altered lipid metabolism and improved glucose utilization when challenged with a high-fat diet.[9]
Quantitative Phenotypic Data
The following tables summarize key quantitative data from studies validating the phenotypes of TFF knockout mice.
Table 1: TFF1 Knockout Mouse Phenotype - Gastric Neoplasia
| Parameter | Genotype | Condition | Observation | Reference |
|---|---|---|---|---|
| Gastric Lesions | Tff1-/- | Aging | All mice develop antropyloric adenomas. | [1][2] |
| Carcinoma Progression | Tff1-/- | Aging | ~30% of adenomas progress to carcinoma. | [1][2] |
| Phenotype Incidence | Tff1-/- | General | 54% of examined mice showed precancerous or cancerous changes. | [4] |
| Adenoma Incidence | Tff1-/- | 14 Months of Age | 26% of mice exhibited adenoma. | [4] |
| Inflammation Score | Tff1-/- | vs. WT | Significantly higher acute and chronic inflammation scores (P < 0.001). |[3] |
Table 2: TFF2 Knockout Mouse Phenotype - Metabolic Parameters (High-Fat Diet)
| Parameter | Genotype | Condition | Observation | Reference |
|---|---|---|---|---|
| Body Weight | Tff2-/- | 12 weeks on HFD | Accumulated less weight than WT controls. | [5] |
| Fat Depots | Tff2-/- | 12 weeks on HFD | Accumulated less fat than WT controls. | [5] |
| Serum Leptin | Tff2-/- | vs. WT on HFD | Lower levels compared to WT. | [5] |
| Energy Intake | Tff2-/- | vs. WT on HFD | Higher energy intake. | [5] |
| Energy Expenditure | Tff2-/- | vs. WT on HFD | Globally increased. | [5] |
| Serum Glucose | Tff2-/- | vs. WT on HFD | Lower levels. | [9] |
| Serum Triglycerides | Tff2-/- | vs. WT on HFD | Lower levels. |[9] |
Table 3: TFF3 Knockout Mouse Phenotype - DSS-Induced Colitis
| Parameter | Genotype | Condition | Observation | Reference |
|---|---|---|---|---|
| Susceptibility | Tff3-/- | DSS Challenge | Increased morbidity and mortality. | [7] |
| Body Weight Change | Tff3-/- | 2.5% DSS, 8 days | No significant difference compared to WT. | [8] |
| Disease Activity Index | Tff3-/- | 2.5% DSS, 8 days | No significant difference compared to WT. | [8] |
| Colon Length | Tff3-/- | 2.5% DSS, 8 days | No significant difference compared to WT. | [8] |
| Compensatory EGF | Tff3-/- | DSS Challenge | Significantly higher colonic Egf mRNA transcripts vs. WT. |[8] |
Comparison with Alternative Models
While knockout mice are powerful tools, other models offer distinct advantages for studying TFF function.
| Model Type | Description | Advantages | Disadvantages |
| Knockout Mouse Models | Germline deletion of a specific TFF gene. | Systemic Effects: Allows for the study of the protein's role in a whole, living organism, including complex interactions between different organs (e.g., gut-brain axis). Disease Modeling: Excellent for modeling complex, chronic diseases like gastric cancer (Tff1-/-) and metabolic syndrome (Tff2-/-). | Species Differences: Mouse physiology may not perfectly recapitulate human disease. Compensatory Mechanisms: Other genes may compensate for the loss of the target gene, potentially masking or altering the phenotype. Low Throughput: Time-consuming and expensive for large-scale screening. |
| Gastrointestinal Organoids | 3D cell cultures derived from intestinal stem cells that self-organize to mimic the gut epithelium.[10] | Human Relevance: Can be generated from human patient tissues, providing a more direct model of human biology and disease.[11] High Throughput: Suitable for large-scale drug screening and genetic manipulation (e.g., CRISPR-Cas9).[12] Mechanistic Studies: Excellent for detailed investigation of epithelial-specific mechanisms without systemic influences.[13] | Reductionist: Lack the complexity of an in vivo system, including immune cells, vasculature, and the microbiome.[13] Incomplete Organ Structure: Do not fully replicate the macro-architecture or function of an entire organ.[13] |
| 2D Cell Culture (e.g., Caco-2, HT-29) | Immortalized cancer cell lines grown as a monolayer. | Simplicity & Cost: Inexpensive and easy to maintain. High Throughput: Ideal for initial high-throughput screening of compounds. Specific Pathway Analysis: Useful for dissecting specific intracellular signaling events. | Lack of Physiological Context: Transformed cancer cell lines that do not represent normal tissue architecture or differentiation. Limited Cell Types: Consist of a single, uniform cell type, unlike the diverse epithelial lineages in vivo. |
Key Experimental Protocols
Accurate validation of TFF knockout phenotypes requires standardized and rigorous experimental procedures.
Histopathological Analysis of Gastric Neoplasia (TFF1-KO)
Objective: To assess the presence and severity of gastritis, hyperplasia, dysplasia, and adenocarcinoma in the gastric mucosa.
-
Tissue Collection and Fixation: Euthanize mice and immediately dissect the stomach. Open the stomach along the greater curvature and rinse with cold PBS. Fix the tissue in 10% neutral buffered formalin for 24 hours at room temperature.
-
Processing and Embedding: After fixation, transfer the tissue to 70% ethanol (B145695). Process through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax, ensuring correct orientation of the antropyloric region.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount on positively charged glass slides.
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Deparaffinize sections in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) to distilled water.
-
Stain with Harris's hematoxylin for 5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
"Blue" the sections in running tap water or Scott's tap water substitute.
-
Counterstain with eosin Y for 1-2 minutes.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Pathological Scoring: A qualified pathologist should blindly score the sections for inflammation, glandular hyperplasia, loss of parietal cells, dysplasia (low-grade and high-grade), and carcinoma based on established criteria.
Oral Glucose Tolerance Test (OGTT) (TFF2-KO)
Objective: To assess glucose clearance and insulin (B600854) sensitivity, a key component of the metabolic phenotype.
-
Animal Preparation: Fast mice for 6 hours (with free access to water) before the test.
-
Baseline Glucose: Take a baseline blood sample by tail tipping. Measure blood glucose using a standard glucometer. This is the 0-minute time point.
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
Blood Sampling: Collect subsequent blood samples from the tail tip at 15, 30, 60, and 120 minutes post-glucose administration.
-
Data Analysis: Plot blood glucose concentration (mg/dL) against time (minutes). Calculate the Area Under the Curve (AUC) for both KO and WT groups to quantitatively compare glucose tolerance.[14]
DSS-Induced Colitis and Disease Activity Index (DAI) (TFF3-KO)
Objective: To induce acute colitis and quantify disease severity, assessing the role of TFF3 in mucosal protection.
-
Induction of Colitis: Administer 2.5% - 4% (w/v) Dextran Sulfate Sodium (DSS, MW 36-50 kDa) in the drinking water for 5-7 consecutive days. Control mice receive regular drinking water.
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)
-
-
Endpoint Analysis: At the end of the experiment (e.g., day 7), euthanize the mice. Dissect the colon and measure its length (a shorter colon indicates more severe inflammation). Collect tissue for histological analysis as described in Protocol 4.1.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Loss of TFF function is linked to the dysregulation of key signaling pathways involved in inflammation, cell survival, and proliferation.
Caption: TFF1 negatively regulates TNF-α-induced NF-κB signaling.
Caption: TFF3 promotes EGFR signaling, potentially via LINGO2.
Experimental Workflow
Caption: General workflow for TFF knockout mouse phenotype validation.
References
- 1. Molecular Alterations in the Stomach of Tff1-Deficient Mice: Early Steps in Antral Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Loss of TFF1 is associated with activation of NF-κB–mediated inflammation and gastric neoplasia in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of the Tff1 gene in mice using CRISPR/Cas9 promotes body weight reduction and gastric tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound family member 2 (Tff2) KO mice are protected from high-fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Family Member 2 Expression as an Indicator of the Severity of the High-Fat Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colitis-associated variant of TLR2 causes impaired mucosal repair because of TFF3 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organoid-based modeling of intestinal development, regeneration, and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoid Models of Human Gastrointestinal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organoid vs In Vivo Mouse Model: Which is Better Research Tool to Understand the Biologic Mechanisms of Intestinal Epithelium? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rebuttal to: Organoid vs Mouse Model: Which is a Better Research Tool to Understand the Biologic Mechanisms of Intestinal Epithelium? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
trefoil factor 3 as a biomarker versus CEA
A Comparative Guide: Trefoil Factor 3 (TFF3) Versus Carcinoembryonic Antigen (CEA) as Cancer Biomarkers
Introduction
In the landscape of oncology research and clinical diagnostics, biomarkers play a pivotal role in cancer detection, prognosis, and monitoring treatment response. Carcinoembryonic antigen (CEA), a glycoprotein (B1211001) involved in cell adhesion, has been a long-standing tumor marker, particularly for colorectal cancer.[1] However, its clinical utility is often hampered by low sensitivity and specificity, especially in early-stage disease.[2][3] This has spurred the search for more reliable biomarkers. This compound 3 (TFF3), a small, stable protein secreted by mucous-producing cells, has emerged as a promising candidate.[4][5] TFF3 is involved in mucosal repair and epithelial restitution, but its overexpression is linked to tumor cell growth, invasion, and metastasis in various cancers.[6][7]
This guide provides an objective comparison of TFF3 and CEA, focusing on their performance as biomarkers for colorectal, gastric, and breast cancers, supported by quantitative data from experimental studies.
Data Presentation: Performance Comparison
The diagnostic and prognostic accuracy of a biomarker is paramount. The following tables summarize the performance of TFF3 and CEA across different cancer types, using key metrics such as sensitivity, specificity, and the Area Under the Receiver Operating Characteristic Curve (AUC). A higher AUC value (closer to 1.0) indicates a better-performing diagnostic test.
Table 1: TFF3 vs. CEA in Colorectal Cancer (CRC) Diagnosis
| Cohort Comparison | Biomarker | AUC (95% CI) | Sensitivity (%) | Specificity (%) | Optimal Cutoff | Source(s) |
| CRC vs. Healthy Controls & Polyps | TFF3 | 0.889 (0.846-0.933) | 74.2 | 94.8 | 5.591 ng/mL | [8] |
| CEA | 0.715 (0.643-0.787) | 62.2 | 72.7 | Not Specified | [8] | |
| CRC vs. Healthy Controls (HC) | TFF3 | 0.930 (0.903-0.958) | 94.9 | 73.9 | 21.30 pg/mL | [9][10][11] |
| CEA | 0.850 (0.809-0.890) | 70.6 | 92.2 | 3.09 U/mL | [9][11] | |
| CRC vs. Colorectal Adenoma (CA) | TFF3 | 0.834 (0.796-0.873) | 75.2 | 78.3 | 29.89 pg/mL | [9][10] |
| CEA | 0.683 (0.630-0.737) | 57.0 | 85.9 | 4.96 U/mL | [9][10] | |
| Advanced CRC vs. Healthy Controls | TFF3 | 0.875 | 97.2 | 61.1 | 3.85 ng/mL | [12] |
| CEA | Not Specified | 36.1 | Not Specified | Not Specified | [12] |
Table 2: TFF3 vs. CEA in Other Cancers
| Cancer Type | Biomarker | AUC (95% CI) | Sensitivity (%) | Specificity (%) | Context | Source(s) |
| Gastric Cancer | TFF3 | 0.80 | 71.0 | 80.0 | Diagnosis (Meta-analysis) | [13] |
| TFF3 | 0.844 | 80.0 | 72.4 | Diagnosis vs. Healthy | [14] | |
| TFF3 | 0.81 | 80.9 | 81.0 | Diagnosis vs. Healthy | [5][15] | |
| Breast Cancer | TFF3 | 0.759 | 75.0 | 60.0 | Diagnosis vs. Benign/Healthy | [16] |
| CEA | 0.570 | Not Specified | Not Specified | Diagnosis vs. Benign/Healthy | [16] | |
| TFF3 | Not Specified | 91.0 | 79.0 | Predicting Endocrine Response | [17] |
Across multiple studies, particularly in colorectal cancer, TFF3 consistently demonstrates a higher diagnostic accuracy with a superior AUC, sensitivity, and specificity compared to CEA.[8][9][10] For gastric cancer, TFF3 also shows promise as a valuable diagnostic marker.[5][13][14] In breast cancer, TFF3 was found to have better diagnostic power than CEA and may also serve as a predictive biomarker for endocrine therapy response.[16][17]
Experimental Protocols: Biomarker Detection
The most common method for quantifying TFF3 and CEA in serum or plasma is a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[12][14][18]
General Protocol for Sandwich ELISA:
-
Plate Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific to the target biomarker (either TFF3 or CEA).
-
Sample Incubation: Serum or plasma samples, along with standards and controls, are added to the wells. The biomarker present in the sample binds to the immobilized antibody. The plate is typically incubated for 1-2 hours at 37°C or room temperature.[18][19]
-
Washing: The plate is washed to remove any unbound substances.
-
Detection Antibody: A second, biotin-conjugated antibody specific to a different epitope on the biomarker is added to each well. This "sandwiches" the target protein. The plate is incubated again for 1-2 hours.[20][21]
-
Enzyme Conjugate: An enzyme conjugate, typically Streptavidin-Horseradish Peroxidase (HRP), is added. The streptavidin binds to the biotin (B1667282) on the detection antibody. Incubation lasts for approximately 30 minutes.[20][22]
-
Substrate Addition: A chromogenic substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product. The plate is incubated for 15-30 minutes in the dark.[18][20]
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to each well, which changes the color and stops the enzymatic reaction.
-
Data Acquisition: The optical density (absorbance) of each well is measured using a microplate reader at a specific wavelength (commonly 450 nm).[20] The concentration of the biomarker in the samples is then calculated by comparing their absorbance to the standard curve generated from the known concentrations of the standards.
Visualizations: Pathways and Workflows
TFF3 Signaling in Tumor Progression
TFF3 acts as an oncogene in several cancers by promoting pathways associated with cell survival, proliferation, and invasion, while inhibiting apoptosis.[7] It can influence multiple signaling cascades, including PI3K/AKT, MAPK, and JAK/STAT.[7]
References
- 1. Carcinoembryonic antigen - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. The diagnostic accuracy of carcinoembryonic antigen to detect colorectal cancer recurrence - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of this compound 3 is decreased in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tests for Serum Levels of this compound Family Proteins Can Improve Gastric Cancer Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 3 as a Novel Biomarker to Distinguish Between Adenocarcinoma and Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of this compound 3 (TFF3) contributes to the malignant progression in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum this compound 3 as a Protein Biomarker for the Diagnosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic value evaluation of trefoil factors family 3 for the early detection of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnostic value evaluation of trefoil factors family 3 for the early detection of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 12. ascopubs.org [ascopubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Serum TFF3 may be a pharamcodynamic marker of responses to chemotherapy in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serum this compound 3 is a promising non-invasive biomarker for gastric cancer screening: a monocentric cohort study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum TFF3 in breast cancer development and progression | Auctores [auctoresonline.org]
- 17. TFF3 is a valuable predictive biomarker of endocrine response in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rndsystems.com [rndsystems.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. Human TFF3(this compound 3) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 21. assaygenie.com [assaygenie.com]
- 22. img.abclonal.com [img.abclonal.com]
A Comparative Analysis of Trefoil Factor Family (TFF) Peptide Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TFF1, TFF2, and TFF3 Efficacy in Modulating Key Cancer Cell Behaviors.
The Trefoil Factor Family (TFF), comprising TFF1, TFF2, and TFF3, are small, stable secretory proteins predominantly expressed in mucin-secreting epithelial cells. Their roles in epithelial restitution and mucosal protection are well-established. However, their activities in the context of cancer are multifaceted and often cell-type dependent, exhibiting both pro- and anti-tumorigenic properties. This guide provides a comparative overview of TFF activity on cell proliferation, migration, and apoptosis across various cancer cell lines, supported by experimental data and detailed protocols.
Comparative Analysis of TFF Activity
The following tables summarize the quantitative effects of TFF1, TFF2, and TFF3 on key cellular processes in different cancer cell lines, as reported in various studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
TFF1 Activity
TFF1 has demonstrated contrasting effects on proliferation and apoptosis, acting as a tumor suppressor in gastric cancer while promoting migration in breast cancer.
| Cell Line | Cancer Type | Activity Assessed | Observed Effect | Quantitative Data |
| MCF-7 | Breast Cancer | Migration & Invasion | Pro-migratory & Pro-invasive | Migration increased 1.7-fold; Invasion increased 1.8-fold[1] |
| MDA-MB-231 | Breast Cancer | Migration & Invasion | Pro-migratory & Pro-invasive | Migration increased 1.6-fold; Invasion increased 1.3-fold[1] |
| MCF10A | Breast (non-tumorigenic) | Migration & Invasion | Pro-migratory & Pro-invasive | Migration increased 2.9-fold; Invasion increased 1.6-fold[1] |
| BGC823 | Gastric Cancer | Proliferation & Apoptosis | Anti-proliferative & Pro-apoptotic | Proliferation inhibited by 32.5%; Apoptosis increased from 4.83% to 14.38%[2] |
| SGC7901 | Gastric Cancer | Proliferation & Apoptosis | Anti-proliferative & Pro-apoptotic | Proliferation inhibited by 29.8%; Apoptosis increased from 7.23% to 19.85%[2][3] |
| GES-1 | Gastric (immortalized) | Proliferation & Apoptosis | Anti-proliferative & Pro-apoptotic | Proliferation inhibited by 23.8%; Apoptosis increased from 6.28% to 18.46%[2] |
TFF2 Activity
TFF2 has shown a significant anti-apoptotic function, particularly in cell lines that do not endogenously express it.
| Cell Line | Cancer Type | TFF2 Expression | Activity Assessed | Observed Effect | Quantitative Data |
| MCF-7 | Breast Cancer | Negative | Anti-apoptosis | Protection against apoptosis | Significant reduction in apoptosis (P < 0.05)[4] |
| T47D | Breast Cancer | Negative | Anti-apoptosis | Protection against apoptosis | Significant reduction in apoptosis (P < 0.05)[4] |
| LS174T | Colorectal Cancer | Positive | Anti-apoptosis | No effect from exogenous TFF2 | No significant change in apoptosis[4] |
| SW480 | Colorectal Cancer | Positive | Anti-apoptosis | No effect from exogenous TFF2 | No significant change in apoptosis[4] |
TFF3 Activity
TFF3 is predominantly associated with promoting cell proliferation and migration in gastrointestinal cancers.
| Cell Line | Cancer Type | Activity Assessed | Observed Effect | Quantitative Data |
| HT29 | Colorectal Cancer | Proliferation, Migration, Invasion | Pro-proliferative, Pro-migratory, Pro-invasive | Overexpression significantly increased proliferation, migration, and invasion[5] |
| LoVo | Colorectal Cancer | Proliferation, Migration, Invasion | Pro-proliferative, Pro-migratory, Pro-invasive | Knockdown of TFF3 resulted in opposite effects to overexpression in HT29 cells[5] |
| SW620 | Colorectal Cancer | Clonogenic Survival | Promotes clonogenic survival | TFF3 knockout decreased clonogenic survival ability[6] |
| IEC-18 | Intestinal Epithelial | Migration | Pro-migratory | Induced collective cell migration in a sheet-like manner[7] |
| LS174T | Colorectal Cancer | Migration | Pro-migratory | Conditioned media from cells stimulated with EcN EVs (high in TFF3) showed 26.12% wound closure at 48h vs. 14% in control[8] |
Signaling Pathways
The diverse activities of TFF peptides are mediated through the activation of various intracellular signaling pathways.
TFF1 Signaling in Gastric Cancer
In gastric cancer cells, TFF1 has been shown to act as a tumor suppressor by negatively regulating the AKT/β-catenin pathway and inhibiting TGF-β signaling, which is involved in the epithelial-mesenchymal transition (EMT).
Caption: TFF1 signaling pathways in gastric cancer cells.
TFF2 Anti-Apoptotic Signaling
TFF2 exerts its anti-apoptotic effects by modulating the balance between pro- and anti-apoptotic proteins, ultimately leading to the inhibition of caspase activation.
Caption: TFF2 anti-apoptotic signaling pathway.
TFF3 Pro-Migratory Signaling in Intestinal Epithelial Cells
In intestinal epithelial cells, TFF3 has been shown to promote migration through the activation of the JAK2/STAT3 pathway and interaction with Protease-Activated Receptor 2 (PAR-2).
Caption: TFF3 pro-migratory signaling in intestinal cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Complete cell culture medium
-
TFF peptide of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Replace the medium with fresh medium containing various concentrations of the TFF peptide or a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Caption: Workflow for the MTT cell proliferation assay.
Cell Migration (Wound Healing/Scratch) Assay
This assay is used to study directional cell migration in vitro.
Materials:
-
6-well or 12-well plates
-
p200 pipette tips or a cell-scratch insert
-
Serum-free cell culture medium
-
TFF peptide of interest
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile p200 pipette tip or a specialized insert.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing the TFF peptide or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different points for each image.
-
Calculate the percentage of wound closure over time.
Caption: Workflow for the wound healing/scratch assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) using Annexin V and plasma membrane integrity using Propidium Iodide (PI).
Materials:
-
6-well plates
-
TFF peptide of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the TFF peptide or control for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. digscholarship.unco.edu [digscholarship.unco.edu]
- 2. mdpi.com [mdpi.com]
- 3. TFF1 inhibits proliferation and induces apoptosis of gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of apoptosis induced by the inhibition of fatty acid synthase in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Apoptosis by HER2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Dichotomy: A Comparative Guide to Monomeric and Dimeric Trefoil Factors
For Immediate Publication
[City, State] – [Date] – In the intricate world of cellular repair and mucosal defense, the trefoil factor (TFF) family of proteins plays a pivotal role. Comprising TFF1, TFF2, and TFF3, these small, secreted proteins are crucial for maintaining the integrity of mucosal linings throughout the body. A key aspect of their function, and a subject of ongoing research, is the profound impact of their oligomeric state. This guide provides a detailed comparison of the functional differences between monomeric and dimeric forms of TFFs, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.
Trefoil factors 1 and 3 can exist as both monomers and disulfide-linked homodimers, a structural variation that dictates their biological activity. While TFF2 is a larger protein with two trefoil domains, TFF1 and TFF3 possess a single trefoil domain and a free cysteine residue that allows for dimerization. This seemingly simple structural change leads to significant functional divergence, influencing everything from cell migration and proliferation to interaction with the mucus barrier and activation of distinct signaling pathways.
Quantitative Comparison of Monomeric vs. Dimeric TFF Activities
The functional potency of TFFs is significantly influenced by their dimeric state. The following tables summarize the available quantitative data comparing the activities of monomeric and dimeric TFF1 and TFF3.
Table 1: Functional Comparison of Monomeric vs. Dimeric TFF1
| Functional Assay | Monomeric TFF1 | Dimeric TFF1 | Quantitative Difference | Cell Line/Model | Reference |
| Gastric Mucosal Protection | Less effective | More effective | Dimer showed ~50-70% reduction in gastric damage, while the monomer was about half as effective. | Rat model of indomethacin-induced gastric injury | [1] |
| Cell Migration (Wound Healing) | Stimulatory | More potent stimulator | Dimer was eightfold more potent than the monomer in stimulating migration. | MCF-7 breast cancer cells | [2] |
| Cell Migration (Wound Healing) | No significant effect | No significant effect | No statistically significant effect on cell migration was observed for either form at concentrations up to 10 µM. | HT-29 colorectal adenocarcinoma cells | [3][4] |
| Cell Proliferation | No significant effect | No significant effect | No statistically significant effect on cell proliferation was observed for either form at concentrations up to 10 µM. | HT-29 colorectal adenocarcinoma cells | [3][4] |
Note: There are conflicting reports regarding the effect of TFF1 on cell migration and proliferation, which may be cell-type specific or dependent on experimental conditions.
Table 2: Functional Comparison of Monomeric vs. Dimeric TFF3
| Functional Assay | Monomeric TFF3 | Dimeric TFF3 | Key Distinction | Reference |
| Cell Migration | Promotes migration | Less effective or no effect | Mediated by interaction with CXCR4/7 heterodimer. | [5] |
| Cell Survival/Anti-apoptosis | No effect or antagonistic | Promotes survival | Mediated by activation of the p44/42 MAPK pathway, independent of CXCR4/7. | [5][6] |
| Experimental Colitis Amelioration | No effect | Improves colitis | Dimeric form is required for the protective effect in vivo. | [5] |
| Protein Stability | More rapidly degraded (t½ ≈ 1.6 h) | More stable (t½ ≈ 5.3 h) | Dimerization protects from degradation. | [5] |
Key Functional Differences and Underlying Mechanisms
The dimerization of TFF1 and TFF3 is a critical determinant of their biological functions, largely through the modulation of their interaction with receptors and other proteins, and the subsequent activation of intracellular signaling cascades.
TFF1: A Tale of Two Potencies
For TFF1, dimerization appears to be a key factor in its wound healing and protective capabilities. The dimeric form is significantly more potent in promoting cell migration in breast cancer cells and in protecting the gastric mucosa from injury[1][2]. This suggests that the bivalent nature of the dimer may be crucial for receptor engagement and activation, potentially by cross-linking receptor subunits. However, it is important to note that some recent studies have reported no effect of either monomeric or dimeric TFF1 on the migration and proliferation of colorectal cancer cells, indicating that the cellular context is a critical factor in determining TFF1 activity[3][4].
TFF3: A Clear Functional Segregation
In the case of TFF3, a fascinating functional segregation between the monomeric and dimeric forms has been elucidated. The TFF3 monomer is primarily responsible for promoting cell migration through its interaction with the CXCR4/7 heterodimeric receptor[5]. In contrast, the TFF3 dimer does not appear to engage this receptor for its primary function, which is to promote cell survival and inhibit apoptosis. This anti-apoptotic activity of dimeric TFF3 is mediated through the activation of the p44/42 MAPK (ERK1/2) signaling pathway, a mechanism independent of CXCR4/7[5][6]. This clear divergence in signaling and function highlights a sophisticated regulatory mechanism based on the oligomeric state of the protein.
Signaling Pathways: A Visual Guide
The distinct functions of monomeric and dimeric TFFs are a direct consequence of the specific signaling pathways they activate. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of monomeric and dimeric TFFs on cell migration.
Workflow Diagram:
Protocol:
-
Cell Seeding: Plate cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Scratch Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of monomeric TFF, dimeric TFF, or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 hours) using a microscope with a camera.
-
Analysis: Measure the width of the scratch at multiple points for each image. The rate of wound closure is calculated as the change in wound width over time.
Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of monomeric or dimeric TFFs. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mucus Viscosity Measurement (Rheometry)
This technique is used to quantify the viscoelastic properties of mucus after treatment with TFFs.
Protocol:
-
Sample Preparation: Collect mucus samples (e.g., from cell culture models or animal tissues).
-
Treatment: Incubate mucus samples with monomeric TFF, dimeric TFF, or a buffer control for a specified period.
-
Rheometer Setup: Use a rheometer equipped with a cone-plate or parallel-plate geometry suitable for small sample volumes.
-
Measurement: Perform oscillatory shear measurements to determine the elastic (G') and viscous (G'') moduli. This involves applying a small, oscillating strain to the sample and measuring the resulting stress.
-
Data Analysis: Analyze the G' and G'' values as a function of frequency or strain to characterize the viscoelastic properties of the mucus. An increase in these moduli indicates an increase in mucus viscosity and elasticity.
Conclusion
The distinction between monomeric and dimeric forms of TFF1 and TFF3 is not merely structural but profoundly functional. For TFF1, dimerization appears to enhance its protective and migratory functions, although further research is needed to clarify conflicting findings. For TFF3, a clear division of labor exists, with the monomer driving cell migration and the dimer promoting cell survival. Understanding these differences is paramount for the development of targeted therapeutics that can harness the specific beneficial effects of these versatile proteins in a range of diseases, from inflammatory bowel disease to cancer. This guide provides a foundational understanding and practical methodologies to propel further investigation into the fascinating and functionally significant world of this compound dimerization.
References
- 1. Dimerization of human pS2 (TFF1) plays a key role in its protective/healing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The estrogen-regulated protein, TFF1, stimulates migration of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical synthesis of human this compound 1 (TFF1) and its homodimer provides novel insights into their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomerization of Homodimeric this compound 3 (TFF3) by an Aminonitrile Compound Inhibits TFF3-Dependent Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Trefoil Factors: A Comparative Guide to Their Therapeutic Potential
The trefoil factor (TFF) family, comprising TFF1, TFF2, and TFF3, represents a class of small, stable peptides crucial for the maintenance and repair of mucosal tissues throughout the body.[1][2][3] Their involvement in fundamental cellular processes such as proliferation, migration, and apoptosis has positioned them as promising therapeutic targets for a range of conditions, from gastrointestinal disorders to cancer. This guide provides a comparative analysis of the validation of TFFs as therapeutic targets, supported by experimental data and detailed methodologies.
Therapeutic Potential in Gastrointestinal Disorders and Beyond
Trefoil factors are key players in protecting and repairing the gastrointestinal tract.[1][2][3] TFF1 and TFF2 are predominantly found in the stomach, while TFF3 is mainly expressed in the intestine.[2] Their protective roles are highlighted by studies on knockout mice, where the absence of TFF1 leads to gastric tumors, and the lack of TFF2 or TFF3 increases susceptibility to inflammatory agents.[2] All three TFFs promote the repair of epithelial tissue by enhancing cell migration.[2] Furthermore, TFF1 and TFF3 have been shown to protect epithelial tissues by inhibiting apoptosis.[2]
The therapeutic potential of TFFs extends to conditions like inflammatory bowel disease (IBD) and nonsteroidal anti-inflammatory drug (NSAID)-induced gastritis.[2] Clinical trials have explored the use of TFF3 enemas for ulcerative colitis, and a formulation of TFF1 for oral mucositis.[4]
The Dichotomous Role of Trefoil Factors in Cancer
The role of trefoil factors in cancer is complex and context-dependent. TFF1 is generally considered a tumor suppressor in the stomach.[2] Its expression is often reduced in gastric cancer, and studies have shown that TFF1 can inhibit the proliferation and induce apoptosis of gastric cancer cells in vitro.[5][6][7][8][9] In contrast, TFF3 expression is often elevated in colorectal cancer and is associated with a poorer prognosis.[10] Overexpression of TFF3 has been shown to promote the proliferation, migration, and invasion of colon cancer cells.[10]
Comparative Efficacy of Trefoil Factors
Direct comparative studies of the three TFFs in the same experimental models are limited. However, available data allows for an indirect comparison of their efficacy in key cellular processes relevant to their therapeutic potential.
Cell Proliferation and Viability
| This compound | Cell Line | Effect | Quantitative Data | Reference |
| TFF1 | Gastric Cancer (BGC823, SGC7901), Normal Gastric (GES-1) | Inhibition of proliferation | Over-expression significantly inhibited proliferation. | [5][6][7] |
| TFF1 (dimeric) | Gastric Adenocarcinoma (AGS) | Dose-dependent reduction in proliferation | More potent than monomeric TFF1. | [7] |
| TFF3 | Colon Cancer (HT29) | Promotion of proliferation | Over-expression promoted proliferation. | [10] |
| TFF3 | Retinoblastoma (Y-79) | No significant effect on proliferation | 5 µg/ml of recombinant TFF3 did not alter the number of BrdU-positive cells. |
Apoptosis
| This compound | Cell Line | Effect | Quantitative Data | Reference |
| TFF1 | Gastric Cancer (BGC823, SGC7901), Normal Gastric (GES-1) | Induction of apoptosis | Over-expression significantly promoted apoptosis. | [5][6][7] |
| TFF3 | Pituitary Adenoma (HP75) | Inhibition of apoptosis | TFF3 knockdown significantly elevated the apoptotic ratio. | |
| TFF3 | Retinoblastoma (Y-79) | Induction of apoptosis | 5 µg/ml of recombinant TFF3 significantly increased the number of apoptotic nuclei. | |
| TFF3 | Cervical Cancer (SiHa, Hela) | Inhibition of apoptosis | siRNA-mediated depletion of TFF3 induced apoptosis. |
Cell Migration and Wound Healing
| This compound | Model | Effect | Quantitative Data | Reference |
| TFF1, TFF2, TFF3 | General | Promotion of cell migration | All TFF members enhance cell migration. | [2] |
| TFF2 | Caco2 cells | Promotion of migration in a wound healing assay | Wound healing rates increased from 39.99% (control) to 64.26% with TFF2-Fc. | [11] |
| TFF3 | Corneal epithelial cells | Acceleration of wound healing | Exogenous application of rTFF3 significantly accelerated wound closure in Tff3+/+ and Tff3-/- mice. | |
| TFF3 | Mesenchymal progenitor cells | Increased cell migration | rhTFF3 increased ingrowth of cells into the defect area in a wound healing assay. |
Signaling Pathways
The signaling mechanisms of trefoil factors are not fully elucidated, but several key pathways have been identified. TFF2 has been shown to activate the CXCR4 receptor, leading to downstream signaling cascades involving ERK1/2 and AKT.[1] TFF3-induced cell migration is also mediated by CXCR4 and CXCR7, but this appears to be independent of the ERK1/2 signaling pathway. The epidermal growth factor receptor (EGFR) has also been implicated in TFF-mediated signaling.[1]
Caption: Simplified signaling pathways for TFF2 and TFF3.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to evaluate the therapeutic potential of trefoil factors.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate gastric cancer cells (e.g., BGC823, SGC7901) or other relevant cell lines in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and culture for 24 hours.
-
Treatment: Treat the cells with varying concentrations of recombinant TFF protein (e.g., TFF1) or transfect with TFF-expressing plasmids. Include appropriate controls (e.g., vehicle, empty vector).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluence.
-
Scratch Creation: Create a linear scratch in the confluent monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh medium containing the desired concentration of TFF protein or control substance.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Caption: Workflow for a typical in vitro wound healing (scratch) assay.
Apoptosis Assay (Caspase-3 Activity)
-
Cell Treatment: Treat cells with the TFF protein or induce apoptosis using a known agent as a positive control.
-
Cell Lysis: After the desired incubation period, lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Lysate Incubation: Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) at 37°C.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The signal intensity is proportional to the caspase-3 activity.
Conclusion
Trefoil factors hold significant promise as therapeutic targets, particularly in the context of mucosal protection and repair. Their roles in cancer are more nuanced, with TFF1 acting as a tumor suppressor in the stomach and TFF3 promoting malignancy in other contexts. This dual nature underscores the importance of context-specific therapeutic strategies. Further research, including direct comparative studies and detailed elucidation of their signaling pathways, will be crucial for the successful translation of TFF-based therapies into the clinic. The experimental protocols and data presented in this guide provide a foundation for researchers and drug developers to build upon in their efforts to harness the therapeutic potential of the this compound family.
References
- 1. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trefoil factors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TFF1 inhibits proliferation and induces apoptosis of gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TFF1 inhibits proliferation and induces apoptosis of gastric cancer cells in vitro | Biomolecules and Biomedicine [bjbms.org]
- 7. The trefoil peptide TFF1 inhibits the growth of the human gastric adenocarcinoma cell line AGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of this compound 1 in gastric cancer and relationship between this compound 1 and gastrokine 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 1 Suppresses Epithelial-mesenchymal Transition through Inhibition of TGF-beta Signaling in Gastric Cancer Cells [jcpjournal.org]
- 10. TFF3 and TFF1 expression levels are elevated in colorectal cancer and promote the malignant behavior of colon cancer by activating the EMT process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human TFF2-Fc fusion protein alleviates DSS-induced ulcerative colitis in C57BL/6 mice by promoting intestinal epithelial cells repair and inhibiting macrophage inflammation - PMC [pmc.ncbi.nlm.nih.gov]
TFF1 vs. TFF3: A Comparative Analysis of Their Roles in Gastric Cancer Suppression
In the complex landscape of gastric cancer, the trefoil factor family (TFF) of proteins presents a fascinating dichotomy. While structurally related, TFF1 and TFF3 exhibit opposing roles in the development and progression of this malignancy. This guide provides a detailed comparison of TFF1 and TFF3, summarizing their expression patterns, signaling pathways, and functional impacts on gastric cancer, supported by experimental data for researchers, scientists, and drug development professionals.
Expression Patterns in Gastric Tissues
The expression of TFF1 and TFF3 is markedly different between normal gastric mucosa and cancerous tissue. TFF1 is predominantly expressed in the normal gastric mucosa, where it plays a protective role.[1][2] Conversely, its expression is frequently lost or significantly reduced in gastric carcinomas.[2][3][4][5][6] In contrast, TFF3 is typically absent in normal gastric tissue but becomes highly expressed in gastric cancer and its precursor lesion, intestinal metaplasia.[7][8][9] This inverse expression pattern suggests a fundamental divergence in their functions within the gastric environment.
A study involving 292 gastric carcinoma cases and 20 normal gastric tissues revealed that while all normal tissues expressed TFF1, 53.8% of gastric cancers showed reduced TFF1 expression.[7][9] In the same study, TFF3 was not detected in normal tissues, but 44.2% of gastric cancers exhibited high levels of TFF3 expression.[7][9]
Comparative Functional Roles in Gastric Cancer
Experimental evidence consistently points to TFF1 as a tumor suppressor and TFF3 as a factor that can promote oncogenesis in the stomach.
| Feature | TFF1 | TFF3 |
| Primary Role in Gastric Cancer | Tumor Suppressor[2][4][6][10] | Pro-oncogenic[11][12][13] |
| Effect on Cell Proliferation | Inhibits proliferation[5] | Promotes proliferation[14] |
| Effect on Apoptosis | Induces apoptosis[5] | Inhibits apoptosis[12][13] |
| Effect on Cell Migration & Invasion | Inhibits migration and invasion[1] | Promotes cell migration[13] |
| Association with Prognosis | Reduced expression correlates with poor prognosis[7][15] | High expression correlates with poor prognosis, lymph node metastasis, and advanced stage[7][15] |
The combination of reduced TFF1 and elevated TFF3 expression is a significant indicator of poor prognosis in patients with gastric cancer.[7][9][15]
Signaling Pathways
TFF1 and TFF3 exert their effects through distinct signaling pathways, further highlighting their opposing functions in gastric cancer suppression.
TFF1 Signaling Pathways
TFF1's tumor-suppressive functions are mediated through the inhibition of pro-inflammatory and pro-metastatic pathways.
-
Inhibition of NF-κB Signaling: Loss of TFF1 leads to the activation of NF-κB-mediated inflammation, a critical factor in gastric tumorigenesis.[3][4][16] TFF1 can suppress TNF-α-mediated activation of the NF-κB pathway.[16]
-
Suppression of TGF-β Signaling: TFF1 inhibits the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by suppressing the TGF-β signaling pathway.[1] This leads to increased expression of the epithelial marker E-cadherin and decreased expression of mesenchymal markers like N-cadherin and vimentin.[1]
TFF3 Signaling Pathways
TFF3, in contrast, activates signaling pathways that promote cell survival and proliferation.
-
Activation of JAK2/STAT3 Signaling: TFF3 has been shown to activate the JAK2/STAT3 signaling pathway, which plays a crucial role in the development of gastric cancer.[14] This activation can promote high-salt-induced intestinal metaplasia in gastric mucosal epithelial cells.[14]
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the functions of TFF1 and TFF3 in gastric cancer.
Immunohistochemistry for TFF1 and TFF3 Expression
-
Objective: To determine the expression levels of TFF1 and TFF3 in gastric cancer and normal gastric tissues.
-
Methodology:
-
Formalin-fixed, paraffin-embedded tissue sections (5 µm thick) are deparaffinized and rehydrated.
-
Endogenous peroxidase activity is blocked using 3% hydrogen peroxide.
-
Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer.
-
Sections are blocked with a serum solution to prevent non-specific antibody binding.
-
Slides are incubated with primary antibodies specific for TFF1 or TFF3.
-
A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) is applied.
-
The signal is visualized using a chromogen, such as diaminobenzidine (DAB), and the sections are counterstained with hematoxylin.
-
The intensity and percentage of stained cells are scored to determine the level of protein expression.[7][8]
-
Cell Proliferation and Apoptosis Assays
-
Objective: To assess the effect of TFF1 and TFF3 on the proliferation and apoptosis of gastric cancer cells.
-
Methodology:
-
Gastric cancer cell lines (e.g., BGC823, SGC7901) are cultured.
-
Cells are transfected with either siRNA targeting TFF1 to knockdown its expression or a plasmid to overexpress TFF1.
-
Proliferation Assay (MTT): The viability of cells is measured at different time points using the MTT assay, which quantifies the metabolic activity of living cells.
-
Apoptosis Assay (Flow Cytometry): Cells are stained with Annexin V and propidium (B1200493) iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[5]
-
Cell Invasion Assay
-
Objective: To evaluate the impact of TFF1 on the invasive potential of gastric cancer cells.
-
Methodology:
-
Gastric cancer cells (e.g., AGS cells) are transfected to overexpress TFF1.
-
A Boyden chamber assay is used, where the upper chamber is coated with Matrigel.
-
Transfected cells are seeded in the upper chamber in serum-free media.
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted under a microscope.[1]
-
Conclusion
The contrasting roles of TFF1 and TFF3 in gastric cancer are well-documented. TFF1 acts as a bona fide tumor suppressor, the loss of which contributes to gastric tumorigenesis through the potentiation of inflammatory and metastatic signaling pathways. In stark contrast, TFF3 is upregulated in gastric cancer and appears to promote the disease by activating pro-survival and pro-proliferative pathways. This opposing relationship underscores the complexity of the TFF family and highlights their potential as both prognostic biomarkers and therapeutic targets in the management of gastric cancer. Further research into the precise molecular mechanisms governing their expression and function will be crucial for the development of novel treatment strategies.
References
- 1. This compound 1 Suppresses Epithelial-mesenchymal Transition through Inhibition of TGF-beta Signaling in Gastric Cancer Cells [jcpjournal.org]
- 2. This compound 1 - Wikipedia [en.wikipedia.org]
- 3. JCI - Loss of TFF1 is associated with activation of NF-κB–mediated inflammation and gastric neoplasia in mice and humans [jci.org]
- 4. TFF1 expression suppresses H. pylori-induced inflammation in gastric carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TFF1 inhibits proliferation and induces apoptosis of gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 1 Suppresses Epithelial-mesenchymal Transition through Inhibition of TGF-beta Signaling in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced Expression of TFF1 and Increased Expression of TFF3 in Gastric Cancer: Correlation with Clinicopathological Parameters and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of trefoil peptides (TFF1, TFF2, and TFF3) in gastric carcinomas, intestinal metaplasia, and non-neoplastic gastric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduced expression of TFF1 and increased expression of TFF3 in gastric cancer: correlation with clinicopathological parameters and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The expression and role of trefoil factors in human tumors - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 13. The expression and role of trefoil factors in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TFF3 initiates gastric intestinal metaplasia by activating JAK2 and STAT3 under high salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduced Expression of TFF1 and Increased Expression of TFF3 in Gastric Cancer: Correlation with Clinicopathological Parameters and Prognosis [medsci.org]
- 16. Loss of TFF1 is associated with activation of NF-κB–mediated inflammation and gastric neoplasia in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trefoil Factor Family Receptors
For Researchers, Scientists, and Drug Development Professionals
The trefoil factor family (TFF), comprising TFF1, TFF2, and TFF3, is a group of small, stable proteins crucial for the maintenance and repair of mucosal surfaces throughout the gastrointestinal tract. Their ability to promote cell migration, inhibit apoptosis, and influence angiogenesis has made them and their cognate receptors attractive targets for therapeutic development in areas such as inflammatory bowel disease, ulcer healing, and oncology. However, the precise identity and functional mechanisms of TFF receptors remain an active area of investigation, with several putative candidates identified. This guide provides a comparative analysis of the current leading receptor candidates for TFF peptides, supported by experimental data and detailed methodologies.
Comparative Overview of Putative TFF Receptors
The search for a single, high-affinity receptor for each TFF peptide has been challenging. Evidence suggests that TFFs may exert their effects through a variety of mechanisms, including direct interaction with specific receptors, modulation of other receptor systems, and formation of complexes with other proteins. The most prominent putative receptors and interacting partners investigated to date include members of the C-X-C chemokine receptor family (CXCR4 and CXCR7) and the epidermal growth factor receptor (EGFR).
| TFF Peptide | Putative Receptor(s) | Key Evidence & Functional Role |
| TFF1 | EGFR, CXCR4 | TFF1 has been shown to transactivate the EGFR, leading to downstream MAPK signaling and cell migration. It is also suggested to interact with CXCR4. |
| TFF2 | CXCR4, CXCR7 | TFF2 has been demonstrated to bind to CXCR4 and act as a functional antagonist, blocking the binding of its natural ligand, CXCL12. This interaction is implicated in cell migration and gastric repair. Some studies also point to an interaction with CXCR7. |
| TFF3 | EGFR, CXCR4, CXCR7 | TFF3 can induce EGFR phosphorylation and subsequent activation of survival pathways. It is also reported to interact with chemokine receptors, although the functional outcomes are still being elucidated. |
Quantitative Data Summary
The following table summarizes the quantitative data from key studies investigating the interaction between TFF peptides and their proposed receptors. The variability in reported affinities highlights the complexity of these interactions.
| Ligand | Receptor | Cell Line / System | Method | Binding Affinity (Kd) / Functional Metric (IC50) | Reference |
| TFF2 | CXCR4 | CHO-K1 cells | Radioligand Binding Assay | IC50: ~10 µg/mL | Dubin et al., 2005 |
| TFF2 | CXCR4 | Jurkat T cells | Calcium Mobilization Assay | IC50: ~10 µg/mL | Dubin et al., 2005 |
| TFF1 | EGFR | HT-29 cells | Western Blot (p-EGFR) | N/A (Demonstrated Transactivation) | Empey et al., 2005 |
| TFF3 | EGFR | HT-29 cells | Western Blot (p-EGFR) | N/A (Demonstrated Transactivation) | Mulcahy et al., 2004 |
Key Experimental Protocols
The methodologies detailed below are fundamental to assessing the interactions between TFF peptides and their putative receptors.
Competitive Radioligand Binding Assay
This protocol is used to determine the ability of a TFF peptide to compete with a known radiolabeled ligand for binding to a specific receptor.
-
Objective: To quantify the binding affinity (IC50) of TFF2 for the CXCR4 receptor.
-
Cell Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express human CXCR4 are cultured to confluence, harvested, and washed in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Assay Procedure:
-
Cell membranes are incubated with a constant concentration of a radiolabeled CXCR4 ligand (e.g., ¹²⁵I-SDF-1α/CXCL12).
-
Increasing concentrations of unlabeled TFF2 peptide are added to the incubation mixture to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled non-radioactive ligand (e.g., unlabeled CXCL12).
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis: The concentration of TFF2 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
Receptor Phosphorylation (Transactivation) Assay via Western Blot
This method is used to determine if a TFF peptide can indirectly activate a receptor, such as EGFR, by measuring its phosphorylation state.
-
Objective: To assess the ability of TFF1 or TFF3 to induce the phosphorylation of EGFR.
-
Cell Culture and Treatment:
-
Human colorectal adenocarcinoma cells (HT-29) are grown to near confluence in appropriate media.
-
Cells are serum-starved for 24 hours prior to the experiment to reduce basal receptor activation.
-
Cells are then treated with a specific concentration of TFF1 or TFF3 for various time points (e.g., 0, 5, 15, 30 minutes). A known EGFR ligand, like EGF, is used as a positive control.
-
-
Protein Extraction and Quantification:
-
Following treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the receptor (e.g., anti-phospho-EGFR).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for the total, non-phosphorylated form of the receptor.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated receptor is quantified and normalized to the total receptor or a loading control.
Visualizing TFF Signaling Pathways
The following diagrams illustrate the proposed signaling mechanisms for TFF peptides.
Caption: TFF2 as a functional antagonist of the CXCR4 receptor.
A Researcher's Guide to Trefoil Factor Antibody Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals studying the trefoil factor (TFF) family of proteins—TFF1, TFF2, and TFF3—the selection of specific antibodies is paramount for generating accurate and reproducible data. These small, secreted proteins play crucial roles in mucosal protection and repair, and their individual functions can only be delineated with highly specific reagents. This guide provides a comparative overview of commercially available this compound antibodies, focusing on their cross-reactivity, and includes supporting experimental data and detailed protocols for validation.
Understanding this compound Antibody Cross-Reactivity
The three members of the this compound family share a conserved structural motif known as the trefoil domain. This structural similarity raises the potential for cross-reactivity among antibodies developed against a specific TFF protein. An antibody raised against TFF1, for instance, could potentially bind to TFF2 or TFF3 if it recognizes a shared epitope within the trefoil domain. Such cross-reactivity can lead to erroneous data interpretation, including false-positive signals in immunoassays and incorrect localization in tissues. Therefore, rigorous validation of antibody specificity is essential.
Comparative Analysis of this compound Antibodies
The following tables summarize the performance of a selection of commercially available antibodies for TFF1, TFF2, and TFF3, with a focus on their specificity as demonstrated by Western Blotting against all three trefoil factors.
Table 1: Comparison of Anti-TFF1 Antibodies
| Antibody/Vendor | Type | Host | Applications | Cross-Reactivity Data (Western Blot) | Reference/Source |
| Anti-TFF1/pS2 (D2Y1J) Rabbit mAb #15571 (Cell Signaling Technology) | Monoclonal | Rabbit | WB, IHC | No cross-reactivity observed with TFF2 or TFF3.[1] | Vendor Datasheet[1] |
| Anti-TFF1/pS2 Antibody #12419 (Cell Signaling Technology) | Polyclonal | Rabbit | WB | Predicted not to cross-react with TFF2 or TFF3 based on sequence alignment.[2][3] | Vendor Datasheet[2][3] |
| Anti-TFF1 Antibody (CHO cells transfected with TFF1, TFF2, TFF3) | Not Specified | Not Specified | WB | No cross-reaction was observed when probed against TFF2 and TFF3 expressing cells.[4] | Publication Data[4] |
Table 2: Comparison of Anti-TFF2 Antibodies
| Antibody/Vendor | Type | Host | Applications | Cross-Reactivity Data (Western Blot) | Reference/Source |
| Anti-TFF2 antibody [EPR23136-85] (Abcam) | Monoclonal | Rabbit | WB, IHC, IP | Specificity data not provided against other TFFs. | Vendor Datasheet |
| Anti-TFF2 antibody produced in rabbit (Sigma-Aldrich) | Polyclonal | Rabbit | IHC | Orthogonal RNA-seq validation suggests specificity.[5] | Vendor Datasheet[5] |
| Anti-TFF2 Antibody (CHO cells transfected with TFF1, TFF2, TFF3) | Not Specified | Not Specified | WB | No cross-reaction was observed when probed against TFF1 and TFF3 expressing cells.[4] | Publication Data[4] |
Table 3: Comparison of Anti-TFF3 Antibodies
| Antibody/Vendor | Type | Host | Applications | Cross-Reactivity Data (Western Blot) | Reference/Source |
| Anti-TFF3 Monoclonal Antibodies (TFF-116, TFF-286, TFF-298) | Monoclonal | Mouse | ELISA, WB | No cross-reactivity with recombinant TFF1 and TFF2 peptides observed by indirect ELISA and Western Blot.[6] | Publication Data[6] |
| Anti-Trefoil Factor 3 antibody [EPR3974] (Abcam) | Monoclonal | Rabbit | WB, IHC, IP | Knockout cell line tested for specificity to TFF3. | Vendor Datasheet |
| Anti-TFF3 Antibody (CHO cells transfected with TFF1, TFF2, TFF3) | Not Specified | Not Specified | WB | No cross-reaction was observed when probed against TFF1 and TFF2 expressing cells.[4] | Publication Data[4] |
Signaling Pathways of Trefoil Factors
Understanding the signaling pathways activated by each this compound is crucial for functional studies. The following diagrams illustrate the key known pathways for TFF1, TFF2, and TFF3.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of a chosen this compound antibody, it is highly recommended to perform in-house validation. The following are detailed protocols for Western Blotting and ELISA, two common methods for assessing antibody cross-reactivity.
Western Blot Protocol for Cross-Reactivity Testing
This protocol is designed to determine if an antibody specific to one this compound protein cross-reacts with the other two members of the family.
1. Sample Preparation:
-
Obtain recombinant proteins for human TFF1, TFF2, and TFF3.
-
Prepare lysates from cells known to express each of the trefoil factors individually (if available) or from cells transfected to overexpress each TFF protein.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE:
-
Load 20-30 µg of each protein lysate and 100-200 ng of each recombinant TFF protein into separate wells of a 15% Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with the primary antibody diluted in the blocking buffer. Use the manufacturer's recommended dilution as a starting point.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the host species of the primary antibody, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
6. Interpretation:
-
A specific antibody should only produce a band at the correct molecular weight for its target TFF protein in the corresponding recombinant protein lane and lysate lane.
-
The absence of bands in the lanes containing the other two TFF proteins indicates high specificity and no cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Cross-Reactivity Testing
This indirect ELISA protocol can be used to quantify the degree of cross-reactivity of an antibody.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of 1 µg/mL of recombinant TFF1, TFF2, and TFF3 in separate wells. Also include a well with coating buffer alone as a negative control.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
2. Blocking:
-
Block the wells by adding 200 µL of blocking buffer (1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Primary Antibody Incubation:
-
Prepare serial dilutions of the primary antibody to be tested in blocking buffer.
-
Add 100 µL of each dilution to the wells coated with TFF1, TFF2, and TFF3.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Secondary Antibody Incubation:
-
Add 100 µL of an HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's recommendation, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
5. Detection:
-
Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 100 µL of 2N H₂SO₄ to each well.
6. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Compare the signal intensity generated from the wells coated with the non-target TFF proteins to the signal from the target TFF protein. A significantly lower signal for non-target proteins indicates high specificity.
By carefully selecting and validating this compound antibodies, researchers can ensure the reliability of their findings and contribute to a clearer understanding of the distinct biological roles of TFF1, TFF2, and TFF3 in health and disease.
References
- 1. TFF1/pS2 (D2Y1J) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Sandwich ELISA protocol | Abcam [abcam.com]
- 3. TFF1/pS2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Secreted this compound 2 Activates the CXCR4 Receptor in Epithelial and Lymphocytic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Trefoil Factor 3 antibody [EPR3974] KO tested (ab108599) | Abcam [abcam.com]
A Comparative Analysis of Trefoil Factors and Other Mucosal Healing Agents
A Guide for Researchers and Drug Development Professionals
The integrity of the mucosal barrier is critical for maintaining health and preventing disease. When this barrier is compromised, a complex and highly regulated process of healing is initiated. A variety of endogenous and exogenous agents play a role in this mucosal repair. This guide provides a comparative overview of the Trefoil Factor (TFF) family of peptides against other prominent mucosal healing agents, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and development efforts.
Overview of Mucosal Healing Agents
The primary agents involved in mucosal healing include the this compound family, growth factors, cytokines, and other therapeutic molecules like sucralfate (B611045) and amnion-derived mesenchymal stem cells. Each of these agents employs distinct mechanisms to promote the restoration of mucosal integrity.
-
This compound Family (TFFs): TFFs are a family of small, stable peptides secreted by mucus-producing cells in the gastrointestinal tract.[1][2] The three principal members are TFF1, TFF2, and TFF3.[1][2] They are key players in maintaining and repairing the body's mucosa.[1][2] TFFs are considered "rapid response" agents that are upregulated in the early stages of mucosal repair.[3] Their functions include promoting epithelial cell migration (restitution), inhibiting apoptosis, and modulating inflammation.[4][5][6]
-
Growth Factors: This category includes peptides like Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF). They are potent stimulators of cell proliferation, differentiation, and migration, all of which are crucial for mucosal repair.[7] EGF, for instance, has been shown to accelerate the healing of various wounds, including gastroduodenal ulcers.[7][8]
-
Cytokines: Certain cytokines, such as Interleukin-22 (IL-22), play a significant role in promoting mucosal healing. IL-22 is known to enhance the barrier function of epithelial cells and induce the production of antimicrobial peptides, thereby contributing to a healthy mucosal environment conducive to repair.
-
Sucralfate: This is a medication used to treat ulcers.[9] It forms a protective barrier over the ulcer site, shielding it from acid, pepsin, and bile salts.[10][11][12] Sucralfate also stimulates the production of prostaglandins (B1171923) and can bind to growth factors like EGF and FGF, localizing them to the site of injury.[8][10][11][13]
-
Amnion-Derived Mesenchymal Stem Cells (AMSCs): These cells have demonstrated significant therapeutic potential in wound healing.[14][15] They secrete a variety of angiogenic and growth factors that promote re-epithelialization and cellularity.[14][16]
Quantitative Comparison of Mucosal Healing Efficacy
Direct quantitative comparison of different mucosal healing agents is challenging due to the variety of experimental models and endpoints used in studies. However, the following tables summarize available data from preclinical and in vitro studies to provide a comparative perspective.
Table 1: In Vivo Efficacy in Animal Models of Colitis
| Agent | Animal Model | Key Efficacy Metric | Result | Citation |
| TFF2 | Rat DNBS-induced colitis | Reduction in macroscopic and microscopic injury | 80% reduction in injury, 50% reduction in inflammation index | [4][5] |
| TFF2-Fc | Mouse DSS-induced colitis | Disease Activity Index (DAI) | Significant attenuation of DAI score from day 4 | [3] |
| bFGF | Rat acetic acid-induced gastric ulcer | Ulcer healing rate | Dose-dependent enhancement of healing | [13] |
| Sucralfate | Rat acetic acid-induced gastric ulcer | Ulcer healing rate | Dose-dependent acceleration of healing | [1] |
Table 2: In Vitro Efficacy in Wound Healing Assays
| Agent | Cell Line | Assay Type | Key Efficacy Metric | Result | Citation |
| TFF3 | Mesenchymal Progenitor Cells | ECIS wound healing | Cell migration | Stimulatory effect on cell ingrowth into wounded areas | [17] |
| EGF + TRF | - | Burn wound model in rats | Wound contraction rate | 51.51 ± 4.43% contraction at day 7 (significantly higher than untreated) | [18] |
| AMM-CM | - | In vitro scratch wound assay | Wound closure | Significantly accelerated wound closure | [14] |
| TFF2-Fc | Caco2 cells | Scratch wound assay | Cell migration rate | Increased migration rate to 12.41-16.79% from 8.7% in the H2O2-inhibited model | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common in vitro and in vivo protocols used to assess mucosal healing.
In Vitro Wound Healing Assay (Scratch Assay)
This assay is a straightforward method to study cell migration in vitro.
-
Cell Culture: Intestinal epithelial cells (e.g., Caco-2, HT-29) are cultured in a multi-well plate until they form a confluent monolayer.
-
Wounding: A sterile pipette tip or a needle is used to create a "scratch" or a cell-free area in the monolayer.
-
Treatment: The cells are then treated with the mucosal healing agent of interest (e.g., TFFs, growth factors) at various concentrations. A control group receives no treatment.
-
Monitoring and Analysis: The closure of the scratch is monitored and photographed at regular intervals over time. The rate of wound closure is quantified by measuring the cell-free area using image analysis software.
In Vivo Mouse Model of Dextran Sodium Sulfate (DSS)-Induced Colitis
This is a widely used model to study intestinal inflammation and mucosal healing.
-
Induction of Colitis: Mice are administered DSS in their drinking water for a defined period (typically 5-7 days) to induce colonic inflammation and mucosal injury.[19]
-
Treatment: Following the induction of colitis, mice are treated with the test agent (e.g., TFFs administered orally or rectally) or a vehicle control.
-
Assessment of Disease Activity: Disease severity is monitored daily by scoring for weight loss, stool consistency, and the presence of blood in the stool, which are combined to generate a Disease Activity Index (DAI).[3]
-
Histological Analysis: At the end of the study, the colons are harvested, and histological analysis is performed to assess the degree of inflammation, ulceration, and epithelial repair. A histological score is assigned based on these parameters.[19]
-
Quantitative Analysis: Quantitative PCR can be performed on colon tissue to measure the expression of inflammatory markers and healing-associated genes.
Signaling Pathways in Mucosal Healing
The therapeutic effects of these agents are mediated by complex intracellular signaling cascades. Understanding these pathways is essential for identifying novel drug targets.
This compound 1 (TFF1) Signaling
TFF1 is known to play a role in suppressing the AKT-β-catenin pathway by activating protein phosphatase 2A (PP2A). This leads to the dephosphorylation of AKT, activation of GSK3β, and subsequent degradation of β-catenin, which helps to control cell proliferation.[20]
Epidermal Growth Factor (EGF) Receptor Signaling
EGF binds to its receptor (EGFR), leading to dimerization and autophosphorylation. This activates several downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration.[21][22][23][24][25]
Basic Fibroblast Growth Factor (bFGF) Signaling
bFGF binds to its receptor (FGFR), which, in the presence of heparan sulfate, dimerizes and becomes activated. This triggers downstream signaling through pathways like RAS-MAPK and PI3K-AKT, similar to EGF signaling, promoting cell proliferation, differentiation, and angiogenesis.[2][26][27][28]
Interleukin-22 (IL-22) Signaling
IL-22 binds to a heterodimeric receptor complex (IL-22R1 and IL-10R2), which activates the JAK-STAT signaling pathway. Specifically, JAK1 and TYK2 are activated, leading to the phosphorylation and activation of STAT3, which then translocates to the nucleus to regulate the expression of genes involved in antimicrobial defense and tissue regeneration.[29][30][31][32][33]
Sucralfate Mechanism of Action
Sucralfate's mechanism is primarily physical, but it also has secondary biological effects. In an acidic environment, it forms a viscous, adherent gel that binds to the ulcer crater, creating a protective barrier. It also stimulates local production of prostaglandins and binds to growth factors, concentrating them at the site of injury.[10][11][34]
References
- 1. Effect and mechanism of sucralfate on healing of acetic acid-induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human TFF2-Fc fusion protein alleviates DSS-induced ulcerative colitis in C57BL/6 mice by promoting intestinal epithelial cells repair and inhibiting macrophage inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trefoil peptide TFF2 (spasmolytic polypeptide) potently accelerates healing and reduces inflammation in a rat model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trefoil peptide TFF2 (spasmolytic polypeptide) potently accelerates healing and reduces inflammation in a rat model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accelerated Ulcer Healing and Resistance to Ulcer Recurrence with Gastroprotectants in Rat Model of Acetic Acid-induced Gastric Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGF and TGF-alpha in wound healing and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epidermal growth factor in the gastroprotective and ulcer-healing actions of sucralfate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sucralfate - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Sucralfate? [synapse.patsnap.com]
- 11. Sucralfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanisms of action of sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fibroblast growth factor in gastroprotection and ulcer healing: interaction with sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amniotic mesenchymal stem cells enhance wound healing in diabetic NOD/SCID mice through high angiogenic and engraftment capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. This compound 3 (TFF3) Is Involved in Cell Migration for Skeletal Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Healing Properties of Epidermal Growth Factor and Tocotrienol-Rich Fraction in Deep Partial-Thickness Experimental Burn Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mucosal healing progression after acute colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Network Viewer for NDEx [ndexbio.org]
- 24. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 25. bosterbio.com [bosterbio.com]
- 26. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. IL-22 Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 34. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Trefoil Factor Family (TFF) Signaling Pathway Components
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate components of the Trefoil Factor Family (TFF) signaling pathway. It includes supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of the validation process.
The this compound Family (TFF), comprising TFF1, TFF2, and TFF3, are small, stable peptides crucial for the maintenance and repair of mucosal surfaces.[1] Their signaling pathways are implicated in vital cellular processes such as cell migration, proliferation, and anti-apoptosis, making them significant targets in studies of wound healing and cancer biology.[2][3] Validating the components of these pathways—from receptor interaction to downstream effector activation—is a critical step in elucidating their precise mechanisms of action.
Key TFF Signaling Pathway Components
TFF peptides are known to signal through several receptor tyrosine kinases and G-protein coupled receptors, although the nature of these interactions is still a subject of investigation. The most frequently implicated receptors and downstream pathways include:
-
Epidermal Growth Factor Receptor (EGFR): TFF peptides, particularly TFF1 and TFF2, can transactivate EGFR, leading to the activation of downstream signaling cascades.[2]
-
Chemokine Receptors (CXCR4 and CXCR7): TFF2 and TFF3 have been identified as low-affinity ligands for these receptors, primarily mediating cell migration.[2][4] However, direct binding, especially for TFF3 and CXCR4, is debated, with some studies unable to confirm a direct interaction.[5]
-
Downstream Effectors: The most common signaling cascades activated by TFFs are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which regulate cell proliferation and survival.[6]
Comparative Analysis of Validation Methods
Validating the TFF signaling pathway involves a multi-faceted approach, from confirming protein-protein interactions to quantifying functional cellular responses. Below is a comparison of common experimental techniques.
| Validation Method | Purpose | Principle | Typical Output | Pros | Cons |
| Co-Immunoprecipitation (Co-IP) | To verify the physical interaction between a TFF peptide and its putative receptor. | An antibody targets a known protein ("bait"), pulling it from a cell lysate along with any bound interaction partners ("prey").[7] | Western Blot detection of the "prey" protein in the immunoprecipitated complex. | Demonstrates in-vivo interaction in a native cellular context. | Does not prove direct interaction; can be influenced by buffer conditions; requires highly specific antibodies.[8] |
| Western Blot | To quantify the activation (phosphorylation) of downstream signaling proteins (e.g., ERK, Akt). | Separates proteins by size via gel electrophoresis, which are then transferred to a membrane and probed with antibodies specific to total and phosphorylated forms of the protein.[9] | Densitometric analysis of protein bands to determine the relative increase in phosphorylation. | Highly specific and quantitative for protein activation status. | Requires optimization; results can be semi-quantitative unless rigorous controls are used.[10] |
| Luciferase Reporter Assay | To measure the activation of a specific signaling pathway by quantifying the transcription of a target gene. | A reporter gene (luciferase) is placed under the control of a promoter with response elements for a specific pathway. Pathway activation leads to luciferase expression and a measurable light signal.[11][12] | Fold change in luminescence relative to an untreated control. | Highly sensitive and quantitative for pathway activity; suitable for high-throughput screening.[12] | Measures downstream transcriptional events, not direct, proximal signaling; requires genetic modification of cells. |
| Cell Migration (Wound Healing) Assay | To assess the functional consequence of TFF signaling, such as induced cell motility. | A "wound" is created in a confluent cell monolayer. The rate at which cells migrate to close the gap is measured over time in the presence or absence of a TFF peptide.[3][13] | Percentage of wound closure or fold change in migration rate compared to control. | Directly measures a key physiological outcome of TFF signaling. | Can be influenced by cell proliferation in addition to migration; results can vary based on the specific technique used (e.g., scratch assay vs. Transwell). |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies validating TFF signaling components.
Table 1: TFF3-Induced Cell Migration This table illustrates the effect of recombinant human TFF3 (rhTFF3) on the migration of human conjunctival epithelial (HCjE) cells and the inhibitory effect of blocking its putative receptors, CXCR4 and CXCR7.
| Condition | Relative Cell Migration (Fold Change vs. Control) | Reference |
| Control (untreated) | 1.0 | [14] |
| rhTFF3 | ~2.5 | [14] |
| rhTFF3 + CXCR4 Antagonist | ~1.0 (Migration suppressed) | [14] |
| rhTFF3 + CXCR7 Antagonist | ~1.0 (Migration suppressed) | [14] |
| Data are estimated from published charts and represent a significant increase in migration with TFF3, which is reversed by receptor antagonists. |
Table 2: TFF-Mediated ERK Phosphorylation (Illustrative) This table provides an example of how data on the activation of the downstream effector ERK1/2 would be presented. Actual fold-change can vary significantly based on cell type, TFF concentration, and stimulation time.
| Treatment | Fold Increase in p-ERK / Total ERK Ratio | Reference |
| Untreated Control | 1.0 | [15],[16] |
| TFF Peptide (e.g., TFF2 or TFF3) | 2.0 - 5.0 | [15],[16] |
| TFF Peptide + Pathway Inhibitor (e.g., U0126) | ~1.0 | [17] |
| These values are illustrative, based on typical results seen in Western blot analyses of MAPK pathway activation. |
Visualizing the Pathways and Protocols
Diagrams created using Graphviz provide clear visual representations of the signaling pathways and experimental workflows involved in their validation.
References
- 1. med.emory.edu [med.emory.edu]
- 2. This compound Family (TFF) Peptides and Their Diverse Molecular Functions in Mucus Barrier Protection and More: Changing the Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 3 (TFF3) Is Involved in Cell Migration for Skeletal Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR4 and CXCR7 Mediate TFF3-Induced Cell Migration Independently From the ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Synthesis of TFF3 Reveals Novel Mechanistic Insights and a Gut-Stable Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TFF3 and TFF1 expression levels are elevated in colorectal cancer and promote the malignant behavior of colon cancer by activating the EMT process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 8. med.emory.edu [med.emory.edu]
- 9. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ane.pl [ane.pl]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Expression of Trefoil Factors in Human Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the differential expression of the trefoil factor family (TFF) of peptides—TFF1, TFF2, and TFF3—across various human tissues. Trefoil factors are small, stable secretory proteins crucial for the maintenance and repair of mucosal surfaces.[1][2][3] Their expression patterns are highly regulated and can be indicative of both normal physiological function and pathological states, including inflammation and carcinogenesis.[4][5] This document presents quantitative data, detailed experimental protocols, and visual diagrams of associated signaling pathways and workflows to support further research and therapeutic development.
Data Presentation: Differential Expression of TFFs
The expression of TFF peptides is predominantly localized to mucosal epithelia, with each factor exhibiting a distinct distribution pattern.[2][6] TFFs are often co-expressed with mucins, contributing to the protective barrier of the gastrointestinal tract and other mucosal surfaces.[2][6]
| This compound | Primary Tissues of Expression | Secondary/Low-Level Expression Tissues | Associated Mucin (in GI Tract) |
| TFF1 | Stomach (foveolar and surface mucus cells), Colon[4][6][7] | Salivary glands, Pancreas, Uterus, Breast, Airways[4][5][7] | MUC5AC[2][6] |
| TFF2 | Stomach (mucous neck cells, deep pyloric glands), Duodenum (Brunner's glands)[4][6] | Pancreas (ducts)[7] | MUC6[2][6] |
| TFF3 | Small Intestine (goblet cells), Colon (goblet cells)[4][6] | Uterus, Breast, Hypothalamus, Pituitary, Salivary gland, Respiratory tract, Ocular conjunctiva[4][5] | MUC2[2][6] |
-
TFF1 is most prominently expressed by the foveolar and surface epithelial cells of the gastric mucosa.[4][6] While its highest expression is found in the stomach and colon, it is also detected in a variety of other mucosal tissues.[7]
-
TFF2 expression is more restricted, primarily localized to the mucous neck cells and deep pyloric glands in the stomach, as well as Brunner's glands in the duodenum.[4][6]
-
TFF3 is the characteristic this compound of the intestines, with high expression in the mucus-secreting goblet cells of both the small and large intestines.[4][6] It also has a broad distribution across other tissues, including the uterus, breast, and hypothalamus.[4][5]
It is important to note that in response to injury or inflammation, the normally distinct expression patterns of TFFs can be altered, with upregulation of specific TFFs in tissues where they are not typically expressed.[2]
Signaling Pathways Involving Trefoil Factors
Trefoil factors exert their protective and reparative effects by activating several intracellular signaling pathways that promote cell migration, proliferation, and inhibit apoptosis.[3][5] While dedicated TFF receptors are still being fully elucidated, it is known that TFFs can activate key pathways, often through the epidermal growth factor receptor (EGFR).[5]
References
- 1. Quantitative measurements of this compound family peptides: possibilities and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trefoil factors TFF (this compound family) peptide-triggered signals promoting mucosal restitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The expression and role of trefoil factors in human tumors - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. The expression and role of trefoil factors in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, Function, and Therapeutic Potential of the this compound Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Trefoil Factors: A Guide to Safe and Compliant Laboratory Practices
Absence of specific regulatory guidelines for the disposal of trefoil factors necessitates the adoption of best practices derived from general laboratory safety and hazardous waste management principles. This guide provides essential, step-by-step procedures for the safe handling and disposal of trefoil factor-related waste materials in a research environment.
Researchers, scientists, and drug development professionals working with trefoil factors (TFFs) are tasked with ensuring the safe and environmentally responsible disposal of these proteins and associated materials. While specific protocols for TFFs are not explicitly outlined in current regulations, a comprehensive approach based on the nature of the waste—whether it is biological, chemical, or solid—can ensure compliance and safety.
Waste Categorization and Disposal Methods
Proper segregation of waste is the first critical step in the disposal process. The following table summarizes the types of waste commonly generated during research involving trefoil factors and the recommended disposal procedures.
| Waste Category | Examples | Recommended Disposal Method |
| Liquid Waste | Cell culture media containing TFFs, buffer solutions, protein solutions. | Decontamination followed by aspiration or drain disposal, depending on local regulations. |
| Solid Biological Waste | Pipette tips, centrifuge tubes, gloves, cell culture flasks. | Autoclaving followed by disposal in designated biohazardous waste containers. |
| Sharps Waste | Needles, syringes, scalpels. | Collection in a designated, puncture-proof sharps container for specialized disposal. |
| Chemical Waste | Solvents or reagents mixed with TFFs (e.g., phenol, chloroform). | Collection in a labeled, sealed, and puncture-proof hazardous chemical waste container for pickup by environmental health and safety personnel.[1] |
Detailed Disposal Protocols
Liquid Waste Management:
-
Decontamination: For aqueous solutions containing trefoil factors, such as cell culture supernatants or buffer solutions, decontamination is the primary step.
-
Add a suitable disinfectant, such as a fresh 10% bleach solution, to the liquid waste to achieve a final concentration of 1% bleach.
-
Allow a contact time of at least 30 minutes to ensure inactivation of any potential biological activity.
-
-
Disposal:
-
Following decontamination, the neutralized, non-hazardous liquid may be disposed of down the drain with a copious amount of water, provided it does not contain any other hazardous chemicals.[2] Always adhere to local institutional and municipal wastewater regulations.
-
For liquids containing hazardous chemicals, they must be collected and disposed of as chemical waste.[2][3]
-
Solid Waste Management:
-
Segregation: All solid materials that have come into contact with trefoil factors, such as pipette tips, tubes, and gloves, should be considered biohazardous waste.
-
Decontamination: Place all contaminated solid waste into autoclavable biohazard bags.
-
Autoclaving: The biohazard bags should be autoclaved according to standard laboratory procedures to sterilize the contents.
-
Final Disposal: After autoclaving, the sterilized bags can be placed in the appropriate biohazardous waste stream for final disposal by a licensed waste management contractor.
Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving trefoil factors.
Caption: Decision workflow for the proper disposal of this compound waste.
It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations. By following these general guidelines, researchers can maintain a safe laboratory environment and minimize their environmental impact.
References
Personal protective equipment for handling trefoil factor
Essential Safety and Handling Guide for Trefoil Factors
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with trefoil factors (TFFs). It includes detailed guidance on personal protective equipment, operational procedures for handling and disposal, and experimental protocols.
Personal Protective Equipment (PPE)
While specific hazard data for trefoil factors is not extensively detailed in publicly available Safety Data Sheets (SDS), they should be handled with the standard precautions for bioactive recombinant proteins. A risk assessment should be performed for all laboratory procedures involving TFFs. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes of TFF solutions or dust from lyophilized powder. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the trefoil factors. |
| Body Protection | Laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Generally not required for small quantities. A dust mask or respirator may be considered when handling larger quantities of lyophilized powder to prevent inhalation. | Minimizes the risk of inhaling aerosolized protein. |
Operational Plan: Handling and Storage
Trefoil factors are typically supplied in a lyophilized (freeze-dried) powder form and require careful handling to maintain their biological activity.
2.1. Reconstitution of Lyophilized Trefoil Factors
-
Centrifuge the vial : Before opening, briefly centrifuge the vial to ensure the entire lyophilized pellet is at the bottom.
-
Reconstitute with sterile buffer : Add the recommended volume of sterile distilled water or a suitable buffer (e.g., PBS) to the vial to achieve the desired concentration (typically 0.1-1.0 mg/mL).[1][2]
-
Gentle mixing : Gently agitate or swirl the vial to dissolve the powder. Do not vortex , as this can cause the protein to denature.[2]
-
Allow to dissolve : Let the vial sit at room temperature for a short period to ensure complete dissolution.
2.2. Storage Recommendations
The stability of trefoil factors is critical for reliable experimental results. The following table provides general storage guidelines.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 1 year | Store desiccated.[3][4][5] |
| Reconstituted Stock Solution | 2-8°C | Up to 1 week | For short-term use.[3][4][5] |
| Reconstituted Stock Solution | -20°C to -80°C | Up to 3 months | For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA or HSA) and aliquot to avoid repeated freeze-thaw cycles.[3][4][5][6] |
Disposal Plan
Proper disposal of trefoil factors and contaminated materials is essential for laboratory safety and environmental protection.
-
Liquid Waste : Collect all solutions containing trefoil factors in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste : All materials that have come into contact with trefoil factors, such as pipette tips, gloves, and vials, should be disposed of in a designated biohazard waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical and biological waste.
Experimental Protocols
Below are detailed methodologies for common experiments involving trefoil factors.
Enzyme-Linked Immunosorbent Assay (ELISA) for Human Trefoil Factor 3 (TFF3)
This protocol is based on a sandwich ELISA method.[7][8][9][10]
Materials:
-
Microplate pre-coated with an antibody specific to human TFF3
-
Human TFF3 standards
-
Biotinylated detection antibody specific for human TFF3
-
Avidin-Horseradish Peroxidase (HRP) conjugate
-
Wash buffer
-
TMB substrate solution
-
Stop solution
-
Samples (serum, plasma, cell culture supernatants, etc.)
Procedure:
-
Prepare Reagents : Bring all reagents and samples to room temperature before use. Dilute standards and samples as required.
-
Add Standards and Samples : Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Incubate : Cover the plate and incubate for the recommended time and temperature (e.g., 90 minutes at 37°C).
-
Add Detection Antibody : Aspirate the liquid from each well. Add 100 µL of the biotinylated detection antibody working solution to each well.
-
Incubate : Cover the plate and incubate (e.g., 1 hour at 37°C).
-
Wash : Aspirate and wash each well with wash buffer three to five times.
-
Add HRP Conjugate : Add 100 µL of Avidin-HRP conjugate working solution to each well.
-
Incubate : Cover the plate and incubate (e.g., 30 minutes at 37°C).
-
Wash : Repeat the wash step.
-
Add Substrate : Add 90 µL of TMB substrate solution to each well.
-
Incubate : Cover the plate and incubate in the dark (e.g., 15-30 minutes at 37°C).
-
Stop Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate : Measure the optical density (OD) at 450 nm within 30 minutes.
-
Calculate Results : Generate a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of TFF3 in the samples.
Cell Migration Assay (Boyden Chamber Assay)
This protocol describes a general method for assessing the effect of trefoil factors on cell migration.[11][12]
Materials:
-
Cell culture inserts (e.g., with an 8 µm pore size membrane)
-
24-well cell culture plates
-
Appropriate cell line (e.g., intestinal epithelial cells)
-
Serum-free cell culture medium
-
Chemoattractant medium (containing this compound)
-
Staining solution (e.g., crystal violet) or a fluorescent dye for quantification
Procedure:
-
Cell Preparation : Culture cells to 70-80% confluence. The day before the assay, replace the medium with serum-free medium and incubate for 24 hours.
-
Prepare Inserts : Place the cell culture inserts into the wells of a 24-well plate.
-
Add Chemoattractant : Add the chemoattractant-containing medium (with the desired concentration of this compound) to the bottom chamber (the well of the 24-well plate). Include a negative control with serum-free medium only.
-
Seed Cells : Resuspend the serum-starved cells in serum-free medium and seed them into the top chamber (the insert).
-
Incubate : Incubate the plate for a suitable period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Remove Non-migrated Cells : Carefully remove the medium from the top chamber and gently swab the inside of the insert with a cotton swab to remove the non-migrated cells.
-
Stain and Visualize :
-
Crystal Violet Staining : Fix the migrated cells on the bottom of the membrane with a fixative (e.g., methanol) and then stain with crystal violet. Wash the inserts and allow them to dry. Count the migrated cells in several fields of view under a microscope.
-
Fluorescent Staining : Alternatively, use a fluorescent dye that stains live cells. After staining, the fluorescence can be quantified using a plate reader.
-
-
Quantify Migration : Express the results as the number of migrated cells or as a percentage of migration compared to the control.
Mandatory Visualizations
This compound Signaling Pathway
The following diagram illustrates a simplified signaling pathway activated by trefoil factors, leading to cell migration and anti-apoptotic effects. Trefoil factors can activate the Epidermal Growth Factor Receptor (EGFR), which in turn triggers downstream pathways such as the MAPK/ERK and PI3K/AKT pathways.[13][14] TFF2 has also been shown to signal through the CXCR4 receptor.[13]
Caption: Simplified signaling pathway of trefoil factors.
Experimental Workflow: Cell Migration Assay
The diagram below outlines the key steps for performing a cell migration assay with trefoil factors.
Caption: Workflow for a this compound-induced cell migration assay.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 3. raybiotech.com [raybiotech.com]
- 4. Human this compound-2 / TFF-2 recombinant Protein from Active Bioscience [active-bioscience.de]
- 5. immunotools.de [immunotools.de]
- 6. prospecbio.com [prospecbio.com]
- 7. Dog this compound 3 (TFF3) Elisa Kit – AFG Scientific [afgsci.com]
- 8. Development and evaluation of an ELISA for human this compound 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse TFF3(this compound 3, Intestinal) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. ardentbio.com [ardentbio.com]
- 11. Distinct Pathways of Cell Migration and Antiapoptotic Response to Epithelial Injury: Structure-Function Analysis of Human Intestinal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. This compound Peptides and Gastrointestinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The expression and role of trefoil factors in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
